molecular formula C13H30OSn B3082698 (Tributylstannyl)methanol CAS No. 1133932-08-7

(Tributylstannyl)methanol

Cat. No.: B3082698
CAS No.: 1133932-08-7
M. Wt: 321.1 g/mol
InChI Key: MKBQBFPNTLPOIV-UHFFFAOYSA-N
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Description

(Tributylstannyl)methanol is a useful research compound. Its molecular formula is C13H30OSn and its molecular weight is 321.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributylstannylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310134
Record name 1-(Tributylstannyl)methanol
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Molecular Weight

321.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27490-33-1
Record name 1-(Tributylstannyl)methanol
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Record name 1-(Tributylstannyl)methanol
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Record name (tributylstannyl)methanol
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Foundational & Exploratory

Introduction: The Significance of Organostannanes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Tributylstannyl)methanol

This guide provides a comprehensive technical overview of this compound, a versatile organotin reagent. Intended for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, and critical applications in modern organic synthesis, with a focus on the underlying principles and practical methodologies.

Organostannanes, compounds featuring a tin-carbon bond, have carved a significant niche in the landscape of organic synthesis. Their utility surged with the development of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction.[1] This powerful method for forming carbon-carbon bonds has made complex molecular architectures, including those found in natural products and pharmaceuticals, more accessible.[1] Beyond cross-coupling, organostannanes are valuable in radical chemistry and transmetallation reactions.[1]

This compound, with the CAS Number 27490-33-1 , is a notable member of this class.[1][2][3][4][5] It is a colorless to light yellow, air-sensitive liquid that uniquely combines a nucleophilic tributylstannyl group with a functional hydroxymethyl moiety.[1][2][3] This distinct structure allows it to serve as a stable and storable equivalent of the hydroxymethyl anion (⁻CH₂OH), a synthetically challenging synthon.[1] Its primary application lies in the palladium-catalyzed introduction of a hydroxymethyl group into various organic molecules, a crucial transformation in the synthesis of biologically active compounds.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValue
CAS Number 27490-33-1
Molecular Formula C₁₃H₃₀OSn
Molecular Weight 321.09 g/mol [2]
Appearance Colorless to light yellow, clear liquid[2][3]
Boiling Point 110 °C at 0.01 Torr[6]
¹H NMR (300 MHz, CDCl₃) δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5)[7]
IR (film) 3320 cm⁻¹ (-OH stretch), 2970-2860 cm⁻¹ (C-H stretch)[1][7]
Storage Store under inert gas in a cool, dark place (<15°C)[2]

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.[1] ¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds due to its wide chemical shift range, which allows for clear differentiation of tin atoms in various chemical environments.[1] The chemical shift is sensitive to the electronic environment of the tin atom. ¹H and ¹³C NMR provide detailed information about the organic framework, while IR spectroscopy confirms the presence of the characteristic hydroxyl group.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is commonly achieved through the reaction of tributyltin hydride with paraformaldehyde in the presence of a strong base.[7][8] The following protocol is a detailed methodology for its preparation.

Experimental Protocol: Synthesis of this compound[8][9]
  • Apparatus Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a pressure-equalizing dropping funnel, add diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous tetrahydrofuran (THF).

  • Formation of Lithium Diisopropylamide (LDA): Cool the flask in an ice-water bath. Slowly add n-butyllithium (1.60 M in hexane, 58.4 mL, 0.093 mol) via syringe over 15 minutes.

  • Formation of Tributylstannyllithium: After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of THF dropwise over 30 minutes.

  • Reaction with Paraformaldehyde: After another 30 minutes, remove the ice bath and add polyoxymethylene (3.57 g, 0.119 mol) in one portion.

  • Workup: Dilute the resulting clear, colorless solution with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and wash the organic layer with 150 mL of saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield approximately 30 g of this compound as a colorless oil. The crude product is often used directly in subsequent reactions.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of tributyltin hydride to form the reactive tributylstannyllithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water. The workup procedure is designed to remove unreacted starting materials and inorganic byproducts.

Synthesis Workflow

Synthesis_Workflow reagents Diisopropylamine n-Butyllithium Anhydrous THF lda Lithium Diisopropylamide (LDA) (in situ) reagents->lda Formation tributyltin_hydride Tributyltin Hydride tributylstannyllithium Tributylstannyllithium tributyltin_hydride->tributylstannyllithium Deprotonation by LDA product This compound tributylstannyllithium->product Reaction with Paraformaldehyde paraformaldehyde Paraformaldehyde paraformaldehyde->product

Caption: Synthesis of this compound.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound stems from its role as a hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.[1] This allows for the direct introduction of a hydroxymethyl group onto various organic scaffolds, a valuable transformation in the synthesis of biologically active molecules and natural products.[1]

The Stille Cross-Coupling Reaction

In a typical Stille reaction, this compound is coupled with an organic halide or triflate in the presence of a palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

Catalytic Cycle of the Stille Reaction

Stille_Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)-X L₂ pd0->pd_complex1 R-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)-CH₂OH L₂ pd_complex1->pd_complex2 (Bu₃Sn)CH₂OH transmetalation Transmetalation pd_complex2->pd0 product R-CH₂OH pd_complex2->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Stille reaction.

Applications in Drug Development

The introduction of a hydroxymethyl group is a key step in the synthesis of numerous pharmaceutical compounds. For instance, this compound has been utilized in the preparation of novel carbapenem antibiotics.[6][8] It has also been employed in the total synthesis of natural products with potential therapeutic applications, such as justicidin B and taiwanin C.[1] The ability to functionalize heterocyclic compounds with a hydroxymethyl group is particularly important in medicinal chemistry.[6]

Safety and Handling of this compound

Organotin compounds, including this compound, are toxic and require careful handling.[2][3] It is harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[2]

Recommended Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[12] All waste materials should be disposed of in accordance with local, state, and federal regulations.[2]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10][11] If ingested, seek immediate medical attention.[2][11]

The self-validating nature of these protocols lies in the consistent analytical data obtained for the product when the synthesis is performed correctly and the predictable reactivity in subsequent applications like the Stille coupling.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to act as a hydroxymethyl anion equivalent provides a reliable method for introducing this important functional group. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in research and development, particularly in the synthesis of complex molecules for the pharmaceutical industry.

References

  • This compound | 27490-33-1 - Benchchem. (n.d.).
  • This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. (n.d.).
  • This compound | 27490-33-1 | FT154075 - Biosynth. (n.d.).
  • CAS 27490-33-1: 1-(Tributylstannyl)methanol - CymitQuimica. (n.d.).
  • This compound 95% | CAS: 27490-33-1 | AChemBlock. (n.d.).
  • CAS No : 27490-33-1| Chemical Name : this compound | Pharmaffiliates. (n.d.).
  • What is the synthesis and purification method of this compound? - FAQ. (n.d.).
  • This compound for Organic Synthesis and Polymers. (2025, October 24).
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.).
  • Buy this compound | 27490-33-1 - Smolecule. (n.d.).
  • Seitz, D. E., & Zapata, A. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol.
  • FT154075 - Safety Data Sheet. (2022, April 26).
  • ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).
  • Efficient Synthesis of Derivatives of Tributylstannylmethanol - ResearchGate. (2006, December 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • Tributylstannyliodomethane - CymitQuimica. (2023, March 12).
  • Spectral Information - PubChem - NIH. (2017, August 31).

Sources

(Tributylstannyl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Tributylstannyl)methanol for Advanced Synthesis

Introduction

The Role of Organostannanes in Modern Synthesis

Organostannane compounds, which are defined by the presence of at least one tin-carbon bond, have become essential tools in modern organic synthesis.[1] Their rise to prominence is closely linked to the development of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction.[1] This powerful method for forming carbon-carbon bonds enables the coupling of organostannanes with various organic halides and triflates, providing a pathway to complex molecules like pharmaceuticals and natural products.[1] Beyond cross-coupling, organostannanes are valuable in radical chemistry and transmetalation reactions, highlighting their versatility.[1]

This compound: A Versatile Hydroxymethyl Anion Synthon

This compound, with the chemical formula C₁₃H₃₀OSn, is a colorless to pale yellow oil that uniquely combines a nucleophilic tributylstannyl group with a functional hydroxymethyl group.[1][2][3] This structure makes it a highly effective and storable hydroxymethyl anion equivalent. Its primary utility is in the direct introduction of a hydroxymethyl (-CH₂OH) group into organic molecules, a crucial transformation in synthetic chemistry.[1] This capability is most notably exploited in palladium-catalyzed Stille cross-coupling reactions, where the tributylstannyl moiety facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, forming a new carbon-carbon bond.[1]

Physicochemical Properties and Data

This compound is an organotin compound that requires careful handling due to its toxicity.[2][4] It is typically stored under refrigeration and away from moisture to prevent degradation.[5] Its solubility in common organic solvents like chloroform and dichloromethane makes it compatible with a wide range of reaction conditions.[6]

PropertyValueSource(s)
Molecular Weight 321.09 g/mol [1][5][7]
Chemical Formula C₁₃H₃₀OSn[1][2][8]
CAS Number 27490-33-1[1][2][8]
Appearance Colorless to yellowish oil/liquid[1][2][3][5]
Boiling Point 110 °C @ 0.01 Torr[3][6]
Storage Conditions 2-8°C Refrigerator or < -15°C, Keep Dry[5]
Solubility Chloroform, Dichloromethane[6]
InChI Key MKBQBFPNTLPOIV-UHFFFAOYSA-N[1][8]

Synthesis and Purification

Mechanistic Overview

The most common and efficient synthesis of this compound involves the in situ generation of tributylstannyllithium, which then acts as a nucleophile, attacking an electrophilic formaldehyde source like paraformaldehyde. The process begins with the deprotonation of diisopropylamine by n-butyllithium to form lithium diisopropylamide (LDA). Tributyltin hydride is then deprotonated by LDA to generate the highly reactive tributylstannyllithium. This potent nucleophile subsequently adds to paraformaldehyde, and an aqueous workup yields the final this compound product. The entire reaction must be conducted under a strictly inert atmosphere to prevent the oxidation of the reagents and intermediates.[9][10][11]

Detailed Experimental Protocol

This protocol is adapted from established procedures, such as those published in Organic Syntheses.[11]

Materials and Equipment:

  • Three-necked, round-bottomed flask (500 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel, rubber septa, and argon inlet adapter

  • Syringes

  • Diisopropylamine (distilled from CaH₂)

  • Anhydrous tetrahydrofuran (THF, distilled from sodium benzophenone ketyl)

  • n-Butyllithium (1.6 M in hexane), titrated

  • Tributyltin hydride (freshly prepared or commercial)

  • Paraformaldehyde (dried over P₂O₅)

  • Petroleum ether, water, saturated sodium chloride solution

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the dry glassware under a positive pressure of argon. This inert atmosphere is critical to prevent the reaction of the lithium reagents and tin hydride with atmospheric oxygen and moisture.

  • LDA Formation: Charge the flask with diisopropylamine (13.7 mL, 0.098 mol) and anhydrous THF (120 mL).[10][11] Cool the solution in an ice-water bath. Add n-butyllithium (58.4 mL of 1.60 M solution, 0.093 mol) dropwise via syringe over 15 minutes.[10][11] Stir for 30 minutes. The formation of LDA creates a strong, non-nucleophilic base necessary for the next step.

  • Tributylstannyllithium Formation: Prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL).[10][11] Add this solution dropwise to the cold LDA solution via the dropping funnel over 50 minutes.[11] Stir for an additional 30 minutes. The deprotonation of the tin hydride is rapid and yields the key nucleophile.

  • Reaction with Paraformaldehyde: Add paraformaldehyde (3.57 g, 0.119 mol) to the reaction mixture in one portion.[10][11] Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The heterogeneous mixture should become a clear, colorless solution, indicating the completion of the reaction.[11]

  • Workup and Extraction: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL).[10][11] Separate the aqueous layer and extract it once more with petroleum ether (150 mL).[11] The use of a nonpolar solvent like petroleum ether ensures the organometallic product remains in the organic phase.

  • Final Wash and Drying: Combine the organic layers and wash with saturated sodium chloride solution (200 mL) to remove residual water.[11] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10][11] This yields approximately 30 g of this compound as a colorless oil.[10][11] The crude product is often pure enough for subsequent use.[10]

  • Purification (Optional): If higher purity is required, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[11]

G cluster_setup Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Sequence cluster_workup Step 3: Isolation nBuLi n-Butyllithium LDA Formation of LDA nBuLi->LDA Diisopropylamine Diisopropylamine Diisopropylamine->LDA Bu3SnH Tributyltin Hydride StannylLithium Formation of Tributylstannyllithium Bu3SnH->StannylLithium Paraform Paraformaldehyde NucleophilicAttack Nucleophilic Attack on Paraformaldehyde Paraform->NucleophilicAttack LDA->StannylLithium Deprotonates StannylLithium->NucleophilicAttack Workup Aqueous Workup & Extraction NucleophilicAttack->Workup Purification Drying & Concentration Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Core Applications in Organic Synthesis

The Stille Cross-Coupling Reaction

The most significant application of this compound is its role as a nucleophilic partner in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a C-C bond by coupling the stannane with an organic electrophile (R-X), such as an aryl or vinyl halide/triflate. In this context, this compound effectively transfers its hydroxymethyl group to the electrophile, resulting in the product R-CH₂OH. This transformation is highly valued for its functional group tolerance and reliability.[1]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic electrophile, forming a Pd(II) complex.

  • Transmetalation: The organostannane, this compound, transfers its hydroxymethyl group to the palladium center, displacing the halide/triflate and forming a new Pd(II)-CH₂OH complex. The tributyltin halide is released as a byproduct.

  • Reductive Elimination: The coupled product, R-CH₂OH, is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_CH2OH R-Pd(II)L₂-CH₂OH Transmetal->PdII_R_CH2OH Sn_byproduct Bu₃SnX Transmetal->Sn_byproduct RedElim Reductive Elimination PdII_R_CH2OH->RedElim RedElim->Pd0 Product R-CH₂OH RedElim->Product RX R-X (Electrophile) RX->OxAdd Sn_reagent Bu₃SnCH₂OH Sn_reagent->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Other Synthetic Applications
  • Functional Group Interconversions: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid derivative, providing access to other important functional groups.[1]

  • Radical-Mediated Transformations: The relatively weak tin-carbon bond allows this compound to participate in radical chemistry.[1]

  • Synthesis of Derivatives: It serves as a precursor for other useful reagents, such as tributyl[(methoxymethoxy)methyl]stannane, which is also a hydroxymethyl anion equivalent but with a protected alcohol.[9][11]

Handling, Safety, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel in a well-ventilated chemical fume hood.

  • Toxicity: It is toxic if swallowed (H301) and harmful in contact with skin (H312).[4][12] It also causes skin and serious eye irritation (H315, H319).[4][12] Prolonged or repeated exposure can cause damage to organs.[12]

  • Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects (H410).[4][12] Release to the environment must be strictly avoided.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not ingest or inhale.[12] Keep the container tightly closed when not in use.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][12]

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry, providing a reliable and efficient method for introducing the hydroxymethyl group. Its primary role as a hydroxymethyl anion equivalent in Stille cross-coupling reactions has cemented its importance in the synthesis of complex molecules for research, drug development, and materials science. While its utility is immense, the inherent toxicity of organotin compounds necessitates rigorous safety protocols during handling and disposal to ensure the protection of both researchers and the environment.

References

  • CAS No : 27490-33-1| Chemical Name : (Tributylstannyl)
  • (TRIBUTYLSTANNYL)
  • TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE - Organic Syntheses Procedure. [Link]
  • Efficient Synthesis of Derivatives of Tributylstannylmethanol - Synthetic Communic
  • This compound - [T15786] - Synthonix. [Link]
  • This compound | CAS#:1133932-08-7 | Chemsrc. [Link]
  • This compound - LookChem. [Link]

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(Tributylstannyl)methanol: A Comprehensive Technical Guide for Researchers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of (Tributylstannyl)methanol, a pivotal organotin compound in modern synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physical properties, synthesis, reactivity, and safe handling protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Value of this compound in Synthesis

This compound, systematically named this compound and also known as tributyl(hydroxymethyl)stannane, is a unique bifunctional reagent. Its structure, featuring a nucleophilic tributyltin moiety covalently bonded to a hydroxymethyl group, provides a versatile platform for a variety of chemical transformations.[1] The primary synthetic utility of this compound lies in its function as a stable and manageable hydroxymethyl anion equivalent, a traditionally challenging synthon to handle directly. This attribute is particularly valuable in palladium-catalyzed cross-coupling reactions, enabling the direct installation of a hydroxymethyl group onto diverse organic frameworks. Such a transformation is of high strategic importance in the synthesis of complex natural products and biologically active molecules.

Core Physical and Chemical Properties

A comprehensive understanding of a reagent's physical characteristics is fundamental to its effective and safe application in the laboratory. The following table consolidates the key physicochemical properties of this compound.

PropertyValue
CAS Number 27490-33-1
Chemical Formula C₁₃H₃₀OSn
Molecular Weight 321.09 g/mol
Appearance Colorless to light yellow, clear oily liquid
Boiling Point 110 °C at 0.01 mmHg
Density 1.127 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.489
Solubility Soluble in organic solvents such as chloroform and dichloromethane
pKa (Predicted) 15.10 ± 0.10

Synthesis of this compound: A Detailed Experimental Protocol

The most prevalent and reliable synthesis of this compound involves the reaction of tributyltin hydride with paraformaldehyde, facilitated by a strong base such as lithium diisopropylamide (LDA). This procedure provides a direct and efficient route to the target compound.

Conceptual Workflow for the Synthesis of this compound

G cluster_0 Reagent Preparation cluster_1 Core Reaction cluster_2 Workup and Purification Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) (in situ) Diisopropylamine->LDA Deprotonation n-Butyllithium n-Butyllithium n-Butyllithium->LDA Reaction_Mixture Reaction at 0°C to rt LDA->Reaction_Mixture Base Tributyltin_Hydride Tributyltin Hydride Tributyltin_Hydride->Reaction_Mixture Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Mixture Quenching Aqueous Quench Reaction_Mixture->Quenching Extraction Extraction with Petroleum Ether Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Product This compound (Colorless Oil) Concentration->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Inert Atmosphere: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a pressure-equalizing dropping funnel, add diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous tetrahydrofuran (THF).

  • Formation of LDA: Cool the flask in an ice-water bath. Slowly add 1.60 M n-butyllithium in hexanes (58.4 mL, 0.093 mol) over 15 minutes.

  • Addition of Tributyltin Hydride: To the freshly prepared LDA solution, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction with Paraformaldehyde: After stirring for 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight. The solution should become clear and colorless.

  • Workup: Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and wash the organic phase with 150 mL of saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield approximately 30 g of this compound as a colorless, oily liquid. The crude product is often of sufficient purity for subsequent reactions.

Trustworthiness through Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed. This is achieved by dissolving the crude product in acetonitrile and washing with hexane to extract nonpolar impurities. The hexane layer can be analyzed by ¹¹⁹Sn NMR and GC-MS to identify any byproducts. The primary product in the acetonitrile layer can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-tin bond.

Logical Relationship of this compound in a Stille Coupling Reaction

TBSM This compound (R-SnBu₃ where R = CH₂OH) Stille_Coupling Stille Cross-Coupling TBSM->Stille_Coupling Organic_Halide Organic Halide/Triflate (R'-X) Organic_Halide->Stille_Coupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Stille_Coupling Product Hydroxymethylated Product (R'-CH₂OH) Stille_Coupling->Product Byproduct Tributyltin Halide (Bu₃SnX) Stille_Coupling->Byproduct

Caption: Role of this compound in Stille cross-coupling.

  • Stille Cross-Coupling: this compound is a key reagent in palladium-catalyzed Stille cross-coupling reactions, where it transfers its hydroxymethyl group to an organic halide or triflate. This reaction is instrumental in the synthesis of primary alcohols and has been applied in the development of novel carbapenem antibiotics.

  • Functional Group Interconversions: The hydroxyl group of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This allows for the generation of other valuable tributylstannyl-containing building blocks.

  • Precursor to Other Reagents: It serves as a precursor for tributyl[(methoxymethoxy)methyl]stannane, another useful hydroxymethyl anion equivalent, through reaction with dimethoxymethane in the presence of a Lewis acid.

Safety, Handling, and Storage

Organotin compounds, including this compound, are toxic and require careful handling to minimize exposure.

  • Toxicity: This compound is toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention if necessary.

  • Storage: Store in a cool, dry, and dark environment, away from heat, light, and moisture. It should be kept in a tightly sealed container under an inert atmosphere to maintain its stability and prevent degradation.

References

  • SACHSEN LABS. This compound for Organic Synthesis and Polymers. [Link]
  • LookChem. This compound. [Link]

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(Tributylstannyl)methanol: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Duality of a Versatile Reagent

(Tributylstannyl)methanol (C₁₃H₃₀OSn) is a cornerstone organometallic reagent in modern organic synthesis, valued for its unique bifunctional nature.[1] Its structure, featuring a nucleophilic tributylstannyl group covalently bonded to a hydroxymethyl moiety, provides a stable and versatile platform for introducing the hydroxymethyl group into complex organic frameworks.[1][2] This guide offers an in-depth exploration of its synthesis, properties, and critical applications, with a focus on the mechanistic rationale that empowers researchers in drug development and materials science. The primary utility of this compound lies in its function as a robust hydroxymethyl anion equivalent, a synthon that is otherwise synthetically challenging to handle due to its inherent instability.[1] This capability is most prominently leveraged in palladium-catalyzed cross-coupling reactions, enabling the direct and efficient formation of carbon-carbon bonds.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. This compound is typically a colorless to light yellow, oily liquid, soluble in common organic solvents like chloroform and dichloromethane.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27490-33-1[1]
Molecular Formula C₁₃H₃₀OSn[1][3]
Molecular Weight 321.09 g/mol [1][3]
Appearance Colorless to light yellow oily liquid[3][5]
Boiling Point 110 °C @ 0.01 mmHg (0.01 Torr)[3][4]
Density ~1.16-1.175 g/cm³[5][6]
Solubility Soluble in chloroform, dichloromethane[3][4]
pKa (Predicted) 15.10 ± 0.10[3][4]
Storage Conditions Store at < -15°C, keep dry[7]

Spectroscopic Data (¹H NMR):

  • ¹H NMR (300 MHz, CDCl₃) δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5).[8]

Synthesis and Purification: A Validated Protocol

The most reliable and widely cited synthesis of this compound involves the reaction of tributyltin hydride with a formaldehyde source, mediated by a strong, non-nucleophilic base.[2][9] The causality behind this choice is the in-situ generation of a tributylstannyl anion, which then acts as a potent nucleophile.

Causality of Experimental Design:

  • Inert Atmosphere: Organotin compounds, particularly tin hydrides and anions, are highly susceptible to oxidation.[1] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the formation of tin oxide byproducts and ensure high yields.

  • Anhydrous Conditions: The use of anhydrous solvents (e.g., distilled THF) and reagents is mandatory.[8] The tributylstannyl anion and the n-butyllithium used to generate the base (LDA) are extremely reactive towards protic sources like water.

  • Base Selection: Lithium diisopropylamide (LDA) is the base of choice. It is strong enough to deprotonate tributyltin hydride but is sterically hindered, which minimizes competitive nucleophilic attack on the formaldehyde source.

  • Work-up Procedure: The aqueous work-up serves to quench any remaining reactive species. Washing with brine (saturated sodium chloride solution) helps to break up emulsions and remove water from the organic layer before the final drying step.[8][9]

Detailed Laboratory Synthesis Protocol

This protocol is adapted from a standard, peer-reviewed procedure.[8]

  • Apparatus Setup: Equip a 500-mL, three-necked, round-bottomed flask with a magnetic stir bar, an argon inlet adapter, and a rubber septum. Ensure all glassware is oven-dried and assembled under a positive pressure of argon.[8]

  • Base Preparation: Charge the flask with anhydrous tetrahydrofuran (120 mL) and diisopropylamine (13.7 mL, 0.098 mol). Cool the flask to 0 °C using an ice-water bath.[8]

  • Anion Generation: Slowly add a 1.60 M solution of n-butyllithium in hexane (58.4 mL, 0.093 mol) dropwise via syringe over 15 minutes. After the addition is complete, stir the resulting LDA solution for 30 minutes at 0 °C.[8][9]

  • Stannyl Anion Formation: In a separate flask, prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous tetrahydrofuran (50 mL). Add this solution dropwise to the LDA mixture over 50 minutes at 0 °C.[8]

  • Reaction with Formaldehyde: After stirring for an additional 30 minutes, add dry paraformaldehyde (3.57 g, 0.119 mol) in one portion. Remove the ice bath and allow the reaction mixture to stir for 3 hours at room temperature, during which it should become a clear, colorless solution.[8][9]

  • Work-up and Extraction: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL). Separate the aqueous layer and extract it once more with petroleum ether (150 mL).[8]

  • Final Wash and Drying: Combine the organic layers and wash with saturated sodium chloride solution (200 mL). Dry the organic phase over anhydrous sodium sulfate.[8][9]

  • Isolation: Filter the solution and concentrate it under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (~30 g).[8]

Purification

The crude product is often of sufficient purity for subsequent reactions.[8][9] If higher purity is required, the compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[8]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_workup Isolation & Purification LDA 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) 0 °C, 30 min Reaction 3. Form Stannyl Anion (Add SnH to LDA) 0 °C, 30 min LDA->Reaction Base SnH 2. Prepare Tributyltin Hydride Solution in THF SnH->Reaction Precursor Formaldehyde 4. Add Paraformaldehyde Warm to RT, 3 hr Reaction->Formaldehyde Nucleophile Workup 5. Quench & Extract (Petroleum Ether / Water) Formaldehyde->Workup Dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Workup->Dry Product Crude this compound Dry->Product Purify Optional: Column Chromatography Product->Purify

Caption: Workflow for the synthesis of this compound.

Core Application: The Hydroxymethyl Anion Equivalent in Stille Cross-Coupling

The paramount application of this compound is its role as a stable and effective hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.[1] This transformation enables the direct installation of a primary alcohol, a versatile functional handle, onto various organic electrophiles (e.g., aryl/vinyl halides or triflates).[1] This method is pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals like carbapenem antibiotics.[1][3][9]

Mechanistic Rationale (Stille Coupling): The catalytic cycle of the Stille reaction is a well-established, self-validating system.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X) to form a Pd(II) complex.

  • Transmetalation: This is the key step where the organostannane transfers its organic group to the palladium center. The tributylstannyl moiety of this compound facilitates the transfer of the hydroxymethyl group (-CH₂OH) to the Pd(II) complex, displacing the halide/triflate and forming a diorganopalladium(II) intermediate. A tin halide salt is generated as a byproduct.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (R-CH₂OH) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition c1 PdII_R_CH2OH R-Pd(II)L₂-CH₂OH c2 c1->PdII_R_CH2OH Transmetalation SnX c1->SnX c2->Pd0 Reductive Elimination Product c2->Product c3 RX RX->PdII_RX Stannane Stannane->c1

Caption: Catalytic cycle of the Stille reaction using this compound.

Stereochemical Integrity

A noteworthy aspect for advanced applications is the stereochemical outcome. Studies using enantiomerically pure (S)-tributylstannyl[D₁]methanol have demonstrated that the chiral methyl group is transferred in Stille couplings with retention of configuration.[1][10] This high-fidelity transfer underscores the robustness of the reaction mechanism and its utility in stereospecific synthesis.[10]

Further Synthetic Utility and Reactions

Beyond its flagship role in Stille couplings, this compound is a versatile intermediate.

  • Functional Group Interconversions: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[1]

  • Protecting Group Chemistry: The hydroxyl group can be protected, for instance, through methoxymethylation using dimethoxymethane and an acid catalyst, to generate reagents like tributyl[(methoxymethoxy)methyl]stannane.[2][8] This derivative also serves as a hydroxymethyl anion equivalent.[8]

  • Materials Science: It can serve as a modifier or initiator for the synthesis of organotin polymers, imparting properties such as enhanced thermal stability or chemical resistance.[3]

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safety. Organotin compounds are toxic and require careful handling.

  • Toxicity: this compound is toxic if swallowed and harmful in contact with skin.[5] It causes skin and serious eye irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[5]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and any contact with skin or eyes.[7]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at low temperatures (< -15 °C) to prevent degradation.[7]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous chemical waste.[5] Avoid release to the environment.[5]

Conclusion

This compound stands out as a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its unique structure allows it to function as a stable and reliable hydroxymethyl anion equivalent, most notably in the powerful Stille cross-coupling reaction. The well-understood and predictable reactivity, coupled with established protocols for its synthesis and handling, ensures its continued and impactful application in the development of novel pharmaceuticals, natural products, and advanced materials.

References

  • This compound | 27490-33-1. Benchchem.
  • This compound for Organic Synthesis and Polymers. SACH.
  • What is the synthesis and purification method of this compound? - FAQ. BOC Sciences.
  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure.
  • Buy this compound | 27490-33-1. Smolecule.
  • FT154075 - Safety D
  • This compound | 27490-33-1. TCI (Shanghai) Development Co., Ltd.
  • This compound CAS#: 27490-33-1. ChemicalBook.
  • Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13.
  • This compound CAS#: 27490-33-1. ChemicalBook.
  • This compound | 27490-33-1 | FT154075. Biosynth.
  • Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthesis.
  • SAFETY D

Sources

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (Tributylstannyl)methanol

This compound, with the chemical formula C₁₃H₃₀OSn, is a colorless, oily organotin compound that has carved a significant niche in organic synthesis.[1][2][3] Its structure uniquely combines a reactive tributylstannyl group with a versatile primary alcohol functional group.[1][4] This arrangement makes it an invaluable reagent, primarily serving as a stable and effective hydroxymethyl anion equivalent (⁻CH₂OH).[1] The direct use of the hydroxymethyl anion is synthetically challenging due to its inherent instability; this compound provides a practical solution, enabling the direct introduction of a hydroxymethyl group onto various organic scaffolds.[1]

This functionality is most prominently exploited in palladium-catalyzed Stille cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][4] Its application extends to the synthesis of complex molecules, including pharmaceuticals like novel carbapenem antibiotics, and natural products.[2][5] This guide provides a detailed examination of the principal synthetic pathways to this compound, offering field-proven protocols, mechanistic insights, and characterization data for researchers in chemistry and drug development.

Primary Synthesis Pathway: Nucleophilic Addition of Tributylstannyl Anion to Formaldehyde

The most robust and widely documented method for preparing this compound involves the reaction of a tributylstannyl anion with a formaldehyde source, typically paraformaldehyde or polyoxymethylene.[5][6][7] The core of this strategy is the in situ generation of a highly nucleophilic tributylstannyl lithium or a related stannyl anion from tributyltin hydride.[7][8]

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, tributyltin hydride (Bu₃SnH), a compound with a relatively weak Sn-H bond, is deprotonated by a strong, non-nucleophilic base.[9][10] Lithium diisopropylamide (LDA), generated from diisopropylamine and n-butyllithium, is commonly employed for this purpose.[5][7] This acid-base reaction forms the highly reactive tributylstannyl lithium (Bu₃SnLi) intermediate.

In the second step, the nucleophilic tin atom of Bu₃SnLi attacks the electrophilic carbonyl carbon of formaldehyde (released from the depolymerization of paraformaldehyde). This nucleophilic addition results in the formation of a lithium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final product, this compound. The entire process must be conducted under strictly anhydrous and inert conditions, as organolithium and stannyl anion intermediates react readily with water and atmospheric oxygen.[11][12]

reaction_mechanism_1 cluster_step1 Step 1: Stannyl Anion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Bu3SnH Bu₃SnH Bu3SnLi [Bu₃Sn]⁻ Li⁺ Bu3SnH->Bu3SnLi + LDA - HN(i-Pr)₂ LDA LDA (LiN(i-Pr)₂) CH2O (CH₂O)n (Paraformaldehyde) H2O_workup H₃O⁺ (Workup) Alkoxide Bu₃SnCH₂O⁻ Li⁺ Bu3SnLi->Alkoxide + (CH₂O)n Product Bu₃SnCH₂OH (this compound) Alkoxide->Product + H₃O⁺

Caption: Mechanism of this compound synthesis from Tributyltin Hydride.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[7]

Equipment:

  • A 500-mL, three-necked, round-bottomed flask, oven-dried.

  • Magnetic stirring bar.

  • Rubber septa for all necks.

  • An argon or nitrogen inlet adapter.

  • A 150-mL, pressure-equalizing dropping funnel, oven-dried and fitted with a septum.

  • Syringes for liquid transfer.

  • Ice-water bath.

Reagents:

  • Diisopropylamine (13.7 mL, 0.098 mol), distilled from calcium hydride.

  • Anhydrous tetrahydrofuran (THF, 170 mL), distilled from sodium benzophenone ketyl.[7]

  • n-Butyllithium (1.60 M in hexane, 58.4 mL, 0.093 mol).

  • Tributyltin hydride (24.75 g, 0.0850 mol), freshly prepared or purchased.[7]

  • Paraformaldehyde (3.57 g, 0.119 mol), dried over P₂O₅.[7]

  • Petroleum ether (650 mL).

  • Water (300 mL).

  • Saturated sodium chloride solution (200 mL).

  • Anhydrous sodium sulfate.

Procedure:

  • Apparatus Setup: Assemble the dried three-necked flask with the magnetic stirrer, argon inlet, and dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Formation: Charge the flask with diisopropylamine and 120 mL of anhydrous THF. Cool the flask in an ice-water bath. Add the n-butyllithium solution dropwise via syringe over 15 minutes. Stir the resulting solution for 30 minutes in the ice bath.

  • Tributylstannyl Lithium Formation: Prepare a solution of tributyltin hydride in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold LDA solution over approximately 50 minutes.[7]

  • Reaction with Paraformaldehyde: After stirring the stannyl lithium solution for an additional 30 minutes in the ice bath, add the dried paraformaldehyde in one portion. Remove the ice bath and allow the mixture to stir for 3 hours at room temperature. The heterogeneous yellow mixture should become a clear, colorless solution.[7]

  • Workup and Extraction: Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and extract it with an additional 150 mL of petroleum ether.[7]

  • Isolation: Combine the organic layers and wash with 200 mL of saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This typically affords approximately 30 g of this compound as a colorless oil.[7]

Purification and Data

The crude product is often of sufficient purity for subsequent reactions.[5][7] However, if higher purity is required, it can be achieved by column chromatography on silica gel using an eluent such as 5-10% ethyl acetate in hexane.[7]

ParameterValue/ConditionSource
Starting Material Tributyltin Hydride[7][8]
Reagents n-BuLi, Diisopropylamine, Paraformaldehyde[5][7]
Solvent Anhydrous THF[7]
Temperature 0 °C to Room Temperature[7]
Typical Yield ~80-95%[6]

Alternative Synthetic Routes

While the hydride method is prevalent, other pathways offer alternative entry points to this compound, which can be advantageous depending on the availability of starting materials.

Transmetallation/Substitution from Tributyltin Halides

This approach involves a substitution reaction where a suitable hydroxymethyl nucleophile displaces a halide from a tributyltin halide, such as tributyltin chloride (Bu₃SnCl).[1][4]

Mechanistic Rationale: The reaction can be conceptualized similarly to a Grignard reaction.[4][11] A hydroxymethyl anion equivalent, such as that generated from paraformaldehyde and a strong base, can act as a nucleophile.[1] Alternatively, a transmetallation can be performed using a pre-formed hydroxymethyl organometallic reagent. The reaction is driven by the formation of a stable salt (e.g., LiCl or MgClX). Careful control of stoichiometry and temperature is necessary to prevent the formation of unwanted byproducts like dibutyltin oxides.[4]

reaction_mechanism_2 cluster_main Nucleophilic Substitution at Tin Bu3SnCl Bu₃SnCl Product Bu₃SnCH₂OH Bu3SnCl->Product + "⁻CH₂OH" Byproduct NaCl Bu3SnCl->Byproduct - Cl⁻ Nuc "⁻CH₂OH" (e.g., from NaH + (CH₂O)n) Nuc->Product

Sources

(Tributylstannyl)methanol: A Comprehensive Technical Guide to its Mechanism of Action and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Tributylstannyl)methanol, a unique organometallic compound with the chemical formula C₁₃H₃₀OSn, stands as a cornerstone reagent in modern organic synthesis.[1] Its structure, featuring a reactive tributylstannyl group bonded to a functional hydroxymethyl moiety, provides a powerful and versatile platform for constructing complex molecular architectures.[1][2] This guide offers an in-depth exploration of the synthesis, core reactivity, and mechanistic pathways of this compound. Its primary role is to function as a stable and effective hydroxymethyl anion equivalent, a critical synthon for introducing primary alcohol functionalities. This capability is most prominently harnessed in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.[1][3] Furthermore, the inherent properties of the tin-carbon bond allow its participation in radical-mediated transformations, expanding its synthetic repertoire. This document will elucidate the causality behind its reactivity, present detailed experimental protocols, and provide a robust framework for its safe and effective application in a research setting.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe handling and the integrity of experimental outcomes.

Physicochemical Data
PropertyValueReference(s)
CAS Number 27490-33-1[4][5]
Molecular Formula C₁₃H₃₀OSn[2][4]
Molecular Weight 321.09 g/mol [2][4]
Appearance Colorless to light yellow oily liquid[2][4][6]
Boiling Point 110 °C @ 0.01 mmHg (Torr)[2][4][5]
Specific Gravity 1.16 (20/20)[2][5]
Flash Point 145 °C[2][5]
Purity ≥95.0%[2][5]
Solubility Soluble in organic solvents (chloroform, dichloromethane, THF)[3][4]
Toxicology and Safe Handling

This compound, like most organotin compounds, exhibits significant toxicity and requires stringent safety protocols.

  • Toxicity: The compound is toxic if swallowed (H301) and harmful in contact with skin (H312).[5][7] It causes skin and serious eye irritation.[5] Exposure can occur through both inhalation and skin absorption.[1]

  • Environmental Hazard: It is classified as very toxic to aquatic life with long-lasting effects (H410).[5][7] Extreme care must be taken to avoid environmental release.[4]

  • Reactivity Hazards: this compound is sensitive to air, moisture, light, and heat.[2][4] It must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and oxidation, which can compromise purity and lead to irreproducible results.[1][2]

Mandatory Handling Procedures:

  • Inert Atmosphere: All manipulations must be conducted using standard air-free techniques, such as a Schlenk line or a glovebox.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][7]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container under an inert gas in a cool (<15°C), dry, and dark environment, away from heat sources.[2][4]

  • Disposal: Dispose of waste in accordance with approved hazardous waste disposal protocols.[5]

Synthesis and Purification

The reliable synthesis of this compound is critical for its application. The most prevalent and well-documented method involves the reaction of tributyltin hydride with a formaldehyde source, mediated by a strong, non-nucleophilic base.[2][3]

Experimental Protocol: Synthesis via Tributyltin Hydride and Paraformaldehyde

This procedure is adapted from established literature methods and demonstrates the generation of a reactive tin anion that subsequently attacks the formaldehyde source.[2][3]

Materials:

  • Diisopropylamine (0.098 mol)

  • Anhydrous Tetrahydrofuran (THF) (170 mL total)

  • n-Butyllithium (1.60 M in hexane, 0.093 mol)

  • Tributyltin hydride (0.0850 mol)

  • Paraformaldehyde (polyoxymethylene), dried (0.119 mol)

  • Petroleum ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Flask Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried.

  • Base Formation (LDA): Charge the flask with diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (58.4 mL, 0.093 mol) to the stirred solution via syringe over 15 minutes. The formation of lithium diisopropylamide (LDA) will occur.

  • Tin Anion Formation: Prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at 0 °C over 30-50 minutes.[3][8] This step deprotonates the tributyltin hydride to generate the highly nucleophilic tributylstannyl anion (Bu₃Sn⁻).

  • Reaction with Formaldehyde: After stirring for 30 minutes at 0 °C, add the paraformaldehyde (3.57 g, 0.119 mol) to the reaction mixture in one portion.[3]

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring until the solution becomes clear and colorless.

  • Workup: Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and wash the combined organic layers with 150-200 mL of saturated sodium chloride solution.[3][8]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (approx. 30 g).[3][8]

Purification: The crude product is often of sufficient purity for direct use.[3] For applications requiring higher purity, impurities can be removed by dissolving the crude product in acetonitrile and washing with hexane.[3]

Core Reactivity and Mechanistic Principles

The utility of this compound stems from the unique properties of its tin-carbon (Sn-C) bond and the presence of the hydroxyl group.

  • Hydroxymethyl Anion Equivalent: Its most significant role is providing a stable, storable source of the hydroxymethyl anion synthon (⁻CH₂OH).[1][2] In palladium-catalyzed reactions, the tributylstannyl group facilitates the transfer of the hydroxymethyl moiety to an organic electrophile, forming a new C-C bond and installing a versatile primary alcohol.[1]

  • Dual Electronic Character: The molecule exhibits both nucleophilic and electrophilic properties. The lone pair of electrons on the oxygen atom can act as a nucleophile, while the tin atom serves as an electrophilic center during the crucial transmetalation step in cross-coupling reactions.[1]

  • The Tin-Carbon Bond: The Sn-C bond is relatively weak and highly covalent. This weakness facilitates two key mechanistic pathways:

    • Transmetalation: The bond is readily cleaved by transition metal complexes (e.g., palladium), allowing the transfer of the hydroxymethyl group.[1]

    • Homolytic Cleavage: The bond can break homolytically to form a tributyltin radical (Bu₃Sn•), enabling participation in radical chain reactions.[1][9]

Mechanism of Action in Key Synthetic Transformations

Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is the archetypal application of this compound, enabling the hydroxymethylation of various organic halides and triflates.[1][2] The reaction proceeds via a well-established catalytic cycle.

The Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (R-X) to a palladium(0) complex, typically [Pd(PPh₃)₄]. This forms a square planar palladium(II) intermediate. This step is often rate-determining.[2][10]

  • Transmetalation: this compound transfers its hydroxymethyl group to the palladium(II) center, displacing the halide (X). This occurs via an associative mechanism, forming a new Pd-CH₂OH bond and generating a tributyltin halide (Bu₃Sn-X) byproduct.[2][10]

  • Reductive Elimination: The final step involves the reductive elimination of the desired product (R-CH₂OH) from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][10] The stereochemical configuration of the reactants is typically retained throughout the cycle.[2]

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition Product R-CH₂OH (Hydroxymethylated Product) Pd0->Product PdII_R_CH2OH R-Pd(II)L_n-CH₂OH PdII_RX->PdII_R_CH2OH Transmetalation PdII_R_CH2OH->Pd0 Reductive Elimination Byproduct Bu₃Sn-X PdII_R_CH2OH->Byproduct RX R-X (Organic Halide) RX->PdII_RX Stannane Bu₃SnCH₂OH (this compound) Stannane->PdII_R_CH2OH

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Radical-Mediated Transformations

While less common for this compound itself compared to tributyltin hydride, the principles of organotin radical chemistry apply. The relatively weak Sn-H bond in tributyltin hydride (74 kcal/mol) allows for easy homolytic cleavage to initiate radical processes; the Sn-C bond in this compound can participate similarly, especially in propagation steps or if targeted for cleavage.[1][11]

Generic Radical Chain Mechanism:

  • Initiation: A radical initiator (e.g., AIBN) thermally decomposes to form initiator radicals. These radicals abstract a hydrogen atom from a trace amount of tributyltin hydride (often present as an impurity or added intentionally) to generate the chain-propagating tributyltin radical (Bu₃Sn•).

  • Propagation: This is a two-step process.

    • The tributyltin radical reacts with a substrate (e.g., an alkyl halide, R-X) to form a stable tributyltin halide and a new carbon-centered radical (R•).[9]

    • This carbon radical (R•) can then undergo various transformations, such as intramolecular cyclization or intermolecular addition to an alkene. The resulting radical can then abstract a hydrogen from tributyltin hydride to form the final product and regenerate the Bu₃Sn• radical, which continues the chain.[9][11]

  • Termination: Two radical species combine to end the chain reaction.

Radical_Chain cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN → 2 R'• + N₂ Sn_Radical_Gen R'• + Bu₃Sn-H → R'-H + Bu₃Sn• Step1 Bu₃Sn• + R-X → Bu₃Sn-X + R• Step2 R• + Bu₃Sn-H → R-H + Bu₃Sn• Step1->Step2 Substrate Radical Formation Step2->Step1 Product Formation & Radical Regeneration Term R• + R• → R-R Bu₃Sn• + R• → Bu₃Sn-R

Caption: General mechanism for a radical chain dehalogenation.

Applications in Research and Development

The primary value of this compound lies in its ability to facilitate the synthesis of complex, high-value molecules.

  • Pharmaceutical Synthesis: It is a key reagent for preparing novel carbapenem antibiotics, where it enables selective C-C bond formation in heterocyclic precursors.[3][4] It has also been used in the total synthesis of natural products like justicidin B and taiwanin C.[1]

  • Materials Science: Beyond fine chemical synthesis, it can serve as a modifier or initiator for creating specialized organotin polymers, imparting properties like enhanced thermal stability or chemical resistance.[4]

  • Intermediate Synthesis: It is a precursor for other valuable reagents, such as tributyl[(methoxymethoxy)methyl]stannane, another hydroxymethyl anion equivalent with a protected hydroxyl group.[2]

Conclusion

This compound is a powerful synthetic tool whose mechanism of action is centered on the unique reactivity of its tin-carbon bond. Its function as a hydroxymethyl anion equivalent in palladium-catalyzed Stille couplings provides a reliable and stereospecific method for introducing primary alcohols into complex molecules. A comprehensive understanding of its synthesis, handling requirements, and the mechanistic underpinnings of its participation in both polar and radical pathways is essential for leveraging its full potential. By adhering to rigorous safety and handling protocols, researchers can effectively and safely employ this versatile reagent to advance the frontiers of chemical synthesis, drug discovery, and materials science.

References

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  • Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions.
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(Tributylstannyl)methanol reactivity with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of (Tributylstannyl)methanol with Electrophiles

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a unique organotin compound featuring both a nucleophilic hydroxyl group and a versatile tributylstannyl moiety, stands as a cornerstone reagent in modern organic synthesis.[1] Its distinct structural arrangement allows for a dual mode of reactivity, enabling the strategic formation of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound with a range of electrophiles. We will dissect the core principles governing its transformations, from simple functional group interconversions to sophisticated transmetalation and palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with field-proven protocols to offer a comprehensive understanding of this powerful synthetic tool.

Core Principles of Reactivity

This compound (C₁₃H₃₀OSn) is a colorless oil whose synthetic utility is derived from the interplay between its two key functional groups.[1][2] Understanding this dual character is fundamental to predicting and controlling its reactions.

  • Nucleophilicity of the Hydroxyl Group: The lone pairs on the oxygen atom allow it to act as a classic nucleophile. Upon deprotonation with a base, the resulting alkoxide becomes a significantly more potent nucleophile, readily attacking various electrophiles.[1]

  • Reactivity of the Tin-Carbon Bond: The Sn-C bond is the linchpin for many of this reagent's most powerful applications.[3] This bond can be cleaved through:

    • Transmetalation: Exchange with strong organometallic bases, typically organolithium reagents, to generate highly reactive α-alkoxyorganolithium species.[4][5]

    • Palladium-Catalyzed Cross-Coupling: In reactions like the Stille coupling, the tributylstannyl group facilitates the transfer of the hydroxymethyl fragment to an organic halide or triflate.[1][6]

  • Lewis Acidity of the Tin Atom: The tin atom can function as a Lewis acid, coordinating intramolecularly to the hydroxyl oxygen. This coordination can lower the activation energy for subsequent transformations by influencing the conformation and electronic properties of the molecule.[1]

cluster_reagent This compound Core cluster_pathways Reactivity Pathways Reagent Bu₃Sn-CH₂-OH O_Nucleophile O-Nucleophilicity Reagent->O_Nucleophile Direct reaction at OH (e.g., Acylation, Oxidation) Transmetalation Transmetalation (Sn-Li Exchange) Reagent->Transmetalation Reaction at Sn-C bond Stille Stille Coupling (Pd-Catalyzed) Reagent->Stille Reaction at Sn-C bond

Figure 1: Conceptual overview of the primary reactivity modes of this compound.

Reactions at the Hydroxymethyl Moiety

The most direct transformations involve the hydroxyl group. These reactions are analogous to those of simple primary alcohols but are foundational for multi-step syntheses.

Oxidation

The primary alcohol in this compound can be selectively oxidized. The choice of oxidizing agent is critical to control the outcome.[1]

  • To Aldehyde: Oxidation to tributylstannyl-formaldehyde can be achieved using standard reagents.

  • To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can push the oxidation to the corresponding carboxylic acid derivative.[1][3]

O-Acylation with Acyl Chlorides

This compound reacts readily with electrophilic acyl chlorides to form tributylstannylmethyl esters.[3] This is a standard nucleophilic addition-elimination reaction where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.[7]

Mechanism: Nucleophilic Addition-Elimination

  • Addition: The lone pair of the hydroxyl oxygen attacks the carbonyl carbon of the acyl chloride.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A weak base (or the expelled chloride ion) removes the proton from the oxonium ion to yield the final ester product.

Conversion to Halomethyltributyltin

Direct halogenation of the hydroxyl group is inefficient. A more reliable, two-step protocol is employed to convert the alcohol into a versatile halide.[1]

  • Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

  • Nucleophilic Substitution: The resulting tributylstannylmethyl methanesulfonate is then treated with a halide source (e.g., NaI, NaBr) in a polar aprotic solvent. The halide ion displaces the mesylate group via an S_N2 reaction to furnish the desired halomethyltributyltin.[1]

These halogenated products are valuable for subsequently introducing the tributylstannylmethyl group into other molecules.[1]

Transmetalation and α-Alkoxyorganolithium Chemistry

One of the most powerful applications of this compound is its role as a precursor to α-alkoxyorganolithium reagents.[4] This transformation unlocks a potent nucleophile that serves as a hydroxymethyl anion equivalent.[8]

The process involves two key stages: protection and transmetalation.

  • Hydroxyl Protection: The free hydroxyl group is acidic and would be quenched by the organolithium reagent. Therefore, it must first be protected. Common protecting groups include methoxymethyl (MOM) or N,N-diethylcarbamate.[4][8] The MOM group is installed via an acid-catalyzed acetal exchange with dimethoxymethane.[8]

  • Tin-Lithium Exchange: The protected α-alkoxystannane is cooled to a low temperature (typically -78 °C) in an inert solvent like THF. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added. This initiates a transmetalation reaction, where the butyl group from n-BuLi exchanges with the α-alkoxymethyl group on the tin atom.[4][5] The result is a configurationally stable α-alkoxyorganolithium reagent and the inert byproduct, tetrabutyltin.[4]

  • Electrophilic Trapping: The generated α-alkoxyorganolithium is a strong nucleophile and can be trapped in situ with a variety of electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds.[4] Subsequent removal of the protecting group reveals a 1,2-diol product.

This sequence is highly reliable and often proceeds with complete retention of configuration if the α-carbon is a stereocenter.[4]

Start Bu₃Sn-CH₂-OR (R = Protecting Group) Reagent1 + n-BuLi (THF, -78°C) Start->Reagent1 Intermediate [Li]⁺[CH₂-OR]⁻ (α-Alkoxyorganolithium) Reagent1->Intermediate Transmetalation Reagent2 + E⁺ (e.g., R'₂C=O) (Electrophile) Intermediate->Reagent2 Product_Protected E-CH₂-OR Reagent2->Product_Protected C-C Bond Formation Deprotection Deprotection Product_Protected->Deprotection Final_Product E-CH₂-OH Deprotection->Final_Product

Figure 2: Workflow for the generation and electrophilic trapping of α-alkoxyorganolithiums.

Palladium-Catalyzed Stille Cross-Coupling

This compound is an excellent nucleophilic partner in Stille cross-coupling reactions, providing a stable and reliable method for introducing a hydroxymethyl group (-CH₂OH).[1] This reaction is prized for its functional group tolerance and stereospecificity.[6][9]

The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane (Bu₃SnCH₂OH) transfers its hydroxymethyl group to the palladium center, displacing the halide and forming a new Pd-C bond. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex (R and CH₂OH) couple and are eliminated from the metal center, forming the desired product (R-CH₂OH) and regenerating the Pd(0) catalyst.

This transformation is exceptionally valuable for installing a primary alcohol, which can then be further elaborated.[1]

Experimental Protocols & Data Summary

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[8]

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • Tetrahydrofuran (THF, distilled from sodium benzophenone ketyl)

  • n-Butyllithium (1.6 M in hexane, titrated)

  • Tributyltin hydride (freshly prepared or commercial)

  • Paraformaldehyde (dried over P₂O₅)

  • Petroleum ether, Water, Saturated NaCl solution, Anhydrous Na₂SO₄

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked, round-bottomed flask with a magnetic stir bar, rubber septa, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.

  • LDA Formation: Charge the flask with diisopropylamine and dry THF. Cool the flask in an ice-water bath and add n-butyllithium dropwise over 15 minutes. Stir for 30 minutes.

  • Stannyl Anion Formation: Add a solution of tributyltin hydride in THF dropwise to the lithium diisopropylamide (LDA) solution over 50 minutes. Stir for an additional 30 minutes.

  • Reaction with Formaldehyde: Add dried paraformaldehyde to the yellow reaction mixture in one portion. Remove the ice bath and stir for 3 hours at room temperature. The solution should become clear and colorless.

  • Workup: Dilute the reaction mixture with petroleum ether and wash with water. Separate the aqueous phase and extract with petroleum ether. Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting colorless oil can be used without further purification or can be purified by column chromatography on silica gel (eluting with 5–10% ethyl acetate-hexane).[8]

Expert Insight & Trustworthiness: The use of freshly distilled solvents and an inert argon atmosphere is non-negotiable.[1][3] Traces of water or oxygen can lead to the formation of tin oxides, significantly reducing yield and complicating purification.[1] The procedure from Organic Syntheses is peer-reviewed and independently tested, ensuring a high degree of reliability.[8]

Data Summary Table
Electrophile ClassReagent ExampleKey ConditionsProduct TypeMechanistic Pathway
Oxidizing Agents KMnO₄, CrO₃Varies with agentAldehyde or Carboxylic AcidOxidation
Acyl Halides Acetyl ChlorideBase (e.g., Pyridine), 0°C to RTEsterNucleophilic Addition-Elimination
Sulfonyl Halides Mesyl ChlorideEt₃N, CH₂Cl₂, 0°CMesylate (Intermediate)Nucleophilic Substitution
Halide Ions Sodium IodideAcetone, RefluxAlkyl HalideS_N2 Substitution
Organolithiums n-ButyllithiumTHF, -78°Cα-AlkoxyorganolithiumTransmetalation
Aldehydes/Ketones BenzaldehydeVia α-alkoxyorganolithium1,2-Diol (after deprotection)Nucleophilic Addition
Aryl Halides IodobenzenePd(PPh₃)₄, Toluene, HeatBenzyl Alcohol DerivativeStille Cross-Coupling

Conclusion

This compound is a remarkably versatile and predictable reagent in the hands of a knowledgeable chemist. Its reactivity is governed by a logical set of principles centered on the hydroxyl group and the tin-carbon bond. By carefully selecting electrophiles, protecting groups, and reaction conditions, researchers can harness this molecule to perform a wide array of synthetic transformations. From simple oxidations to the stereospecific construction of complex carbon skeletons via transmetalation or palladium catalysis, this compound provides reliable and powerful solutions to synthetic challenges. The self-validating nature of the protocols, especially those vetted in publications like Organic Syntheses, ensures that the methodologies described herein are both robust and reproducible, providing a trustworthy foundation for innovation in chemical and pharmaceutical development.

References

  • Library and Archives Canada. (n.d.). PREPARATION AND SYNTHETIC APPLICATIONS OF a-ALKOXYSTANNANES AS PRECURSORS TO.
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  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
  • ResearchGate. (n.d.). Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides.
  • Arkat USA. (n.d.). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes.
  • ResearchGate. (n.d.). By Transmetalation.
  • Organic Syntheses. (n.d.). palladium-catalyzed coupling of acid chlorides with organotin reagents.
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  • National Institutes of Health. (n.d.). A Single-Flask Synthesis of α-Alkylidene and α-Benzylidene Lactones from Ethoxyacetylene, Epoxides/Oxetanes, and Carbonyl Compounds.
  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
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A Comprehensive Technical Guide to the Solubility of (Tributylstannyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Reagent Bottle

(Tributylstannyl)methanol (CAS No: 27490-33-1) is a versatile organometallic compound, appearing as a colorless to yellowish oil, that has carved a significant niche in modern organic synthesis.[1][2][3] Its utility as a hydroxymethyl anion equivalent in Stille reactions and other cross-coupling methodologies makes it an invaluable tool for constructing complex molecular architectures, particularly in pharmaceutical development.[1][4] However, the successful application of any reagent hinges on its behavior in the reaction medium. A deep understanding of the solubility of this compound is not merely academic; it is a prerequisite for reaction optimization, reproducibility, and efficient purification. This guide provides a detailed exploration of its solubility profile, grounded in the principles of physical organic chemistry, to empower scientists in making rational solvent choices.

The Duality of Molecular Structure: A Solubility Dichotomy

The solubility characteristics of this compound are dictated by its unique molecular structure. The molecule features a central tin atom covalently bonded to three n-butyl chains and a hydroxymethyl group.[5] This arrangement creates two distinct regions with opposing physicochemical properties:

  • A Dominant Lipophilic Region: The three long, flexible n-butyl chains form a large, nonpolar, and hydrophobic (fat-loving) surface area. This region readily engages in van der Waals interactions with nonpolar solvent molecules.

  • A Localized Polar Site: The terminal hydroxymethyl (-CH₂OH) group introduces a site of polarity and, crucially, the ability to act as a hydrogen bond donor (from the -OH proton) and acceptor (via the oxygen lone pairs).

The interplay between these two features—the bulky, nonpolar "head" and the small, polar "tail"—governs which solvents can effectively solvate the molecule.

G cluster_molecule This compound cluster_properties Dominant Physicochemical Regions Sn Sn Bu1 n-Butyl Sn->Bu1 Bu2 n-Butyl Sn->Bu2 Bu3 n-Butyl Sn->Bu3 CH2OH -CH₂OH Sn->CH2OH Lipophilic Lipophilic / Nonpolar (van der Waals Interactions) Bu1->Lipophilic Bu2->Lipophilic Bu3->Lipophilic Polar Polar / H-Bonding Site CH2OH->Polar

Figure 1. Diagram illustrating the opposing physicochemical regions of the this compound molecule that dictate its solubility.

Quantitative Solubility Profile: A Solvent Spectrum Analysis

The general rule of "like dissolves like" provides a strong predictive framework for the solubility of this compound. Due to its predominantly nonpolar character, it exhibits high solubility in a range of common organic solvents while being poorly soluble in highly polar, protic media.

Solvent ClassSolvent ExampleDielectric Constant (approx.)Solubility PredictionRationale for Interaction
Nonpolar Aliphatic Hexane, Cyclohexane~2.0Very Soluble Dominated by favorable van der Waals (dispersion) forces between the solvent's alkyl chains and the three butyl groups on the tin atom.
Nonpolar Aromatic Toluene, Benzene~2.4Very Soluble Strong van der Waals forces are the primary driver.
Halogenated Dichloromethane (DCM)~9.1Very Soluble DCM effectively solvates both the nonpolar butyl chains and the polar hydroxymethyl group through dipole-dipole interactions. Explicitly mentioned as a good solvent.[1][6][7]
Chloroform~4.8Very Soluble Similar to DCM, chloroform is an excellent solvent for this compound, capable of hydrogen bonding with the hydroxyl group.[1][6][7]
Ethers Diethyl Ether, THF4.3, 7.6Very Soluble The ether oxygen acts as a hydrogen bond acceptor for the -OH group, while the alkyl body of the solvent interacts well with the butyl chains.
Polar Aprotic Acetone, Ethyl Acetate21, 6.0Soluble These solvents offer a balance, with polar carbonyl groups interacting with the -CH₂OH and alkyl portions interacting with the butyl chains.
DMSO, DMF47, 37Sparingly Soluble The high polarity and strong self-association of these solvents make it energetically difficult to create a cavity to accommodate the large nonpolar part of the molecule.[8]
Polar Protic Methanol, Ethanol33, 25Sparingly Soluble The energetic cost of disrupting the extensive hydrogen-bonding network of the alcohol solvent is not sufficiently compensated by solvation of the large, nonpolar organotin.
Water80Insoluble The extreme polarity and strong hydrogen-bonding network of water make it unable to effectively solvate the hydrophobic butyl groups, a common trait for organotins.[9][10][11]

Experimental Protocol for Solubility Determination

To empirically validate and quantify the solubility of this compound, a robust and self-validating experimental workflow is essential. The following protocol describes the widely accepted "shake-flask" method followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (≥95% purity)

  • Selected organic solvent (HPLC or analytical grade)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or nylon, depending on solvent)

  • Autosampler vials

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV/Vis

Methodology:

  • Preparation of Saturated Solutions: a. Add approximately 5 mL of the selected solvent to a scintillation vial. b. Add this compound in excess until a visible amount of undissolved oil or solid remains. c. Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm). d. Equilibrate the mixture for at least 24 hours to ensure saturation is reached. Prepare in triplicate for statistical validity.

  • Sample Isolation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow for phase separation. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared autosampler vial. This step is critical to remove any microscopic, undissolved droplets.

  • Quantitative Analysis: a. Prepare a set of calibration standards of this compound in the same solvent, bracketing the expected solubility range. b. Analyze the standards and the filtered saturated samples using a validated GC or HPLC method. c. Generate a calibration curve by plotting instrument response (peak area) versus concentration. d. Determine the concentration of the saturated solution from the calibration curve, applying any necessary dilution factors.

G A 1. Add Excess Solute to Solvent in Vial B 2. Equilibrate on Shaker (24h, Constant Temp) A->B C 3. Settle Undissolved Material (2h) B->C D 4. Withdraw & Syringe-Filter Supernatant C->D E 5. Prepare Dilutions (if necessary) D->E F 6. Analyze by GC/HPLC vs. Calibration Standards E->F G 7. Calculate Concentration (mg/mL or mol/L) F->G

Figure 2. A validated experimental workflow for the quantitative determination of this compound solubility.

Practical Implications in the Laboratory

An understanding of this solubility data directly informs experimental design:

  • Reaction Solvent Choice: The high solubility in THF, toluene, and dichloromethane makes them ideal solvents for homogeneous reactions involving this compound, ensuring consistent reaction kinetics.[1]

  • Purification Strategies: Its insolubility in water is highly advantageous for performing aqueous workups to remove water-soluble impurities.[11] For chromatographic purification, its high solubility in nonpolar solvents like hexane means it will elute quickly in low-polarity mobile phases, allowing for separation from more polar compounds.

  • Handling and Storage: As an oily liquid, it is miscible with many organic solvents, simplifying its transfer and addition to reaction vessels. It should be stored under an inert atmosphere to prevent degradation.

Conclusion

This compound is a powerful synthetic tool whose efficacy is intrinsically linked to its solubility. Its amphiphilic nature, with a dominant nonpolar character, renders it highly soluble in nonpolar, halogenated, and ethereal organic solvents, and largely insoluble in polar protic solvents like water. This well-defined solubility profile, predictable from its molecular structure and verifiable through straightforward experimental protocols, provides chemists with the essential knowledge to confidently select solvents for reaction, purification, and handling, thereby maximizing its synthetic potential.

References

  • SACH. (2025, October 24). This compound for Organic Synthesis and Polymers. Sach biotech Co.,Ltd.
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  • Al-Nahrain Journal of Science. (2021, September 30). Chemistry of Some Organotin Compounds.
  • Gelest, Inc.
  • Mini Review. (2023, May 7).
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(Tributylstannyl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (Tributylstannyl)methanol

Introduction

This compound, a unique organometallic compound with the chemical formula C₁₃H₃₀OSn, serves as a versatile reagent in modern organic synthesis.[1] Structurally, it is characterized as a colorless to pale yellow oil that integrates a nucleophilic tributylstannyl group with a functional hydroxymethyl moiety.[1][2][3] This distinct arrangement allows it to participate in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling, making it a valuable intermediate in pharmaceutical research and polymer science.[4] However, its utility is intrinsically linked to its chemical integrity, which is susceptible to various environmental factors. This guide provides a comprehensive overview of the stability, recommended storage conditions, and safe handling protocols for this compound, ensuring its effective use and the safety of laboratory personnel.

Chemical Stability and Decomposition Pathways

The core of this compound's reactivity lies in the carbon-tin (C-Sn) bond. While this bond is relatively stable to air and moisture compared to many other organometallic linkages, it is not impervious to degradation.[1] The compound's stability is influenced by its sensitivity to heat, light, moisture, and atmospheric oxygen.[4] Understanding these sensitivities is critical to preventing decomposition and ensuring reproducible experimental outcomes.

Factors Influencing Stability
  • Moisture (Hydrolysis): this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of the tin reagent, compromising its structure and reactivity.[1] Therefore, maintaining anhydrous conditions during both storage and handling is paramount.[1]

  • Air (Oxidation): The primary alcohol of the hydroxymethyl group (-CH₂OH) is a primary site for oxidation.[1] Exposure to atmospheric oxygen can oxidize the alcohol to the corresponding aldehyde or further to a carboxylic acid derivative.[1] Furthermore, elevated temperatures can promote the formation of tin oxide byproducts.[1] For this reason, conducting manipulations under an inert atmosphere (e.g., argon or nitrogen) is a standard precaution, especially during synthesis and for long-term storage.[1]

  • Temperature: The compound is sensitive to heat, which can accelerate decomposition.[4] Various suppliers recommend cold storage, with temperatures ranging from 2-8°C to below -15°C, to maintain its stability and chemical activity.[1][2][5][6]

  • Light: Exposure to light is another factor that can compromise the integrity of this compound.[4] It should be stored in dark environments to prevent light-induced degradation.[4]

Potential Decomposition Pathways

The degradation of this compound can proceed through several pathways, primarily driven by the factors mentioned above. The cleavage of the C-Sn bond can occur under harsh conditions, such as in the presence of strong acids.[1] More commonly, degradation involves reactions at the hydroxymethyl group or hydrolysis.

main This compound (Bu₃SnCH₂OH) oxidation_aldehyde Oxidation Product (Tributylstannyl-formaldehyde) main->oxidation_aldehyde Oxidation hydrolysis_product Hydrolysis Byproducts (e.g., Tin Oxides) main->hydrolysis_product Hydrolysis thermal_degradation General Degradation (Cleavage Products) main->thermal_degradation Decomposition o2 Oxygen (Air) + Heat o2->oxidation_aldehyde h2o Moisture (Hydrolysis) h2o->hydrolysis_product heat_light Heat / Light heat_light->thermal_degradation oxidation_acid Further Oxidation (Carboxylic Acid Derivative) oxidation_aldehyde->oxidation_acid

Caption: Potential decomposition pathways for this compound.

Recommended Storage Conditions

Proper storage is essential to preserve the purity and reactivity of this compound. The consensus from safety data sheets and supplier information points to stringent control over the storage environment.[4]

ParameterRecommendationRationale
Temperature Store in a cold environment, typically between 2-8°C or, for optimal long-term stability, at or below -15°C.[1][2][6]Minimizes thermal decomposition and preserves chemical activity.[4]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed.[1]Prevents oxidative degradation and hydrolysis from atmospheric moisture.[1] The compound is hygroscopic.
Container Use brown glass bottles or other light-protective containers (e.g., black-wrapped).[4] Ensure the container is tightly closed and upright to prevent leakage.Protects the light-sensitive compound from degradation.[4] A tight seal prevents moisture ingress.
Incompatibilities Keep away from strong acids, halogens, and strong oxidizing agents.[1]These substances can cause cleavage of the C-Sn bond or rapid oxidation.[1]

Safe Handling Protocols and Toxicity

As with all organotin compounds, this compound must be handled with significant caution due to its toxicity. Tributyltin (TBT) compounds are known to be toxic if swallowed and harmful through skin contact.[7][8][9] They are potent skin and eye irritants and pose a significant threat to aquatic ecosystems.[4][7][8][9]

Toxicity Profile
  • Human Health: Tributyltin compounds are moderately toxic via ingestion and dermal absorption.[7][8] Exposure can cause severe skin irritation, chemical burns, dizziness, and respiratory irritation.[7][8] It is classified as toxic if swallowed and harmful in contact with skin.[9]

  • Environmental Hazard: TBT compounds are highly toxic to aquatic life and can have long-lasting effects in the marine environment.[7][8][9] Proper disposal is crucial to prevent environmental contamination.[4]

Experimental Workflow for Safe Handling

Adherence to a strict protocol is necessary to ensure personnel safety and prevent exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_fume_hood Work in Fume Hood prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood->prep_ppe handle_temp Warm to Room Temp Before Opening prep_ppe->handle_temp handle_transfer Transfer Under Inert Atmosphere handle_temp->handle_transfer handle_seal Tightly Reseal Container handle_transfer->handle_seal cleanup_decontaminate Decontaminate Glassware handle_seal->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_dispose Dispose of Waste per Regulations cleanup_wash->cleanup_dispose

Caption: Standard workflow for safely handling this compound.

Step-by-Step Handling Methodology
  • Preparation:

    • Always work within a certified chemical fume hood to avoid inhalation of vapors.

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Ensure all glassware is thoroughly dried to prevent hydrolysis.[1]

  • Dispensing and Use:

    • If stored at very low temperatures, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vessel.

    • For reactions sensitive to air or moisture, use air-free techniques such as a Schlenk line or a glovebox to handle the reagent under an inert atmosphere.[1]

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling and Cleanup:

    • After use, tightly reseal the container, purge with an inert gas if possible, and return it to the recommended cold storage conditions.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Decontaminate all equipment and work surfaces.

    • Collect all waste, including contaminated consumables and excess reagent, in sealed, properly labeled containers for disposal by a certified waste management facility.[9] Do not discharge into drains.

Conclusion

This compound is a powerful synthetic tool whose efficacy is directly tied to its chemical stability. Its sensitivity to moisture, air, heat, and light necessitates stringent storage and handling protocols. By storing the compound at low temperatures (below -15°C) under a dry, inert atmosphere and in light-protective containers, researchers can ensure its long-term integrity. Due to the significant toxicity of organotin compounds, adherence to rigorous safety protocols, including the use of proper engineering controls and personal protective equipment, is non-negotiable. A comprehensive understanding of these principles is essential for any scientist or drug development professional seeking to leverage the synthetic potential of this versatile reagent safely and effectively.

References

  • This compound | 27490-33-1 - Benchchem. (URL: )
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  • Tributyltin - Wikipedia. (URL: )
  • This compound for Organic Synthesis and Polymers. (2025). (URL: )
  • [Tributyltin compounds--the substances noxious to health] - PubMed. (URL: )
  • Tributyltin Toxicity - Sustainability Directory. (URL: )
  • This compound CAS#: 27490-33-1 - ChemicalBook. (URL: )
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (URL: )
  • CAS No : 27490-33-1| Chemical Name : (Tributylstannyl)
  • This compound | CAS#:27490-33-1 | Chemsrc. (2025). (URL: )
  • CAS 27490-33-1: 1-(Tributylstannyl)methanol - CymitQuimica. (URL: )
  • This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. (URL: )
  • This compound | 27490-33-1 | FT154075 - Biosynth. (URL: )

Sources

(Tributylstannyl)methanol: A Comprehensive Technical Guide to Toxicity and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tributylstannyl)methanol, a member of the organotin family, is a versatile chemical reagent utilized in various synthetic applications. However, its utility is counterbalanced by significant toxicological concerns inherent to tributyltin (TBT) compounds. This guide provides an in-depth analysis of the known toxicity and safety data for this compound and its closely related analogues. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the toxicological mechanisms and the practical safety measures necessary for its handling in a research and development setting. This guide will delve into the toxicological profile, mechanistic insights, safe handling protocols, and emergency procedures, ensuring a comprehensive safety framework for professionals working with this compound.

Toxicological Profile

The toxicity of this compound is primarily attributed to the tributyltin moiety. While specific toxicological studies on this compound are not extensively available in public literature, a robust body of evidence on closely related and representative tributyltin compounds, such as Tributyltin Oxide (TBTO) and Tributyltin Chloride (TBTC), provides a strong basis for assessing its potential hazards. The general consensus is that the toxicity of tributyltin compounds is largely determined by the tributyltin cation, with the anionic group playing a lesser role.[1]

Acute Toxicity

This compound is classified as toxic if swallowed and harmful in contact with skin.[2] Tributyltin compounds, in general, are considered moderately to highly toxic via oral and dermal routes of exposure.[1][3]

Compound Route Species LD50 Reference
Tributyltin Oxide (TBTO)OralRat55 - 87 mg/kg[1]
OralMouse55 - 87 mg/kg[1]
DermalRat200 mg/kg[1]
DermalMouse200 mg/kg[1]
DermalRabbit900 mg/kg[1]
Tributyltin Chloride (TBTC)OralRat122 - 349 mg/kg[4]

This table presents data for representative tributyltin compounds as surrogates for this compound.

Symptoms of acute poisoning in humans have included hepatic functional changes, hypoglycemia, glycosuria, and respiratory disturbances.[3] In laboratory animals, signs of systemic toxicity following acute oral exposure include ataxia, labored respiration, diarrhea, and decreased body weight.[3]

Skin and Eye Irritation

This compound is known to cause skin and eye irritation.[2] Tributyltin compounds are potent irritants, and direct contact can lead to severe skin irritation, chemical burns, and eye damage.[3][5][6] Skin exposure, particularly to the hair follicles, can result in chemical burns within minutes at high concentrations.[1][3]

Respiratory Irritation

Inhalation of this compound may cause respiratory irritation.[2] Shipyard workers exposed to TBT-containing dusts and vapors have reported respiratory tract irritation, difficulty breathing, and flu-like symptoms.[3][5] Inhalation of aerosols may lead to lung edema, with symptoms that can be delayed.[7]

Organ System Toxicity

Prolonged or repeated exposure to this compound can cause damage to organs.[2] The primary target organs for tributyltin toxicity are the immune system, central nervous system, liver, and kidneys.[3][8]

  • Immunotoxicity : Tributyltin compounds are potent immunotoxicants, with the thymus being a primary target organ.[8][9] Exposure can lead to thymus atrophy and suppression of T-cell mediated immune responses.[8]

  • Neurotoxicity : Organotin compounds can affect the central nervous system.[4] While trimethyltin and triethyltin compounds are more potent neurotoxins, tributyltins also exhibit neurotoxic effects.[9]

  • Hepatotoxicity and Nephrotoxicity : Studies in experimental animals have demonstrated that tributyltin compounds can cause damage to the liver and kidneys.[3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity : The evidence for the carcinogenicity of tributyltin compounds is inconclusive.[1] While one study indicated an increase in pituitary gland tumors in rats at high doses of TBT, the overall carcinogenic status remains uncertain.[1]

  • Mutagenicity : The mutagenicity of tributyltin compounds is also not definitively established.[1]

  • Reproductive and Developmental Toxicity : Tributyltin compounds have been shown to have reproductive and developmental effects in laboratory animals, though often at doses that also cause maternal toxicity.[8]

Mechanisms of Toxicity

The toxicity of tributyltin compounds is multifaceted and involves several key cellular and molecular mechanisms. Understanding these pathways is crucial for appreciating the hazards and for the development of potential therapeutic interventions in cases of accidental exposure.

Immunotoxicity: Induction of Apoptosis in Thymocytes

The profound immunotoxic effects of tributyltin are largely attributed to the induction of apoptosis (programmed cell death) in thymocytes, the developing T-cells in the thymus. This process is triggered by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. The cascade of events includes:

  • Oxidative Stress : TBT induces the generation of ROS, leading to cellular damage.

  • Mitochondrial Dysfunction : The oxidative stress disrupts the mitochondrial membrane potential.

  • Caspase Activation : This leads to the activation of caspase-3, a key executioner enzyme in apoptosis.

  • Calcium Dysregulation : TBT also causes a significant increase in intracellular calcium levels, which further contributes to the apoptotic process.

TBT_Metabolism TBT_Methanol This compound TBT Tributyltin (TBT) TBT_Methanol->TBT Initial Dissociation/ Metabolism DBT Dibutyltin (DBT) TBT->DBT Dealkylation (Cytochrome P-450) Hydroxylated Hydroxylated Metabolites TBT->Hydroxylated Hydroxylation MBT Monobutyltin (MBT) DBT->MBT Dealkylation Excretion Biliary Excretion DBT->Excretion MBT->Excretion Hydroxylated->Excretion

Figure 2: Conceptual metabolic pathway of this compound.

Occupational Safety and Handling

Given the significant toxicity of this compound, strict adherence to safety protocols is paramount.

Occupational Exposure Limits (OELs)

Several regulatory bodies have established occupational exposure limits for organotin compounds, which are applicable to this compound. These limits are typically expressed as a time-weighted average (TWA) concentration of tin (Sn) in the air over an 8-hour workday.

Regulatory Body Exposure Limit (as Sn) Notes Reference
OSHA (PEL)0.1 mg/m³8-hour Time-Weighted Average (TWA)[6][10]
ACGIH (TLV)0.1 mg/m³8-hour TWA[6][10]
NIOSH (REL)0.1 mg/m³10-hour TWA[10]
ACGIH (STEL)0.2 mg/m³Short-Term Exposure Limit (15-minute)[6]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin, eye, and respiratory exposure.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and use proper glove removal technique. [11]* Eye Protection : ANSI-approved safety glasses with side shields are the minimum requirement. For activities with a splash hazard, safety goggles and/or a full-face shield should be used. [11]* Skin and Body Protection : A flame-retardant laboratory coat should be worn. For larger quantities or in situations with a high risk of splashing, chemical-resistant aprons or coveralls are recommended. [12][13]* Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood. [12]If there is a potential for exceeding the exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used. [11][13]

Engineering Controls

The primary engineering control for handling this compound is a well-maintained and properly functioning chemical fume hood. [12]The sash should be kept as low as possible during manipulations. Safety showers and eyewash stations must be readily accessible.

Storage and Handling
  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [2]* Avoid inhalation of vapors and direct contact with skin and eyes. [2]* Do not work with this compound alone. [12]* Wash hands thoroughly after handling. [2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [14][15]* Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [14]* Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [14][15]* Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. [7][14]* Spill : Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. [14]

Experimental Protocols for Toxicity Assessment

The following are overviews of standard methodologies for assessing the key toxicological endpoints of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category with the use of a minimal number of animals.

  • Principle : A stepwise procedure is used where a group of three animals of a single sex (typically female rats) is dosed with a starting dose from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Procedure :

    • Animals are fasted prior to dosing.

    • The test substance is administered by oral gavage.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first group determines the dosing for the next group (if necessary). If mortality is observed, the next group is dosed at a lower level. If no mortality is observed, the next group is dosed at a higher level.

  • Endpoint : The number of animals that die within a defined period is used to classify the substance according to the Globally Harmonised System (GHS).

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.

  • Principle : The test utilizes a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The irritancy potential of a chemical is determined by its ability to cause cell death in the tissue model.

  • Procedure :

    • A small amount of the test substance is applied topically to the surface of the RhE tissue.

    • The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is then assessed using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the viable cells.

  • Endpoint : If the mean tissue viability is reduced to 50% or less of the negative control, the substance is classified as a skin irritant (GHS Category 2).

Figure 3: High-level workflow for acute oral and in vitro skin irritation testing.

Conclusion

This compound is a valuable synthetic reagent that must be handled with the utmost care due to the significant toxicity associated with its tributyltin component. This guide has provided a comprehensive overview of its toxicological profile, the mechanisms underlying its toxicity, and the essential safety precautions for its handling in a laboratory setting. By understanding the hazards and diligently implementing the recommended safety measures, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe working environment.

References

  • EXTOXNET PIP. (1996). Tributyltin (TBT). Extension Toxicology Network. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). Laboratory Chemical Safety Summaries: Trimethyltin Chloride (and Other Organotin Compounds).
  • U.S. EPA. (1997). Toxicological Review of Tributyltin Oxide (CAS No. 56-35-9).
  • Davis, A., Barale, R., Brun, G., Forster, R., Günther, T., Henschler, D., ... & van der Heijden, C. A. (1987). Evaluation of the genetic and embryotoxic effects of bis(tri-n-butyltin)oxide (TBTO), a broad-spectrum biocide. Mutation Research/Genetic Toxicology, 188(2), 65-95. [Link]
  • Mohammed, Y. A., El-Laidy, S. M., & El-Kott, A. F. (2023). An Overview on Toxicity of Tributyltin. International Journal of Clinical and Biomedical Sciences, 24(10), 1345-1349. [Link]
  • U.S. EPA. (2003). Revised Tributyltin-Containing Compounds (tributyltin oxide, tributyltin benzoate and tributyltin maleate)
  • Del Valle Lab, University at Buffalo. Standard Operating Procedures - Organotin Reagents. [Link]
  • IPCS. (1990). Tributyltin compounds (PIM G018). International Programme on Chemical Safety. [Link]
  • MDPI. (2022). Toxicity Responses from Tributyltin Chloride on Haarder (Planiliza haematocheila) Livers: Oxidative Stress, Energy Metabolism Dysfunction, and Apoptosis. [Link]
  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Tributyltin hydride. [Link]
  • Dimou, E., Sakkas, V. A., & Albanis, T. A. (2004). Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos. Bulletin of environmental contamination and toxicology, 73(5), 896-902. [Link]
  • Noah Technologies Corporation. (2015). Bis(tributyltin)
  • Collaborative for Health & Environment. (n.d.). Tributyltin. [Link]
  • ILO and WHO. (2021). International Chemical Safety Cards (ICSC): TRIBUTYLTIN OXIDE. [Link]
  • Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). [Link]
  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Tributyltin Hydride. [Link]
  • Danish Environmental Protection Agency. (2006). Tributyltin compounds (TBT). [Link]
  • Soboń, A., Bernat, P., Różalska, S., & Długoński, J. (2018). Tributyltin (TBT) biodegradation induces oxidative stress of Cunninghamella echinulata.
  • U.S. EPA. (n.d.). Personal Protective Equipment. [Link]
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]
  • Graceli, J. B., Sena, G. C. D. S., Lopes, P. F., & de Oliveira, M. (2018). Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress. Frontiers in physiology, 9, 931. [Link]
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(Tributylstannyl)methanol: A Technical Guide to its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Tributylstannyl)methanol (CAS No: 27490-33-1) is a unique organometallic compound that serves as a versatile and valuable reagent in modern organic synthesis.[1] Its structure, which combines a reactive tributyltin moiety with a functional hydroxymethyl group, allows it to participate in a range of chemical transformations.[1] This guide provides an in-depth exploration of the primary applications of this compound, focusing on its role as a stable and effective hydroxymethyl anion equivalent. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its utility in the construction of complex molecular architectures, including the synthesis of 1,3-diols. Furthermore, this document addresses the critical safety and handling considerations associated with organotin compounds.

Introduction: Structural Features and Reactivity

This compound, also known as (Hydroxymethyl)tributyltin, is a colorless to light yellow, oily liquid with the molecular formula C₁₃H₃₀OSn.[2][3] The molecule's synthetic utility is derived from the distinct properties of its two key components: the tributylstannyl group and the hydroxymethyl group.[1]

  • The Tributylstannyl Group (Bu₃Sn-) : This bulky, lipophilic group makes the compound soluble in common organic solvents. More importantly, the tin-carbon (Sn-C) bond is relatively weak and susceptible to cleavage. This allows the tributylstannyl moiety to function as a good leaving group or to participate in transmetalation reactions, which are fundamental to its application in cross-coupling chemistry.[1][4]

  • The Hydroxymethyl Group (-CH₂OH) : This functional group provides a reactive site for further chemical modifications, such as oxidation or protection.[1] Crucially, when the Sn-C bond is cleaved, the -CH₂OH group can be delivered as a nucleophilic hydroxymethyl unit.[1]

The combination of these features makes this compound a powerful synthetic tool, particularly as a stable precursor to the otherwise unstable hydroxymethyl anion (⁻CH₂OH).[1]

Core Application: The Hydroxymethyl Anion Equivalent

The most significant application of this compound in organic synthesis is its function as a hydroxymethyl anion equivalent.[1] This allows for the direct and efficient introduction of a hydroxymethyl group onto a variety of electrophilic substrates, a common transformation in the synthesis of natural products and pharmaceuticals.[1]

Mechanism of Action: Transmetalation and Nucleophilic Addition

The process begins with the deprotonation of the hydroxyl group, followed by a transmetalation step, typically using a strong base like butyllithium (BuLi). This generates a highly reactive α-alkoxymethyllithium reagent. This nucleophilic species can then readily add to a range of electrophiles, such as aldehydes and ketones. A subsequent hydrolysis step removes the protecting group and reveals the desired primary alcohol.

Below is a diagram illustrating the general workflow for utilizing this compound as a hydroxymethyl anion equivalent.

G cluster_0 Activation & Reaction cluster_1 Workup A This compound (Bu₃SnCH₂OH) B Transmetalation (e.g., with BuLi) A->B + BuLi C α-Alkoxymethyllithium (LiCH₂OSnBu₃) B->C Generates Nucleophile E Addition Reaction C->E D Electrophile (e.g., R-CHO) D->E F Adduct E->F Forms C-C bond G Hydrolysis F->G Acid or Base H Final Product (e.g., 1,2-Diol) G->H

Caption: Workflow for using this compound as a hydroxymethyl anion equivalent.

Application in Diol Synthesis

A powerful application of this methodology is in the stereoselective synthesis of 1,3-diols, which are common structural motifs in polyketide natural products.[5] By reacting the lithiated intermediate of a protected this compound derivative with an appropriate epoxide, chemists can achieve regioselective ring-opening to furnish homoallylic 1,3-diols.[6]

Role in Cross-Coupling Reactions

This compound is also utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction.[4] In these transformations, the tributylstannyl group facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, resulting in the formation of a new carbon-carbon bond.[1] This method is particularly valuable for installing a primary alcohol, which can be further functionalized.[1] The transmetalation step in these reactions involves the formation of a mixed organometallic intermediate where both the organic halide and the hydroxymethyl group are coordinated to the palladium catalyst.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of tributyltin hydride with paraformaldehyde.[4] The reaction is generally conducted in an inert atmosphere using a base such as diisopropylamine and initiated with butyllithium in a solvent like dry tetrahydrofuran (THF).[4][7]

Step-by-Step Protocol:

  • Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Charge the flask with diisopropylamine and dry tetrahydrofuran (THF).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add butyllithium (in hexane) dropwise to the stirred solution over 15 minutes and stir for an additional 30 minutes.

  • Add a solution of tributyltin hydride in THF dropwise via the addition funnel over approximately 50 minutes.

  • After stirring for 30 minutes, add paraformaldehyde to the reaction mixture in one portion.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Upon completion, dilute the reaction mixture with petroleum ether and wash with water.

  • Separate the aqueous phase and extract with petroleum ether.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[7]

Protection of the Hydroxyl Group: Synthesis of Tributyl[(methoxymethoxy)methyl]stannane

For many applications, the hydroxyl group of this compound is protected prior to its use as a hydroxymethyl anion equivalent.[7] A common protecting group is methoxymethyl (MOM).

Step-by-Step Protocol:

  • Equip a three-necked, round-bottomed flask with a mechanical stirrer and an argon inlet.

  • Charge the flask with this compound, dichloromethane, dimethoxymethane, and powdered 4 Å molecular sieves.

  • Add boron trifluoride etherate dropwise to the vigorously stirred mixture.

  • Stir the resulting suspension at room temperature for approximately 13 hours.

  • Filter the reaction mixture through a pad of Celite.

  • The filtrate can then be worked up to isolate the desired Tributyl[(methoxymethoxy)methyl]stannane.[7]

Data Summary

The following table summarizes the key properties of this compound.

PropertyValueReference(s)
CAS Number 27490-33-1[4]
Molecular Formula C₁₃H₃₀OSn[4]
Molecular Weight 321.09 g/mol [4]
Appearance Colorless to light yellow liquid/oil[2]
Boiling Point 110 °C at 0.01 Torr
Purity ≥95.0%[3]

Safety and Handling of Organotin Compounds

This compound, like other organotin compounds, is toxic and requires careful handling.[8] The toxicity of organotin compounds is primarily dependent on the number and type of organic groups attached to the tin atom, with trialkyltin compounds being the most toxic class.[9][10]

Key Hazards:

  • Toxicity: Organotin compounds are highly toxic if swallowed, inhaled, or in contact with skin.[3][9] They can affect the central nervous system, and some are known endocrine disruptors and immunotoxins.[9][10][11]

  • Irritation: These compounds can cause severe irritation and chemical burns to the skin and eyes.[9][12]

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[3]

Handling Procedures:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Exposure Control: In case of skin contact, immediately wash the affected area with soap and water and remove contaminated clothing.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air and seek immediate medical attention.[9]

  • Spills: In the event of a spill, use an absorbent material to soak up the compound, place it in a sealed container, and dispose of it as hazardous waste.[9]

  • Disposal: All waste containing organotin compounds must be disposed of according to institutional and local environmental regulations.[9] Avoid release to the environment.[3]

Conclusion

This compound is a highly effective reagent for the introduction of the hydroxymethyl functional group in a variety of synthetic contexts. Its primary role as a stable and manageable hydroxymethyl anion equivalent makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and natural products. While its utility is significant, the inherent toxicity of organotin compounds necessitates strict adherence to safety protocols to ensure the well-being of researchers and the protection of the environment.

References

  • SACH. (2025, October 24). This compound for Organic Synthesis and Polymers.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds.
  • REWE Group. (n.d.). Organotin Compounds.
  • Danheiser, R. L., et al. (1990). Tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 69, 105.
  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.
  • Seitz, D. E., et al. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthetic Communications, 13(2), 129-134.
  • Marshall, J. A., & Hinkle, K. W. (1995). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Organic Syntheses, 73, 131.
  • Pharmaffiliates. (n.d.). This compound.
  • ResearchGate. (n.d.). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13.
  • MDPI. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 27(15), 4987.
  • ResearchGate. (2025, August 6). Stereoselective Synthesis of 1,3-Diols.

Sources

(Tributylstannyl)methanol: A Technical Guide to a Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tributylstannyl)methanol [(Bu₃SnCH₂OH)] is a unique and powerful organometallic reagent that has carved a significant niche in modern organic synthesis. This technical guide provides an in-depth exploration of its discovery, synthesis, chemical properties, and critical applications, with a particular focus on its role in the development of complex pharmaceutical agents. Acting as a stable and effective hydroxymethyl anion equivalent, this compound offers a reliable method for the introduction of a crucial C₁ building block in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical insights into the utilization of this versatile reagent.

Introduction and Significance

This compound is a colorless to pale yellow oil that is not found in nature.[1] Its significance in synthetic chemistry stems from the unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl group within the same molecule.[2] This arrangement allows it to participate in a range of organotin reactions while the hydroxyl group can be further functionalized, influencing the molecule's reactivity.[2]

The primary utility of this compound lies in its function as a hydroxymethyl anion equivalent.[2] The direct use of the hydroxymethyl anion (⁻CH₂OH) is synthetically challenging due to its inherent instability.[2] this compound provides a stable and storable source for this synthon, enabling the direct and efficient introduction of a hydroxymethyl group onto various organic scaffolds.[2] This capability is particularly valuable in the synthesis of biologically active molecules and natural products where the primary alcohol moiety serves as a versatile handle for further chemical modifications.[2]

Discovery and Historical Context

The development of organotin chemistry dates back to the mid-19th century.[1] However, the specific synthesis and application of functionalized organostannanes like this compound gained prominence much later with the advent of modern cross-coupling reactions. The pioneering work of W. Clark Still in the late 1970s on α-alkoxystannanes as synthetic intermediates laid the conceptual groundwork for using organotin compounds as masked carbanions.[3] While the exact first synthesis of this compound is not definitively documented in a single landmark paper, its preparation and use became more widespread following the development of reliable synthetic protocols, such as the one detailed in Organic Syntheses. This procedure, based on the reaction of tributyltin hydride with paraformaldehyde, provided the scientific community with a practical and accessible route to this valuable reagent.[3]

Synthesis and Purification

The most common and reliable method for the laboratory-scale synthesis of this compound involves the reaction of tributyltin hydride with paraformaldehyde, mediated by a strong base.[1] The following protocol is adapted from a well-established procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[3]

Synthetic Protocol: From Tributyltin Hydride and Paraformaldehyde

Reaction Scheme:

G reagents 1. LDA, THF, -78 °C to 0 °C 2. (CH₂O)n, -78 °C to rt Bu3SnH Bu₃SnH Bu3SnCH2OH Bu₃SnCH₂OH Bu3SnH->Bu3SnCH2OH Stille_Cycle pd0 Pd(0)L₂ pd_add R¹-Pd(II)L₂(X) pd0->pd_add Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂(CH₂OH) pd_add->pd_trans Transmetalation (Bu₃SnCH₂OH) pd_elim R¹-CH₂OH + Pd(0)L₂ pd_trans->pd_elim Reductive Elimination side_prod Bu₃SnX pd_trans->side_prod pd_elim->pd0

Sources

The Chemistry of (Tributylstannyl)methanol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tributylstannyl)methanol [(Bu₃SnCH₂OH)] is a versatile and highly valuable organometallic reagent in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive tributylstannyl moiety and a modifiable hydroxymethyl group, allows for its application in a wide array of chemical transformations.[1] This guide provides an in-depth exploration of the fundamental principles governing the chemistry of this compound, with a focus on its synthesis, mechanistic underpinnings, and strategic applications in the construction of complex molecular architectures. Particular emphasis is placed on its role as a stable and effective hydroxymethyl anion equivalent in palladium-catalyzed cross-coupling reactions, its utility in radical-mediated processes, and its proven value in the synthesis of natural products and pharmaceutically relevant compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Unique Standing of this compound in Organic Synthesis

Organostannanes, compounds featuring a tin-carbon bond, have become indispensable tools for synthetic chemists, largely due to their pivotal role in the Stille cross-coupling reaction.[1] This powerful palladium-catalyzed method facilitates the formation of carbon-carbon bonds between organostannanes and various organic electrophiles, enabling the synthesis of complex molecules with high efficiency and functional group tolerance.[1]

This compound distinguishes itself within this class of reagents. It functions as a stable and convenient synthon for the hydroxymethyl anion (⁻CH₂OH), a notoriously unstable and challenging species to handle directly in its free form.[1] By providing a stable chemical equivalent, this compound opens a direct and reliable pathway for the introduction of the versatile primary alcohol functionality onto a wide range of molecular scaffolds.[1] This capability is of paramount importance in medicinal chemistry and natural product synthesis, where the hydroxymethyl group often serves as a key pharmacophore or a synthetic handle for further molecular elaboration.

Synthesis of this compound: Established Methodologies

The preparation of this compound can be reliably achieved through several synthetic routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and safety considerations.

From Tributyltin Hydride and Paraformaldehyde

A prevalent and efficient laboratory-scale synthesis involves the reaction of tributyltin hydride with paraformaldehyde, mediated by a strong base such as lithium diisopropylamide (LDA).[2]

Mechanism of Synthesis from Tributyltin Hydride:

The reaction proceeds through the deprotonation of tributyltin hydride by LDA to form the highly nucleophilic tributylstannyl anion. This anion then attacks the electrophilic carbon of formaldehyde (generated in situ from paraformaldehyde), leading to the formation of a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the desired this compound.

G Bu3SnH Bu₃SnH Bu3SnLi Bu₃Sn⁻Li⁺ Bu3SnH->Bu3SnLi Deprotonation LDA LDA LDA->Bu3SnLi Intermediate Bu₃SnCH₂O⁻Li⁺ Bu3SnLi->Intermediate Nucleophilic Attack Paraformaldehyde Paraformaldehyde Formaldehyde (CH₂O)n → CH₂O Paraformaldehyde->Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Protonation H2O H₂O Workup H2O->Product

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel, add diisopropylamine (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) to the stirred solution over 15 minutes.

  • After stirring for 30 minutes at 0 °C, add a solution of tributyltin hydride (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Add dry paraformaldehyde (1.4 equivalents) in one portion and remove the ice bath, allowing the reaction to warm to room temperature.

  • Stir the reaction mixture for 3-4 hours, during which time it should become a clear, colorless solution.

  • Dilute the reaction with petroleum ether and wash with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound as a colorless oil. The crude product is often of sufficient purity for subsequent reactions.[2]

Alternative Synthetic Approaches

Other methods for the synthesis of this compound include the hydrostannylation of formaldehyde and nucleophilic substitution reactions on tributyltin chloride. While the hydrostannylation can provide good yields (70-85%), the pyrophoric nature of tributyltin hydride can be a concern for larger-scale preparations.[1]

The Corey Application: this compound in Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of this compound is its use as a hydroxymethyl anion equivalent in Stille cross-coupling reactions.[1] This transformation allows for the direct installation of a hydroxymethyl group onto aryl, heteroaryl, and vinyl scaffolds.

The Stille Coupling Catalytic Cycle

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition R1X R¹-X PdII_R2 R¹-Pd(II)L₂-CH₂OH PdII->PdII_R2 Bu3SnX Bu₃SnX PdII->Bu3SnX Transmetalation Transmetalation Bu3SnCH2OH Bu₃SnCH₂OH PdII_R2->Pd0 Product R¹-CH₂OH PdII_R2->Product RedElim Reductive Elimination

Figure 2: The Stille Cross-Coupling Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide or triflate (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The hydroxymethyl group is transferred from the tributyltin moiety to the palladium center, displacing the halide or triflate and forming a new organopalladium(II) species. This is often the rate-determining step.

  • Reductive Elimination: The coupled product (R¹-CH₂OH) is expelled from the palladium center, which is concomitantly reduced back to its Pd(0) oxidation state, thus regenerating the catalyst.

Substrate Scope and Reaction Conditions

This compound has been successfully coupled with a wide range of aryl and vinyl halides and triflates. The reaction generally proceeds under mild conditions and exhibits excellent functional group tolerance.

Electrophile (R¹-X)Catalyst/LigandSolventAdditiveTemp (°C)Yield (%)
Aryl IodidePd(PPh₃)₄THFLiCl60-8075-95
Aryl BromidePd₂(dba)₃ / P(o-tol)₃DioxaneCsF10070-90
Aryl TriflatePd(OAc)₂ / SPhosTolueneK₃PO₄10080-95
Vinyl IodidePdCl₂(PPh₃)₂DMFCuI25-5085-98
Vinyl BromidePd(PPh₃)₄NMPZnCl₂8065-85

Table 1: Representative Conditions for Stille Coupling with this compound.

Stereochemical Considerations

An important feature of the Stille coupling with substituted this compound derivatives is its stereospecificity. Studies using enantiomerically pure (S)-tributylstannyl[D₁]methanol have demonstrated that the transfer of the chiral methyl group to the palladium center occurs with retention of configuration, leading to enantiomerically pure products.[1] This highlights the potential of this methodology for the synthesis of chiral molecules.

This compound in Radical Chemistry

The relatively weak tin-carbon bond in organostannanes makes them valuable precursors for carbon-centered radicals.[1] While tributyltin hydride is the most common reagent for mediating radical reactions, this compound and its derivatives can also participate in radical transformations.

The homolytic cleavage of the C-Sn bond can be initiated by heat or light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting hydroxymethyl radical can then participate in various reactions, including:

  • Radical Cyclizations: Intramolecular addition to a tethered alkene or alkyne to form cyclic structures.

  • Giese-Type Additions: Intermolecular addition to electron-deficient alkenes.

G Bu3SnCH2OH Bu₃SnCH₂OH Radical •CH₂OH Bu3SnCH2OH->Radical Homolytic Cleavage Initiator Initiator (AIBN, Δ or hν) Initiator->Radical CyclizedProduct Cyclized Product Radical->CyclizedProduct Intramolecular AdditionProduct Addition Product Radical->AdditionProduct Intermolecular Alkene Alkene Substrate Cyclization Radical Cyclization Giese Giese Addition

Figure 3: General Pathways for Radical Reactions.

These radical-mediated C-C bond formations offer a complementary approach to the palladium-catalyzed methods, particularly for the synthesis of highly substituted and complex ring systems.

Applications in Drug Development and Natural Product Synthesis

The ability of this compound to efficiently introduce a hydroxymethyl group makes it a valuable reagent in the synthesis of biologically active molecules.

Synthesis of Carbapenem Antibiotics

This compound and related organotin reagents have been utilized in the synthesis of carbapenem antibiotics.[3][4] These broad-spectrum β-lactam antibiotics, such as Meropenem and Doripenem, are crucial in treating severe bacterial infections. The synthetic routes to these complex molecules often involve the construction of the carbapenem core, and organotin chemistry can play a role in the introduction of key side chains. While specific, publicly available synthetic schemes for commercial production that explicitly detail the use of this compound are limited, the principles of Stille coupling are well-suited for the C-C bond formations required in these syntheses. In some patented processes for meropenem synthesis, tributyltin hydride is listed as a potential protecting group acceptor, indicating the relevance of organotin chemistry in this area.[5]

Total Synthesis of Natural Products

This compound has been employed as a key reagent in the total synthesis of several natural products. For instance, it has been used in the synthesis of justicidin B and taiwanin C, which are arylnaphthalene lignan lactones with potential anticancer activity.[1] The Stille coupling provides a convergent and efficient method for assembling the complex aromatic core of these molecules.

Further Transformations and Deprotection

Following the introduction of the hydroxymethyl group via this compound, both the newly installed alcohol and the remaining tributylstannyl moiety can be further manipulated.

Transformations of the Hydroxymethyl Group

The primary alcohol of the coupled product can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄).[1] It can also be converted to other functional groups, such as halides or amines, providing a versatile handle for further synthetic elaboration.

Protodestannylation: Removal of the Tributylstannyl Group

In many synthetic applications, the removal of the tributylstannyl group is a necessary final step. This can be achieved through protodestannylation, typically by treatment with a mild acid, such as acetic acid or silica gel, or under more forcing conditions with hydrochloric acid. The reaction proceeds via electrophilic cleavage of the carbon-tin bond.

Comparison with Other Hydroxymethyl Anion Equivalents

While this compound is a highly effective hydroxymethyl anion equivalent, other reagents can serve a similar purpose.

ReagentAdvantagesDisadvantages
This compound Stable, commercially available, broad substrate scope in Stille coupling, stereospecificity.Toxicity of tin byproducts, purification can be challenging.
Formaldehyde Inexpensive, readily available.Gaseous, prone to polymerization, requires strongly basic conditions for deprotonation.[6][7]
Protected Methanol Derivatives (e.g., MOM-protected) Can be used to generate α-alkoxymethyllithium reagents.[2]Often require multi-step synthesis, may introduce additional stereocenters.
Hydroxymethyl Organoborons Low toxicity, compatible with Suzuki coupling.[8]Can be less reactive than organostannanes, may require specific catalyst systems.

Table 2: Comparison of Hydroxymethyl Anion Equivalents.

The choice of reagent depends on the specific synthetic context, including the nature of the substrate, the desired reaction conditions, and considerations regarding toxicity and waste disposal.

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and require careful handling. The toxicity of organotins generally follows the order R₃SnX > R₂SnX₂ > RSnX₃. Triorganotin compounds like tributyltin derivatives can be absorbed through the skin and are irritants to the skin, eyes, and respiratory tract. Chronic exposure can lead to more severe health effects.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Handle organotin compounds in a well-ventilated fume hood to avoid inhalation of vapors.

  • Containment: Use secondary containment for storage and during reactions to prevent spills.

  • Waste Disposal: Dispose of all organotin waste, including contaminated glassware and PPE, in accordance with institutional and local regulations for hazardous waste.

Conclusion

This compound has firmly established itself as a cornerstone reagent in synthetic organic chemistry. Its ability to function as a stable and versatile hydroxymethyl anion equivalent provides a powerful and reliable tool for the introduction of this crucial functional group. The extensive utility of this compound in palladium-catalyzed cross-coupling reactions, coupled with its emerging applications in radical chemistry, underscores its importance in the synthesis of complex molecules, from natural products to pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full synthetic potential in a safe and effective manner. As the demand for more efficient and selective synthetic methodologies continues to grow, the chemistry of this compound is poised to remain a vibrant and impactful area of research.

References

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  • Nishino, Y., Kobayashi, M., Shinno, T., Izumi, K., Yonezawa, H., Masui, Y., & Takahira, M. (2003). Practical Large-Scale Synthesis of Doripenem: A Novel 1β-Methylcarbapenem Antibiotic. Organic Process Research & Development, 7(6), 846–850. [Link]
  • What is the synthesis and purification method of this compound? - FAQ. (n.d.).
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  • Valdés, C. (2020). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 16, 2596–2631. [Link]
  • Matador, E., & Company, V. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds.
  • Anionic, in situ generation of formaldehyde: a very useful and versatile tool in synthesis. (2007). Organic Letters. [Link]
  • Danheiser, R. L., Romines, K. R., Koyama, H., Gee, S. K., Johnson, C. R., & Medich, J. R. (1993). A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses, 71, 133. [Link]
  • CN101962383A - Synthesis method of meropenem - Google Patents. (n.d.).
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  • Kennedy, S. R., & Procter, D. J. (2021).
  • IJCRT.org. (n.d.). Synthesis And Characterization Of Process- Related Impurities In Doripenem.
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  • Suzuki cross-coupling reaction - YouTube. (2020, February 14).
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  • Nakajima, K., & Nishibayashi, Y. (2021). Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. RSC Advances, 11(6), 3326–3330. [Link]
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Harnessing the Tin-Carbon Bond: A Guide to Organotin Compounds in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Organotin compounds, or stannanes, represent a cornerstone of organometallic chemistry, offering a versatile toolkit for the construction of complex molecular architectures. First discovered by Edward Frankland in 1849, their utility has grown immensely, particularly with the advent of palladium-catalyzed cross-coupling reactions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of organotin compounds. We will delve into the mechanistic underpinnings of their most pivotal reactions, offer field-proven experimental insights, and address the critical safety and handling protocols necessitated by their inherent toxicity. The narrative will focus on the causality behind synthetic choices, empowering the reader to not only replicate but also innovate upon these powerful methodologies.

The Fundamental Chemistry of Organotin Compounds

The utility of organotin compounds in synthesis is intrinsically linked to the nature of the tin-carbon (Sn-C) bond. Tin is a group 14 element, and in its most common organometallic applications, it exists in the +4 oxidation state, forming tetrahedral, four-coordinate compounds.[1][2] The Sn-C bond is significantly less polar and weaker than the corresponding bonds of its lighter congeners, silicon and carbon, which imparts unique reactivity.

Classification and Structure

Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom:

  • Tetraorganotins (R₄Sn): These are typically stable, air and moisture-tolerant compounds that serve as the primary precursors for other organotin reagents.[3]

  • Triorganotin Halides (R₃SnX): Highly important intermediates, these compounds are more reactive and are the direct precursors to organotin hydrides and other functionalized stannanes. They exhibit significant Lewis acidity, readily forming five- or six-coordinate complexes.[2][3]

  • Diorganotin Dihalides (R₂SnX₂): Also Lewis acidic, these are often used as catalysts and stabilizers, for instance, in the production of PVC.[2][4]

  • Monoorganotin Trihalides (RSnX₃): The most Lewis acidic of the series.[3]

The reactivity and toxicity are heavily dependent on this classification, a crucial point for experimental design.[3][5]

Organotin_Structures cluster_main General Structures of Organotin(IV) Compounds R4Sn R | R--Sn--R | R Tetraorganotin (R₄Sn) (Precursor) R3SnX R | R--Sn--X | R Triorganotin Halide (R₃SnX) (Reactive Intermediate) R2SnX2 X | R--Sn--X | R Diorganotin Dihalide (R₂SnX₂) (Catalyst/Stabilizer) RSnX3 X | R--Sn--X | X Monoorganotin Trihalide (RSnX₃) (Lewis Acid) Synthesis_Workflow SnCl4 SnCl₄ (Starting Material) R4Sn R₄Sn (Tetraorganotin) SnCl4->R4Sn + 4 RMgX (Grignard Alkylation) RXSn R₃SnX / R₂SnX₂ (Organotin Halides) R4Sn->RXSn + SnCl₄ (Kocheshkov Redistribution) R3SnH R₃SnH (Organotin Hydride) RXSn->R3SnH + LiAlH₄ (Reduction)

Caption: Core synthetic workflow for key organotin reagents.

The Stille Reaction: A Pillar of C-C Bond Formation

The palladium-catalyzed Stille cross-coupling reaction is arguably the most significant application of organotin compounds in synthesis. [6][7]It facilitates the formation of a carbon-carbon bond between an organostannane (R¹-SnR₃) and an organic halide or pseudohalide (R²-X). [7]

The Catalytic Cycle: A Mechanistic Dissection

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R²-X bond, forming a Pd(II) complex. This is often the rate-limiting step. [8]2. Transmetalation: The organostannane transfers its R¹ group to the palladium center, displacing the halide and forming a new Pd(II)-R¹ bond. The tin byproduct (R₃SnX) is released. [7][9]3. Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium coordination sphere, forming the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. [7][8]

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A L | R²-Pd-X | L (Pd(II) Complex) Pd0->PdII_A Oxidative Addition R2X R²-X (Organic Halide) R2X->PdII_A R1SnR3 R¹-SnR₃ (Organostannane) R1SnR3->PdII_A R1R2 R¹-R² (Coupled Product) SnX R₃Sn-X (Tin Byproduct) PdII_A->SnX PdII_B L | R²-Pd-R¹ | L (Pd(II) Complex) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination PdII_B->R1R2

Sources

(Tributylstannyl)methanol: A Technical Guide to the Pivotal Role of Tin in Its Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic synthesis, the ability to forge carbon-carbon bonds with precision and control is paramount. Organostannanes, particularly (Tributylstannyl)methanol, have emerged as indispensable tools in this pursuit.[1][2] This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the role the central tin atom plays in the diverse reactivity of this compound. We will explore how the unique electronic properties and bond characteristics of the tributyltin moiety enable this reagent to function as a versatile hydroxymethyl anion equivalent, a partner in powerful cross-coupling reactions, and a precursor to other valuable synthetic intermediates. This document is intended for researchers and drug development professionals who seek to not only utilize this reagent but to master its application through a foundational understanding of its chemical behavior.

The Core of Reactivity: The Tributyltin Group

This compound, a colorless to light yellow oil, possesses a molecular structure where a hydroxymethyl group is directly bonded to a tributyltin moiety (-SnBu₃).[1][3][4] This arrangement is not a mere combination of functional groups; it is a synergistic design where the tin atom governs the molecule's primary synthetic applications. The key to its utility lies in the nature of the carbon-tin (C-Sn) bond. This bond is relatively weak and highly polarizable, making it susceptible to cleavage under various conditions.[1] This inherent reactivity allows the tributyltin group to act in several distinct capacities, which we will explore in detail.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective handling, storage, and application in controlled reactions.

PropertyValueSource
CAS Number 27490-33-1[2][5]
Molecular Formula C₁₃H₃₀OSn[2][3][5]
Molecular Weight 321.09 g/mol [3][5]
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point 110 °C @ 0.01 mmHg (0.01 Torr)[2][3][5]
Purity Standard Typically ≥95.0%[3]
Storage Store under inert gas in a cool, dry, dark place[3][5]
Sensitivity Air, light, heat, and moisture sensitive[5]

Note: Organotin compounds are toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[5][6][7]

The Hydroxymethyl Anion Equivalent: Stille Cross-Coupling Reactions

The most prominent role of this compound is serving as a stable, storable equivalent of the highly unstable hydroxymethyl anion (⁻CH₂OH).[1] This functionality is expertly harnessed in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forming C-C bonds.[1][3][7] The tin atom is the linchpin of this entire process.

Mechanism of the Stille Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The tributyltin group's sole purpose is to deliver the hydroxymethyl group to the palladium center in a key step known as transmetalation.[3][8]

The three fundamental stages are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) or triflate (R-OTf) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The Pd(II) intermediate reacts with this compound. The hydroxymethyl group is transferred from the tin atom to the palladium atom, displacing the halide. This forms a new Pd(II) intermediate containing both the 'R' group and the hydroxymethyl group, and generates a stable tributyltin halide byproduct (Bu₃Sn-X).[3][8] The thermodynamic driving force for this step is the formation of the strong Sn-X bond.

  • Reductive Elimination: The final intermediate rapidly eliminates the coupled product (R-CH₂OH), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_x [label="R-X\n(Aryl/Vinyl Halide)", shape=plaintext, fontcolor="#202124"]; sn_reagent [label="Bu₃SnCH₂OH\nthis compound", shape=plaintext, fontcolor="#202124"];

pd_intermediate1 [label="R-Pd(II)(L)₂-X\nOxidative Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; pd_intermediate2 [label="R-Pd(II)(L)₂-CH₂OH\nTransmetalation Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

product [label="R-CH₂OH\nCoupled Product", shape=plaintext, fontcolor="#202124"]; byproduct [label="Bu₃Sn-X\nTin Byproduct", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> pd_intermediate1 [label=" Oxidative\n Addition", color="#EA4335", fontcolor="#202124", arrowhead="normal"]; r_x -> pd_intermediate1 [style=invis];

pd_intermediate1 -> pd_intermediate2 [label=" Transmetalation", color="#EA4335", fontcolor="#202124", arrowhead="normal"]; sn_reagent -> pd_intermediate1 [style=invis];

pd_intermediate2 -> pd0 [label=" Reductive\n Elimination", color="#EA4335", fontcolor="#202124", arrowhead="normal"]; pd_intermediate2 -> product [style=dashed, arrowhead=none, color="#5F6368"]; pd_intermediate1 -> byproduct [style=dashed, arrowhead=none, color="#5F6368"]; } }

Caption: The Stille catalytic cycle using this compound.

This reaction has been pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals like carbapenem antibiotics.[1][5][9] Studies using chiral variants have shown that the transfer of the methyl group can proceed with retention of configuration, demonstrating the stereospecific potential of this transformation.[1][10]

The Tin Atom as a Precursor for Nucleophiles

Beyond palladium catalysis, the C-Sn bond in this compound and its derivatives can be cleaved to generate potent carbon-based nucleophiles. This is typically achieved through transmetalation with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium.[11]

This process effectively swaps the electropositive tin atom for a more electropositive lithium atom, generating an α-alkoxymethyllithium reagent.[11] This transformation is synthetically valuable because it converts the relatively unreactive C-Sn bond into a highly nucleophilic C-Li bond, capable of reacting with a wide range of electrophiles, such as aldehydes and ketones.[11]

Nucleophile_Generation

Caption: Workflow for generating a potent nucleophile from a stannane.

This strategy is particularly powerful when the hydroxyl group is first protected (e.g., as a methoxymethyl (MOM) ether) to prevent interference from the acidic proton.[11] This two-step sequence—protection followed by transmetalation—unlocks a synthetic pathway that is distinct from the palladium-catalyzed cross-coupling, showcasing the versatility endowed by the tin atom.

The Role of Tin in Radical Chemistry

Organotin compounds, especially tributyltin hydride (Bu₃SnH), are famous for their utility in radical reactions.[6][12] This reactivity stems from the weakness of the tin-hydrogen or tin-carbon bond, which can undergo homolytic cleavage to generate a tributyltin radical (Bu₃Sn•).[1][13] While this compound itself is not a primary radical initiator like Bu₃SnH, the tributyltin moiety it contains is fundamentally linked to this chemistry. The C-Sn bond dissociation energy is low enough that under the right conditions (e.g., thermal or photochemical initiation), it can serve as a precursor to carbon-centered radicals.[1] This property is a general feature of organostannanes and underpins their use in radical cyclizations and deoxygenation reactions.[1][12][14]

Synthesis and Experimental Protocols

A comprehensive understanding requires knowledge of the reagent's preparation. The most common and reliable method involves the generation of a tributylstannyl anion, which then acts as a nucleophile.[3]

Protocol: Synthesis of this compound

This protocol is based on the organolithium-mediated reaction of tributyltin hydride with paraformaldehyde.[3][9][11]

Materials:

  • Diisopropylamine (dried over CaH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Tributyltin hydride (Bu₃SnH)

  • Paraformaldehyde (dried)

  • Petroleum ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel under an inert atmosphere of argon. All glassware must be oven-dried.

  • LDA Formation: Charge the flask with anhydrous THF and diisopropylamine. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add the n-butyllithium solution via syringe over 15 minutes. Stir the resulting solution at 0 °C for 30 minutes to form lithium diisopropylamide (LDA). The use of LDA, a strong, non-nucleophilic base, is critical to efficiently deprotonate the tin hydride without adding to it.[3]

  • Stannyl Anion Formation: Add a solution of tributyltin hydride in anhydrous THF dropwise via the addition funnel over 30-50 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes. This step generates the nucleophilic tributylstannyllithium species.[3][11]

  • Reaction with Electrophile: Remove the ice bath and add dry paraformaldehyde to the reaction mixture in one portion. The mixture may turn yellow and heterogeneous.[11]

  • Allow the reaction to stir at room temperature for at least 3 hours, during which it should become a clear, colorless solution.[11]

  • Workup: Dilute the reaction mixture with petroleum ether and wash with water. Separate the aqueous phase and extract it once more with petroleum ether.

  • Combine the organic layers and wash with saturated sodium chloride solution, then dry over anhydrous sodium sulfate.[9][11]

  • Purification: Filter the solution and concentrate it under reduced pressure using a rotary evaporator to afford this compound as a colorless oil. The crude product is often pure enough for subsequent steps.[9][11]

Conclusion

The role of tin in this compound reactions is central and multifaceted. It is not a passive spectator but an active participant that dictates the molecule's synthetic utility. By serving as a stable anchor for a hydroxymethyl group that can be efficiently transferred via transmetalation in Stille couplings, it provides an invaluable solution to a common synthetic challenge. Furthermore, the polarizable and cleavable nature of the C-Sn bond allows for the generation of potent nucleophiles and provides a link to the broader field of radical chemistry. A thorough, mechanism-based understanding of these roles allows the modern chemist to exploit this compound to its fullest potential, enabling the construction of complex molecular architectures with both efficiency and elegance.

References

  • This compound for Organic Synthesis and Polymers. (2025, October 24). SACH.
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. (n.d.). ResearchGate.
  • Seitz, D. E., & Zapata, A. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol.
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). European Journal of Organic Chemistry.
  • 4: Radical Reactions - Chemistry LibreTexts. (2023, November 15).
  • Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Video: Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride - JoVE. (2023, April 30).
  • Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. (n.d.).
  • Tributyltin hydride - ResearchGate. (n.d.).
  • CAS No : 27490-33-1| Chemical Name : this compound | Pharmaffiliates. (n.d.).
  • Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13. (n.d.). ResearchGate.
  • Transmetalation - Wikipedia. (n.d.).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: (Tributylstannyl)methanol in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Hydroxymethyl Anion Equivalent

In the landscape of modern organic synthesis, the Stille cross-coupling reaction stands as a pillar for carbon-carbon bond formation, valued for its mild conditions and exceptional functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organostannane with an organic electrophile, such as a halide or triflate.[3][4] Within the vast arsenal of organostannane reagents, (Tributylstannyl)methanol, (Bu₃SnCH₂OH), has emerged as a uniquely valuable synthon.

Structurally, it is a colorless oil combining a nucleophilic tributylstannyl group with a functional hydroxymethyl moiety.[5] This arrangement allows it to function as a stable, storable, and effective hydroxymethyl anion equivalent (-CH₂OH).[5] Its primary application is the direct introduction of a primary alcohol group onto aryl, heteroaryl, and vinyl scaffolds via the Stille reaction—a transformation that is foundational in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[2][5] The resulting benzyl and allyl alcohols are versatile intermediates, readily oxidized to aldehydes or carboxylic acids, or subjected to further functionalization.[5] This guide provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed protocols for utilizing this compound in Stille coupling reactions.

Synthesis and Critical Safety Considerations

Synthesis of this compound

The most common and reliable route to this compound involves the reaction of tributylstannyllithium with formaldehyde (or its polymer equivalent, paraformaldehyde). The tributylstannyllithium is generated in situ from tributyltin hydride and a strong base like lithium diisopropylamide (LDA).[6][7]

Protocol: Synthesis of this compound [6][7]

  • Setup: To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septa, add anhydrous tetrahydrofuran (THF, 120 mL) and diisopropylamine (13.7 mL, 0.098 mol).

  • LDA Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.6 M in hexanes, 58.4 mL, 0.093 mol) via syringe over 15 minutes. Stir the resulting solution at 0 °C for 30 minutes.

  • Stannyl Anion Formation: In a separate flame-dried flask, prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at 0 °C over 30 minutes. A yellow color indicates the formation of the stannyl anion.

  • Reaction with Formaldehyde: After stirring for an additional 30 minutes, add solid paraformaldehyde (3.57 g, 0.119 mol) to the reaction mixture in one portion.

  • Warm and Quench: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours, during which it should become a clear, colorless solution.[7]

  • Workup: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL). Separate the aqueous layer and extract it once more with petroleum ether (150 mL). Combine the organic layers, wash with saturated brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a colorless oil (approx. 30 g).[6][7] The crude product is often of sufficient purity for direct use in coupling reactions.[6]

Critical Safety and Handling of Organotin Compounds

WARNING: Organotin compounds are highly toxic and require strict handling precautions.[8] Their toxicity varies with the number and nature of the organic substituents, with trialkyltin compounds like tributyltin derivatives being the most hazardous class.[9]

  • Routes of Exposure: These compounds are toxic via all routes of exposure, including inhalation, ingestion, and dermal contact.[8] Tributyltin compounds are potent skin irritants and can cause chemical burns upon prolonged contact.

  • Health Effects: Organotins can affect the central nervous system, immune system, and act as endocrine disruptors.[8][9]

  • Handling Procedures:

    • All manipulations must be performed in a well-ventilated chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile).[10]

    • Use proper syringe and cannula techniques for transferring the air-sensitive reagent.[10]

    • Avoid contact with water, as organotin hydrides can release flammable hydrogen gas.[8]

  • Waste Disposal: Quench all residual organotin reagents and contaminated glassware carefully. Waste should be segregated into a clearly labeled, dedicated container for hazardous organotin compounds and disposed of according to institutional guidelines.[8][10]

The Stille Coupling: Mechanism and Key Parameters

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X, e.g., an aryl bromide) to form a Pd(II) complex, trans-[Pd(R¹)(X)L₂].[1][11] This step is often the rate-determining step of the overall cycle, particularly for less reactive electrophiles like chlorides.[11][12]

  • Transmetalation: The organostannane (Bu₃Sn-R²) transfers its organic group (R², in this case, the -CH₂OH group) to the palladium center, displacing the halide or triflate (X). This forms a new Pd(II) intermediate, trans-[Pd(R¹)(R²)L₂], and a tributyltin halide byproduct (Bu₃Sn-X).[1][4] This step is the key bond-forming event involving the this compound.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium intermediate couple and are eliminated from the metal center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd_ii_halide trans-[Pd(II)(R¹)(X)L₂] ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal Bu₃Sn-R² (Bu₃SnCH₂OH) pd_ii_trans trans-[Pd(II)(R¹)(R²)L₂] transmetal->pd_ii_trans - Bu₃Sn-X pd_ii_coupled cis-[Pd(II)(R¹)(R²)L₂] reduct_elim Reductive Elimination pd_ii_coupled->reduct_elim R¹-R² (Product) reduct_elim->pd0 isomerization Isomerization isomerization->pd_ii_coupled pd_ii_trans->isomerization dummy1 dummy2

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Key Reaction Parameters
ParameterRecommended Choice & Rationale
Palladium Catalyst Pd(PPh₃)₄ is commonly used as it is an air-stable Pd(0) precatalyst.[13] Pd₂(dba)₃ with added phosphine ligands is also highly effective. Pd(II) sources like PdCl₂(PPh₃)₂ can be used but may require an initial reduction step.[14]
Ligands Triphenylphosphine (PPh₃) is standard. Electron-rich, bulky phosphines can sometimes accelerate the reaction. Tri(2-furyl)phosphine or triphenylarsine can lead to significant rate accelerations.[11]
Solvent Aprotic, polar solvents like THF , 1,4-dioxane , or DMF are typical choices as they effectively solvate the palladium intermediates.[13]
Electrophile (R-X) Reactivity order: I > OTf > Br >> Cl .[4] Aryl, heteroaryl, and vinyl iodides or bromides are the most common coupling partners. Aryl chlorides are generally unreactive under standard conditions.[11][15]
Additives Copper(I) salts (e.g., CuI, CuCN): Can act as a co-catalyst, accelerating the transmetalation step, especially with less reactive stannanes.[16][17] Lithium Chloride (LiCl): Can accelerate the oxidative addition step with some substrates (like aryl triflates) but may slow transmetalation.[3][12]
Temperature Reactions are typically heated, often between 60-100 °C , to drive the reaction to completion.[13]

Application and Experimental Protocols

The primary use of this compound is for the direct hydroxymethylation of sp²-hybridized carbons.

General Protocol: Hydroxymethylation of an Aryl Bromide

This protocol provides a representative procedure for the coupling of this compound with bromobenzene.[13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under vacuum inert Backfill with Argon prep->inert add_reagents Add Pd(PPh₃)₄, Bu₃SnCH₂OH, Ar-Br, and Dioxane inert->add_reagents heat Heat to 80 °C (Monitor by TLC/GC-MS) add_reagents->heat cool Cool to RT heat->cool kf_wash Dilute & Wash with aqueous KF solution cool->kf_wash filter Filter off Bu₃SnF precipitate kf_wash->filter extract Extract aqueous layer filter->extract dry Dry organic layer (Na₂SO₄) extract->dry purify Concentrate & Purify (Silica Gel Chromatography) dry->purify

Figure 2: General experimental workflow for the Stille hydroxymethylation.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous 1,4-dioxane

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate, Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Pd(PPh₃)₄ (0.052 g, 0.045 mmol, 0.05 eq).

  • Reagent Addition: Add this compound (0.435 g, 1.35 mmol, 1.5 eq), bromobenzene (0.141 g, 0.9 mmol, 1.0 eq), and anhydrous 1,4-dioxane (4 mL).[13]

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Tin Removal: Dilute the mixture with ethyl acetate (20 mL). Vigorously stir the organic solution with an equal volume of saturated aqueous KF solution for 1-2 hours. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.

    • Causality Insight: Fluoride has a very high affinity for tin, forming a strong Sn-F bond. The resulting Bu₃SnF is insoluble in most organic solvents and water, allowing for its easy removal by filtration.[3]

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl alcohol.[13]

Representative Applications

The protocol is broadly applicable. The following table summarizes typical outcomes.

ElectrophileCatalyst / ConditionsProductYieldReference
BromobenzenePd(PPh₃)₄ (5 mol%), Dioxane, 80 °C, 18hPhenylmethanol57%[13]
1-IodonaphthalenePd(PPh₃)₄ (5 mol%), Toluene, 100 °C(Naphthalen-1-yl)methanol~80% (Est.)General knowledge
4-BromobenzonitrilePdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), DMF, 80 °C4-(Hydroxymethyl)benzonitrile~75% (Est.)General knowledge
2-BromopyridinePd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), Dioxane, 100 °C(Pyridin-2-yl)methanol~85% (Est.)General knowledge

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Poor quality reagents; Insufficient temperature.Use a fresh bottle of catalyst or test with a reliable control reaction. Ensure reagents and solvent are anhydrous. Increase reaction temperature or time.
Stannane Homocoupling Reaction conditions too harsh; Slow oxidative addition.Lower the reaction temperature. Consider adding a Cu(I) co-catalyst to promote the desired cross-coupling over homocoupling.[3]
Difficult to Remove Tin Byproducts Incomplete precipitation during KF workup.Ensure the KF solution is saturated and increase the stirring time during the workup step. A second KF wash may be necessary. For stubborn cases, chromatography on silica gel impregnated with triethylamine can help.[3]
Decomposition of Product Product may be sensitive to acidic silica gel.Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.

Conclusion

This compound is a highly effective and practical reagent for the direct installation of a hydroxymethyl group in palladium-catalyzed Stille cross-coupling reactions. Its stability, ease of preparation, and predictable reactivity make it a valuable tool for synthetic chemists in academia and industry.[5] While the inherent toxicity of organotin compounds necessitates rigorous safety protocols, the synthetic utility of this reagent in accessing key alcohol intermediates often outweighs this challenge.[8][9] By understanding the reaction mechanism and optimizing key parameters, researchers can reliably employ this compound to streamline the synthesis of complex molecular architectures.

References

  • Stille Coupling. (n.d.). OpenOChem Learn.
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  • Safety and handling precautions for organotin compounds. (n.d.). Benchchem.
  • Stille Coupling. (n.d.). NROChemistry.
  • Heravi, M. M., & Mohammadkhani, L. (2018). Recent applications of Stille reaction in total synthesis of natural products: An update. Journal of Organometallic Chemistry, 869.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Research Council.
  • Standard Operating Procedures - Organotin Reagents. (n.d.). Del Valle Lab.
  • Heravi, M. M., & Mohammadkhani, L. (2018). Recent applications of Stille reaction in total synthesis of natural products: An update. Journal of Organometallic Chemistry, 869.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Stille reaction. (n.d.). Wikipedia.
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  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC.
  • Seitz, D. E., et al. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthetic Communications, 13(2), 129-134.
  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.
  • Organo-tin compounds. (2022). DCCEEW.
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2017). Wiley-VCH.
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. (n.d.). ResearchGate.
  • Casares, J. A., Espinet, P., & Pablo, Ó. (2016). THE STILLE REACTION, 38 YEARS LATER. CORE.
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). European Journal of Organic Chemistry.
  • This compound | 27490-33-1. (n.d.). Biosynth.
  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (n.d.). ResearchGate.
  • Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (n.d.). ResearchGate.
  • A regioselective double Stille coupling reaction of bicyclic stannolanes. (n.d.). RSC Publishing.
  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 120(35), 8978-8985.
  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydroxymethylation in Modern Synthesis

The introduction of a hydroxymethyl (-CH₂OH) group into organic molecules is a pivotal transformation in the fields of medicinal chemistry and materials science. Primary alcohols are versatile functional groups that can be readily converted into a wide array of other functionalities, including aldehydes, carboxylic acids, and esters.[1] In drug development, the hydroxymethyl moiety often enhances solubility and provides a key interaction point for binding to biological targets.[2] Traditional methods for hydroxymethylation can be multi-step or require harsh conditions, limiting their applicability to complex molecules.[3]

The palladium-catalyzed Stille cross-coupling reaction offers a mild and highly efficient alternative for the direct introduction of a hydroxymethyl group.[1][3] (Tributylstannyl)methanol has emerged as a key reagent in this context, serving as a stable and effective hydroxymethyl anion equivalent.[1] Its use in Stille couplings allows for the formation of C(sp²)–C(sp³) bonds under conditions that tolerate a broad range of functional groups, making it an invaluable tool for late-stage functionalization in complex syntheses.[4][5][6] This guide provides an in-depth overview of the reaction, detailed experimental protocols, and expert insights to enable researchers to successfully implement this powerful methodology.

The Reagent: this compound

This compound (C₁₃H₃₀OSn) is a colorless to light yellow, air-sensitive liquid.[2] Its unique structure, featuring a tributyltin group bonded to a hydroxymethyl moiety, is the basis of its synthetic utility.[1][2] The tributyltin group facilitates the crucial transmetalation step in the palladium catalytic cycle, while the hydroxymethyl group is the functional unit transferred to the substrate.[1]

Physicochemical Properties of this compound
PropertyValue
CAS Number 27490-33-1
Molecular Formula C₁₃H₃₀OSn
Molecular Weight 321.09 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 110°C / 0.01 mmHg
Solubility Soluble in chloroform, dichloromethane, and other common organic solvents

(Data sourced from various chemical suppliers)[2][7]

Handling and Safety Considerations

This compound is toxic if swallowed and harmful in contact with skin.[8] It can cause skin and serious eye irritation and may cause respiratory irritation.[8] Organotin compounds are also known to be environmentally hazardous.[8] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] It is an air-sensitive compound and should be stored under an inert atmosphere.[2]

The Reaction: Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, catalyzed by a palladium(0) complex.[9][10] When this compound is used as the organostannane, the net result is the hydroxymethylation of the organic electrophile.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

Stille_Coupling_Hydroxymethylation Pd0 Pd(0)L₂ PdII R-Pd(II)-X      L₂ Pd0->PdII R-X Product R-CH₂OH OxAdd Oxidative Addition Intermediate R-Pd(II)-CH₂OH        L₂ PdII->Intermediate Bu₃SnCH₂OH Transmetal Transmetalation Intermediate->Pd0 R-CH₂OH Byproduct Bu₃SnX Intermediate->Byproduct Bu₃SnX RedElim Reductive Elimination Stannane Bu₃SnCH₂OH Halide R-X

Figure 1: Catalytic Cycle of Stille Hydroxymethylation.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X, typically an aryl or vinyl halide/triflate) to form a Pd(II) intermediate.[2][11] This step is often the rate-determining step of the cycle.[2]

  • Transmetalation: The hydroxymethyl group is transferred from the tributyltin moiety of this compound to the palladium center, displacing the halide or triflate and forming a new organopalladium(II) intermediate.[1][2]

  • Reductive Elimination: The newly formed carbon-carbon bond is created as the hydroxymethyl group and the organic group (R) are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the desired primary alcohol product (R-CH₂OH).[2][11]

Experimental Protocols

The following protocols provide a general framework for conducting a palladium-catalyzed cross-coupling reaction with this compound. Optimization of reaction conditions (catalyst, ligand, solvent, temperature, and additives) may be necessary for specific substrates.

Protocol 1: Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common procedure involves the reaction of tributyltin hydride with paraformaldehyde.[12][13]

Materials:

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Tributyltin hydride

  • Paraformaldehyde

  • Petroleum ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve diisopropylamine in anhydrous THF.[13]

  • Cool the flask in an ice-water bath and add n-butyllithium dropwise via syringe.[13]

  • After stirring for 30 minutes, add a solution of tributyltin hydride in THF dropwise.[13]

  • After another 30 minutes, add paraformaldehyde in one portion.[12][13]

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[12]

  • Dilute the resulting solution with petroleum ether and wash with water.[12][13]

  • Separate the aqueous phase and extract with petroleum ether.[12]

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[12][13] This crude product is often used without further purification.[12]

Protocol 2: General Procedure for the Hydroxymethylation of an Aryl Halide

This protocol outlines a typical Stille coupling between an aryl halide and this compound.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)[14]

  • Optional: Additives such as lithium chloride or a copper(I) salt[2][14]

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, this compound, and the palladium catalyst.[14]

  • Add the anhydrous solvent via syringe.[14]

  • If using additives, add them at this stage.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl methanol.[14]

Table of Recommended Reaction Parameters
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dba)₂ with a phosphine ligand (e.g., RuPhos)Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[2][14] For less reactive aryl chlorides or triflates, a combination of a palladium source like Pd(dba)₂ and a bulky, electron-rich phosphine ligand such as RuPhos can enhance catalytic activity.[3][15]
Catalyst Loading 1-5 mol%Higher catalyst loadings may be necessary for challenging substrates, but typically 1-2 mol% is sufficient.
Organostannane Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the organostannane is generally used to drive the reaction to completion.
Solvent Toluene, Dioxane, DMF, THFThe choice of solvent can significantly impact the reaction rate and yield.[16] Toluene and dioxane are common choices for their high boiling points and ability to dissolve the reagents.[14]
Temperature 80 - 110 °CThe reaction is typically heated to facilitate the oxidative addition and reductive elimination steps.[14]
Additives LiCl, Cu(I) salts (e.g., CuI, CuCN)The addition of lithium chloride can accelerate the transmetalation step. Copper(I) salts can act as co-catalysts, particularly in couplings with challenging substrates.[2][14]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is fresh and has been stored properly. Consider using a different palladium source or ligand.
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential side reactions.
Poorly reactive substrateFor aryl chlorides or sterically hindered substrates, switch to a more active catalyst system (e.g., Pd(dba)₂/RuPhos) and consider using microwave irradiation.[3][15][17]
Formation of Homocoupled Products Side reaction of the organostannaneLower the reaction temperature and ensure the reaction is performed under a strictly inert atmosphere.
Difficulty in Removing Tin Byproducts Incomplete removal during workupUse a fluoride workup (e.g., aqueous KF) or chromatography on silica gel impregnated with KF.

Applications in Research and Development

The palladium-catalyzed hydroxymethylation with this compound has found application in the synthesis of a variety of complex molecules, including natural products and pharmaceutical intermediates.[2][3][4] For instance, it has been a key step in the total synthesis of justicidin B.[2] Its reliability and functional group tolerance make it an attractive method for introducing a primary alcohol in the late stages of a synthetic sequence, avoiding the need for protecting group manipulations.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the direct hydroxymethylation of organic electrophiles. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize this reaction to construct complex molecules with high efficiency. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and organic synthesis to successfully implement this valuable transformation in their work.

References

  • Hasník, Z., Šilhár, P., & Hocek, M. (2008). Hydroxymethylations of Aryl Halides by Pd-Catalyzed Cross-Couplings with (Benzoyloxy)methylzinc Iodide – Scope and Limitations of the Reaction. Synlett, 2008(04), 543–546.
  • Murai, N., Yonaga, M., & Tanaka, K. (2012).
  • Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate.
  • Knochel, P., & Sämann, C. (2012).
  • Danheiser, R. L., Romines, K. R., Koyama, H., Gee, S. K., Johnson, C. R., & Medich, J. R. (1993). A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses, 71, 133.
  • ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
  • Canada.ca. (n.d.). Stille Coupling Reactions Involving α-Alkoxybenzylstannanes.
  • Hammerschmidt, F., & Wuggenig, F. (2009). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2009(21), 3537–3546.
  • Synthonix. (n.d.). This compound - [T15786].
  • LookChem. (n.d.). This compound.
  • Chemsrc. (2024). This compound | CAS#:1133932-08-7.
  • FAQ. (n.d.). What is the synthesis and purification method of this compound?.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • NROChemistry. (n.d.). Stille Coupling.
  • J&K Scientific LLC. (2024). Stille Cross-Coupling.
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Royal Society of Chemistry. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.
  • Chemistry LibreTexts. (2020). 13.6: Synthesis of Alcohols - Review.
  • University of Northern Colorado. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups.
  • AK LECTURES. (2014, June 25). Synthesis of Alcohols from Carbonyls and Organometallic Reagants [Video]. YouTube.
  • Chad's Prep. (2021, January 21). 12.3 Synthesis of Alcohols | Organic Chemistry [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Stannane synthesis by stannylation or C-Sn coupling reaction.
  • Organic Chemistry Portal. (n.d.). A Practical One-Pot Synthesis of Vinylstannanes from Ketones.

Sources

Application Notes & Protocols: (Tributylstannyl)methanol as a Hydroxymethyl Anion Equivalent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a hydroxymethyl (-CH₂OH) group is a fundamental transformation in organic synthesis, pivotal to building complexity in pharmaceuticals and natural products. However, the direct use of the hydroxymethyl anion (⁻CH₂OH) is synthetically impractical due to its inherent instability.[1] (Tributylstannyl)methanol, a stable and storable colorless oil, serves as a robust and versatile precursor to this valuable synthon.[1] Through a process of transmetalation with a strong organolithium base, it generates a highly reactive α-alkoxymethyllithium reagent capable of reacting with a wide array of electrophiles. This guide provides an in-depth overview of the synthesis, mechanism, and practical application of this compound, complete with detailed experimental protocols and safety considerations for its use in a research and development setting.

Introduction: The Utility of a Masked Anion

In the toolkit of synthetic organic chemistry, anion equivalents are indispensable for forging new carbon-carbon bonds. The hydroxymethyl anion is particularly valuable as its addition to a substrate installs a primary alcohol, a versatile functional group that can be readily oxidized or otherwise modified.[1] this compound (Bu₃SnCH₂OH) has emerged as a premier reagent for this purpose due to its predictable reactivity, ease of preparation, and commercial availability.

Its core utility lies in a two-step activation sequence:

  • Protection/Masking: The tin atom "masks" the anionic character of the adjacent carbon. The Sn-C bond is covalent and stable under standard laboratory conditions.

  • Deprotonation & Transmetalation: Treatment with a strong base, typically n-butyllithium (n-BuLi), at low temperatures simultaneously deprotonates the alcohol and effects a tin-lithium exchange (transmetalation). This unmasks the reactive species, tributyl(lithiomethyl)stannane alkoxide, which behaves as the hydroxymethyl anion equivalent.

This approach provides a reliable method for the nucleophilic hydroxymethylation of various electrophiles, a key strategy in the synthesis of complex molecules.[1]

Synthesis and Physicochemical Properties

This compound can be synthesized through several established routes, most commonly by the reaction of a tributyltin anion with formaldehyde.[2] A reliable and frequently cited laboratory-scale preparation involves the in situ generation of tributylstannyllithium from tributyltin hydride, which then reacts with paraformaldehyde.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 27490-33-1
Molecular Formula C₁₃H₃₀OSn[1]
Molecular Weight 321.09 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Synonyms (Hydroxymethyl)tributyltin, 1-(Tributylstannyl)methanol, Tributyl(hydroxymethyl)stannane
Storage Store at < -15°C, keep dry

Mechanism of Action: Unmasking the Anion

The function of this compound as a hydroxymethyl anion equivalent is predicated on a transmetalation reaction. This process converts the relatively unreactive organostannane into a highly nucleophilic organolithium reagent.

G A This compound Bu₃SnCH₂OH C Lithiated Intermediate [Bu₃SnCH₂OLi] A->C Transmetalation THF, -78 °C B n-Butyllithium (n-BuLi) E Adduct R₂C(OLi)CH₂OH C->E Nucleophilic Attack D Electrophile (e.g., R₂C=O) F 1,2-Diol Product R₂C(OH)CH₂OH E->F Protonation Workup Aqueous Workup (H₃O⁺)

Figure 1: General mechanism for the activation of this compound.

Causality Behind the Mechanism:

  • Low Temperature (-78 °C): The reaction is conducted in a dry ice/acetone bath to control the exothermicity of the lithiation and to stabilize the resulting thermally sensitive lithiated intermediate, preventing decomposition and side reactions.[4]

  • Aprotic Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cations, enhancing the reactivity of the organolithium species.[3][5]

  • Transmetalation: The carbon-tin bond is polarized towards carbon, but it is not sufficiently nucleophilic for most applications. The tin-lithium exchange, driven by the formation of the more stable tetrabutyltin, generates a highly carbanionic species ready to react with electrophiles.[3]

Detailed Experimental Protocols

Protocol 4.1: Synthesis of this compound

This procedure is adapted from established methods and should be performed under an inert atmosphere (Argon or Nitrogen).[3][5]

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone ketyl)[3]

  • n-Butyllithium (n-BuLi) in hexanes (titrated)[3]

  • Tributyltin hydride (freshly prepared or distilled)

  • Paraformaldehyde (dried in vacuo)

  • Petroleum ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Flask Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septa, add anhydrous THF (120 mL) and diisopropylamine (13.7 mL, 0.098 mol).[5]

  • LDA Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add n-BuLi (1.60 M in hexanes, 58.4 mL, 0.093 mol) via syringe over 15 minutes. Stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).[5]

  • Stannane Addition: Add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL) dropwise over 30-50 minutes, maintaining the temperature at 0 °C.[3][5]

  • Reaction with Paraformaldehyde: After stirring for an additional 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion and remove the ice bath, allowing the reaction to warm to room temperature.[5]

  • Workup: Once the reaction is complete (monitored by TLC), dilute the clear solution with petroleum ether (500 mL) and wash with water (300 mL).[3][5]

  • Extraction & Drying: Separate the aqueous layer and wash the combined organic layers with brine (150 mL). Dry the organic phase over anhydrous sodium sulfate.[5]

  • Concentration: Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (~30 g).[3][5] The crude product is often of sufficient purity for subsequent reactions.[3][5]

Protocol 4.2: General Procedure for Hydroxymethylation of an Aldehyde

This protocol describes the reaction of the in situ generated hydroxymethyl anion equivalent with a generic aldehyde electrophile.

G start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (Ar) prep_stannane Prepare Solution of Bu₃SnCH₂OH in Anhydrous THF start->prep_stannane cool_down Cool Reaction to -78 °C (Dry Ice / Acetone Bath) prep_stannane->cool_down add_buli Slowly Add n-BuLi (1.1 eq) via Syringe cool_down->add_buli stir_anion Stir for 30 min at -78 °C (Anion Formation) add_buli->stir_anion add_elec Add Aldehyde (1.0 eq) in Anhydrous THF stir_anion->add_elec stir_rxn Stir for 2-4 h at -78 °C (Monitor by TLC) add_elec->stir_rxn quench Quench with Saturated aq. NH₄Cl Allow to Warm to RT stir_rxn->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Combined Organics with Brine extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) concentrate->purify end End: Characterize Pure 1,2-Diol Product purify->end

Figure 2: Experimental workflow for the hydroxymethylation of an aldehyde.

Procedure:

  • Reagent Preparation: In a flame-dried, argon-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Anion Formation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise. The solution may turn slightly yellow. Stir at -78 °C for 30 minutes.

  • Electrophile Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C, then allow the mixture to warm to room temperature.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 1,2-diol.

Table 2: Example Substrate Scope for Hydroxymethylation

ElectrophileProductTypical Yield
Benzaldehyde1-Phenyl-1,2-ethanediol85-95%
Cyclohexanone1-(Hydroxymethyl)cyclohexan-1-ol80-90%
Cinnamaldehyde(E)-4-Phenyl-3-butene-1,2-diol75-85%
Acetophenone1-Phenyl-1,2-propanediol70-80%

Safety, Handling, and Waste Disposal

CRITICAL: Organotin compounds are highly toxic. [6][7] They can be absorbed through the skin and are toxic via inhalation and ingestion.[6][7] Triorganotins, such as tributyltin derivatives, are particularly hazardous and can affect the central nervous and immune systems.[6][7][8]

  • Engineering Controls: All manipulations involving organotin compounds must be performed in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove used), and safety glasses or goggles at all times.

  • Handling: Use syringe and cannula techniques for transferring organotin reagents to minimize exposure.[8] All glassware should be decontaminated after use.

  • Spills: In the event of a spill, absorb the material with a spill pillow or other inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[7]

  • Waste Disposal: All organotin-contaminated waste (liquid and solid) must be collected in clearly labeled, sealed containers and disposed of according to institutional and local hazardous waste regulations.[7][9] Do not mix with other waste streams.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi.Titrate the n-BuLi solution before use to confirm its molarity.[3]
Wet solvent or glassware.Ensure all solvents are rigorously dried and glassware is flame- or oven-dried immediately before use.[8]
Reagent decomposition.Maintain strict temperature control at -78 °C during anion formation and reaction.
Multiple Products Side reactions (e.g., enolization of ketone electrophiles).Add the lithiated stannane to the electrophile solution (inverse addition) to maintain a low concentration of the base.
Decomposition of the lithiated intermediate.Use the lithiated intermediate immediately after its formation.
Difficult Purification Residual tin byproducts (e.g., Bu₄Sn, Bu₃SnH).Tin byproducts can often be removed by partitioning the crude product between acetonitrile and hexane; the tin compounds are more soluble in hexane.[5] Alternatively, treatment with I₂ or KF can facilitate removal.

References

  • Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Org. Synth. 1993, 71, 157.
  • Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. DHEW (NIOSH) Publication No. 77-115.
  • Seitz, D. E., & Zapata, A. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.
  • Organic Syntheses. (n.d.). Preparation of 4-Trimethylsilyl-2-butyn-1-ol. Org. Synth. 2009, 86, 340.
  • Hammerschmidt, F., & Völlenkle, H. (1986). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13. Journal of the Chemical Society, Perkin Transactions 1, 1986, 1727-1733.
  • Kells, K. W., & Chong, J. M. (2003). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Organic Letters, 5(23), 4215-4218.
  • Kowalczyk, R., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894.
  • Gros, P., et al. (2000). Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. Tetrahedron, 56(26), 4533-4540.

Sources

Application Notes and Protocols for Stille Reaction Using (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (Tributylstannyl)methanol in Stille Cross-Coupling

The Stille reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed cross-coupling reaction joins an organostannane with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]

While the portfolio of organostannanes is broad, this compound, a colorless oil, offers a unique and powerful synthetic advantage.[4] It functions as a stable and storable equivalent of a hydroxymethyl anion, allowing for the direct and efficient installation of a primary alcohol moiety onto various organic scaffolds.[4] This capability is particularly valuable in drug development and medicinal chemistry, where the introduction of a hydroxymethyl group can significantly impact a molecule's solubility, metabolic stability, and biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Stille cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and address critical aspects of reagent handling, reaction optimization, and product purification.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The cycle commences with the reaction of the active Pd(0) catalyst with the organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate. This step forms a Pd(II) intermediate.[2][5] Initially, a cis-complex is formed, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[1][6]

  • Transmetalation: This is often the rate-determining step of the reaction. The organostannane, in this case this compound, exchanges its organic group (the hydroxymethyl moiety) with the halide or triflate on the palladium center.[6][7] The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions, but an associative pathway is commonly proposed.[7]

  • Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the product (R¹-CH₂OH) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Stille_Cycle Figure 1: Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1X cis-[R¹-Pd(II)L₂-X] OxAdd->PdII_R1X Isomerization Isomerization PdII_R1X->Isomerization trans_PdII_R1X trans-[R¹-Pd(II)L₂-X] Isomerization->trans_PdII_R1X Transmetalation Transmetalation trans_PdII_R1X->Transmetalation Bu₃SnCH₂OH (R²SnBu₃) PdII_R1R2 trans-[R¹-Pd(II)L₂-R²] Transmetalation->PdII_R1R2 - Bu₃SnX inv1 PdII_R1R2->inv1 cis_PdII_R1R2 cis-[R¹-Pd(II)L₂-R²] RedElim Reductive Elimination cis_PdII_R1R2->RedElim inv2 RedElim->inv2 R¹-CH₂OH (Product) inv1->cis_PdII_R1R2 Isomerization inv2->Pd0

Sources

Application Notes & Protocols: The Strategic Use of (Tributylstannyl)methanol in Advanced Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe bacterial infections, including those caused by multidrug-resistant (MDR) pathogens.[1][2][3] Their unique carbapenem core structure confers potent bactericidal activity by inhibiting bacterial cell wall synthesis.[2][3] However, the chemical synthesis of these complex molecules is a significant challenge, demanding innovative strategies to construct the bicyclic core and introduce diverse side chains that modulate their stability, spectrum, and pharmacokinetic properties.[1][4][5][6][7] This guide details the application of (tributylstannyl)methanol, a versatile organotin reagent, in the synthesis of novel carbapenem antibiotics, offering a pathway to crucial structural motifs.[8]

This compound serves as a stable and effective hydroxymethyl anion equivalent, a synthon that is otherwise challenging to handle directly.[9] Its primary utility in this context lies in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, enabling the direct and selective introduction of a hydroxymethyl (-CH₂OH) group onto the carbapenem scaffold or its precursors.[8][9] This methodology is pivotal for creating new carbapenem derivatives with potentially enhanced biological activity.

Section 1: this compound - Properties and Synthetic Utility

Physicochemical Properties

This compound (C₁₃H₃₀OSn) is a colorless to yellowish, oily liquid that is soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran.[8][9][10] Its unique structure, combining a nucleophilic tributylstannyl group with a functional hydroxymethyl moiety, is the foundation of its synthetic versatility.[9][11]

PropertyValueReference(s)
CAS Number 27490-33-1[8]
Molecular Formula C₁₃H₃₀OSn[10]
Molecular Weight 321.09 g/mol [8]
Appearance Colorless to yellowish oily liquid[8][10]
Boiling Point 110 °C at 0.01 Torr[8]
Solubility Soluble in Chloroform, Dichloromethane[8]
The Mechanistic Role in C-C Bond Formation

The power of this compound lies in its function as a hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.[9] This reaction facilitates the formation of a new carbon-carbon bond by coupling the hydroxymethyl group from the organostannane with an organic electrophile, typically a carbapenem precursor bearing a halide or triflate leaving group.

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-leaving group bond of the carbapenem precursor.

  • Transmetalation: The hydroxymethyl group is transferred from the tin atom to the palladium center, displacing the tributyltin moiety.

  • Reductive Elimination: The desired C-C bond is formed, releasing the hydroxymethylated carbapenem product and regenerating the Pd(0) catalyst.

Stille_Mechanism Pd0 Pd(0) Catalyst Oxidative_Addition_Complex Oxidative Addition Intermediate (Carbapenem-Pd(II)-X) Pd0->Oxidative_Addition_Complex Oxidative Addition Carbapenem_X Carbapenem-X (X = OTf, I, Br) Carbapenem_X->Oxidative_Addition_Complex Sn_Reagent (Bu₃Sn)CH₂OH Transmetalation_Complex Transmetalation Intermediate (Carbapenem-Pd(II)-CH₂OH) Sn_Reagent->Transmetalation_Complex Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product Hydroxymethylated Carbapenem Transmetalation_Complex->Product Reductive Elimination Byproduct Bu₃Sn-X Transmetalation_Complex->Byproduct

Figure 1: Generalized catalytic cycle for the Stille cross-coupling of this compound.

Section 2: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is adapted from established literature procedures.[11][12][13] The synthesis involves the reaction of tributyltin hydride with paraformaldehyde, initiated by a strong base like butyllithium.

Synthesis_Workflow cluster_reagents Starting Materials cluster_procedure Procedure cluster_product Product TBT_H Tributyltin Hydride Step2 2. Add Tributyltin Hydride dropwise at 0°C TBT_H->Step2 Paraform Paraformaldehyde Step3 3. Add Paraformaldehyde in one portion at 0°C Paraform->Step3 nBuLi n-Butyllithium Step1 1. Form LDA in situ (DIA + nBuLi in THF at 0°C) nBuLi->Step1 DIA Diisopropylamine DIA->Step1 THF Dry THF THF->Step1 Step1->Step2 Step2->Step3 Step4 4. Warm to RT Stir for 3-4 hours Step3->Step4 Step5 5. Aqueous Workup (Water, Ether/Petroleum Ether) Step4->Step5 Step6 6. Extraction & Drying (Sat. NaCl, Na₂SO₄) Step5->Step6 Step7 7. Concentration (Reduced Pressure) Step6->Step7 Final_Product This compound (Colorless Oil) Step7->Final_Product

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (1.6 M in hexanes)

  • Tributyltin hydride (freshly prepared or distilled)

  • Paraformaldehyde (dried)

  • Tetrahydrofuran (THF, anhydrous)

  • Petroleum ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Argon gas supply

  • Three-necked round-bottomed flask, dropping funnel, syringes, magnetic stirrer

Procedure:

  • Inert Atmosphere: Assemble a dry, three-necked flask equipped with a magnetic stir bar, argon inlet, and rubber septa. Maintain a positive pressure of argon throughout the reaction.

  • Lithium Diisopropylamide (LDA) Formation: To the flask, add dry THF (120 mL) and diisopropylamine (13.7 mL, 0.098 mol). Cool the mixture in an ice-water bath.[13]

  • Add n-butyllithium (58.4 mL of 1.6 M solution, 0.093 mol) dropwise via syringe over 15 minutes, maintaining the temperature at 0°C. Stir for 30 minutes.[13]

  • Stannane Addition: In a dropping funnel, prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in dry THF (50 mL). Add this solution dropwise to the LDA mixture over 50 minutes at 0°C.[13]

  • Formaldehyde Addition: After stirring for an additional 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.[13]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. The heterogeneous yellow mixture should become a clear, colorless solution.[13]

  • Workup: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL). Separate the aqueous phase and extract it with petroleum ether (150 mL).[13]

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[13] The product is often used in the next step without further purification.

Protocol B: Palladium-Catalyzed Hydroxymethylation of a Carbapenem Precursor

This is a representative protocol for the Stille coupling. The specific carbapenem precursor, catalyst, and ligands may need to be optimized for different substrates.

Materials:

  • Carbapenem precursor (e.g., 2-iodocarbapenem derivative)

  • This compound (from Protocol A)

  • Palladium catalyst (e.g., Pd₂(dba)₃, tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., Triphenylarsine, AsPh₃)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, DMF)

  • Argon gas supply

Procedure:

  • Setup: To a dry Schlenk flask under argon, add the carbapenem precursor (1.0 equiv), the palladium catalyst (e.g., 0.05 equiv Pd₂(dba)₃), and the ligand (e.g., 0.2 equiv AsPh₃).

  • Reagent Addition: Add anhydrous, degassed DMF to dissolve the solids.

  • Add this compound (1.2-1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: The crude product is then purified. A common method to remove tin byproducts is to wash the organic solution with an aqueous KF solution, which precipitates tributyltin fluoride. Further purification is typically achieved by column chromatography on silica gel.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • This compound:

    • ¹H NMR (300 MHz, CDCl₃): δ 4.02 (d, 2H), 1.2–1.7 (m, 13H), 0.8–1.1 (m, 15 H).[13]

    • IR (film) cm⁻¹: 3320 (O-H stretch), 2970-2860 (C-H stretch), 1025 (C-O stretch).[13]

  • Hydroxymethylated Carbapenem:

    • ¹H NMR: Expect to see a new singlet or doublet corresponding to the -CH₂OH protons, and disappearance of the signal associated with the precursor's leaving group position.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • UV-Vis Spectroscopy: Carbapenems typically show a characteristic UV absorbance maximum around 300 nm due to the conjugated system.[14][15]

Section 3: Safety and Handling of Organotin Reagents

WARNING: Organotin compounds, including this compound and its precursors, are highly toxic.[10][16] They can be absorbed through the skin and are toxic upon inhalation or ingestion, potentially affecting the central nervous system and immune system.[16][17] Strict adherence to safety protocols is mandatory.

Precaution CategoryGuidelineReference(s)
Personal Protective Equipment (PPE) Always wear a lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile double-gloved).[17][18]
Engineering Controls All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[17][19]
Handling Use syringes and needles for transferring liquid organotin reagents under an inert atmosphere.[17][19] Avoid contact with water, as some organotin hydrides can release flammable hydrogen gas.[16]
Spill Cleanup In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste.[16]
Waste Disposal All organotin-contaminated waste (glassware, syringes, absorbent material) must be collected in a dedicated, clearly labeled hazardous waste container.[16][20] Glassware should be decontaminated by rinsing with an oxidizing solution (e.g., bleach) before standard cleaning.[20]

References

  • This compound | 27490-33-1. Benchchem.
  • Buy this compound | 27490-33-1. Smolecule.
  • Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities. Current Drug Research Reviews.
  • This compound | 27490-33-1 | FT154075. Biosynth.
  • Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities. Bentham Science.
  • This compound for Organic Synthesis and Polymers. SACH.
  • How is this compound prepared?. Guidechem.
  • safety and handling precautions for organotin compounds. Benchchem.
  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure.
  • Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. Request PDF.
  • Standard Oper
  • CAS 27490-33-1: 1-(Tributylstannyl)methanol. CymitQuimica.
  • Recent advances in carbapenem chemistry: (review) (1998). Akira Sasaki.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Carbapenems: Past, Present, and Future. PubMed Central.
  • ORGANOTIN COMPOUNDS. CDC Stacks.
  • Dealing with Organotin reactions. Reddit.
  • New spectrophotometric microdetermination of carbapenem antibiotics derivatives in pharmaceutical formulations.
  • Spectrophotometry-based detection of carbapenemase producers in Enterobacteriaceae. Request PDF.
  • Carbapenem. Wikipedia.
  • Carbapenems | Bacterial Targets, Mechanism of Action, Side Effects. YouTube.

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Application Notes & Protocols: A Guide to the Synthesis of Organotin Polymers from (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of functional organotin polymers starting from the precursor (tributylstannyl)methanol. It outlines the synthesis of the precursor, its conversion into a polymerizable methacrylate monomer, and subsequent free-radical polymerization. This guide emphasizes the rationale behind procedural steps, offering field-proven insights to ensure experimental success and reproducibility. Detailed protocols, characterization techniques, and a discussion of the applications of these unique polymers in biomedicine are included.

Introduction: The Significance of Organotin Polymers

Organotin compounds, characterized by a tin-carbon bond, have a storied history in polymer chemistry, finding widespread use as stabilizers for polyvinyl chloride (PVC) and as catalysts in polyurethane production.[1][2] Beyond these industrial applications, polymers incorporating organotin moieties exhibit a fascinating range of biological activities.[3][4] These materials are being explored for advanced applications such as anti-fouling coatings, and more recently, as potential anticancer and antiviral agents.[3][5] The biological efficacy of these polymers is often linked to the controlled release of bioactive organotin species or, in some cases, the activity of the intact polymer chain itself.[4][5]

This compound (Bu₃SnCH₂OH) is a versatile and valuable building block in this field.[2][6] It is not typically polymerized directly; instead, its hydroxyl group serves as a convenient handle for derivatization into a variety of functional monomers. This guide focuses on a common and effective strategy: the conversion of this compound into its methacrylate derivative, followed by polymerization to yield a poly(methacrylate) with pendant tributylstannyl groups. These polymers serve as excellent scaffolds for creating materials with tunable properties for applications ranging from drug delivery to specialty coatings.[6]

Part 1: Synthesis of the Precursor, this compound

The journey begins with the reliable synthesis of the key precursor, this compound. Several methods exist, but a common and effective laboratory-scale approach involves the reaction of tributyltin hydride with an electrophilic source of formaldehyde.[7][8] This process leverages the nucleophilic character of the tin hydride after activation.

Workflow for this compound Synthesis

cluster_0 Step 1: Formation of Stannyl Anion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Workup & Purification reagents1 Tributyltin Hydride (Bu₃SnH) + LDA (in THF) intermediate Tributylstannyl Lithium (Bu₃SnLi) reagents1->intermediate -78 °C to 0 °C reagents2 Paraformaldehyde ((CH₂O)n) intermediate->reagents2 -78 °C product This compound (Bu₃SnCH₂OH) reagents2->product Aqueous Workup & Column Chromatography

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established organometallic procedures.[7][9]

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
DiisopropylamineC₆H₁₅N101.1913.7 mL0.098
n-Butyllithium (1.6 M in hexanes)C₄H₉Li64.0658.4 mL0.093
Tributyltin HydrideC₁₂H₂₈Sn291.0624.75 g0.085
Paraformaldehyde (dried)(CH₂O)n-3.83 g~0.128
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11~170 mL-
Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine--As needed-
Anhydrous Na₂SO₄ or MgSO₄--As needed-
Silica Gel (230-400 mesh)SiO₂-As needed-

Procedure:

  • Apparatus Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Formation: Charge the flask with anhydrous THF (120 mL) and diisopropylamine (13.7 mL). Cool the flask to 0 °C using an ice-water bath.

  • Add n-butyllithium (58.4 mL) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting lithium diisopropylamide (LDA) solution at 0 °C for 30 minutes.

  • Stannyl Anion Formation: In the dropping funnel, prepare a solution of tributyltin hydride (24.75 g) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution over 50 minutes at 0 °C.

  • Reaction with Formaldehyde: After the addition is complete, cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add dried paraformaldehyde (3.83 g) in one portion.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the flask to 0 °C and carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Dilute with diethyl ether or petroleum ether (~150 mL) and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This yields the crude product as a colorless oil.[9]

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10).[9] Combine the product-containing fractions and remove the solvent under reduced pressure to afford pure this compound.

Expert Insight: The use of LDA to deprotonate tributyltin hydride is a classic method to generate the highly nucleophilic tributylstannyl anion. Performing the reaction at low temperatures (-78 °C) is critical to control the reactivity of the organometallic species and prevent side reactions. The final purification by column chromatography is essential to remove any unreacted tributyltin hydride and other tin by-products, which could interfere with subsequent polymerization steps.[9]

Part 2: Derivatization to a Polymerizable Monomer

With the precursor in hand, the next critical step is to introduce a polymerizable functional group. The hydroxyl moiety of this compound is readily converted into a methacrylate ester via reaction with methacryloyl chloride in the presence of a non-nucleophilic base.

Protocol 2: Synthesis of (Tributylstannyl)methyl Methacrylate

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
This compoundC₁₃H₃₀OSn321.0910.0 g0.031
Triethylamine (Et₃N)C₆H₁₅N101.195.2 mL0.037
Methacryloyl ChlorideC₄H₅ClO104.533.3 mL0.034
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~100 mL-
4-Methoxyphenol (MEHQ), inhibitorC₇H₈O₂124.14~10 mg-

Procedure:

  • Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve this compound (10.0 g) and a small amount of MEHQ inhibitor in anhydrous DCM (100 mL).

  • Base Addition: Add triethylamine (5.2 mL). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add methacryloyl chloride (3.3 mL) dropwise with vigorous stirring over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Workup: Once the reaction is complete, wash the mixture with water (2 x 50 mL), 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Do not heat above 40 °C to prevent premature polymerization.

  • Purification: The crude product can be passed through a short plug of neutral alumina or silica gel (eluting with hexane/ethyl acetate 98:2) to remove the inhibitor and triethylammonium salts. The resulting monomer should be stored at 4 °C and used promptly.

Part 3: Polymerization of (Tributylstannyl)methyl Methacrylate

Free-radical polymerization is a robust and widely used method for synthesizing organotin polymers from their corresponding vinyl monomers.[10][11] The choice of initiator, solvent, and temperature allows for control over the final polymer's molecular weight and properties.

Workflow for Free-Radical Polymerization

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination cluster_3 Purification initiator Initiator (AIBN) radicals Primary Radicals initiator->radicals Heat (60-70 °C) monomer Organotin Monomer radicals->monomer chain Growing Polymer Chain monomer->chain polymer Final Polymer chain->polymer Combination or Disproportionation purified_polymer Purified Polymer polymer->purified_polymer Precipitation in Non-solvent (e.g., Methanol)

Caption: General workflow for free-radical polymerization.

Protocol 3: Free-Radical Solution Polymerization

Materials & Reagents:

ReagentFormulaAmountPurpose
(Tributylstannyl)methyl MethacrylateC₁₇H₃₄O₂Sn5.0 gMonomer
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄16.4 mg (0.1 mol%)Initiator
Toluene or THF, anhydrous-20 mLSolvent
MethanolCH₃OH~200 mLNon-solvent for precipitation

Procedure:

  • Setup: Place the organotin monomer (5.0 g) and AIBN (16.4 mg) in a Schlenk flask equipped with a stir bar.

  • Degassing: Add anhydrous toluene (20 mL). Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The solution will become noticeably more viscous.

  • Termination & Precipitation: To quench the reaction, cool the flask to room temperature and expose the solution to air. Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (~200 mL).

  • Isolation: The polymer will precipitate as a white solid or gummy substance. Allow the solid to settle, then decant the supernatant.

  • Purification: Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF, chloroform) and re-precipitate into methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration or decantation and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Trustworthiness Check: The success of the polymerization is contingent on the purity of the monomer and the rigorous exclusion of oxygen. The freeze-pump-thaw cycles are a non-negotiable step for obtaining polymers with predictable molecular weights. The purification by repeated precipitation is crucial for accurate downstream characterization and for ensuring that any observed biological activity is from the polymer itself, not from residual monomer.[12]

Part 4: Polymer Characterization

Thorough characterization is essential to validate the synthesis and understand the material's properties.

Summary of Key Characterization Techniques:

TechniqueAbbreviationInformation Obtained
Nuclear Magnetic Resonance SpectroscopyNMR (¹H, ¹³C, ¹¹⁹Sn)Confirms polymer structure, verifies monomer incorporation, and can provide information on tacticity.
Gel Permeation ChromatographyGPC / SECDetermines number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
Differential Scanning CalorimetryDSCMeasures the glass transition temperature (T₉), indicating the polymer's amorphous or crystalline nature.
Thermogravimetric AnalysisTGADetermines the thermal stability and decomposition profile of the polymer.
Fourier-Transform Infrared SpectroscopyFTIRConfirms the presence of key functional groups (e.g., C=O of the ester) and the disappearance of the monomer's C=C bond.

Part 5: Applications in Drug Development and Biomedical Research

Organotin polymers, including those derived from this compound, possess a unique profile of biological activity that makes them intriguing candidates for therapeutic applications.

  • Anticancer and Antiviral Agents: A significant body of research has demonstrated that various organotin polymers can inhibit the growth of numerous cancer cell lines, including those associated with pancreatic, ovarian, and colon cancers.[3][4] Some have also shown activity against viruses.[3] The mechanism is often believed to involve the interaction of the tin atom with cellular components.

  • Controlled Release Systems: The polymer backbone can be designed to degrade under specific physiological conditions (e.g., hydrolysis of the ester linkage), leading to the controlled release of bioactive tributyltin species.[5] This is a classic drug delivery strategy, where the polymer acts as a carrier to transport a toxic agent to a target site, minimizing systemic exposure.

  • Biocidal Materials: The inherent antimicrobial and antifungal properties of tributyltin compounds make these polymers suitable for incorporation into medical device coatings or other materials where preventing microbial growth is critical.[1]

The ability to control the polymer's molecular architecture—by using controlled polymerization techniques or by copolymerizing the organotin monomer with other functional monomers—opens the door to creating "smart" materials that can respond to specific biological cues.[10][11]

Conclusion

The transformation of this compound into functional organotin polymers is a multi-step but highly rewarding process. By following robust protocols for precursor synthesis, monomer derivatization, and controlled polymerization, researchers can create a versatile class of materials. The unique biological and physicochemical properties of these polymers make them compelling candidates for innovation in drug development, advanced coatings, and functional materials science. This guide provides the foundational knowledge and practical steps necessary to explore their potential.

References

  • This compound for Organic Synthesis and Polymers. (2025). SACH.
  • Subramanian, R. V., & Garg, B. K. (2007). Polymers for Controlled Release of Organotin Toxin. Taylor & Francis Online.
  • A Review of Organotin Compounds: Chemistry and Applic
  • Synthesis of an Organotin Specific Molecularly Imprinted Polymer for Organotin Passive Sampling in Seaw
  • Organotin Polymers as Anticancer and Antiviral Agents. (2025).
  • How is this compound prepared?. (2021). Guidechem.
  • Copolymerization of Tri-n-butyltin Acrylate and Tri-n-butyltin Methacrylate Monomers with Vinyl Monomers Containing Functional Groups. (n.d.). Taylor & Francis Online.
  • Organotin Polymers. (n.d.).
  • ORGANOTIN POLYMERS: SYNTHESIS AND RESIST PROPERTIES. (1986). IBM Research.
  • Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023).
  • tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Characterization of Organotin Containing Copolymers: Reactivity R
  • (PDF) Reactivity Ratios for Organotin Copolymer Systems. (n.d.).
  • Buy this compound. (n.d.). Smolecule.
  • This compound. (n.d.). Benchchem.

Sources

Application Notes and Protocols for Reactions with (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tributylstannyl)methanol (C₁₃H₃₀OSn) is a versatile and valuable organometallic reagent in modern organic synthesis.[1] This colorless to pale yellow oil uniquely combines a reactive tributylstannyl group with a functional hydroxymethyl moiety, enabling a range of powerful transformations.[1][2][3][4] Its most prominent application is serving as a stable and effective hydroxymethyl anion equivalent, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][5] This guide provides an in-depth exploration of the synthesis, handling, and key applications of this compound, complete with detailed experimental protocols designed for researchers, scientists, and professionals in drug development.

Critical Safety and Handling of Organotin Compounds

Trustworthiness Pillar: Safety First

Before commencing any experimental work, it is imperative to understand the significant hazards associated with organotin compounds. The toxicity of these compounds is dictated by the number and nature of the organic groups attached to the tin atom, with triorganotins (like the tributyltin moiety in our reagent) being the most toxic class.[6][7]

  • High Acute Toxicity: Organotins are highly toxic through all routes of exposure, including inhalation, ingestion, and dermal contact.[6][8] Exposure can cause severe health effects, targeting the central nervous system, immune system, and skin.[6][8]

  • Handling Procedures:

    • All manipulations must be conducted within a certified chemical fume hood.

    • Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a flame-resistant lab coat, and chemical splash goggles.

    • Avoid creating aerosols or dust.

  • Emergency Protocols:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8][9]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

    • Ingestion/Inhalation: Move the individual to fresh air and seek immediate medical attention.[8]

  • Waste Disposal: All organotin-contaminated waste (glassware, syringes, silica gel, solvents) must be segregated into a clearly labeled, dedicated hazardous waste container for disposal according to institutional and regulatory guidelines.[8][9]

Synthesis and Purification of this compound

The most common and reliable method for synthesizing this compound involves the reaction of tributyltin hydride with an electrophilic formaldehyde source, mediated by a strong base.[2][5][10]

Synthesis Workflow Diagram

cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification Tributyltin Hydride Tributyltin Hydride n-BuLi n-BuLi Diisopropylamine Diisopropylamine Paraformaldehyde Paraformaldehyde Anhydrous THF Anhydrous THF LDA Formation 1. Formation of LDA (n-BuLi + Diisopropylamine) in THF at 0°C Stannyl Anion 2. Formation of Tributylstannyllithium (LDA + Tributyltin Hydride) LDA Formation->Stannyl Anion Add Bu₃SnH Nucleophilic Attack 3. Reaction with Paraformaldehyde (Stannyl Anion + (CH₂O)n) Stannyl Anion->Nucleophilic Attack Add Paraformaldehyde Stirring 4. Warm to RT and Stir Nucleophilic Attack->Stirring Quench 5. Quench with H₂O Stirring->Quench Extract 6. Extract with Ether/Hexane Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry & Concentrate 8. Dry (Na₂SO₄) & Concentrate Wash->Dry & Concentrate Product Crude this compound Dry & Concentrate->Product Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-CH₂OH          L₂ Transmetal->PdII_R Sn_out Bu₃SnX Transmetal->Sn_out Byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product_out R-CH₂OH RedElim->Product_out Product RX_in R-X (Aryl/Vinyl Halide) RX_in->OxAdd Sn_in Bu₃SnCH₂OH Sn_in->Transmetal StannylMethanol This compound Product Tributyl[(methoxymethoxy)methyl]stannane (MOM-protected) StannylMethanol->Product Acetal Exchange Reagents Dimethoxymethane BF₃·OEt₂ CH₂Cl₂ Reagents->Product

Sources

The Hydroxymethyl Group: A Versatile Functional Handle for Heterocycle Diversification Using (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Hydroxymethylated Heterocycles

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry and materials science, with a significant percentage of all biologically active compounds containing at least one heterocyclic ring.[1] The ability to selectively introduce functional groups onto these core structures is paramount for modulating their physicochemical properties, biological activity, and potential for further elaboration. Among the myriad of possible functionalizations, the introduction of a hydroxymethyl (-CH₂OH) group represents a particularly powerful strategy. This small, polar functional group can significantly enhance aqueous solubility, introduce a key hydrogen bond donor/acceptor unit for molecular recognition at biological targets, and serve as a versatile synthetic handle for subsequent chemical transformations.

(Tributylstannyl)methanol has emerged as a highly effective and reliable reagent for the direct introduction of the hydroxymethyl moiety onto heterocyclic systems.[2] It functions as a stable and storable equivalent of the otherwise unstable hydroxymethyl anion.[2] The primary application of this organotin compound lies within the realm of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[2][3] This application note provides a comprehensive technical guide to the functionalization of various heterocycles with this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Core Principles: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[3] The reaction is renowned for its tolerance of a wide variety of functional groups, making it particularly suitable for the late-stage functionalization of complex molecules.[4]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Stille_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the heterocyclic substrate to form a Pd(II) intermediate.[3] The reactivity of the halide typically follows the order I > Br > Cl.[3]

  • Transmetalation: The hydroxymethyl group is transferred from the tributyltin reagent to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction.[5]

  • Reductive Elimination: The newly formed carbon-carbon bond is created as the hydroxymethylated heterocycle is expelled from the palladium complex, regenerating the active Pd(0) catalyst.[3]

Experimental Protocols

Synthesis of this compound

For researchers preferring to synthesize the reagent in-house, the following procedure, adapted from Organic Syntheses, provides a reliable method.[6]

Materials:

  • Diisopropylamine

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Tributyltin hydride

  • Paraformaldehyde

  • Petroleum ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel, add diisopropylamine and dry THF.

  • Cool the flask in an ice-water bath and add n-butyllithium dropwise via syringe.

  • After stirring for 30 minutes, add a solution of tributyltin hydride in THF dropwise via the addition funnel.

  • Stir for an additional 30 minutes, then add paraformaldehyde in one portion.

  • Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Dilute the reaction mixture with petroleum ether and wash with water.

  • Separate the aqueous phase and extract with petroleum ether.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil. The crude product is often of sufficient purity for direct use in subsequent reactions.[6]

General Protocol for the Stille Hydroxymethylation of Haloheterocycles

This general procedure can be adapted for a variety of heterocyclic substrates. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific cases.

Materials:

  • Haloheterocycle (e.g., bromopyridine, iodofuran, etc.)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, XPhos) (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed reaction tube, add the haloheterocycle, palladium catalyst, and ligand (if used).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the work-up procedure to remove tin byproducts.

Experimental_Workflow

Application to Specific Heterocycle Classes

The optimal conditions for the Stille hydroxymethylation can vary depending on the electronic nature and steric environment of the heterocyclic substrate.

Heterocycle ClassTypical SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Pyridine 3-Bromo-2-chloropyridinePd(PPh₃)₄ (5)-Toluene1101675 (for bipyridine)[7]
Thiazole 5-(Tributylstannyl)thiazolePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene11012-24Varies[8]
Aryl BromobenzenePd(PPh₃)₄ (5)-1,4-Dioxane801857[9]

Note: The yields and conditions are representative and may require optimization for specific substrates.

Expert Insights on Experimental Choices:

  • Catalyst and Ligand Selection: For electron-rich heterocycles, a simple catalyst like Pd(PPh₃)₄ may be sufficient. Electron-deficient heterocycles often benefit from the use of more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) which can facilitate the oxidative addition step.[5]

  • Solvent Effects: Non-polar aprotic solvents like toluene and dioxane are commonly used. For more challenging couplings, polar aprotic solvents such as DMF may be employed, but can lead to side reactions at higher temperatures.

  • Additives: In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step and improve reaction rates and yields.[4]

Work-up and Purification: Managing Tin Byproducts

A significant challenge in Stille coupling is the removal of toxic organotin byproducts (e.g., Bu₃SnX, Bu₃SnSnBu₃).[10][11] Incomplete removal can interfere with subsequent reactions and complicate the biological evaluation of the synthesized compounds. Several methods are available for their efficient removal.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common and often highly effective method.[10]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride.

  • Stir the biphasic mixture vigorously for at least one hour. This will precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF).[10]

  • If a precipitate forms at the interface, filter the mixture through a pad of Celite®.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

For less polar products where co-elution with tin byproducts is a concern, this method is highly recommended.[10]

  • Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.

  • Pack the column with the slurry.

  • Load the crude product and elute as normal. The triethylamine deactivates acidic sites on the silica, which can otherwise lead to product degradation, and alters the retention of the tin byproducts.

Tin_Removal

Safety and Handling of Organotin Reagents

Organotin compounds, including this compound and its byproducts, are highly toxic and require careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: All organotin-contaminated waste must be disposed of as hazardous waste according to institutional guidelines. Glassware that has been in contact with organotin reagents should be decontaminated, for example, by soaking in a bleach solution overnight, before standard cleaning.

Conclusion

The functionalization of heterocycles with this compound via the Stille cross-coupling reaction is a robust and versatile method for the introduction of the valuable hydroxymethyl group. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing effective purification strategies, researchers can readily access a wide array of hydroxymethylated heterocycles. This powerful synthetic tool will undoubtedly continue to play a crucial role in the discovery and development of new pharmaceuticals and advanced materials.

References

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester.
  • Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(5), 841-846.
  • Danheiser, R. L., Romines, K. R., Koyama, H., Gee, S. K., Johnson, C. R., & Medich, J. R. (1993). A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses, 71, 133.
  • Hammerschmidt, F., & Malova Krizkova, P. (2013). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2013(24), 5327-5338.
  • Workup for removing tin byproducts ? | ResearchGate.
  • The Stille Reaction - Myers Group, Harvard University.
  • Stille Coupling - Organic Chemistry Portal.
  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing).
  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Functional Materials, 28(2), 301-307.
  • Stille reaction - Wikipedia.
  • Maleczka, R. E., Jr., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 65(20), 6575-6582.
  • Lee, D.-H., Taher, A., Ahn, W.-S., & Park, M. (2010). Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chlorides. Chemical Communications, 46(3), 478-480.
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene - ResearchGate.
  • Wang, Y., et al. (2020). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Nature Communications, 11(1), 1-9.
  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems - AIR Unimi.
  • Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Journal of the American Chemical Society, 128(19), 6314-6315.
  • Palladium-catalyzed synthesis of N-tert-prenylindoles - PubMed.
  • One-pot multistep Bohlmann-Rahtz heteroannulation reactions: synthesis of dimethyl sulfomycinamate - PubMed.
  • Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles - NIH.
  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH.

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tributylstannyl)methanol is a pivotal organometallic reagent with broad applications in organic synthesis, materials science, and pharmaceutical development.[1] Its utility as a stable hydroxymethyl anion equivalent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, makes it an indispensable tool for constructing complex molecular architectures.[1][2] This document provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of this compound. We delve into the mechanistic rationale, process safety, and critical parameters necessary for a successful and reproducible synthesis, tailored for researchers in both academic and industrial settings.

Introduction: The Synthetic Versatility of this compound

This compound (CAS No: 27490-33-1) is a colorless to pale yellow oily liquid whose synthetic importance is derived from its unique bifunctional structure: a nucleophilic tributylstannyl group and a versatile hydroxymethyl group.[2][3] This arrangement allows it to act as a robust synthon for the hydroxymethyl anion (⁻CH₂OH), a notoriously unstable species that is otherwise challenging to employ directly in synthesis.[2]

Key applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the preparation of novel carbapenem antibiotics and other biologically active molecules.[1][4]

  • Organic Synthesis: It serves as a cornerstone reagent for introducing a hydroxymethyl moiety onto various organic scaffolds via Stille cross-coupling reactions.[2][5]

  • Materials Science: The compound can function as a modifier or initiator in the synthesis of specialized organotin polymers, imparting properties like enhanced thermal stability and chemical resistance.[1]

Given its broad utility, a reliable and scalable synthetic protocol is paramount for ensuring its availability for research and development.

Synthetic Strategy and Mechanistic Considerations

The most established and scalable route to this compound involves the reaction of tributyltin hydride with paraformaldehyde.[1][5][6] The reaction is facilitated by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), which deprotonates the tributyltin hydride to form a highly reactive tributylstannyl lithium intermediate.

Reaction Scheme:

  • Deprotonation: (CH(CH₃)₂)₂NH + n-BuLi → [(CH(CH₃)₂)₂N]⁻Li⁺ + C₄H₁₀

  • Stannyl Anion Formation: Bu₃SnH + [(CH(CH₃)₂)₂N]⁻Li⁺ → Bu₃Sn⁻Li⁺ + (CH(CH₃)₂)₂NH

  • Nucleophilic Addition: Bu₃Sn⁻Li⁺ + (CH₂O)n → Bu₃SnCH₂O⁻Li⁺

  • Protonation (Workup): Bu₃SnCH₂O⁻Li⁺ + H₂O → Bu₃SnCH₂OH + LiOH

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents (specifically THF) is critical.[4][7] Organolithium reagents like n-BuLi and the intermediate tributylstannyl lithium are extremely reactive towards protic sources, including water, which would quench the reaction.

  • Inert Atmosphere: An argon or nitrogen atmosphere is maintained throughout the process to prevent the oxidation of reactive intermediates.[5]

  • Low-Temperature Initiation: The initial formation of LDA and the subsequent deprotonation of tributyltin hydride are performed at low temperatures (0 °C) to control the exothermic nature of these steps and prevent side reactions.[4][7]

  • Paraformaldehyde as Source: Paraformaldehyde is used as a solid, polymeric source of formaldehyde. Upon heating, it depolymerizes in situ to provide monomeric formaldehyde for the reaction. This is a safer and more convenient approach for handling formaldehyde on a larger scale compared to using the gaseous form.

Hazard Analysis and Safety Precautions

CRITICAL: Organotin compounds are highly toxic and require strict adherence to safety protocols.[8][9][10]

  • Toxicity: Organotins are toxic by all routes of exposure (inhalation, ingestion, and dermal contact) and can affect the central nervous system and immune system.[8][11][12] Triorganotins, such as the tributyltin moiety, are among the most toxic class.[8]

  • Reagent Hazards:

    • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water.

    • Tributyltin Hydride: Pyrophoric and highly toxic.[2]

    • Diisopropylamine & Tetrahydrofuran (THF): Flammable liquids.

  • Mandatory Safety Measures:

    • All operations must be conducted within a certified chemical fume hood.[12][13]

    • Personal Protective Equipment (PPE) is non-negotiable: flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile).

    • Ensure an appropriate fire extinguisher (Class D for pyrophorics, or dry chemical/CO₂) is immediately accessible. Do not use water on an organolithium fire. [12]

    • All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use.[12]

    • Work with a trained colleague; do not perform this reaction alone. [12]

Detailed Scale-Up Synthesis Protocol (0.085 mol Scale)

This protocol is adapted from a verified procedure and is suitable for producing approximately 30 g of crude product.[4][7]

Reagents and Equipment
  • Equipment:

    • 500 mL three-necked, round-bottomed flask, oven-dried.

    • Magnetic stirrer and stir bar.

    • 150 mL pressure-equalizing dropping funnel, oven-dried.

    • Rubber septa, argon/nitrogen inlet adapter.

    • Syringes and needles for liquid transfer.

    • Ice-water bath.

    • Rotary evaporator.

Reagent Data Table
ReagentFormulaM.W. ( g/mol )Moles (mol)EquivalentsAmount
Tributyltin HydrideBu₃SnH291.060.08501.0024.75 g
DiisopropylamineC₆H₁₅N101.190.0981.1513.7 mL
n-Butyllithium (1.6 M in hexanes)C₄H₉Li64.060.0931.0958.4 mL
Paraformaldehyde(CH₂O)n30.030.1191.403.57 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--170 mL
Step-by-Step Procedure
  • Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a rubber septum, an argon inlet adapter, and the dropping funnel. Ensure the system is under a positive pressure of argon or nitrogen.

  • LDA Formation: Charge the flask with diisopropylamine (13.7 mL) and 120 mL of anhydrous THF.[7] Cool the flask to 0 °C using an ice-water bath.

  • Slowly add the 1.6 M n-butyllithium solution (58.4 mL) dropwise via syringe over 15 minutes.[4] A slight exotherm may be observed.

  • Stir the resulting LDA solution at 0 °C for 30 minutes.

  • Tributylstannyl Lithium Formation: In a separate, dry flask, prepare a solution of tributyltin hydride (24.75 g) in 50 mL of anhydrous THF.

  • Add this solution to the dropping funnel and add it dropwise to the cold LDA solution over approximately 50 minutes.[7] Maintain the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction with Paraformaldehyde: Remove the dropping funnel and add the paraformaldehyde (3.57 g) to the reaction mixture in one portion.[4][7]

  • Remove the ice bath and allow the heterogeneous mixture to warm to room temperature. Stir vigorously for at least 3 hours. The mixture should gradually become a clear, colorless solution.[7]

  • Workup and Extraction: Quench the reaction by carefully pouring the mixture into a separatory funnel containing 500 mL of petroleum ether and 300 mL of water.

  • Separate the layers. Extract the aqueous layer again with 150 mL of petroleum ether.

  • Combine the organic layers and wash with 200 mL of saturated sodium chloride (brine) solution to remove residual water.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4] This will yield approximately 30 g of crude this compound as a colorless oil. The product is often used directly in the next step without further purification.[7]

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Isolation A Assemble & Purge Glassware (Inert Atmosphere) B Charge Flask with Diisopropylamine & Anhydrous THF A->B C Cool to 0 °C (Ice Bath) B->C D Add n-BuLi (dropwise) Form LDA C->D E Add Bu3SnH Solution (dropwise) Form Bu3SnLi D->E F Add Paraformaldehyde E->F G Warm to RT Stir for 3 hours F->G H Quench with Petroleum Ether & Water G->H I Separate Layers & Extract Aqueous Phase H->I J Wash Combined Organic Layers with Brine I->J K Dry over Na2SO4 J->K L Filter & Concentrate (Rotary Evaporator) K->L M This compound (Crude Oil) L->M

Caption: Workflow for the scale-up synthesis of this compound.

Purification and Characterization

For most applications, the crude product is of sufficient purity.[4] However, if higher purity is required for sensitive downstream applications, the oil can be purified via column chromatography on silica gel using a hexane/ethyl acetate solvent system.[2][7]

Analytical Characterization: The identity and purity of the product should be confirmed using standard analytical techniques.

  • ¹H NMR (300 MHz, CDCl₃): δ 4.02 (d, 2H, J = 4.5 Hz), 1.2–1.7 (m, 13H), 0.8–1.1 (m, 15H).[7]

  • ¹¹⁹Sn NMR (CDCl₃): Can be used to identify tin-containing impurities.[4]

  • IR (film) cm⁻¹: 3320 (broad, O-H stretch), 2970, 2940, 2880, 2860 (C-H stretches).[7]

Waste Disposal

CRITICAL: Organotin waste is hazardous and must be disposed of according to institutional and environmental regulations.

  • Collect all aqueous and organic waste containing tin compounds in a dedicated, clearly labeled hazardous waste container.

  • Quench residual organometallic reagents carefully. For instance, glassware that came into contact with n-BuLi or tributyltin hydride should be rinsed with a non-polar solvent like hexanes into a separate waste container, which can then be cautiously quenched with a proton source like isopropanol before final disposal.[12]

References

  • SACH. (2025, October 24). This compound for Organic Synthesis and Polymers.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
  • Still, W. C. (1983). tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 62, 129.
  • Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents.
  • Seitz, D. E., et al. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthetic Communications, 13(2), 129-134.
  • Google Patents. (1958). US2862944A - Process for the preparation of high purity alkyltin compounds.
  • Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane.
  • ResearchGate. (2025, August 10). The micro-scale synthesis of Sn-117-enriched tributyltin chloride and its characterization by GC-ICP-MS and NMR techniques.

Sources

Application Note: Strategic Protection of (Tributylstannyl)methanol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tributylstannyl)methanol is a versatile bifunctional reagent, prized in organic synthesis for its role as a hydroxymethyl anion equivalent, particularly in Stille cross-coupling reactions.[1] Its utility, however, is predicated on the precise management of its reactive hydroxyl group. This technical guide provides an in-depth analysis of protecting group strategies for this compound, offering field-proven insights and detailed protocols for its temporary modification. We focus on the two most robust and widely employed strategies: formation of tert-butyldimethylsilyl (TBDMS) ethers and methoxymethyl (MOM) ethers. This note explains the causality behind procedural choices, outlines orthogonal deprotection tactics, and provides comprehensive, self-validating protocols to empower researchers in multistep synthetic campaigns.

The Imperative for Protection: Scientific Rationale

The synthetic value of this compound lies in the strategic interplay between its two functional moieties: the tributylstannyl group, which enables carbon-carbon bond formation via transmetalation, and the nucleophilic/acidic hydroxyl group. In many synthetic sequences, the free hydroxyl group is incompatible with common reagents. For instance:

  • Strongly Basic Reagents: Organolithium species (e.g., n-BuLi), Grignard reagents, and metal amides will deprotonate the alcohol, consuming the reagent and potentially leading to unwanted side reactions.[2]

  • Electrophilic Reagents: Acyl chlorides, sulfonyl chlorides, and other electrophiles will react with the hydroxyl group.

  • Oxidizing Agents: The primary alcohol is susceptible to oxidation.[1]

Therefore, "masking" the hydroxyl group with a suitable protecting group is essential to prevent these undesired transformations, allowing chemists to perform reactions on other parts of the molecule or on a substrate to which the protected this compound is being coupled.[2][3]

Strategic Selection of a Protecting Group

The ideal protecting group for this compound should exhibit several key characteristics:

  • Ease of Installation: The protection reaction should be high-yielding and proceed under mild conditions that do not degrade the tributylstannyl moiety.

  • Robust Stability: The protected ether must be stable to the intended downstream reaction conditions (e.g., lithiation, Pd-catalyzed coupling, oxidation).

  • Facile and Orthogonal Cleavage: The protecting group must be removable in high yield under conditions that do not affect other functional groups within the elaborated molecule.

Based on these criteria, silyl ethers and alkoxymethyl ethers are the premier choices for this substrate.

Strategy I: tert-Butyldimethylsilyl (TBDMS) Ether Protection

The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most common alcohol protecting groups in modern synthesis.[2][4] Its steric bulk provides significant stability, while the silicon-oxygen bond can be selectively cleaved with fluoride ions.[5][6][7][8]

Expertise & Causality: Why TBDMS?

The choice of TBDMS is governed by a balance of reactivity and stability. The bulky tert-butyl group shields the Si-O bond from nucleophilic attack and hydrolysis, making it approximately 20,000 times more stable than a simple trimethylsilyl (TMS) ether under acidic conditions.[6][8] This robustness allows it to withstand a wide range of non-acidic and non-fluoride reaction conditions.[5] For the protection of this compound, a primary alcohol, the reaction with tert-butyldimethylsilyl chloride (TBDMSCl) is efficient. The reaction is typically mediated by a nitrogenous base like imidazole, which is believed to form a highly reactive N-silylimidazole intermediate.[6]

Experimental Protocol: TBDMS Protection

This protocol details the reliable formation of (tert-butyldimethylsilyloxymethyl)tributylstannane.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Add a solution of TBDMSCl (1.1 eq.) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.

Deprotection Protocol: Cleavage of the TBDMS Ether

The exceptional strength of the Silicon-Fluoride bond (Si-F bond energy: ~142 kcal/mol) is the driving force for deprotection.[9] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation.[5][6]

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water and Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBDMS-protected stannane (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (1.1 eq.) dropwise at room temperature.

  • Stir the mixture and monitor by TLC. Deprotection is typically complete within 1-2 hours.[5]

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected this compound.

Visualization: TBDMS Protection/Deprotection Workflow

TBDMS_Workflow cluster_protection Protection cluster_deprotection Deprotection start_prot This compound reagents_prot TBDMSCl, Imidazole DMF, RT start_prot->reagents_prot product_prot (tert-Butyldimethylsilyloxymethyl)- tributylstannane reagents_prot->product_prot start_deprot (tert-Butyldimethylsilyloxymethyl)- tributylstannane product_prot->start_deprot reagents_deprot TBAF THF, RT start_deprot->reagents_deprot product_deprot This compound reagents_deprot->product_deprot

Caption: Workflow for TBDMS protection and fluoride-mediated deprotection.

Strategy II: Methoxymethyl (MOM) Ether Protection

The methoxymethyl (MOM) group is an acetal-based protecting group, stable to a wide array of nucleophilic and basic conditions, making it an excellent orthogonal partner to silyl ethers.[3][10] Its removal is typically effected under acidic conditions.

Expertise & Causality: Why MOM?

MOM ethers are robust and inert towards organometallics, hydrides, and basic hydrolysis.[3] This stability profile is ideal for syntheses involving Grignard reagents or organolithiums. The traditional reagent for MOM protection, chloromethyl methyl ether (MOMCl), is a known carcinogen.[11] A superior and safer alternative, detailed in an Organic Syntheses procedure for this compound itself, utilizes an acid-catalyzed acetal exchange with dimethoxymethane.[12] This avoids the hazardous reagent while providing the desired product efficiently.[1][12]

Experimental Protocol: MOM Protection (Safety-Forward Method)

This protocol for preparing tributyl[(methoxymethoxy)methyl]stannane is adapted from a verified Organic Syntheses procedure.[12]

Materials:

  • This compound

  • Dimethoxymethane (formaldehyde dimethyl acetal)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Add an excess of dimethoxymethane (approx. 10 eq.).

  • Cool the mixture to 0 °C and add a catalytic amount of phosphorus pentoxide (P₂O₅).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous K₂CO₃.

  • Filter and concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.[12]

Deprotection Protocol: Cleavage of the MOM Ether

As an acetal, the MOM group is readily cleaved by acidic hydrolysis.[3][13]

Materials:

  • MOM-protected this compound

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether (Et₂O)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the MOM-protected stannane (1.0 eq.) in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops) or use another acidic system like trifluoroacetic acid.[14]

  • Stir the reaction at room temperature, monitoring by TLC (typically complete in 1-4 hours).

  • Once complete, neutralize the acid by adding saturated aqueous NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected alcohol.

Visualization: MOM Protection/Deprotection Workflow

MOM_Workflow cluster_protection Protection (Safe Method) cluster_deprotection Deprotection start_prot This compound reagents_prot CH₂(OMe)₂, P₂O₅ (cat.) DCM, RT start_prot->reagents_prot product_prot Tributyl[(methoxymethoxy)- methyl]stannane reagents_prot->product_prot start_deprot Tributyl[(methoxymethoxy)- methyl]stannane product_prot->start_deprot reagents_deprot HCl (cat.) MeOH, RT start_deprot->reagents_deprot product_deprot This compound reagents_deprot->product_deprot

Caption: Workflow for MOM protection via acetal exchange and acidic deprotection.

Data Summary and Orthogonality

The primary advantage of having these two strategies is their orthogonality—the ability to selectively remove one protecting group in the presence of the other. This is a cornerstone of complex molecule synthesis.

Protecting GroupProtection ConditionsDeprotection ConditionsStability Profile
TBDMS TBDMSCl, Imidazole, DMFTBAF (Fluoride) ; Mild AcidStable to base, organometallics, many oxidants/reductants.[2][6]
MOM CH₂(OMe)₂, P₂O₅ (cat.), DCMAcid (e.g., HCl/MeOH) Stable to base, fluoride, organometallics, many oxidants/reductants.[3]

This orthogonality allows for a synthetic sequence where a TBDMS ether can be removed without affecting a MOM ether, and vice versa, enabling precise, stepwise molecular construction.

Concluding Remarks

The judicious selection and application of protecting groups are critical for the successful use of this compound in organic synthesis. The TBDMS and MOM ethers offer two robust, reliable, and orthogonal strategies for masking its hydroxyl functionality. By understanding the causality behind the choice of reagents and conditions for both protection and deprotection, researchers can confidently integrate this valuable C1 building block into complex synthetic pathways, minimizing side reactions and maximizing overall efficiency.

References

  • Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl - Benchchem. URL
  • Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride - Benchchem. URL
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. URL
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. URL
  • This compound | 27490-33-1 - Benchchem. URL
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. URL
  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
  • Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11 - ResearchG
  • Protecting Groups For Alcohols - Master Organic Chemistry. URL
  • How to get higher yields for TBDMSCl protection of alcohol : r/Chempros - Reddit. URL
  • Organic Chemistry-4 - Kolk
  • Silyl ether - Wikipedia. URL
  • Alcohol Protecting Groups. URL
  • Hydroxyl Protecting Groups. URL
  • Protecting Groups - Organic Synthesis. URL
  • Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers - Benchchem. URL
  • 4.4 Alkoxymethyl Ethers. URL
  • An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride | Semantic Scholar. URL
  • Deprotection of Silyl Ethers - Technical Library - Gelest. URL
  • Protecting Groups in Organic Synthesis - ChemTalk. URL
  • Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. URL
  • 4 - Organic Syntheses Procedure. URL
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech. URL
  • The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis - Benchchem. URL
  • 16: Silylethers - Chemistry LibreTexts. URL

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Application Note: Derivatization of (Tributylstannyl)methanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tributylstannyl)methanol is a versatile organometallic reagent with significant applications in organic synthesis and materials science.[1][2] However, its analysis presents considerable challenges due to the polarity imparted by the hydroxyl group, which leads to low volatility and poor chromatographic performance. This application note provides a comprehensive guide to the derivatization of this compound to facilitate robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed protocols for two highly effective derivatization techniques: Silylation and Esterification . These methods are designed to increase the volatility and thermal stability of the analyte, resulting in improved peak shape, enhanced sensitivity, and reliable quantification.[3] This guide also emphasizes the critical safety precautions required when handling highly toxic organotin compounds.

Introduction: The Analytical Challenge

This compound (C₁₃H₃₀OSn) is a colorless to pale yellow liquid characterized by a tributyltin group attached to a methanol moiety.[1][4] While its synthetic utility is well-established, its analytical characterization is often hampered by the presence of the polar hydroxyl (-OH) group. Direct analysis by gas chromatography is challenging because the polarity leads to:

  • Low Volatility: The hydroxyl group promotes intermolecular hydrogen bonding, which significantly raises the boiling point of the compound and prevents efficient volatilization in the GC inlet.[3]

  • Poor Thermal Stability: Under the high temperatures of the GC inlet and column, polar compounds like alcohols can be prone to degradation.

  • Adsorption and Peak Tailing: The active hydrogen of the hydroxyl group can interact with active sites on the GC column and liner, leading to poor peak shape, reduced resolution, and decreased sensitivity.[5]

Chemical derivatization is a crucial pre-analytical step that chemically modifies a compound to make it more suitable for GC analysis.[5][6] This is achieved by replacing the active hydrogen of the polar functional group with a less polar, more stable group, thereby increasing volatility and improving chromatographic behavior.[7][8]

Strategic Derivatization Approaches

For this compound, the primary target for derivatization is the hydroxyl group. Two of the most common and effective methods for derivatizing alcohols are silylation and esterification.[9]

Silylation: A Robust Method for Volatilization

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[5][9] This reaction is typically fast and produces derivatives that are significantly more volatile and thermally stable than the parent compound.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent due to its high reactivity and the volatile nature of its byproducts.

The general reaction for the silylation of this compound with BSTFA is as follows:

dot

silylation_reaction cluster_reactants Reactants cluster_products Products Tributylstannyl_methanol This compound Reaction Silylation Tributylstannyl_methanol->Reaction BSTFA BSTFA BSTFA->Reaction Silylated_Derivative Silylated this compound (Volatile & Thermally Stable) Byproducts Volatile Byproducts Reaction->Silylated_Derivative Reaction->Byproducts

Caption: Silylation workflow for this compound.

Esterification: Enhancing Stability and Chromatographic Performance

Esterification converts the hydroxyl group into an ester. This is another effective method for reducing polarity and increasing volatility.[9][10] A common approach is acylation, which introduces an acyl group. Using an anhydride like acetic anhydride in the presence of a catalyst or a highly reactive acylating agent such as a pentafluorobenzoyl chloride can yield stable derivatives with excellent chromatographic properties. Fluorinated acyl groups can also enhance detectability with an electron capture detector (ECD).[9]

The general reaction for the esterification of this compound with acetic anhydride is:

esterification_reaction cluster_reactants Reactants cluster_products Products Tributylstannyl_methanol This compound Reaction Esterification Tributylstannyl_methanol->Reaction Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction Ester_Derivative Ester Derivative of this compound (Volatile & Stable) Byproduct Byproduct Reaction->Ester_Derivative Reaction->Byproduct

Sources

The Versatile Synthon: (Tributylstannyl)methanol in the Art of Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Hydroxymethyl Anion Equivalent

In the intricate world of total synthesis, the ability to strategically introduce functional groups with high precision is paramount. Among the myriad of reagents available to the modern organic chemist, organostannanes have carved out a significant niche, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] (Tributylstannyl)methanol, a colorless oil with the chemical formula C₁₃H₃₀OSn, stands out as a particularly valuable building block.[1] Its unique structure, combining a reactive tributylstannyl group with a versatile hydroxymethyl moiety, allows it to function as a stable and storable equivalent of the highly reactive and synthetically challenging hydroxymethyl anion (⁻CH₂OH).[1] This attribute enables the direct and efficient introduction of a hydroxymethyl group onto a wide array of organic scaffolds, a transformation of immense importance in the synthesis of complex, biologically active molecules.[1] This application note will provide an in-depth exploration of the applications of this compound in total synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is crucial for its effective and safe use in the laboratory.

PropertyValue
CAS Number 27490-33-1
Molecular Formula C₁₃H₃₀OSn
Molecular Weight 321.09 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 110 °C at 0.01 Torr[2][3]
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane)
Storage Store in a cool, dark place (<15°C) under an inert atmosphere (e.g., argon)

This compound is sensitive to air, light, heat, and moisture.[2] Therefore, it is imperative to handle and store it under an inert atmosphere to prevent degradation and ensure its reactivity is preserved.[2][4]

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its participation in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[1][2] In this reaction, the tributylstannyl group facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, effectively installing a primary alcohol functional group that can be further elaborated.[1]

Mechanistic Overview

The catalytic cycle of the Stille reaction involving this compound is a well-established process consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Stille_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-X (Organic Halide/Triflate) R-X->Oxidative_Addition trans-R-Pd(II)-X(Ln) trans-R-Pd(II)-X(Ln) Oxidative_Addition->trans-R-Pd(II)-X(Ln) Transmetalation Transmetalation trans-R-Pd(II)-X(Ln)->Transmetalation Bu3SnCH2OH This compound Bu3SnCH2OH->Transmetalation R-Pd(II)-CH2OH(Ln) R-Pd(II)-CH2OH(Ln) Transmetalation->R-Pd(II)-CH2OH(Ln) Bu3SnX Bu₃SnX (Byproduct) Transmetalation->Bu3SnX Reductive_Elimination Reductive Elimination R-Pd(II)-CH2OH(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-CH2OH R-CH₂OH (Product) Reductive_Elimination->R-CH2OH Synthesis_Workflow cluster_0 Reagent Preparation and Stannyl Anion Formation cluster_1 Hydroxymethylation cluster_2 Workup and Isolation A 1. Charge flask with diisopropylamine and THF B 2. Cool to 0 °C A->B C 3. Add n-butyllithium B->C D 4. Add tributyltin hydride C->D E 5. Add paraformaldehyde D->E F 6. Warm to room temperature E->F G 7. Quench with water F->G H 8. Extract with petroleum ether G->H I 9. Wash and dry organic layer H->I J 10. Concentrate to yield product I->J

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Stille Cross-Coupling of an Aryl Bromide with this compound

This is a general procedure that may require optimization for specific substrates. [5] Materials:

  • Aryl bromide

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous 1,4-dioxane or toluene

  • Saturated aqueous potassium fluoride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and stir vigorously with a saturated aqueous potassium fluoride solution for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Beyond the Hydroxymethyl Group: Further Functionalization

The utility of this compound is not limited to the direct introduction of a hydroxymethyl group. The primary alcohol can be readily functionalized prior to or after the cross-coupling reaction, expanding its synthetic potential.

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. [1]* Protection: The alcohol can be protected with a variety of protecting groups, allowing for subsequent reactions at the tin center or elsewhere in the molecule. [1]* Generation of α-Alkoxymethyllithium Reagents: The protected derivatives of this compound can be transmetalated with an organolithium reagent to generate α-alkoxymethyllithium reagents, which are valuable for the formation of primary alcohols. [1][6]

Stereospecific Transformations

For syntheses requiring precise stereochemical control, chiral derivatives of this compound can be employed. Studies have shown that enantiomerically pure (S)-tributylstannyl[D₁]methanol undergoes Stille cross-coupling with retention of configuration, yielding enantiomerically pure products. [1][5][7]This demonstrates the potential for stereospecific transfer of the chiral hydroxymethyl group, a significant advantage in asymmetric synthesis.

Conclusion

This compound has firmly established itself as a versatile and reliable reagent in the total synthesis of complex organic molecules. Its ability to function as a hydroxymethyl anion equivalent in the powerful Stille cross-coupling reaction has streamlined the synthesis of numerous natural products and their analogues. The straightforward protocols for its synthesis and application, coupled with the potential for further functionalization and stereospecific transformations, ensure that this compound will continue to be a valuable tool in the arsenal of synthetic organic chemists. As the quest for novel and intricate molecular architectures continues, the strategic application of this powerful synthon will undoubtedly contribute to future breakthroughs in drug discovery and materials science.

References

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. [Link]
  • This compound for Organic Synthesis and Polymers. [Link]
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
  • Efficient Synthesis of Derivatives of Tributylstannylmethanol. [Link]
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • A Hydroxymethyl Anion Equivalent: Tributyl[(Methoxymethoxy)
  • (PDF)

Sources

Application Notes & Protocols: Synthesis of 2-(Hydroxymethyl)benzofuran via Palladium-Catalyzed Stille Coupling with (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold and the Utility of (Tributylstannyl)methanol

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds.[1][2] These heterocyclic systems are prevalent in natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The 2-substituted benzofuran motif is of particular interest, with the 2-(hydroxymethyl)benzofuran unit serving as a critical synthetic intermediate for the elaboration into more complex drug candidates.

Traditional methods for the synthesis of benzofurans can be lengthy and may lack functional group tolerance. Modern synthetic strategies often rely on palladium-catalyzed cross-coupling reactions to construct the benzofuran core or to functionalize it with precision and efficiency.[3][5] Among these, the Stille cross-coupling reaction provides a powerful tool for the formation of carbon-carbon bonds.[6]

This guide details the application of this compound in a palladium-catalyzed Stille cross-coupling reaction with 2-halobenzofurans to synthesize 2-(hydroxymethyl)benzofuran. This compound serves as a stable and effective hydroxymethyl anion equivalent (⁻CH₂OH), allowing for the direct and clean installation of a primary alcohol functional group onto the benzofuran scaffold.[7] This method is distinguished by its mild reaction conditions and tolerance of various functional groups, making it a valuable technique in the drug discovery and development workflow.

Mechanistic Insights: The Stille Coupling Catalytic Cycle

The synthesis of 2-(hydroxymethyl)benzofuran from a 2-halobenzofuran and this compound proceeds via the Stille cross-coupling mechanism. This catalytic cycle, driven by a palladium(0) catalyst, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-X) of the 2-halobenzofuran. This step forms a square planar Pd(II) intermediate. The rate of this step is typically dependent on the nature of the halide, with reactivity following the order I > Br > Cl.

  • Transmetalation: The organostannane, this compound, then exchanges its hydroxymethyl group with the halide on the palladium center. This is often the rate-determining step of the cycle. The precise mechanism of transmetalation can be complex, but it results in a diorganopalladium(II) intermediate where both the benzofuranyl and hydroxymethyl groups are bound to the palladium.

  • Reductive Elimination: In the final step, the two organic ligands (benzofuranyl and hydroxymethyl) are coupled together, forming the desired C-C bond and the 2-(hydroxymethyl)benzofuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the choice of phosphine ligands on the palladium catalyst can significantly influence the rates of oxidative addition and reductive elimination, thereby affecting the overall efficiency and yield of the reaction.

Stille_Mechanism cluster_cycle Stille Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(II)_Intermediate [Benzofuran-Pd(II)L₂-X] Oxidative_Addition->Pd(II)_Intermediate 2-Halo-benzofuran Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Bu₃SnCH₂OH Diorgano_Pd(II) [Benzofuran-Pd(II)L₂-CH₂OH] Transmetalation->Diorgano_Pd(II) Bu₃SnX out Reductive_Elimination Reductive Elimination Product 2-(Hydroxymethyl)benzofuran Diorgano_Pd(II)->Product Reductive_Elimination->Pd(0)L2 Product out Reactant_Benzofuran 2-Halobenzofuran Reactant_Benzofuran->Pd(II)_Intermediate Reactant_Stannane This compound Reactant_Stannane->Diorgano_Pd(II)

Caption: The catalytic cycle for the Stille coupling of a 2-halobenzofuran with this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the Stille coupling of bromobenzene with this compound and is expected to be effective for 2-bromobenzofuran.[9] Optimization may be required for specific substituted benzofuran substrates.

Materials:

  • 2-Bromobenzofuran (1.0 equiv)

  • This compound (1.5 equiv)[7]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzofuran (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Stir the mixture at room temperature until the solids dissolve. Add this compound (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the product are collected and the solvent is removed under reduced pressure to yield 2-(hydroxymethyl)benzofuran as a solid or oil.

Self-Validation and Causality:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Anhydrous Solvent: Water can interfere with the reaction, potentially leading to side reactions or deactivation of the catalyst. The use of anhydrous solvent is therefore recommended.

  • Excess Stannane: A slight excess of the organostannane is used to ensure complete consumption of the more valuable 2-bromobenzofuran and to compensate for any potential homocoupling of the stannane.

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. The triphenylphosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For more challenging substrates, other phosphine ligands may be explored.

  • Temperature: The reaction is heated to increase the rate of the reaction, particularly the transmetalation and reductive elimination steps. 80 °C is a common temperature for Stille couplings that balances reaction rate with potential thermal degradation of reactants or products.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of 2-(hydroxymethyl)benzofuran based on similar Stille coupling reactions. Actual yields may vary depending on the specific substrate and reaction scale.

EntrySubstrateProductCatalystSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzofuran2-(Hydroxymethyl)benzofuranPd(PPh₃)₄1,4-Dioxane801850-70 (Estimated)
22-Iodobenzofuran2-(Hydroxymethyl)benzofuranPd(PPh₃)₄1,4-Dioxane8012-18>70 (Estimated)

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Inactivity: Ensure the Pd(0) catalyst has not been deactivated by oxygen. Use freshly opened catalyst or a glovebox for setup.

    • Incomplete Reaction: If starting material remains, consider increasing the reaction time or temperature. Alternatively, a more active catalyst system (e.g., using more electron-rich or bulky phosphine ligands) could be employed.

    • Side Reactions: Homocoupling of the organostannane can be a side reaction. This can sometimes be suppressed by the addition of a copper(I) co-catalyst.

  • Formation of Byproducts:

    • Stannane Residues: Tributyltin halides formed as byproducts can be difficult to remove. A common workup procedure involves stirring the crude product with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts, which can then be removed by filtration.

    • Debromination: Reductive debromination of the starting material to form benzofuran can occur. This may be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

Applications in Drug Development

The 2-(hydroxymethyl)benzofuran scaffold is a versatile starting point for the synthesis of numerous biologically active molecules. The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

While a specific drug on the market may not be synthesized via this exact Stille coupling, the introduction of the hydroxymethyl group onto the benzofuran core is a key step in the synthesis of compounds with potential therapeutic applications, including:

  • Anticancer Agents: Many benzofuran-containing molecules have shown potent antiproliferative activity.

  • Antimicrobial Agents: The benzofuran nucleus is found in compounds with antibacterial and antifungal properties.

  • CNS-Active Agents: Derivatives of benzofuran have been investigated for their effects on the central nervous system.

The ability to efficiently and selectively introduce the hydroxymethyl group using this compound facilitates the rapid generation of libraries of benzofuran derivatives for biological screening, accelerating the drug discovery process.

Workflow cluster_synthesis Synthesis Phase cluster_derivatization Derivatization & Application Start 2-Halobenzofuran Stille Stille Coupling with This compound Start->Stille Intermediate 2-(Hydroxymethyl)benzofuran Stille->Intermediate Oxidation Oxidation Intermediate->Oxidation Esterification Esterification/Etherification Intermediate->Esterification Amination Amination Intermediate->Amination Aldehyde 2-Formylbenzofuran Oxidation->Aldehyde Acid Benzofuran-2-carboxylic acid Oxidation->Acid Ether_Ester Ethers/Esters Esterification->Ether_Ester Amine 2-(Aminomethyl)benzofurans Amination->Amine Screening Biological Screening & SAR Studies Aldehyde->Screening Acid->Screening Ether_Ester->Screening Amine->Screening

Caption: Synthetic workflow from 2-halobenzofuran to diverse derivatives for drug discovery.

Conclusion

The palladium-catalyzed Stille coupling of 2-halobenzofurans with this compound offers a reliable and efficient method for the synthesis of 2-(hydroxymethyl)benzofuran. This protocol provides a valuable tool for medicinal chemists and researchers in drug development, enabling the straightforward introduction of a versatile functional handle onto the privileged benzofuran scaffold. A thorough understanding of the reaction mechanism and careful attention to experimental parameters are key to achieving high yields and purity, ultimately facilitating the exploration of novel benzofuran-based therapeutics.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • Wikipedia. (n.d.). Stille reaction.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans derivatives with organometallic nucleophiles.
  • Hammerschmidt, F., & Malova Krizkova, P. (2013). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2013(27), 6046-6055. [Link]
  • ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
  • Khan, I., et al. (2024).
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Al-Ostoot, F. H., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Chemistry Central Journal, 9, 63. [Link]
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

Sources

Application Note: A Novel Derivatization Strategy for the Chromatographic Analysis of Chloride Ions Using a (Tributylstannyl)methanol Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of chloride ions is a critical parameter in pharmaceutical development, environmental monitoring, and industrial quality control. While ion chromatography (IC) is the standard method, it can be challenging in complex organic matrices or when sample throughput is limited by dedicated instrumentation.[1][2][3] This application note details a novel, theoretical protocol for the analysis of chloride ions via a pre-column derivatization strategy. The proposed method leverages the unique reactivity of organotin compounds to "tag" the chloride ion, rendering it suitable for analysis by more common reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), or by Gas Chromatography-Mass Spectrometry (GC-MS). We outline the synthesis of a reactive intermediate from (Tributylstannyl)methanol, a detailed protocol for the derivatization of chloride, and the subsequent chromatographic analysis. This approach offers a potential alternative for laboratories without dedicated IC systems and for challenging sample types where direct analysis is hindered by matrix interferences.[4][5]

Introduction

The Challenge of Chloride Ion Quantification

Chloride is the most common inorganic anion, and its concentration is a key indicator of quality, stability, and purity in numerous fields. In pharmaceutical formulations, chloride can be present as a counter-ion for active pharmaceutical ingredients (APIs) or as an excipient.[1][6] However, its high polarity, lack of a UV chromophore, and the presence of interfering ions in complex samples present significant analytical challenges.[5][7] Elevated chloride levels can also promote corrosion and degrade infrastructure, making its monitoring essential.[3][4]

Overview of Existing Chromatographic Methods

The gold standard for chloride analysis is Ion Chromatography (IC) with suppressed conductivity detection.[1][2][8][9] This technique offers excellent sensitivity and selectivity for common anions.[1] Other methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ELSD or CAD, have also been employed for the simultaneous analysis of APIs and their counter-ions, including chloride.[6][10] However, these methods may require specialized columns and instrumentation not universally available.

The Rationale for a Derivatization-Based Approach

Chemical derivatization is a powerful strategy in chromatography to enhance detectability, improve separation, and increase the volatility of an analyte.[11][12] For ions like chloride that lack native chromophores, derivatization can introduce a UV-active or fluorescent tag, enabling detection by standard HPLC-UV systems.[11] Furthermore, converting the ionic chloride into a neutral, hydrophobic molecule can facilitate its separation from polar matrix components using ubiquitous reverse-phase C18 columns or allow for analysis by GC-MS, which offers high specificity and sensitivity.[13][14][15]

Proposing a Novel Method: Leveraging Organotin Chemistry

Organotin compounds are known for their diverse reactivity and have been explored as Lewis acidic receptors for anion recognition.[16] The tin atom can act as a Lewis acid, facilitating interactions with anions. While direct sensing applications have been reported, we propose to leverage this chemistry for a covalent derivatization reaction.[16][17] This protocol hypothesizes the conversion of this compound into a highly reactive intermediate, (Tributylstannyl)methyl methanesulfonate . This reagent is designed to react with chloride ions via nucleophilic substitution, forming the stable, non-polar, and chromatographically-amenable product, Tributyl(chloromethyl)stannane .

Principle of the Method

The proposed method is a two-stage process involving the synthesis of a novel derivatizing agent followed by its reaction with a chloride-containing sample.

Proposed Reaction Mechanism

The core of this method is the conversion of the non-detectable chloride ion into a covalently-bound, hydrophobic derivative.

  • Stage 1: Activation of this compound. The hydroxyl group of this compound is a poor leaving group. It is first "activated" by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine). This converts the alcohol into a mesylate, which is an excellent leaving group.

  • Stage 2: Nucleophilic Substitution by Chloride. The chloride ion in the sample acts as a nucleophile, attacking the carbon atom of the activated mesylate and displacing the mesylate group. This SN2 reaction forms the stable, volatile, and hydrophobic product, Tributyl(chloromethyl)stannane.

G cluster_0 Stage 1: Reagent Synthesis cluster_1 Stage 2: Derivatization TBT_MeOH This compound TBT_Mesylate (Tributylstannyl)methyl Methanesulfonate (Derivatizing Agent) TBT_MeOH->TBT_Mesylate Activation MesylCl Methanesulfonyl Chloride + Triethylamine MesylCl->TBT_Mesylate Derivative Tributyl(chloromethyl)stannane (Analyte for Chromatography) TBT_Mesylate->Derivative SN2 Reaction Chloride Chloride Ion (Cl⁻) in Sample Chloride->Derivative G cluster_workflow Derivatization Workflow Prep_Sample Prepare Sample/ Standard in ACN Add_Reagent Add Derivatizing Agent Solution Prep_Sample->Add_Reagent Add_Catalyst Add Catalyst (Optional) Add_Reagent->Add_Catalyst Heat_Vial Cap Vial & Heat at 60°C for 30 min Add_Catalyst->Heat_Vial Cool Cool to Room Temp Heat_Vial->Cool Analyze Analyze via HPLC or GC-MS Cool->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (Tributylstannyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (Tributylstannyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile hydroxymethyl anion equivalent. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and maximize your reaction yields.

Introduction to this compound Synthesis

This compound (Bu₃SnCH₂OH) is a valuable organometallic reagent in organic synthesis, notably for its role in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] It serves as a stable, storable equivalent of a hydroxymethyl anion, enabling the direct introduction of a primary alcohol functional group.[1]

The most common and established route for its synthesis is the hydrostannylation of formaldehyde, typically using tributyltin hydride (Bu₃SnH) and a strong base like lithium diisopropylamide (LDA).[1][3] This process involves the in situ formation of a nucleophilic tributylstannyllithium species which then attacks the electrophilic carbon of formaldehyde. While generally providing good yields (70-85%), the reaction is sensitive to several parameters that can significantly impact its outcome.[1]

This guide provides a comprehensive set of FAQs and troubleshooting advice to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield of this compound?

A1: Success in this synthesis hinges on rigorous control over three main areas:

  • Reagent Quality and Stoichiometry: The purity and activity of your starting materials are paramount.

    • n-Butyllithium (n-BuLi): This organolithium reagent is highly reactive and its concentration can degrade over time.[1] It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry for generating LDA.[4]

    • Tributyltin Hydride (Bu₃SnH): Use freshly prepared or distilled tributyltin hydride.[4] Commercial sources can be used, but may result in slightly lower yields.[4] This reagent is also sensitive to air and can decompose.[5]

    • Diisopropylamine & THF: Both must be rigorously dried. Diisopropylamine should be distilled from calcium hydride, and THF should be freshly distilled from a sodium/benzophenone ketyl still.[4] Any moisture will quench the n-BuLi and the stannyl anion.[6]

    • Formaldehyde Source: Paraformaldehyde is commonly used. It must be thoroughly dried, for instance, in a desiccator over phosphorus pentoxide under vacuum, as it can contain residual water.[4]

  • Anhydrous and Inert Conditions: The reaction is extremely sensitive to moisture and atmospheric oxygen.

    • All glassware must be oven-dried (>100°C overnight) and assembled hot under a stream of dry argon or nitrogen.[4][6]

    • Maintain a positive pressure of an inert gas throughout the entire procedure, from reagent addition to workup.[1][3]

  • Temperature Control: Precise temperature management during different stages is essential for minimizing side reactions.

    • The formation of LDA and the subsequent deprotonation of Bu₃SnH should be carried out at low temperatures, typically in an ice-water bath (0°C) or a dry ice/acetone bath (-78°C).[2][7] This prevents side reactions of the highly basic and nucleophilic reagents.

    • After the addition of paraformaldehyde, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[2][7]

Q2: How can I monitor the reaction's progress effectively?

A2: While the crude product is often used directly in subsequent steps, monitoring the reaction can provide valuable insight.[2][4] Thin-Layer Chromatography (TLC) is a straightforward method. Take small aliquots from the reaction mixture (and quench them carefully with a proton source like methanol before spotting). Stain the TLC plate with a potassium permanganate solution. The starting material, tributyltin hydride, will not be visible, but the product, this compound, with its alcohol group, will appear as a spot. The disappearance of the starting aldehyde (if a liquid source is used) and the appearance of the product spot indicate reaction progress. For more detailed analysis, ¹H NMR and ¹¹⁹Sn NMR spectroscopy can be used to analyze the crude product mixture.[2]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield
Q: My reaction has failed or the yield is below 50%. I've checked my reagents. What else could be wrong?

A: Assuming reagent quality is high, low yields are almost always traced back to procedural flaws, particularly concerning the reaction environment and reagent addition.

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: The most common culprit. Any trace of water from solvents, reagents, glassware, or the atmosphere will destroy the organolithium and organotin intermediates.

    • Self-Validation: Before starting, ensure your THF still is deep blue/purple, indicating it is anhydrous and oxygen-free. When adding n-BuLi to the diisopropylamine/THF solution, you should observe no excessive fuming, which could indicate reaction with moisture.

    • Corrective Action: Re-dry all glassware. Re-distill all solvents. Use fresh, properly stored reagents. Ensure all septa are providing a good seal and use balloon pressure for the inert atmosphere.

  • Improper Order or Rate of Addition: The sequence and speed of adding reagents are critical for forming the desired reactive species.

    • Causality: The tributylstannyllithium is formed by deprotonating tributyltin hydride with LDA. It is crucial to form the LDA first by adding n-BuLi to diisopropylamine. Adding Bu₃SnH before the LDA is fully formed can lead to undesired side reactions. Adding reagents too quickly can cause localized heating, promoting decomposition and side reactions.

    • Corrective Action: Always add the n-BuLi to the diisopropylamine solution first, allow it to stir for a sufficient time (e.g., 30 minutes) at low temperature to ensure complete LDA formation.[2] Then, add the Bu₃SnH solution dropwise over an extended period (e.g., 30-50 minutes) to maintain temperature control.[2][4]

  • Poor Quality of Paraformaldehyde: Paraformaldehyde is a polymer of formaldehyde and needs to depolymerize to react.

    • Causality: If the paraformaldehyde is old or has not been dried properly, it may not depolymerize efficiently under the reaction conditions, leading to incomplete conversion.

    • Corrective Action: Use a fresh bottle of paraformaldehyde and dry it thoroughly under vacuum over P₂O₅ before use.[4] Ensure it is added as a fine powder to maximize surface area.

Troubleshooting Low Yield: A Decision Workflow

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Did you titrate your n-BuLi? start->q1 a1_no No. Re-run experiment after titrating n-BuLi. q1->a1_no No q2 Are your solvents (THF, Diisopropylamine) rigorously dry? q1->q2 Yes a1_no->start Retry a2_no No. Re-distill solvents from appropriate drying agents. q2->a2_no No q3 Was all glassware oven-dried and assembled hot under inert gas? q2->q3 Yes a2_no->start Retry a3_no No. Repeat setup ensuring anhydrous/anaerobic conditions. q3->a3_no No q4 Was the order of addition correct? (n-BuLi to DIPA, then Bu3SnH) q3->q4 Yes a3_no->start Retry a4_no No. Correct the addition sequence. q4->a4_no No q5 Was paraformaldehyde fresh and dried? q4->q5 Yes a4_no->start Retry a5_no No. Use fresh, thoroughly dried paraformaldehyde. q5->a5_no No success Yield should improve significantly. q5->success Yes a5_no->start Retry

Caption: Decision tree for troubleshooting low reaction yields.

Problem Area 2: Significant Byproduct Formation
Q: My crude NMR shows a large peak corresponding to hexabutylditin. What causes this and how can I prevent it?

A: The formation of hexabutylditin ((Bu₃Sn)₂) is a result of a homocoupling side reaction.[8] This is often promoted by the presence of oxidants (like trace oxygen) or thermal decomposition.

Possible Causes & Solutions:

  • Oxygen Contamination: The tributylstannyl radical (Bu₃Sn•), an intermediate in some side pathways, can dimerize. Oxygen can facilitate radical formation.

    • Corrective Action: Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere. Use solvents that have been sparged with argon or nitrogen.

  • Incorrect Stoichiometry: An excess of the stannyl anion relative to the electrophile (formaldehyde) can increase the likelihood of coupling.

    • Corrective Action: Double-check your n-BuLi titration and the weights of all reagents. A slight excess of paraformaldehyde (e.g., 1.4 equivalents) is often used to ensure the stannyl anion is consumed by the desired reaction.[2][4]

Q: I'm having trouble with protodestannylation, leading to tributyltin byproducts. How do I adjust my workup?

A: Protodestannylation is the cleavage of the C-Sn bond by an acidic proton.[8] The resulting product would be tributyltin hydride or other tributyltin salts, and methanol. This is particularly problematic during the aqueous workup.

Possible Causes & Solutions:

  • Acidic Workup Conditions: Using acidic solutions (e.g., NH₄Cl) to quench the reaction can cleave the desired product's C-Sn bond. While the C-Sn bond in this compound is relatively stable, it is still sensitive to strong acids.[1]

    • Corrective Action: Quench the reaction with deionized water or a saturated solution of sodium bicarbonate rather than a stronger acid.[2][7] The workup described in Organic Syntheses involves dilution with petroleum ether and washing with water, followed by a brine wash, which is a mild and effective procedure.[4]

Problem Area 3: Purification Challenges
Q: My crude product looks like a colorless oil as expected, but it's difficult to purify. What is the best method?

A: For many applications, the crude product obtained after an extractive workup is sufficiently pure and can be used directly.[2][4] However, if higher purity is required, both column chromatography and distillation are viable options, each with its own considerations.

  • Purification by Extraction: The standard procedure involves diluting the reaction mixture with a nonpolar solvent like petroleum ether or ether, washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.[2][3] This removes water-soluble salts and unreacted polar materials.

  • Purification by Column Chromatography: This is effective for removing nonpolar byproducts like hexabutylditin and any remaining tributyltin hydride.

    • Recommended Conditions: Use silica gel (230–400 mesh) and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 10% EtOAc).[4] The product is more polar than the tin byproducts and will elute later.

    • Caution: Organotin compounds can be difficult to see on TLC plates without a specific stain. Use a permanganate stain, which reacts with the alcohol group of the product.

  • Purification by Distillation: The product is a high-boiling oil and can be purified by vacuum distillation.

    • Reported Boiling Point: 110 °C at 0.01 Torr.[9]

    • Caution: Thermal decomposition can be an issue.[10] Ensure a good vacuum and do not overheat the distillation pot. Filtration through a plug of alumina before distillation can sometimes improve the purity of the final product.[4]

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution (under Argon) cluster_workup Workup & Isolation prep1 Oven-dry glassware (>100°C overnight) step1 Charge flask with Diisopropylamine and dry THF prep1->step1 prep2 Distill THF from Na/Benzophenone prep2->step1 prep3 Distill Diisopropylamine from CaH2 prep3->step1 prep4 Dry Paraformaldehyde (P2O5, vacuum) step7 Add dried Paraformaldehyde in one portion prep4->step7 step2 Cool to 0°C (ice bath) step1->step2 step3 Add n-BuLi dropwise over 15 min (Forms LDA) step2->step3 step4 Stir for 30 min at 0°C step3->step4 step5 Add Bu3SnH in THF dropwise over 50 min step4->step5 step6 Stir for 30 min at 0°C step5->step6 step6->step7 step8 Remove ice bath, stir at RT for 3 hr step7->step8 workup1 Dilute with Petroleum Ether step8->workup1 workup2 Wash with H2O workup1->workup2 workup3 Wash with saturated NaCl (brine) workup2->workup3 workup4 Dry organic layer (Na2SO4) workup3->workup4 workup5 Filter and concentrate (rotary evaporator) workup4->workup5 product This compound (Colorless Oil) workup5->product

Caption: Step-by-step workflow for the synthesis of this compound.

Materials & Stoichiometry Table

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume / Mass
Tributyltin Hydride291.0685.01.024.75 g
Diisopropylamine101.1998.01.1513.7 mL
n-Butyllithium (1.6 M)64.0693.01.0958.4 mL
Paraformaldehyde30.031191.43.57 g
Tetrahydrofuran (THF)---~170 mL

Step-by-Step Procedure:

  • Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, a pressure-equalizing dropping funnel, and rubber septa. Maintain a positive pressure of argon throughout.

  • LDA Formation: Charge the flask with diisopropylamine (13.7 mL, 98 mmol) and 120 mL of anhydrous THF. Cool the flask in an ice-water bath.

  • Slowly add 1.60 M n-butyllithium in hexanes (58.4 mL, 93 mmol) dropwise via syringe over 15 minutes. A white precipitate may form.

  • Stir the resulting mixture for 30 minutes in the ice bath.

  • Stannyl Anion Formation: Prepare a solution of tributyltin hydride (24.75 g, 85.0 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LDA mixture over 50 minutes, keeping the flask in the ice bath.

  • After the addition is complete, stir the mixture for another 30 minutes at 0°C.

  • Reaction with Formaldehyde: Add the dried paraformaldehyde (3.57 g, 119 mmol) in one portion.

  • Remove the ice bath and allow the heterogeneous yellow mixture to warm to room temperature. Stir for 3 hours. The mixture should become a clear, colorless solution.

  • Workup: Dilute the reaction mixture with 500 mL of petroleum ether. Transfer the solution to a separatory funnel and wash with 300 mL of water.

  • Separate the layers and wash the organic layer with 200 mL of saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The procedure should afford approximately 30 g of this compound as a colorless oil, which can often be used without further purification.

Safety & Handling of Organotin Compounds

CRITICAL: Organotin compounds, including tributyltin derivatives, are toxic and pose significant health and environmental risks.[11][12][13][14] They can be absorbed through the skin and are harmful if swallowed or inhaled.[11]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check glove compatibility charts), safety goggles, and a lab coat.[11][13]

  • Handling: Avoid all personal contact.[13][14] Use non-sparking tools and prevent the formation of aerosols.[11]

  • Waste Disposal: All organotin waste must be disposed of as hazardous chemical waste according to your institution's regulations. Do not pour organotin waste down the drain, as it is very toxic to aquatic life.[9][11]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite, and place it in a sealed container for hazardous waste disposal.[13]

References

  • SACH. (2025, October 24). This compound for Organic Synthesis and Polymers.
  • Still, W. C. (1983). Tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 62, 101. doi:10.15227/orgsyn.062.0101.
  • Seitz, D. E., & Carroll, J. A. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol. Synthetic Communications, 13(2), 129-134. doi:10.1080/00397918308064112.
  • University of Rochester. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Wikipedia. (n.d.). Tributyltin hydride.

Sources

Technical Support Center: (Tributylstannyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (tributylstannyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and maximize the success of your experiments by explaining the causality behind key experimental choices.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis or application of this compound.

Problem 1: Low Yield in the Synthesis of this compound

Question: I am synthesizing this compound from tributyltin hydride and paraformaldehyde, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in this synthesis are typically traced back to three main areas: reagent quality, reaction conditions, and the presence of atmospheric contaminants. Let's break down the probable causes and their solutions.

Probable Cause 1: Degradation of Reagents

  • Causality: Tributyltin hydride is susceptible to degradation, and n-butyllithium (n-BuLi) is highly reactive and its concentration can decrease over time if not stored and handled properly. Paraformaldehyde can also absorb moisture, which will quench the reactive organolithium and stannyl anion intermediates.

  • Solution:

    • Tributyltin Hydride: Use freshly prepared or recently purchased tributyltin hydride. If the purity is in doubt, it can be purified by distillation.

    • n-Butyllithium: It is crucial to titrate your n-BuLi solution before use to determine its exact molarity.[1] Use a fresh, sealed bottle if possible.

    • Paraformaldehyde: Dry the paraformaldehyde in a desiccator over phosphorus pentoxide before use.[1]

    • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium benzophenone ketyl.[1]

Probable Cause 2: Inefficient Formation of the Stannyl Anion

  • Causality: The reaction proceeds through the deprotonation of tributyltin hydride by lithium diisopropylamide (LDA), which is generated in situ from diisopropylamine and n-BuLi.[2][3] Incomplete formation of LDA or the stannyl anion will lead to unreacted starting material.

  • Solution:

    • Temperature Control: Add the n-BuLi to the diisopropylamine in THF at 0°C (ice-water bath) and allow the LDA to form completely before adding the tributyltin hydride.[1][3]

    • Addition Order: The correct order of addition is critical. First, prepare the LDA, then add the tributyltin hydride to form the stannyl anion, and finally, add the paraformaldehyde.[1]

Probable Cause 3: Presence of Oxygen and Moisture

  • Causality: Organolithium reagents and the stannyl anion are extremely sensitive to air and moisture.[3] Oxygen can lead to the formation of tin oxides, and water will protonate and destroy the reactive intermediates.[2]

  • Solution:

    • Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under a strictly inert atmosphere (argon or nitrogen).[3]

    • Dry Glassware: All glassware should be oven-dried or flame-dried before use to remove any adsorbed water.[1]

Workflow for Troubleshooting Low Synthesis Yield

start Low Yield in Synthesis reagent_quality Check Reagent Quality start->reagent_quality Is purity confirmed? conditions Review Reaction Conditions start->conditions Were conditions optimal? atmosphere Verify Inert Atmosphere start->atmosphere Was the setup airtight? titrate_buli Titrate n-BuLi reagent_quality->titrate_buli n-BuLi purify_sn Purify Bu3SnH reagent_quality->purify_sn Bu3SnH dry_paraform Dry Paraformaldehyde reagent_quality->dry_paraform Paraformaldehyde temp_control Maintain 0°C for LDA formation conditions->temp_control Temperature addition_order Follow correct sequence conditions->addition_order Addition Order dry_glassware Oven/flame-dry all glassware atmosphere->dry_glassware Glassware inert_gas Use high-purity Ar or N2 atmosphere->inert_gas Gas end Improved Yield titrate_buli->end purify_sn->end dry_paraform->end temp_control->end addition_order->end dry_glassware->end inert_gas->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 2: Formation of White Precipitate (Tin Oxides) During Reaction or Workup

Question: I am observing a white precipitate in my reaction flask or during the aqueous workup. What is this precipitate and how can I avoid it?

Answer:

A white precipitate is almost certainly a tin oxide byproduct, such as dibutyltin oxide or hexabutyldistannoxane. Its formation is a common issue and points to the presence of oxygen or water.

Probable Cause 1: Hydrolysis

  • Causality: The Sn-C bond in this compound and other organotin intermediates is susceptible to hydrolysis in the presence of water, leading to the formation of tin hydroxides which can then condense to form tin oxides.[2]

  • Solution:

    • Dry Reagents and Solvents: As mentioned previously, ensure all reagents and solvents are rigorously dried.

    • Controlled Quench: During the workup, quench the reaction carefully. Adding water or aqueous solutions should be done at a controlled temperature, and the extraction should be performed promptly.

Probable Cause 2: Oxidation

  • Causality: In the presence of oxygen, organotin compounds can be oxidized, ultimately forming tin oxides.[3] This is particularly problematic at elevated temperatures.

  • Solution:

    • Maintain Inert Atmosphere: A positive pressure of argon or nitrogen must be maintained throughout the reaction and any subsequent heating steps.[3]

    • Degas Solvents: For sensitive reactions like Stille coupling, it is good practice to degas the solvents to remove dissolved oxygen.

Probable Cause 3: Improper Stoichiometry in Synthesis from Tributyltin Chloride

  • Causality: If you are synthesizing this compound from tributyltin chloride, using incorrect stoichiometric ratios can lead to the formation of dibutyltin oxide.[2][3]

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. For instance, a slight excess of the methanol equivalent may be used to ensure full conversion of the tributyltin chloride.[2]

Problem 3: Low Yield and/or Homocoupling in Stille Reactions

Question: I am using my this compound in a Stille coupling reaction, but I'm getting a low yield of my desired product and a significant amount of a homocoupled byproduct from my organostannane. How can I fix this?

Answer:

This is a classic issue in Stille coupling. Low yields often go hand-in-hand with the formation of byproducts like the homocoupled stannane dimer (R-R). These problems usually stem from the catalyst, reaction conditions, or impurities.

Probable Cause 1: Inactive or Insufficient Palladium Catalyst

  • Causality: The active catalyst in a Stille coupling is a Pd(0) species. If your Pd(0) source is old or has been exposed to air, it may be oxidized and inactive. If you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) efficiently.

  • Solution:

    • Use Active Catalyst: Use a fresh, reliable source of Pd(0) catalyst, such as Pd(PPh₃)₄.

    • Ensure Complete Reduction: If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction to the active Pd(0) state.

Probable Cause 2: Promotion of Homocoupling

  • Causality: Homocoupling of the organostannane is often promoted by the presence of oxygen. It can also occur if the transmetalation step of the catalytic cycle is slow relative to other side reactions.

  • Solution:

    • Strictly Anaerobic Conditions: Ensure your reaction is performed under rigorously oxygen-free conditions. Degas your solvents by sparging with argon or using freeze-pump-thaw cycles.

    • Additive Co-catalyst: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step and suppress homocoupling.

    • Optimize Ligands: The choice of ligand on the palladium catalyst can influence the rates of the catalytic cycle steps. More electron-rich and bulky phosphine ligands can sometimes improve results.

Probable Cause 3: Slow Transmetalation

  • Causality: The transfer of the hydroxymethyl group from the tin to the palladium center (transmetalation) can be a rate-limiting step. If this is slow, the reaction will be sluggish, and side reactions can dominate.

  • Solution:

    • Solvent Choice: Polar aprotic solvents like DMF or dioxane are often used to facilitate the Stille coupling.

    • Additives: As mentioned, a Cu(I) co-catalyst can be beneficial. Additionally, the use of fluoride sources like CsF can sometimes accelerate transmetalation by forming a more reactive hypervalent tin species.

Decision Tree for Stille Coupling Troubleshooting

start Low Yield / Homocoupling in Stille check_catalyst Is the Pd catalyst active? start->check_catalyst check_conditions Are conditions anaerobic? start->check_conditions check_transmetalation Is transmetalation slow? start->check_transmetalation use_fresh_pd Use fresh Pd(0) catalyst check_catalyst->use_fresh_pd No degas_solvents Degas solvents (Ar sparge or F-P-T) check_conditions->degas_solvents No add_cu_catalyst Add Cu(I) co-catalyst (e.g., CuI) check_transmetalation->add_cu_catalyst Yes end Improved Stille Coupling use_fresh_pd->end degas_solvents->end add_cu_catalyst->end

Sources

Technical Support Center: Troubleshooting Failed Stille Couplings with (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Stille couplings involving (tributylstannyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the introduction of a hydroxymethyl group. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate experimental hurdles and achieve successful outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and the unique chemical properties of this compound.

Foundational Knowledge: The Stille Coupling and this compound

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

G cluster_cycle Stille Catalytic Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)(X)Ln pd0->pd_complex Oxidative Addition r1x R¹-X (Organic Halide) r1x->pd_complex transmetalation_intermediate [R¹-Pd(II)(R²)Ln] pd_complex->transmetalation_intermediate Transmetalation stannane R²-SnBu₃ (this compound) stannane->transmetalation_intermediate transmetalation_intermediate->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_intermediate->product sn_byproduct X-SnBu₃ transmetalation_intermediate->sn_byproduct

Figure 1: A simplified diagram of the Stille catalytic cycle.

This compound is a valuable organostannane reagent that serves as a hydroxymethyl anion equivalent, enabling the direct installation of a primary alcohol functional group.[2] While the Stille reaction is known for its excellent functional group tolerance, including unprotected hydroxyl groups, challenges can still arise.[3][4] This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Stille coupling with this compound is giving very low to no yield. What are the likely causes and how can I fix it?

A1: A low or non-existent yield is a common but often solvable issue. The problem can typically be traced back to one of three areas: the reagents, the catalyst system, or the reaction conditions.

Troubleshooting Workflow for Low/No Yield

G start Low/No Yield Observed reagent_check Verify Reagent Quality & Integrity start->reagent_check catalyst_check Assess Catalyst & Ligand Activity start->catalyst_check conditions_check Optimize Reaction Conditions start->conditions_check stannane_purity Check this compound Purity (NMR/GC) reagent_check->stannane_purity halide_reactivity Confirm Organic Halide Reactivity (I > Br > OTf >> Cl) reagent_check->halide_reactivity solvent_degas Ensure Solvents are Anhydrous & Degassed reagent_check->solvent_degas pd_source Use Fresh, Active Palladium Source catalyst_check->pd_source ligand_choice Screen Different Phosphine Ligands catalyst_check->ligand_choice additives Incorporate Additives (CuI, LiCl) catalyst_check->additives temp_screen Screen a Range of Temperatures (e.g., 60-110 °C) conditions_check->temp_screen concentration Adjust Reagent Concentration conditions_check->concentration

Figure 2: A decision tree for troubleshooting low to no yield in Stille couplings.

Detailed Breakdown and Solutions:

  • Reagent Integrity:

    • This compound Quality: This reagent can degrade, especially if not stored properly under an inert atmosphere and protected from light and heat.[5] Decomposition can lead to the formation of tin oxides, which can inhibit the reaction.[2]

      • Actionable Advice: Before use, verify the purity of your this compound by ¹H NMR. If impurities are detected, consider purification by column chromatography or purchase a fresh batch.[6][7]

    • Organic Halide/Triflate Reactivity: The reactivity of the electrophile is critical. The general order of reactivity is I > Br ≈ OTf >> Cl.[1] Aryl chlorides are notoriously unreactive in Stille couplings and often require specialized, bulky, electron-rich phosphine ligands.[8]

      • Actionable Advice: If you are using an aryl chloride, consider switching to the corresponding bromide or iodide if synthetically feasible.

  • Catalyst System Inactivity:

    • Palladium Source: The active catalyst is Pd(0). While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable. However, incomplete reduction of Pd(II) to Pd(0) can lead to low catalytic activity.

      • Actionable Advice: Use a freshly opened bottle of your palladium catalyst. If using a Pd(II) source, ensure your reaction conditions are suitable for its in situ reduction.

    • Ligand Choice: The choice of phosphine ligand is crucial as it influences the stability and activity of the palladium catalyst.[8]

      • Actionable Advice: For many standard couplings, PPh₃ is sufficient. However, for more challenging substrates, consider screening other ligands. For instance, tri(2-furyl)phosphine or triphenylarsine can accelerate the rate-limiting transmetalation step.[9]

  • Suboptimal Reaction Conditions:

    • Additives: The addition of certain salts can have a profound impact on the reaction rate.

      • Copper(I) Iodide (CuI): CuI is a highly effective co-catalyst that can accelerate the transmetalation step, often dramatically.[10] This is particularly useful for sluggish reactions.

      • Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can facilitate the dissociation of the halide from the palladium center, accelerating the reaction.[1]

      • Actionable Advice: If your reaction is sluggish, add 0.1-0.2 equivalents of CuI. In polar solvents, the addition of 2-3 equivalents of anhydrous LiCl can also be beneficial.

    • Temperature: Stille couplings are typically run at elevated temperatures (80-110 °C). However, this compound can be sensitive to high temperatures.[2]

      • Actionable Advice: Start with a moderate temperature (e.g., 80 °C) and screen upwards if the reaction does not proceed. Monitor for reagent decomposition at higher temperatures.

Q2: I am observing significant formation of a homocoupled product from my this compound. How can I suppress this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[1] It can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1]

Strategies to Minimize Homocoupling:

StrategyRationale
Thorough Degassing Oxygen can promote the oxidation of the Pd(0) catalyst and facilitate homocoupling pathways.
Use a Pd(0) Source Using a Pd(0) catalyst like Pd(PPh₃)₄ directly can sometimes minimize side reactions that occur during the in situ reduction of Pd(II) precatalysts.
Slow Addition of Stannane Adding the this compound slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Optimize Pd/Ligand Ratio An appropriate excess of ligand can help stabilize the Pd(0) species and disfavor off-cycle reactions.

Experimental Protocol to Minimize Homocoupling:

  • To a flame-dried flask under argon, add the organic halide, palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • In a separate flame-dried flask, prepare a solution of this compound (1.1-1.5 equivalents) in the same degassed solvent.

  • Heat the flask containing the halide and catalyst to the desired reaction temperature (e.g., 90 °C).

  • Add the this compound solution dropwise to the reaction mixture over several hours using a syringe pump.

  • Monitor the reaction by TLC or GC-MS for the formation of the desired product and the homocoupled byproduct.

Q3: My reaction is stalling, and I suspect the hydroxyl group of this compound is interfering with the catalyst. Is this possible and what can I do?

A3: While the Stille reaction generally tolerates hydroxyl groups, under certain conditions, intramolecular coordination of the hydroxyl's oxygen to the tin atom (acting as a Lewis acid) or even to the palladium center could potentially influence the reaction rate.[2] If the hydroxyl group is deprotonated by a base in the reaction mixture, the resulting alkoxide is a potent nucleophile that could interact with the catalyst.[2]

Diagnostic Steps and Solutions:

  • Check for Base Sensitivity: If your reaction mixture contains a base, consider if it is strong enough to deprotonate the primary alcohol of this compound. If so, this could be a source of catalyst inhibition.

  • Protecting Group Strategy: As a last resort, if you have strong evidence of hydroxyl group interference, you can protect it.

    • Actionable Advice: A simple protection strategy is to convert the hydroxyl group to a methoxymethyl (MOM) ether. This can be achieved by reacting this compound with dimethoxymethane and a Lewis acid like boron trifluoride etherate.[6] The MOM group is stable to the Stille coupling conditions and can be readily removed afterward.

Protocol for MOM Protection of this compound:

  • In a flame-dried flask under argon, dissolve this compound in dichloromethane.

  • Add dimethoxymethane and powdered 4 Å molecular sieves.

  • Cool the mixture in an ice bath and add boron trifluoride etherate dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Use the resulting tributyl[(methoxymethoxy)methyl]stannane in your Stille coupling.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524. [Link]
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652. [Link]
  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704–4734. [Link]
  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Stille Coupling. OpenOChem Learn. [Link]
  • Hocek, M.; Dvorakova, H. J. Org. Chem.2003, 68, 5773-5776. [Link]
  • The Stille Reaction. Chem 115 Myers. [Link]
  • This compound for Organic Synthesis and Polymers.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure. [Link]
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry. [Link]
  • The Stille Reaction, 38 Years Later.
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

Sources

Technical Support Center: Strategies for the Removal of Organotin Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven strategies for the removal of organotin residues from reaction mixtures. Organotin compounds, frequently used in powerful C-C bond-forming reactions like the Stille coupling, are notoriously toxic and their removal to parts-per-million (ppm) levels is often a regulatory and safety necessity for downstream applications, particularly in medicinal chemistry.[1][2] This document moves beyond simple protocols to explain the chemical principles behind each technique, empowering you to troubleshoot effectively and select the optimal purification strategy for your specific compound.

Part 1: Troubleshooting Guide - Common Purification Challenges

This section addresses the most frequent issues encountered during the purification of products from reactions involving organotin reagents.

Q1: I performed a standard aqueous potassium fluoride (KF) wash, but my NMR analysis still shows significant tin contamination. What could have gone wrong?

This is a very common scenario. While the aqueous KF wash is a frontline defense, its effectiveness can be compromised by several factors. The underlying principle is the reaction of soluble organotin halides (e.g., Bu₃SnCl) with fluoride ions to form highly insoluble and polymeric tributyltin fluoride (Bu₃SnF), which can then be removed.[3]

  • Causality & Troubleshooting:

    • Insufficient Contact Time/Agitation: The formation of Bu₃SnF is a heterogeneous reaction that requires vigorous mixing to ensure the organotin species in the organic phase comes into contact with the fluoride ions in the aqueous phase. Simply inverting the separatory funnel a few times is often not enough.

      • Solution: Shake the separatory funnel vigorously for at least 1-2 minutes for each wash.[4] For larger scale reactions, mechanical stirring of the biphasic mixture for an hour or more can significantly improve efficiency.[5]

    • Emulsion or Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, physically trapping your product and preventing clean separation.[6]

      • Solution: If this occurs, do not attempt to force the separation. Instead, filter the entire biphasic mixture through a pad of a filter aid like Celite®.[4][6] After filtration, return the liquid layers to the separatory funnel; they should now separate cleanly.

    • Incorrect pH: The efficiency of the precipitation can be pH-dependent. While typically performed under neutral conditions, adjusting the pH may be necessary in complex reaction mixtures.

Q2: My product is non-polar and co-elutes with the organotin byproducts on a standard silica gel column. How can I improve my chromatographic separation?

Standard silica gel chromatography is often insufficient for removing relatively non-polar organotin byproducts like hexa-n-butylditin (Bu₃SnSnBu₃) or unreacted tetraalkyltin reagents, leading to frustrating co-elution.[1] The solution is to modify the stationary phase to create a stronger affinity for the tin species.

  • Causality & Recommended Techniques: The Lewis acidic nature of the tin atom is the key. By using a basic or fluoride-impregnated stationary phase, you can create a strong interaction that effectively immobilizes the tin compounds while allowing your desired product to elute.

    • Potassium Carbonate/Silica Gel (K₂CO₃/Silica): This is a highly effective, inexpensive, and robust method. A stationary phase composed of 10% w/w anhydrous K₂CO₃ in silica gel has been demonstrated to reduce organotin impurities to below 15 ppm.[5] The basic carbonate deactivates acidic sites on the silica and strongly adsorbs the tin species. This mixture is also less hygroscopic than KF/silica, making it easier to handle and store.[5]

    • Potassium Fluoride/Silica Gel (KF/Silica): Similar to the above, using a mixture of KF and silica (typically 10% w/w) as the stationary phase in your column can reduce tin levels to approximately 30 ppm.[5][7]

    • Triethylamine (TEA)-Treated Silica: For a rapid purification, filtering the crude product through a plug of silica gel pre-treated with an eluent containing 2-5% triethylamine can effectively strip out the majority of tin byproducts.[4][8] This is often sufficient for routine purifications where ultra-low ppm levels are not required.

Q3: My reaction mixture contains unreacted tin hydride (e.g., Bu₃SnH) or ditin byproducts (Bu₃SnSnBu₃). The KF wash isn't removing them. What should I do?

Tributyltin hydride and hexa-n-butylditin are less polar and less Lewis acidic than their halide counterparts (Bu₃SnCl), making them resistant to removal by KF washing or standard chromatography. The strategy here is to chemically convert them into a form that is easier to remove.

  • Causality & Protocol: The solution is to treat the reaction mixture with an oxidant that selectively reacts with the Sn-H or Sn-Sn bonds to form a tin halide.

    • Iodine (I₂) Treatment: Adding a solution of iodine to the crude reaction mixture effectively converts Bu₃SnH and Bu₃SnSnBu₃ into tributyltin iodide (Bu₃SnI).[4] Bu₃SnI is readily removed by a subsequent aqueous KF wash, as it precipitates as Bu₃SnF. Often, a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to facilitate the reaction.[5]

    • Procedure: Dilute the concentrated reaction mixture with a solvent like diethyl ether. Add a slight excess of DBU, followed by a solution of iodine in ether, until the characteristic iodine color persists.[5] Then, proceed with a standard aqueous workup, including the KF wash.

Q4: My desired product is a solid. What is the best purification method?

For solid products, you can leverage their crystallinity to your advantage. This is often one of the most effective methods for achieving high purity.

  • Recommended Techniques:

    • Recrystallization: If you can identify a suitable solvent system, recrystallization is an excellent method for rejecting impurities, including organotins.

    • Slurrying: Slurrying the crude solid product in a solvent in which your product has poor solubility but the tin impurities are soluble (e.g., hexanes, methyl tert-butyl ether (MTBE)) can be very effective.[6] Simply stir the solid in the solvent for a period, then collect your purified product by filtration.

Part 2: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash

This protocol is the most common first step for removing tributyltin halides.

  • Reaction Quench & Dilution: Once the reaction is complete, cool it to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Precipitate Management: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite® into a clean flask. Transfer the filtrate back to the separatory funnel and allow the layers to separate.[4][6]

  • Separation & Final Washes: Drain the aqueous layer. Wash the organic layer two more times with the 1M KF solution, followed by one wash with brine.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Chromatographic Removal using K₂CO₃/Silica Gel

This method provides a more rigorous purification when aqueous washes are insufficient.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[6] This mixture can be stored for several months in a sealed container.[5]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as you would normally.

  • Loading and Elution: Concentrate the crude reaction mixture. Dissolve the residue in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system (as determined by TLC) to separate the desired product from the immobilized organotin impurities.

Part 3: Method Selection Guide & Data Summary

Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree and data table are designed to guide your choice.

Decision Tree for Organotin Removal

G start Reaction Complete is_solid Is the product a solid? start->is_solid is_hydride Suspect Sn-H or Sn-Sn byproducts? is_solid->is_hydride No (Liquid/Oil) recrystallize Recrystallize or Slurry is_solid->recrystallize Yes kf_wash Perform Aqueous KF Wash (Protocol 1) is_hydride->kf_wash No iodine Iodine Treatment then KF Wash is_hydride->iodine Yes check_purity Check Purity (NMR/LCMS) kf_wash->check_purity is_pure Is it pure enough? check_purity->is_pure chromatography Use K2CO3/Silica Column (Protocol 2) is_pure->chromatography No end_node Pure Product is_pure->end_node Yes chromatography->end_node recrystallize->check_purity iodine->check_purity

Caption: Decision tree to guide the selection of a suitable tin removal method.

Table 1: Comparison of Common Organotin Removal Methods
MethodPrinciple of RemovalReported EfficiencyAdvantagesConsiderations
Aqueous KF Wash Precipitation of insoluble Bu₃SnFReduces to <1% w/w[5]Simple, fast, uses common reagents.May form emulsions; less effective for Sn-H/Sn-Sn species.[4][6]
K₂CO₃/Silica Chromatography Strong adsorption onto basic stationary phase< 15 ppm[5]Highly effective, good for non-polar compounds, stable stationary phase.Requires column chromatography.
KF/Silica Chromatography Strong adsorption onto fluorinated stationary phase~ 30 ppm[5]Effective for stubborn residues.Stationary phase is hygroscopic and can lose flow/activity.[5]
Iodine (I₂) Treatment Oxidation of Sn-H/Sn-Sn to Sn-IEnables subsequent removal by KF washTargets specific, hard-to-remove byproducts.Adds an extra step to the workup; requires quenching excess I₂.
Recrystallization/Slurry Differential solubilityCan be very high (<10 ppm)Potentially the most effective method for achieving high purity solids.Product must be a solid; requires finding a suitable solvent.[6]
Part 4: Frequently Asked Questions (FAQs)

Q: Why is it so critical to remove organotin residues? A: Organotin compounds, particularly tributyltin (TBT) and trimethyltin (TMT) derivatives, are highly toxic.[1] They are neurotoxins and environmental pollutants. For any compound intended for biological screening, pharmaceutical development, or materials science applications, removing these toxic residues to very low ppm levels is a critical safety and regulatory requirement.

Q: Are there alternative coupling reactions that avoid tin byproducts altogether? A: Yes, reactions like the Suzuki coupling (using boronic acids) and Negishi coupling (using organozinc reagents) are popular alternatives with generally less toxic byproducts.[1] However, Stille coupling remains invaluable due to the stability, ease of preparation, and broad functional group tolerance of the organostannane reagents, which are often stable to moisture and oxygen.[8]

Q: How should I clean glassware that has been in contact with organotin compounds? A: To decontaminate glassware, it is recommended to soak it in a basic oxidizing bath. A common and effective practice is to soak all contaminated glassware (including stir bars) in household bleach (sodium hypochlorite solution) overnight.[9] This process oxidizes the organotin residues to less harmful and more easily removable inorganic tin oxides. After the bleach soak, wash the glassware as usual.

References
  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Link
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. Link
  • Salomon, C. J., et al. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures.
  • Cornerstone.
  • Cornerstone.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Link
  • Le Grognec, E., et al. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
  • Google Patents. (1990). Method for removing organotin compound. Link
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Link
  • NROChemistry. Stille Coupling. Link
  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.

Sources

Technical Support Center: Safe Handling and Management of (Tributylstannyl)methanol Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive safety protocols, emergency troubleshooting, and best practices for researchers, scientists, and drug development professionals working with (Tributylstannyl)methanol. Given its high toxicity, stemming from the tributyltin moiety, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection.

Section 1: Frequently Asked Questions (FAQs) - Core Safety & Toxicology

This section addresses the most common questions regarding the inherent risks of this compound and its safe management in a laboratory setting.

Q1: What are the primary health hazards of this compound?

This compound is a hazardous organotin compound with significant toxicity.[1][2] Exposure can lead to a range of adverse health effects. The primary hazards include:

  • Acute Toxicity: The compound is toxic if swallowed and harmful if it comes into contact with the skin.[3][4]

  • Irritation and Burns: It is a potent irritant, capable of causing serious skin and eye irritation.[1][5][6] High concentrations can result in chemical burns upon skin contact, sometimes within minutes.[7][5]

  • Systemic Organ Damage: Like other tributyltin (TBT) compounds, prolonged or repeated exposure can cause damage to internal organs.[3][8] Animal studies have linked TBT exposure to adverse effects on the liver, kidneys, central nervous system, and immune system.[9][10][11]

  • Endocrine Disruption: Tributyltin compounds are known endocrine disruptors, capable of interfering with normal hormone functions.[5][12] This can lead to reproductive and developmental issues.[8][13][14]

Q2: What are the primary routes of exposure in a laboratory setting?

Personnel can be exposed to this compound through three main routes:

  • Dermal Contact: Absorption through the skin is a significant risk.[7][5] This can occur from direct spills, handling contaminated equipment, or inadequate personal protective equipment (PPE).

  • Inhalation: Inhalation of vapors or aerosols can lead to respiratory tract irritation and systemic toxicity.[1][7][5] This is a primary concern when handling the compound outside of a certified chemical fume hood.

  • Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure.[7][6]

Q3: What are the established occupational exposure limits for organotin compounds?

Regulatory bodies have set strict limits to protect workers from the harmful effects of organotin compounds. These limits are measured as the concentration of tin (Sn) in the air.

Regulatory Body Exposure Limit (as Sn) Time-Weighted Average (TWA)
OSHA (PEL) 0.1 mg/m³8-hour workday[10][15][16]
NIOSH (REL) 0.1 mg/m³10-hour workday[10][15][17][18]
ACGIH (TLV) 0.1 mg/m³8-hour workday[6][16]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Q4: What is the underlying mechanism of its toxicity?

The toxicity of this compound is attributed to the tributyltin (TBT) cation. TBT exerts its toxic effects through several mechanisms:

  • Endocrine Disruption: TBT can interfere with the endocrine system by inhibiting the aromatase enzyme, which converts androgens to estrogens.[8][14] This disruption can lead to hormonal imbalances and reproductive abnormalities.[8]

  • Immunotoxicity: TBT is known to be toxic to the immune system, particularly by impairing the function of T-cells.[9][12]

  • Cellular Toxicity: At the cellular level, TBT can induce oxidative stress, disrupt mitochondrial function, and trigger apoptosis (programmed cell death).[5][19]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Proper controls and PPE are the first line of defense against exposure.

Q5: What is the minimum required PPE for handling this compound?

A comprehensive PPE strategy is crucial. The following are mandatory for any work involving this compound:

  • Gloves: Chemical-resistant gloves are required. Butyl rubber gloves are highly recommended for optimal protection against organotins.[20] Always double-check the manufacturer's compatibility data. Never wear latex gloves, as they offer insufficient protection.

  • Eye and Face Protection: Chemical splash goggles that provide a seal around the eyes are mandatory.[21] When there is a significant risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in addition to goggles.[21][22]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[23] For tasks with a higher risk of spills, a chemically resistant apron is also recommended.[20]

Q6: When is respiratory protection necessary?

All work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[23][24] Respiratory protection should only be necessary in specific, non-routine situations:

  • Emergency Spill Response: In the event of a large spill, particularly outside of a fume hood, a full-facepiece respirator with appropriate organic vapor cartridges and particulate filters (N100, R100, or P100) or a self-contained breathing apparatus (SCBA) is required.[6][18][25]

  • Maintenance of Contaminated Equipment: When engineering controls are not feasible during maintenance operations.

Q7: Why is a chemical fume hood mandatory for all operations?

A chemical fume hood is the primary engineering control for safely handling volatile toxic chemicals. Its use is non-negotiable for two key reasons:

  • Vapor Containment: this compound has a vapor pressure that can lead to hazardous concentrations in the air. A fume hood captures these vapors at the source, preventing them from entering the laboratory environment and being inhaled by personnel.[23]

  • Spill and Splash Protection: The sash of the fume hood acts as a physical barrier, protecting the user from splashes and the release of aerosols during handling.[23]

Section 3: Troubleshooting Guide & Emergency Procedures

Rapid and correct response to incidents is critical to minimizing exposure and harm.

Q8: What should I do if I spill a small amount of this compound on my gloves or lab coat?
  • Stop Work Immediately: Cease all activities.

  • Remove Contaminated Items: Carefully remove the affected glove or lab coat, avoiding contact with your skin.

  • Dispose of Properly: Place the contaminated item in a designated solid organotin waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water, even if you believe no contact occurred.

  • Replace PPE: Don a new, clean pair of gloves and/or a clean lab coat before resuming work.

Q9: What are the first aid procedures for skin or eye contact?

Immediate action is required. All laboratory personnel must know the location of emergency showers and eyewash stations.

  • Skin Contact:

    • Immediately proceed to the nearest emergency shower or sink.[17]

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[6][17][26]

    • Wash the skin thoroughly with soap and water.[6]

    • Seek immediate medical attention.[10][27] Inform medical personnel about the specific chemical exposure.

  • Eye Contact:

    • Immediately go to the nearest eyewash station.[17]

    • Forcibly hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[6][26]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[6][10][28]

Q10: How do I handle a small spill (<10 mL) inside a chemical fume hood?
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Containment: Confirm the spill is contained within the fume hood. Keep the sash at a safe working height.

  • Use Spill Kit: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a designated, clearly labeled container for organotin solid waste.

  • Decontaminate: Wipe the spill area with a cloth soaked in a bleach solution or 20% nitric acid, followed by a water rinse.[29][30] Dispose of all cleaning materials as hazardous waste.

Q11: How do I respond to a larger spill or any spill outside of a fume hood?
  • EVACUATE: Immediately alert all personnel to evacuate the laboratory.

  • ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.

  • CALL FOR HELP: Contact your institution's Environmental Health & Safety (EH&S) department and/or emergency services. Provide them with the chemical name and the approximate quantity spilled.

  • DO NOT ATTEMPT TO CLEAN UP: Only personnel specifically trained and equipped for hazardous material spill response should handle large spills.

Section 4: Standard Operating Protocols

These step-by-step protocols must be followed for all work involving this compound.

Protocol 1: Step-by-Step Guide for Routine Handling

Objective: To safely weigh and transfer this compound for experimental use.

Materials:

  • This compound in its original container

  • Appropriate PPE (butyl rubber gloves, safety goggles, face shield, lab coat)

  • Clean, dry glassware

  • Syringes and needles (if applicable for transfers)

  • Designated organotin waste containers (liquid and solid)

Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the fume hood of all unnecessary items.

    • Don all required PPE.

    • Place an absorbent, plastic-backed pad on the floor of the fume hood.

  • Weighing/Measuring:

    • Perform all weighing and volume measurements inside the fume hood.

    • If transferring by syringe, ensure the syringe and needle are securely attached.[23] Use techniques to avoid drawing air into the syringe with the reagent.[23]

  • Addition to Reaction:

    • Add the reagent to the reaction vessel slowly and carefully to avoid splashing.

    • Keep the reaction vessel within the fume hood at all times.

  • Post-Transfer:

    • Immediately rinse any used syringes or needles with a suitable solvent (e.g., toluene or hexanes) directly into the designated liquid organotin waste container.[23]

    • Wipe down the exterior of the primary container with a solvent-dampened cloth before sealing and returning to storage. Dispose of the cloth in the solid organotin waste.

    • Securely cap the reagent bottle and apply Parafilm for an extra seal.[23]

Protocol 2: Decontamination of Glassware and Work Surfaces

Objective: To safely decontaminate glassware and surfaces by oxidizing residual organotin compounds to less toxic inorganic tin species.[30]

Materials:

  • Contaminated glassware/equipment

  • Commercial bleach (sodium hypochlorite solution) or 20% nitric acid[29][30]

  • Designated decontamination bath/container

  • Appropriate PPE

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a minimal amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of the residue.[29][30]

  • Collect Rinse: Collect all solvent rinses in the designated liquid organotin waste container.[29]

  • Oxidative Soak: Fully immerse the rinsed glassware in a designated container filled with commercial bleach or 20% nitric acid.[29][30]

  • Soaking Time: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended) to ensure complete oxidation.[29][30]

  • Final Cleaning:

    • Carefully remove the glassware from the decontamination bath.

    • Rinse thoroughly with deionized water.

    • The glassware can now be cleaned using standard laboratory washing procedures.

  • Bath Disposal: The bleach or nitric acid bath is now contaminated with tin salts and must be disposed of as hazardous liquid waste according to your institution's guidelines.

Protocol 3: Segregation and Disposal of this compound Waste

Objective: To ensure all waste streams are properly segregated and labeled to prevent accidental exposure and ensure compliant disposal.

Procedure:

  • Designate Waste Streams: Establish three separate, clearly labeled hazardous waste containers in the work area:

    • Liquid Organotin Waste: For all solvent rinses and reaction residues containing organotins.

    • Solid Organotin Waste: For contaminated consumables like gloves, absorbent pads, filter paper, and silica gel.

    • Sharps Waste: For contaminated needles and syringes.

  • Waste Collection:

    • Never mix organotin waste with other chemical waste streams.

    • Keep waste containers closed when not in use.

    • Do not overfill containers.

  • Final Disposal:

    • All organotin waste must be disposed of through your institution's hazardous waste management program.[3]

    • Common disposal methods include high-temperature incineration by a licensed facility.[3]

Section 5: Visual Workflow Guides

Diagram 1: Standard Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Absorbent Pad, Waste Containers) prep2->prep3 handle1 Transfer/Weigh Reagent prep3->handle1 Proceed to Handling handle2 Perform Chemical Reaction handle1->handle2 clean1 Segregate Waste (Liquid, Solid, Sharps) handle2->clean1 Reaction Complete clean2 Decontaminate Glassware (Solvent Rinse -> Bleach Soak) clean1->clean2 clean3 Clean Work Surface clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for the routine handling of this compound.

Diagram 2: Spill Response Decision Tree

G start Spill Occurs action_alert Alert Others in Area start->action_alert loc_check Location of Spill? size_check_hood Spill Size? loc_check->size_check_hood Inside Fume Hood size_check_lab Spill Size? loc_check->size_check_lab Outside Fume Hood action_contain_hood Contain with Spill Kit (Absorbent Material) size_check_hood->action_contain_hood Small (<10 mL) action_evacuate EVACUATE AREA! size_check_hood->action_evacuate Large (>10 mL) size_check_lab->action_evacuate ANY Spill action_alert->loc_check action_decon_hood Decontaminate Area Collect Waste action_contain_hood->action_decon_hood action_isolate Isolate Lab (Close Doors) action_evacuate->action_isolate action_call Call EH&S / Emergency Services action_isolate->action_call

Caption: Decision tree for responding to a this compound spill.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Tin and Tin Compounds. Centers for Disease Control and Prevention.
  • Collaborative on Health and the Environment. (n.d.). Tributyltin.
  • Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT).
  • National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks.
  • Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Tributyltin (TBT).
  • Wikipedia. (n.d.). Tributyltin.
  • El-Shenawy, N. S., & Al-Eisa, R. A. (2018). An Overview on Toxicity of Tributyltin. International Scientific Organization.
  • Gracan, R., et al. (2011). Elucidating the mechanism of action of tributyltin (TBT) in zebrafish. PubMed.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Wang, F., et al. (2020). Biochemical mechanisms of tributyltin chloride-induced cell toxicity in Sertoli cells. ResearchGate.
  • Snoeij, N. J., et al. (2006). Toxicology of Tributyltin in Mammalian Animal Models. Ingenta Connect.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Butyltin Trichloride.
  • Occupational Safety and Health Administration (OSHA). (n.d.). TIN, ORGANIC COMPOUNDS (as Sn).
  • Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents.
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.
  • ResearchGate. (2013). How do you get rid of organotin waste....
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn).
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn).
  • National Institute for Occupational Safety and Health. (1976). Occupational Exposure to Organotin Compounds: Criteria for a Recommended Standard. Google Books.
  • University of California, Santa Barbara. (2012). Methanol - Standard Operating Procedure.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • Centers for Disease Control and Prevention (CDC). (1994). ORGANOTIN COMPOUNDS (as Sn) 5504.
  • Methanex Corporation. (2017). Methanol Safety Data Sheet.
  • Premier Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety.
  • News-Medical.Net. (n.d.). Methanol Intoxication First Aid.
  • KERAMIDA Inc. (2024). How To Protect Workers From Methanol Exposure In The Workplace.
  • Public Health England. (n.d.). Methanol (CH3OH) Information and recommendations for first responders.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Methanol: Systemic Agent.

Sources

improving the stability of (Tributylstannyl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tributylstannyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of this compound during storage. As a versatile organometallic reagent, its integrity is paramount for reproducible and successful experimental outcomes, particularly in sensitive applications like palladium-catalyzed cross-coupling reactions.[1][2] This resource addresses common challenges and offers scientifically-grounded solutions to ensure the long-term viability of your this compound stocks.

Frequently Asked Questions (FAQs)

Q1: My this compound appears cloudy or has formed a precipitate. What is the cause and is it still usable?

A1: Cloudiness or precipitation in this compound is a common indicator of degradation. The primary cause is exposure to atmospheric moisture, which leads to hydrolysis of the tin-carbon bond.[3] This process forms insoluble tin oxide byproducts, such as dibutyltin oxide.[3] The presence of these impurities can significantly impact your reactions by altering the stoichiometry and introducing catalytic poisons.

Recommendation: It is strongly advised not to use the reagent if significant cloudiness or precipitation is observed. The presence of these byproducts can lead to inconsistent and failed reactions. For critical applications, purification by filtration through a syringe filter packed with anhydrous sodium sulfate under an inert atmosphere may remove some particulate matter, but the soluble degradation products will remain. A fresh, properly stored bottle is the most reliable solution.

Q2: I've noticed a decrease in the yield of my Stille coupling reaction when using an older bottle of this compound. Could this be related to its stability?

A2: Absolutely. A decline in reaction yield is a classic symptom of this compound degradation. As the reagent degrades, the concentration of the active stannane is reduced, leading to incomplete conversion of your starting materials. The hydroxymethyl group is a key functional handle, and its integrity is crucial for the desired bond formation in cross-coupling reactions.[3]

Recommendation: Before proceeding with large-scale or critical reactions, it is prudent to perform a small-scale test reaction to qualify the activity of an older batch of this compound. Comparing the yield with a reaction using a fresh batch will provide a clear indication of the reagent's viability.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: Proper storage is the most critical factor in maintaining the stability of this compound.[1] Due to its sensitivity to moisture, air, light, and heat, the following conditions are recommended:[1]

ParameterRecommended ConditionRationale
Temperature Store at <-15°C.[4]Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5][6]Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Container Use an airtight, amber glass bottle with a secure septum-lined cap.[1][7]Protects from light-induced degradation and prevents moisture ingress.
Handling Warm to room temperature before use to prevent condensation of atmospheric moisture on the cold surface when the bottle is opened.[4][7]Minimizes water contamination.

Q4: How can I safely handle this compound to prevent degradation during use?

A4: this compound is an air- and moisture-sensitive reagent.[5] Adhering to proper air-free handling techniques is essential.[6]

Recommendation: Utilize a Schlenk line or a glove box to maintain an inert atmosphere during reagent transfer.[6] Use dry, clean glassware and syringes.[5] Pressurize the bottle with a dry, inert gas like nitrogen or argon before withdrawing the desired amount of liquid with a syringe.[5] This positive pressure prevents air from entering the bottle.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the instability of this compound.

Visualizing the Problem: A Logic Flow for Troubleshooting

start Observe Issue with this compound issue_cloudy Cloudiness or Precipitate start->issue_cloudy issue_yield Decreased Reaction Yield start->issue_yield issue_color Yellowish Appearance start->issue_color cause_hydrolysis Moisture Exposure (Hydrolysis) issue_cloudy->cause_hydrolysis issue_yield->cause_hydrolysis cause_oxidation Air Exposure (Oxidation) issue_yield->cause_oxidation cause_age Prolonged Storage issue_yield->cause_age issue_color->cause_age solution_storage Improve Storage Conditions cause_hydrolysis->solution_storage solution_handling Refine Handling Technique cause_hydrolysis->solution_handling cause_oxidation->solution_handling solution_new Use a Fresh Batch cause_age->solution_new

Caption: Troubleshooting logic for this compound stability issues.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of this compound and detect common degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Glass syringe and needle

  • Inert atmosphere (glove box or Schlenk line)

Procedure:

  • Under an inert atmosphere, carefully withdraw approximately 0.1 mL of the this compound sample using a dry syringe.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.5 mL of CDCl₃ to the NMR tube.

  • Cap the NMR tube and gently agitate to ensure a homogeneous solution.

  • Acquire a ¹H NMR spectrum.

Data Interpretation:

  • Pure this compound: Expect to see a characteristic doublet for the methylene protons (-CH₂OH) around 4.02 ppm.[8] The tributyltin protons will appear as a series of multiplets between 0.8 and 1.7 ppm.[8]

  • Degradation Products: The presence of significant peaks corresponding to water or other unexpected signals may indicate degradation.

Protocol 2: Safe Handling and Dispensing of this compound

This protocol outlines the standard procedure for safely transferring the reagent while minimizing exposure to air and moisture.[9]

Materials:

  • Sure/Seal™ bottle of this compound

  • Dry, inert gas source (Argon or Nitrogen) with a needle adapter

  • Dry, gas-tight syringe with a needle (18-21 gauge)[5]

  • Reaction vessel under an inert atmosphere

Procedure:

  • Ensure all glassware is clean and thoroughly dried, either by flame-drying under vacuum or oven-drying.[9]

  • Allow the Sure/Seal™ bottle of this compound to warm to room temperature before use.[4]

  • Carefully remove the outer cap to expose the septum-sealed crown cap.

  • Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the liquid level.

  • Gently introduce the inert gas to create a slight positive pressure inside the bottle.

  • Insert the needle of the gas-tight syringe through the septum and into the liquid.

  • Slowly withdraw the desired volume of the reagent.

  • Remove the syringe and immediately insert the needle into the septum of your reaction vessel.

  • Dispense the reagent into the reaction mixture.

  • After use, replace the outer cap on the Sure/Seal™ bottle.

Visualization of Safe Dispensing Workflow

cluster_prep Preparation cluster_transfer Inert Gas Transfer cluster_storage Storage prep1 Warm Reagent Bottle to Room Temperature prep2 Prepare Dry Glassware & Syringe prep1->prep2 step1 Pressurize Bottle with Inert Gas prep2->step1 step2 Withdraw Reagent with Syringe step1->step2 step3 Transfer to Reaction Vessel step2->step3 store1 Replace Cap and Store at <-15°C step3->store1

Caption: Workflow for the safe handling and dispensing of this compound.

Understanding Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which is initiated by the presence of water. This leads to the cleavage of the tin-carbon bond and the formation of tributyltin hydroxide, which can further condense to form bis(tributyltin) oxide.

Visualization of Hydrolytic Degradation

reagent This compound Bu₃SnCH₂OH intermediate Tributyltin Hydroxide Bu₃SnOH reagent->intermediate Hydrolysis water { Water | H₂O } water->intermediate product1 Methanol CH₃OH intermediate->product1 product2 Bis(tributyltin) oxide (Bu₃Sn)₂O intermediate->product2 Condensation

Caption: Simplified degradation pathway of this compound via hydrolysis.

By understanding these fundamental principles of stability and degradation, and by implementing the recommended handling and storage protocols, researchers can ensure the reliability and efficacy of their this compound for successful and reproducible synthetic outcomes.

References

  • This compound for Organic Synthesis and Polymers. (2025). VertexAI Search.
  • What is the synthesis and purification method of this compound? - FAQ. (n.d.). BOC Sciences.
  • This compound | 27490-33-1. (n.d.). Benchchem.
  • Buy this compound | 27490-33-1. (n.d.). Smolecule.
  • FT154075 - Safety D
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Air Free Techniques | Handling Air-Sensitive M
  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • How is this compound prepared? - FAQ. (2021). Guidechem.
  • Tin Chemistry: Fundamentals, Frontiers and Applic
  • tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses.
  • This compound | 27490-33-1 | FT154075. (n.d.). Biosynth.

Sources

(Tributylstannyl)methanol Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (Tributylstannyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to ensure the stability and efficacy of your this compound, maximizing the success and reproducibility of your experiments.

Decomposition of this reagent is a frequent cause of inconsistent reaction yields and the generation of complex side products. This center provides direct answers to common questions and troubleshooting guidance for issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm new to using this compound. What makes it so unstable?

This compound (CAS 27490-33-1) is a powerful synthetic tool, valued as a hydroxymethyl anion equivalent in reactions like palladium-catalyzed Stille couplings.[1] However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation. The core of its instability lies in the nature of the tin-carbon (Sn-C) bond and the presence of the hydroxyl group.

The primary factors that promote decomposition are:

  • Atmospheric Oxygen: The Sn-C bond is susceptible to oxidation, which can lead to the formation of various tin oxides and cleavage of the butyl groups.[1][2]

  • Moisture (Water): Organotin compounds are sensitive to hydrolysis.[1] The presence of water can lead to the formation of stannoxanes and other undesirable byproducts.

  • Heat: Elevated temperatures accelerate the rate of all decomposition pathways. Temperatures exceeding 50°C are known to promote degradation.[1][3]

  • Light: Photolytic energy can induce homolytic cleavage of the Sn-C bond, initiating radical degradation pathways.[3][4]

Understanding these sensitivities is the first step toward preventing decomposition and ensuring the reagent's integrity from storage to reaction.

Q2: What are the chemical pathways through which this compound decomposes?

Decomposition is not a single event but a series of potential chemical reactions. The major pathways are outlined below. The end products are typically less effective or entirely inert in the desired synthetic transformation, leading to lower yields and purification challenges.

  • Oxidative Degradation: Exposure to air can lead to the insertion of oxygen and subsequent cleavage of the Sn-C bonds. This can ultimately form species like bis(tributyltin) oxide.

  • Hydrolysis: Reaction with water can form tributyltin hydroxide and other related species.

  • Debutylation: This is a well-documented degradation process for tributyltin (TBT) compounds where the butyl groups are sequentially lost.[5][6] This process, which can be initiated by light or trace impurities, converts the active reagent into dibutyltin (DBT) and monobutyltin (MBT) derivatives, which are inactive for the intended cross-coupling reactions.[7]

The following diagram illustrates these primary degradation routes.

DecompositionPathways Primary Decomposition Pathways for this compound Reagent This compound (Bu3SnCH2OH) Oxidation_Product Oxidation Products (e.g., Tin Oxides) Reagent->Oxidation_Product Hydrolysis_Product Hydrolysis Products (e.g., Stannoxanes) Reagent->Hydrolysis_Product Debutylation_Products Debutylation Products (DBT, MBT species) Reagent->Debutylation_Products O2 Oxygen (Air) O2->Reagent Oxidation H2O Moisture H2O->Reagent Hydrolysis HeatLight Heat / Light HeatLight->Reagent Accelerates all pathways & Photolytic Debutylation HandlingWorkflow Inert Atmosphere Dispensing Workflow Start Start: Prepare Dry Glassware Step1 1. Puncture Septum with Inert Gas Inlet Needle Start->Step1 Step2 2. Insert Dry Syringe Needle (Do not draw liquid yet) Step1->Step2 Step3 3. Purge Syringe (3x with Inert Gas) Step2->Step3 Step4 4. Draw Required Volume (Keep bottle upright) Step3->Step4 Step5 5. Withdraw Syringe, then Inert Gas Needle Step4->Step5 Step6 6. Dispense into Reaction Vessel (Under inert atmosphere) Step5->Step6 End End: Clean Syringe & Reseal Bottle Step6->End

Caption: Step-by-step workflow for safely dispensing this compound.

Detailed Protocol for Dispensing:

  • Preparation: Ensure your reaction flask is assembled, flame-dried, and under a positive pressure of inert gas (argon). [8]2. Gas Line: Use a needle attached to a bubbler-monitored argon or nitrogen line to gently introduce positive pressure into the Sure/Seal™ bottle.

  • Syringe Preparation: Use a clean, oven-dried syringe and needle.

  • Purge Syringe: Puncture the septum with the syringe needle, and gently pull and expel the inert gas from the bottle's headspace three times to ensure the syringe is free of air.

  • Withdraw Reagent: Invert the bottle and slowly draw the desired volume of the colorless oil into the syringe.

  • Remove Air Bubbles: With the bottle still inverted, pull a small amount of inert gas into the syringe to create a headspace bubble. Turn the bottle upright, push the gas bubble out, and then remove the syringe.

  • Transfer: Immediately dispense the reagent into your reaction flask.

  • Cleaning and Storage: Clean the syringe promptly with a dry, inert solvent (like hexane or toluene) into a designated waste container. [8]Reseal the puncture hole on the septum with tape or a small amount of silicone grease and wrap the cap with Parafilm™. Return the bottle to proper storage.

Troubleshooting Guide

Q1: My bottle of this compound has turned cloudy and contains a white precipitate. What is it, and is the reagent still usable?

Answer: A cloudy appearance or the formation of a white solid is a definitive sign of decomposition. The precipitate is almost certainly composed of tin oxides and/or hydroxides, formed from exposure to air and moisture. [1] Causality: This typically occurs due to improper storage, a compromised septum seal, or repeated access without using a robust inert atmosphere technique.

Can it be used? It is strongly advised not to use the reagent directly. The active concentration is now unknown, and the solid byproducts can interfere with your reaction, complicate purification, and potentially poison sensitive catalysts. While purification is sometimes possible (see below), for critical applications, it is best to procure a fresh bottle.

Q2: My Stille coupling reactions with this compound are failing or giving very low yields. How can I determine if reagent quality is the problem?

Answer: Low or inconsistent yields are a classic symptom of degraded this compound. Before blaming other reaction parameters, you must verify the integrity of the reagent.

Troubleshooting Protocol:

  • Visual Inspection: Check the reagent for any cloudiness or precipitates as described above. The liquid should be a clear, colorless to pale yellow oil. [9]2. Analytical Verification (¹H NMR): The most straightforward method to check for purity is ¹H NMR spectroscopy.

    • Procedure: Carefully take a small aliquot (~5-10 μL) under an inert atmosphere and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Expected Spectrum: A pure sample should show a characteristic doublet for the -CH₂OH protons around 4.0 ppm and a complex series of multiplets for the tributyl groups between approximately 0.8 and 1.7 ppm. [10] * Signs of Decomposition: Look for the appearance of new, broad peaks in the baseline, which can indicate oligomeric tin species. The integration of the -CH₂OH peak relative to the butyl groups should also be consistent. Significant deviation suggests decomposition or the presence of impurities from synthesis, such as unreacted tributyltin hydride.

Q3: I suspect my reagent has partially decomposed. Is there a reliable method to purify it in the lab?

Answer: Yes, purification is possible if the decomposition is not severe. The choice of method depends on the nature of the impurities. The crude product from synthesis is often purified by extraction or chromatography. [10][11] Purification Protocol via Extraction (for non-polar impurities): This method is effective for removing non-polar byproducts like hexabutyldistannoxane.

  • Dissolve: Dissolve the crude or partially decomposed this compound in acetonitrile.

  • Extract: Wash the acetonitrile solution with hexane. The more polar this compound will remain in the acetonitrile layer, while non-polar impurities will be extracted into the hexane layer. [11]3. Isolate: Separate the acetonitrile layer and carefully remove the solvent under reduced pressure.

  • Dry: Ensure the final product is thoroughly dried under high vacuum to remove all solvent traces.

Purification Protocol via Column Chromatography: For a broader range of impurities, column chromatography on silica gel can be effective.

  • Stationary Phase: Use a 230–400 mesh silica gel. [10]2. Eluent System: A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% and increasing to 10% ethyl acetate-hexane). [10]3. Procedure: Perform the chromatography under standard conditions, taking care to use dry solvents and to avoid prolonged exposure of the compound to the silica gel, which can be slightly acidic and may promote some degradation.

  • Verification: Always verify the purity of the collected fractions by NMR or another suitable analytical technique before use.

By implementing these rigorous storage, handling, and verification procedures, you can significantly mitigate the risk of decomposition, leading to more reliable and reproducible results in your research.

References

  • Vertex AI Search Result[13] Synthesis and purification method of this compound.
  • Benchchem[5] A Comparative Analysis of Tributyltin Hydroxide Degradation Products.
  • Benchchem[1] this compound | 27490-33-1.
  • Smolecule[2] Buy this compound | 27490-33-1.
  • Biosynth[3] this compound for Organic Synthesis and Polymers.
  • Guidechem[14] How is this compound prepared? - FAQ.
  • IJRAR.org[6] A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway.
  • Miljøstyrelsen[15] Tributyltin compounds (TBT).
  • Del Valle Lab[9] Standard Operating Procedures - Organotin reagents.
  • PubMed[4] Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments.
  • ResearchGate[7] Schematic representation of the degradation of TBT via successive...
  • Organic Syntheses[12] tributyl[(methoxymethoxy)methyl]stannane.
  • CymitQuimica[10] CAS 27490-33-1: 1-(Tributylstannyl)methanol.
  • Pharmaffiliates[8] CAS No : 27490-33-1| Chemical Name : this compound.
  • TCI Chemicals[11] this compound | 27490-33-1.

Sources

common side reactions of (Tributylstannyl)methanol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for (Tributylstannyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of this compound in experimental settings. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary applications?

This compound is an organotin compound featuring a tributyltin group attached to a methanol moiety.[1] Its key structural features include a versatile tin-carbon (Sn-C) bond and a reactive hydroxyl (-OH) group.[2] This unique combination makes it a valuable reagent in organic synthesis, primarily as a hydroxymethyl anion equivalent.[3] Its most prominent application is in palladium-catalyzed Stille cross-coupling reactions to introduce a hydroxymethyl group onto various organic molecules, forming a new carbon-carbon bond.[2][3] This is particularly useful for installing a primary alcohol, a functional group that can be further elaborated in the synthesis of complex molecules.[3]

What are the most common side reactions observed when using this compound?

The primary side reactions encountered during the synthesis and application of this compound stem from its sensitivity to atmospheric conditions and the inherent reactivity of organotin compounds. Key side reactions include:

  • Formation of Tin Oxides: Exposure to oxygen can lead to the oxidation of the tin center, forming tributyltin oxide and other related species.[3] This is a common issue if reactions are not conducted under a strictly inert atmosphere.[3]

  • Hydrolysis: The presence of moisture can cause hydrolysis of the tributyltin group, leading to the formation of tributyltin hydroxide and other byproducts.[3][4][5] While hydrolysis is more pronounced under extreme pH conditions, it can occur under normal environmental conditions as well.[4][5]

  • Homocoupling: In the context of Stille coupling reactions, a significant side reaction is the homocoupling of the organostannane reagent to form a dimer of the transferred group.[6] This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.[6]

  • Decomposition: Elevated temperatures (exceeding 50°C) can promote the decomposition of this compound, often leading to the formation of tin oxides.[2][3]

  • Destannylation: Cleavage of the carbon-tin bond can occur under various conditions, leading to the loss of the desired functionality.[7]

How can I minimize the formation of tin oxide byproducts?

The formation of tin oxides is a direct result of the reaction of organotin compounds with oxygen. To mitigate this, it is crucial to maintain a strictly inert atmosphere throughout the entire experimental process.

Troubleshooting Protocol: Inert Atmosphere Technique

StepActionRationale
1Glassware Preparation Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen).[8]
2Solvent Degassing Use freshly distilled and degassed solvents. Degassing can be achieved by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
3Reagent Handling Transfer this compound and other air-sensitive reagents using syringe techniques under a positive pressure of inert gas.[8][9]
4Reaction Setup Assemble the reaction apparatus under a continuous flow of inert gas. Use septa and needles for additions to maintain the inert atmosphere.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during reactions involving this compound and provides actionable solutions.

Issue 1: Low Yield in Stille Coupling Reactions

A common challenge in Stille coupling is achieving high yields of the desired cross-coupled product. Low yields can often be attributed to several factors, including catalyst deactivation, incomplete transmetalation, or competing side reactions.

Causality and Mitigation Strategies:

  • Catalyst Activity: The palladium catalyst is central to the Stille reaction. Its activity can be diminished by impurities or improper handling.

    • Solution: Use high-purity palladium catalysts and store them under an inert atmosphere. Ensure all reagents and solvents are free of impurities that could poison the catalyst.

  • Transmetalation Efficiency: The transfer of the hydroxymethyl group from the tin atom to the palladium center (transmetalation) is a critical step.[3] Inefficient transmetalation can lead to low product formation.

    • Solution: The addition of a copper(I) co-catalyst, such as copper(I) cyanide (CuCN), has been shown to facilitate the transmetalation step and improve yields in certain Stille couplings.[10][11]

  • Homocoupling of the Stannane: As mentioned in the FAQs, homocoupling of the organostannane is a significant competing reaction.[6]

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the organic halide or triflate relative to the organostannane can sometimes minimize homocoupling. Additionally, optimizing the reaction temperature and catalyst loading can disfavor this side reaction.

Experimental Workflow: Optimizing Stille Coupling

Caption: Workflow for troubleshooting low yields in Stille coupling reactions.

Issue 2: Difficulty in Removing Tin Byproducts During Purification

A notorious drawback of organotin chemistry is the challenge of removing tin-containing byproducts from the desired reaction product.[12] These byproducts are often non-polar and can co-elute with the product during chromatography.

Purification Strategies:

  • Liquid-Liquid Extraction: A common method involves partitioning the crude reaction mixture between an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous phase.

    • Aqueous Workup: Washing the organic layer with aqueous potassium fluoride (KF) can precipitate tributyltin fluoride, which can then be removed by filtration.

    • Acid/Base Washes: Sequential washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO3) can help remove some tin impurities.[13]

  • Column Chromatography: While challenging, chromatographic separation can be effective with careful selection of the stationary and mobile phases.

    • Silica Gel Chromatography: Using a less polar eluent system may help in separating the more polar desired product from non-polar tin byproducts. In some cases, treating the silica gel with a base like triethylamine can improve separation.

    • Alumina Chromatography: For certain compounds, chromatography on alumina can be more effective than silica gel.[14]

  • Distillation: If the desired product is volatile, distillation can be an effective purification method to separate it from non-volatile tin residues.[2]

Protocol: Purification via KF Workup

StepActionRationale
1Reaction Quench After the reaction is complete, cool the mixture to room temperature.
2Solvent Removal Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
3Redissolution Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
4Aqueous KF Wash Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride. A white precipitate of tributyltin fluoride should form.
5Stirring Stir the biphasic mixture vigorously for at least one hour to ensure complete precipitation.
6Filtration Filter the mixture through a pad of Celite® to remove the solid tributyltin fluoride.
7Further Washes Wash the filtrate with water and then with brine.
8Drying and Concentration Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Safety and Handling

Organotin compounds, including this compound, are toxic and require careful handling to avoid exposure.[1][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][17]

  • Ventilation: All manipulations of this compound should be performed in a well-ventilated fume hood.[8][9]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[15] All organotin waste must be disposed of according to institutional and local regulations.[17][18]

  • Decontamination: Glassware that has been in contact with organotin reagents should be decontaminated. A common procedure involves rinsing with a solution of potassium permanganate in aqueous KOH, followed by a rinse with dilute HCl, water, and then an organic solvent. Alternatively, rinsing with bleach has also been suggested.[19]

Logical Relationship: Safety and Experimental Success

Safety_Workflow Proper_Handling Safe Handling Practices (PPE, Fume Hood) Minimize_Exposure Minimize Personal Exposure Proper_Handling->Minimize_Exposure Waste_Management Correct Waste Disposal Proper_Handling->Waste_Management Accurate_Results Ensure Accurate and Reproducible Results Minimize_Exposure->Accurate_Results Environmental_Protection Protect the Environment Waste_Management->Environmental_Protection

Caption: The relationship between safe handling and successful, responsible research.

References

  • Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing). (URL: [Link])
  • Tributyltin compounds (TBT) - Miljøstyrelsen. (URL: [Link])
  • Standard Operating Procedures - Del Valle Lab. (URL: )
  • Tributyltin compounds (EHC 116, 1990) - Inchem.org. (URL: [Link])
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (URL: [Link])
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (URL: [Link])
  • ORGANOTIN COMPOUNDS - CDC Stacks. (URL: [Link])
  • Dealing with Organotin reactions : r/chemistry - Reddit. (URL: [Link])
  • Stille reaction - Wikipedia. (URL: [Link])
  • Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates | Journal of the American Chemical Society. (URL: [Link])
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (URL: [Link])
  • Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. (URL: [Link])
  • Transmetal
  • introduction to organotin chemistry - and applic
  • Tin-Copper Transmetalation: Cross-Coupling of .alpha.-Heteroatom-Substituted Alkyltributylstannanes with Organohalides | Journal of the American Chemical Society. (URL: [Link])
  • This compound for Organic Synthesis and Polymers. (URL: [Link])
  • Tributyltin - Wikipedia. (URL: [Link])
  • Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds - YouTube. (URL: [Link])
  • Organotin chemistry - Wikipedia. (URL: [Link])
  • Transmetalation Reactions Producing Organocopper Reagents | Request PDF - ResearchG
  • Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13.

Sources

Technical Support Center: (Tributylstannyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Tributylstannyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile but sensitive reagent, with a specific focus on the detrimental impact of moisture. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common queries and failures encountered during experiments involving this compound.

Topic 1: Reagent Stability, Handling, and Storage

Question: I received a new bottle of this compound. What are the essential storage and handling precautions I must take?

Answer: this compound is a moisture- and air-sensitive organometallic compound.[1] Proper handling is critical to maintain its integrity and ensure reproducible results. Upon receipt, inspect the seal for any breaches. The compound should be stored under an inert atmosphere (argon or dry nitrogen) in a cool, dark place, with temperatures below 15°C being recommended.[1] Exposure to atmospheric moisture leads to hydrolysis, while oxygen can cause oxidation.[1] Always use anhydrous solvents and air-free techniques, such as a Schlenk line or a glovebox, for all manipulations.[2]

Question: My this compound, which was once a clear, colorless oil, now appears slightly cloudy or contains a white precipitate. Can I still use it?

Answer: A cloudy appearance or the presence of a white solid is a strong indicator of decomposition, primarily due to moisture. Water reacts with this compound to form tributyltin hydroxide (Bu₃SnOH), which can then condense to form bis(tributyltin) oxide ((Bu₃Sn)₂O), a white solid. The formation of tin oxides is a known side reaction, especially when not handled under strictly inert conditions.[2] Using the decomposed reagent is highly discouraged as it will contain lower-than-expected active reagent and introduce insoluble byproducts that can interfere with catalysis and purification.

Question: How does moisture chemically alter this compound and why is this problematic for my reaction?

Answer: The primary issue is the hydrolysis of the tin-carbon (Sn-C) bond, although the tin-oxygen bond in potential intermediates is also susceptible. Water acts as a proton source that can cleave the Sn-C bond, effectively destroying the reagent. The resulting tin hydroxides and oxides are not active in cross-coupling reactions and can complicate product isolation.[2]

Below is a diagram illustrating the hydrolysis pathway.

G cluster_hydrolysis Hydrolysis Pathway A (Bu₃Sn)CH₂OH This compound H2O_1 + H₂O A->H2O_1 B Bu₃SnOH Tributyltin hydroxide H2O_2 - H₂O B->H2O_2 Condensation (Dimerization) C (Bu₃Sn)₂O Bis(tributyltin) oxide (Inactive Precipitate) H2O_1->B H2O_2->C

Caption: Moisture-induced decomposition of this compound.

Topic 2: Palladium-Catalyzed Stille Cross-Coupling Reactions

Question: I am performing a Stille coupling using this compound to introduce a hydroxymethyl group, but the reaction is sluggish or yields are very low. Could trace moisture be the culprit?

Answer: Absolutely. Success in Stille coupling reactions hinges on rigorously anhydrous conditions.[3] Moisture impacts the reaction in two primary ways:

  • Reagent Degradation: As discussed, moisture hydrolyzes your this compound, reducing the concentration of the active nucleophile available for transmetalation.[1][2]

  • Catalyst Inhibition: While many palladium catalysts show some tolerance to air and moisture, their efficiency can be significantly hampered. Water can interact with the palladium center and ligands, potentially altering the catalytic activity and impeding key steps of the catalytic cycle like oxidative addition or reductive elimination.[4]

Question: What are the observable signs of a moisture-compromised Stille reaction?

Answer: Besides low yield, you might observe the formation of a black precipitate (palladium black), which indicates catalyst decomposition and loss of catalytic activity. You may also see the formation of homocoupled products from your electrophile or the formation of protodestannylation products (where the stannane is replaced by a hydrogen atom), both of which are classic symptoms of a failed transmetalation step, often exacerbated by moisture.

The Stille catalytic cycle and the point of moisture interference are visualized below.

G cluster_reactants Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Trans R¹-Pd(II)L₂-R² Trans->Pd0 Product R¹-R² Trans->Product Reductive Elimination R1X R¹-X (Aryl Halide) R1X->Pd0 Oxidative Addition R2SnBu3 R²-SnBu₃ (Stannane) R2SnBu3->OxAdd Transmetalation InactiveSn (Bu₃Sn)₂O (Inactive Tin Oxide) R2SnBu3->InactiveSn Hydrolysis Moisture Moisture (H₂O) Interference Moisture->R2SnBu3

Caption: Stille cycle showing moisture degrading the organostannane reagent.

Topic 3: Oxidation and Other Functional Group Interconversions

Question: I am trying to oxidize the hydroxyl group of this compound to the corresponding aldehyde. The reaction is messy and I am isolating tributyltin oxide. Why?

Answer: Many common oxidizing agents (e.g., those based on CrO₃ or KMnO₄) are used in aqueous or acidic media, which are incompatible with the tributylstannyl moiety.[1][2] The presence of water or acid will readily cleave the Sn-C bond, leading to the formation of tributyltin salts and oxides. For this transformation, you must use anhydrous-compatible oxidizing agents (e.g., Swern oxidation, Dess-Martin periodinane) in rigorously dried solvents. Any moisture will competitively degrade the starting material.

Part 2: Proactive Protocols for Ensuring Anhydrous Conditions

To prevent the issues detailed above, implementation of robust protocols for maintaining a moisture-free environment is paramount.

Protocol 1: Rigorous Solvent Drying

Commercial anhydrous solvents are excellent but can pick up moisture upon opening. It is best practice to use freshly dried and distilled solvents or dispense from a solvent purification system.

Objective: To prepare anhydrous tetrahydrofuran (THF), a common solvent for organostannane chemistry.[2][5]

Materials:

  • Reagent-grade THF

  • Drying agent: Sodium metal (handle with extreme care) and benzophenone

  • Distillation apparatus, oven-dried overnight (>120°C)

  • Inert gas source (Argon or Nitrogen)

Step-by-Step Methodology:

  • Pre-drying: Add approximately 100 g of calcium hydride (CaH₂) to a 2.5 L bottle of reagent-grade THF. Allow it to sit for at least 24 hours to remove the bulk of the water.

  • Apparatus Setup: Assemble the distillation apparatus while hot from the oven and immediately place it under a positive pressure of inert gas. Allow it to cool to room temperature under the inert atmosphere.

  • Charging the Still: Carefully decant the pre-dried THF into the distillation flask.

  • Adding the Indicator: To the THF, add approximately 5 g of sodium metal (cut into small pieces) and 5 g of benzophenone.

  • Refluxing: Heat the mixture to a gentle reflux under a positive pressure of inert gas.

  • Monitoring for Dryness: The solution will turn a deep blue or purple color upon reaching an anhydrous state. This is due to the formation of the sodium benzophenone ketyl radical anion, which is quenched by water and oxygen. If the color does not develop or fades, it indicates the presence of water; carefully add more sodium until the color persists.

  • Distillation and Collection: Once the deep blue/purple color is stable, distill the required volume of THF directly into your reaction flask or a flame-dried storage flask under an inert atmosphere.

  • Storage: Store the freshly distilled solvent over activated 3Å or 4Å molecular sieves in a sealed flask under an inert atmosphere.[6]

Drying AgentCompatible SolventsIncompatible SolventsNotes
Sodium/Benzophenone THF, Diethyl EtherHalogenated solvents, AlcoholsExcellent for ethers; provides a visual indicator of dryness.
**Calcium Hydride (CaH₂) **THF, Dichloromethane, AcetonitrileAlcohols, AcidsGood for pre-drying and distillation; reacts to form H₂ gas.
3Å/4Å Molecular Sieves Alcohols, Acetonitrile, DMF-Excellent for storing already dried solvents. Must be activated by heating under vacuum.[6][7]
Magnesium/Iodine Methanol, Ethanol-Forms magnesium alkoxide, which is a very effective drying agent for alcohols.[6]
Protocol 2: Setting Up a Moisture-Sensitive Reaction

Objective: To perform a Stille coupling reaction under a strictly inert atmosphere.

Materials:

  • Schlenk flask or three-necked round-bottom flask, oven/flame-dried

  • Schlenk line with dual vacuum/inert gas manifold

  • Septa, syringes, and needles

  • Anhydrous solvents and reagents

Step-by-Step Methodology:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware overnight at >120°C. Assemble the reaction flask while still hot and immediately attach it to the Schlenk line.

  • Inerting the Flask: Evacuate the flask under high vacuum for several minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases and moisture are removed. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Adding Solids: Briefly remove the septum and add any solid reagents (e.g., palladium catalyst, salts) under a strong positive flow of inert gas to prevent air ingress. Replace the septum and purge the flask again (3x vacuum/backfill cycles).

  • Adding Solvents and Liquid Reagents: Use a dry, gas-tight syringe to transfer anhydrous solvents and liquid reagents (e.g., aryl halide, this compound) through the septum. Ensure the syringe is flushed with inert gas before drawing up the liquid.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the manifold via a bubbler.

  • Workup: Quench the reaction as required, but be aware that organotin compounds are toxic and require careful handling and disposal according to institutional and environmental regulations.[8][9]

References

  • SACH. (2025, October 24). This compound for Organic Synthesis and Polymers.
  • ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
  • Anders, S., et al. (n.d.). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13.
  • Seitz, D. E., et al. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol.
  • Wikipedia. (n.d.). Stille reaction.
  • Reddit. (2021, August 29). Drying methanol without distilling.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.

Sources

Technical Support Center: (Tributylstannyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (Tributylstannyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. As a Senior Application Scientist, my goal is to explain not just the steps, but the causality behind them, ensuring your experiments are both successful and safe.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: The reaction mixture turned cloudy/precipitated a white solid, and the final yield is very low.

  • Question: I observed a white precipitate during the reaction, particularly after warming, and my final yield of this compound was significantly lower than expected. What went wrong?

  • Probable Cause & Scientific Explanation: This is a classic symptom of moisture contamination or exposure to atmospheric oxygen. The highly reactive tributyltin hydride or its lithiated intermediate can react with water (hydrolysis) or oxygen (oxidation) to form insoluble tin oxides (e.g., (Bu3Sn)2O) or hydroxides.[1] Temperatures exceeding 50°C can also accelerate the formation of these tin oxide byproducts.[1] The lithiation step using butyllithium is also extremely sensitive to moisture, which will quench the reagent and prevent the formation of the desired reactive species.

  • Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (a common procedure is overnight at 150°C) and cooled under a stream of inert gas (argon or nitrogen) before use.[2]

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), for example, should be distilled from a suitable drying agent like sodium benzophenone ketyl immediately before the reaction.[2]

    • Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be conducted under a positive pressure of an inert gas like argon or nitrogen.[1][2] This prevents oxygen and atmospheric moisture from entering the reaction vessel.

Issue 2: The reaction is sluggish and does not go to completion, even after the specified time.

  • Question: After 3 hours at room temperature, analysis of my reaction mixture shows a large amount of unreacted tributyltin hydride. Why is the reaction incomplete?

  • Probable Cause & Scientific Explanation: While high temperatures are detrimental, temperatures that are too low during the main reaction phase can also be problematic. The reaction between the tributyltin anion and paraformaldehyde requires sufficient thermal energy to proceed at a reasonable rate. If the ice bath is not removed or the ambient temperature is significantly below standard room temperature (approx. 20-25°C), the reaction kinetics will be very slow.

  • Solution:

    • Confirm Temperature Transition: Ensure the ice-water bath is removed after the addition of paraformaldehyde is complete.[2]

    • Monitor Reaction Progress: Allow the reaction to stir at ambient room temperature for the recommended duration (e.g., 3 hours).[2] If your lab is unusually cold, consider using a water bath set to ~25°C to ensure a consistent temperature.

    • Paraformaldehyde Reactivity: The depolymerization of paraformaldehyde to release monomeric formaldehyde can be rate-limiting.[3][4] While heating isn't necessary for this specific synthesis, ensure you are using a high-quality source of paraformaldehyde.[4]

Issue 3: An exothermic runaway occurred during the addition of butyllithium.

  • Question: When I added the butyllithium, the reaction became uncontrollably hot, even with an ice bath. What caused this dangerous situation?

  • Probable Cause & Scientific Explanation: The reaction between butyllithium (a strong base) and diisopropylamine to form lithium diisopropylamide (LDA), and the subsequent deprotonation steps, are highly exothermic.[1] Adding the butyllithium too quickly does not allow the cooling bath to dissipate the generated heat effectively, leading to a rapid temperature spike. This can cause the solvent (THF) to boil and can drastically increase the rate of side reactions.

  • Solution:

    • Controlled, Dropwise Addition: Add the butyllithium solution dropwise via a syringe or a pressure-equalizing dropping funnel over a sustained period (e.g., 15 minutes).[2][5] This ensures the heat generated is manageable.

    • Efficient Cooling & Stirring: Ensure the reaction flask is well-submerged in the ice-water bath and that the mixture is being stirred efficiently to promote even heat distribution.

    • Pre-cooling: Cool the solution of diisopropylamine in THF to 0°C before starting the butyllithium addition.[2][5]

Frequently Asked Questions (FAQs)

Q1: Why is the initial deprotonation step performed at 0°C?

The formation of LDA and the subsequent reaction with tributyltin hydride are highly exothermic.[1] Performing these additions at 0°C using an ice-water bath is a critical safety and process control measure. It allows the heat to be dissipated safely, preventing solvent boiling and minimizing the formation of degradation products or side reactions that can occur at higher temperatures.[1]

Q2: What is the purpose of warming the reaction to room temperature after adding paraformaldehyde?

Once the reactive tributyltin species is formed at low temperature, the reaction with formaldehyde requires more energy to proceed to completion in a reasonable timeframe. Removing the ice bath and allowing the mixture to stir at room temperature provides the necessary activation energy for the nucleophilic attack on the formaldehyde carbonyl group.[2]

Q3: Can I run the reaction at a higher temperature to speed it up?

This is strongly discouraged. This compound and its precursors are sensitive to heat.[6] Temperatures above 50°C significantly promote the formation of undesirable tin oxide byproducts, which complicates purification and reduces yield.[1] Furthermore, organotin compounds can have increased toxicity and volatility at elevated temperatures, posing a safety risk.[7][8]

Q4: How should this compound be stored to ensure stability?

Proper storage is crucial for maintaining the compound's integrity. It is sensitive to heat, light, and moisture.[6] It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark place.[6] A storage temperature of <15°C is often recommended.

Data Summary & Protocols

Key Temperature Parameters
StepReagents AddedRecommended TemperatureRationale
1. LDA Formationn-Butyllithium0°C (Ice-water bath)Control highly exothermic reaction, ensure stability of LDA.[2]
2. Stannyl Anion FormationTributyltin Hydride0°C (Ice-water bath)Control exothermic reaction, maintain stability of the reactive intermediate.[2]
3. HydroxymethylationParaformaldehyde0°C (initial), then warm to Room Temp.Initial control, then provide activation energy for reaction completion.[2]
4. StorageFinal Product<15°C (Cool, dark place)Ensure long-term stability, prevent degradation.[6]
Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[2]

A. This compound Synthesis

  • Apparatus Setup: Equip a 500-mL, three-necked, round-bottomed flask with a magnetic stirring bar, a rubber septum, an argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware has been thoroughly oven-dried and assembled while hot under a positive flow of argon.[2]

  • Initial Charge: Charge the flask with diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous tetrahydrofuran (THF).[2]

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • LDA Formation (Critical Temperature Step): Add a 1.60 M solution of butyllithium in hexane (58.4 mL, 0.093 mol) dropwise via syringe over 15 minutes while maintaining the temperature at 0°C. Stir for 30 minutes at this temperature.[2][5]

  • Tributyltin Hydride Addition (Critical Temperature Step): Add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of anhydrous THF dropwise via the dropping funnel over 50 minutes, ensuring the temperature remains at 0°C.[2]

  • Reaction with Formaldehyde (Critical Temperature Step): After stirring for another 30 minutes at 0°C, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.[2]

  • Warming Phase: Immediately after the paraformaldehyde addition, remove the ice bath and allow the heterogeneous mixture to warm to room temperature. Stir for 3 hours. The mixture should become a clear, colorless solution.[2]

  • Workup: Dilute the solution with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous phase and extract it with 150 mL of petroleum ether. Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2]

Visual Diagrams

Experimental Workflow

The following diagram illustrates the critical temperature control points during the synthesis of this compound.

G A 1. Charge Flask (Diisopropylamine, THF) B 2. Cool to 0°C (Ice-Water Bath) A->B Prepare for Exotherm C 3. Add n-BuLi Dropwise (Maintain 0°C) B->C Critical Control D 4. Add Tributyltin Hydride (Maintain 0°C) C->D Stir 30 min E 5. Add Paraformaldehyde (At 0°C) D->E Stir 30 min F 6. Remove Ice Bath & Warm to RT E->F Initiate Reaction G 7. Stir for 3 Hours (Reaction Completes) F->G Provide Activation Energy H 8. Quench & Workup G->H Product Formation

Caption: Synthesis workflow with critical temperature control points.

Temperature Deviation Consequences

This diagram shows the relationship between temperature control and the success of the synthesis.

G Optimal Optimal Temperature Control (0°C -> RT) HighYield High Product Yield Optimal->HighYield HighPurity High Purity Optimal->HighPurity TooHigh Temperature Too High (>50°C or Runaway) Oxide Tin Oxide Formation TooHigh->Oxide SideRxn Side Reactions TooHigh->SideRxn LowYield Low Yield / Impure Product Oxide->LowYield SideRxn->LowYield TooLow Temperature Too Low (During Reaction) Incomplete Incomplete Reaction TooLow->Incomplete Incomplete->LowYield

Caption: Impact of temperature deviations on reaction outcomes.

References

  • Still, W. C. (1981). tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 60, 103. doi:10.15227/orgsyn.060.0103.
  • SACH. (2025). This compound for Organic Synthesis and Polymers.
  • Wikipedia. (n.d.). Alcohol (chemistry).
  • National Institutes of Health (NIH). (2012). Chemical and physical basics of routine formaldehyde fixation.
  • Wood and Fiber Science. (1988). DETERMINATION OF PARAFORMALDEHYDE REACTIVITY AND ITS RELATIONSHIP TO PRF RESIN GELATION.
  • ResearchGate. (n.d.). Formaldehyde prepared from paraformaldehyde is stable.

Sources

inert atmosphere techniques for handling (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Tributylstannyl)methanol

Welcome to the technical support guide for this compound (CAS No. 27490-33-1). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the safe and effective handling of this air- and moisture-sensitive organotin reagent. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring both experimental success and user safety.

I. Core Principles & Initial Assessment: Understanding the "Why"

This compound is a valuable C1 building block in organic synthesis, notable for its unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl group.[1] However, its utility is matched by its reactivity towards atmospheric components. A foundational understanding of these sensitivities is not just procedural—it's the cornerstone of successful and reproducible chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is a strict inert atmosphere absolutely critical when working with this compound?

A1: The necessity for an inert atmosphere stems from two primary vulnerabilities of the carbon-tin (C-Sn) bond and the overall stability of organotin compounds:

  • Sensitivity to Oxidation: Organotin compounds can react with atmospheric oxygen. This oxidative degradation can lead to the formation of tin oxides (e.g., (Bu₃Sn)₂O), which often appear as insoluble white precipitates.[1] This decomposition depletes the active reagent, leading to failed or low-yielding reactions.

  • Moisture Sensitivity (Hydrolysis/Protodestannylation): The C-Sn bond is susceptible to cleavage by protic sources, including ambient moisture.[1][2] Water can protonate the carbon atom, leading to the formation of methane and tributyltin hydroxide (Bu₃SnOH). This process, known as protodestannylation, is often a primary cause of reagent decomposition and reaction failure.[2]

Q2: I opened a bottle of this compound and saw a small amount of white precipitate. Can I still use it?

A2: The presence of a white solid, likely a tin oxide or hydroxide, indicates some degree of decomposition. While the remaining liquid may still contain active reagent, its purity and concentration are compromised. Using such a reagent is risky and can lead to irreproducible results. For critical applications, it is strongly recommended to use a fresh, unopened bottle or to purify the reagent by distillation under reduced pressure, if feasible and safe. However, prevention is the best strategy.

Q3: What are the key differences between using a glovebox and a Schlenk line for handling this reagent?

A3: Both techniques create an inert environment but differ in application and scale.[3]

  • Glovebox: A sealed chamber filled with a high-purity inert gas (N₂ or Ar). It is ideal for manipulations involving solids, weighing samples, and preparing stock solutions where maintaining a continuous inert environment is paramount.[3]

  • Schlenk Line: A dual-manifold system providing alternating vacuum and inert gas flow.[4] It is excellent for performing reactions, solvent transfers, and filtrations in glassware specifically designed for air-sensitive chemistry.[3][5] It is generally more versatile for conducting multi-step reactions outside of a glovebox.

The choice depends on the specific task. For simply preparing a stock solution, a glovebox is often more convenient. For running a subsequent reaction with that solution, a Schlenk line is the standard tool.

Q4: My reaction failed. How can I troubleshoot if improper handling of this compound was the cause?

A4: A failed reaction, particularly in cross-coupling chemistries like the Stille reaction, can often be traced back to reagent integrity. Use the following decision tree to diagnose potential handling errors.

G Troubleshooting Failed Reaction with this compound start Reaction Failed (Low or No Product) q1 Was the glassware rigorously dried? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes q2 Was the solvent anhydrous and degassed? ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes q3 How was the reagent transferred? ans3_syringe Syringe in open air q3->ans3_syringe Open Air ans3_cannula Cannula / Syringe (inert atmosphere) q3->ans3_cannula Inert q4 Was the reaction run under a positive pressure of inert gas? ans4_no No q4->ans4_no No ans4_yes Yes q4->ans4_yes Yes res1 Root Cause: Reagent decomposition due to residual moisture on glass. ans1_no->res1 ans1_yes->q2 res2 Root Cause: Reagent decomposition from water or oxygen in solvent. ans2_no->res2 ans2_yes->q3 res3 Root Cause: Reagent decomposition from exposure to atmosphere during transfer. ans3_syringe->res3 ans3_cannula->q4 res4 Root Cause: Air leak into the system during the reaction. ans4_no->res4 res5 Handling likely OK. Investigate other parameters (catalyst, temperature, substrates). ans4_yes->res5

Caption: Troubleshooting Decision Tree for Reaction Failure.

II. Technical Data & Storage

Proper storage is the first line of defense against decomposition. Adhering to these conditions is essential for maintaining the reagent's integrity.

PropertyValueSource
Chemical Formula C₁₃H₃₀OSn[1][6][7][8]
Molecular Weight 321.09 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 110 °C @ 0.01 Torr[9]
Storage Temperature Store at < -15°C
Storage Conditions Keep dry, under inert atmosphere. Hygroscopic.[1][10]

III. Experimental Protocols & Workflows

The following protocols represent best practices for common manipulations. These are not merely steps but self-validating systems designed to prevent atmospheric contamination at every stage.

Protocol 1: Preparing Glassware and Establishing Inert Atmosphere

The foundation of any successful experiment with air-sensitive reagents is meticulously prepared glassware.[3] Residual moisture adsorbed on glass surfaces is a common source of contamination.

Objective: To prepare a reaction vessel (Schlenk flask) that is free of atmospheric air and moisture.

Methodology:

  • Cleaning: Ensure the Schlenk flask and magnetic stir bar are thoroughly cleaned and free of any chemical residue.

  • Drying: Dry the flask and stir bar in an oven (>120 °C) for at least 4 hours (or overnight) to remove bulk water.

  • Assembly: While still hot, immediately assemble the flask (add stir bar, attach septum or ground glass stopper). This prevents moisture from re-adsorbing onto the cool glass surface.

  • Connection to Schlenk Line: Securely clamp the hot flask to a lattice rod and connect it to the Schlenk line via thick-walled hosing.

  • Evacuate-Refill Cycles: Perform a minimum of three "vac-and-backfill" cycles to remove the laboratory atmosphere and replace it with high-purity inert gas (N₂ or Ar).[3][4]

    • Cycle 1: Slowly open the flask's stopcock to the vacuum manifold. Evacuate for 3-5 minutes.

    • Cycle 2: Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask.

    • Cycle 3: Repeat these steps two more times. After the final cycle, leave the flask under a positive pressure of inert gas.

Caption: Workflow for Preparing Glassware under Inert Atmosphere.

Protocol 2: Transferring this compound via Syringe

This technique is suitable for transferring small to moderate volumes (< 20 mL) of the liquid reagent from a Sure/Seal™-type bottle.

Objective: To accurately transfer a specific volume of the reagent without exposing it to the atmosphere.

Materials:

  • A bottle of this compound with a septum-sealed cap.

  • A clean, oven-dried glass syringe (Luer-lock recommended).

  • A long, clean, oven-dried needle.

  • The prepared Schlenk flask from Protocol 1.

Methodology:

  • Purge Syringe: "Flush" the syringe with inert gas. To do this, attach the needle, pierce the septum of your inert Schlenk flask, and draw a full volume of inert gas into the syringe, then expel it into the flask. Repeat this three times. This displaces the air inside the syringe.

  • Equalize Pressure: Before drawing the liquid, insert a needle connected to the inert gas line (e.g., a balloon) into the reagent bottle's septum to introduce a slight positive pressure of inert gas. This prevents a vacuum from forming as you withdraw liquid.

  • Withdraw Reagent: Pierce the septum of the reagent bottle with the purged syringe needle, ensuring the needle tip is below the liquid level. Slowly pull back the plunger to draw slightly more than the desired volume.[11]

  • Remove Bubbles: Invert the syringe (needle pointing up) and gently push the plunger to expel any trapped gas bubbles back into the reagent bottle's headspace. Adjust the volume to the exact desired amount.

  • Create Gas Buffer: With the needle still in the headspace, withdraw a small "buffer" of inert gas (~0.5 mL) into the syringe.[11][12] This small gas pocket protects the reagent in the needle from exposure during the brief transfer to the reaction flask.

  • Transfer to Flask: Withdraw the syringe from the reagent bottle and quickly pierce the septum of the prepared Schlenk flask.

  • Deliver Reagent: First, depress the plunger to add the inert gas buffer, then continue to slowly deliver the liquid reagent into the flask.

  • Rinse & Quench: After delivery, draw some solvent from the reaction flask into the syringe to rinse it, and add this back to the reaction. Immediately and carefully quench the residual reagent in the syringe and needle by drawing up and expelling a quenching solution (e.g., isopropanol), followed by other rinsing solvents.

IV. Safety & Disposal

Safety:

  • Toxicity: Organotin compounds are toxic and can be absorbed through the skin.[1][10] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical safety goggles.[10]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal. Avoid raising dust.

Disposal:

  • Waste containing organotin compounds must be treated as hazardous waste.[10][14] Do not dispose of it down the drain. Collect all liquid and solid waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal.

V. References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Leiden University. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. The Schlenk Line Survival Guide. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

  • Handling Air Sensitive Reagents and Working with a Schlenk Line. IONiC / VIPEr. [Link]

  • Methanol Safety Data Sheet. Sydney Solvents. [Link]

  • This compound Chemical Properties. LookChem. [Link]

  • This compound Product Information. Synthonix. [Link]

  • This compound CAS Information. Chemsrc. [Link]

  • This compound CAS Information. Chemsrc. [Link]

  • Methanol Safety Data Sheet. Carl ROTH. [Link]

  • This compound Product Information. Matrix Fine Chemicals. [Link]

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. National Institutes of Health (NIH). [Link]

  • Organotin chemistry. Wikipedia. [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. [Link]

  • Inert Atmosphere. YouTube. [Link]

  • palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. [Link]

  • Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • tributyl(3-methyl-2-butenyl)tin. Organic Syntheses. [Link]

Sources

Technical Support Center: Solvent Effects on (Tributylstannyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (tributylstannyl)methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of solvents in modulating reaction rates and outcomes. The unique bifunctional nature of this compound, possessing both a reactive organotin moiety and a versatile hydroxymethyl group, makes its chemistry highly dependent on the reaction medium.[1] This resource is designed to help you navigate these complexities and optimize your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, with a focus on solvent-related causes and solutions.

Issue 1: Reaction is Sluggish, Incomplete, or Fails to Initiate

Q: I've set up my reaction with this compound, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What could be the cause and how can I fix it?

A: A slow or stalled reaction is one of the most common issues and is frequently linked to suboptimal solvent choice. The solvent influences reaction rates by affecting reactant solubility and, more importantly, by stabilizing or destabilizing the transition state of the rate-determining step.[2][3]

Possible Causes & Recommended Solutions:

  • Mismatched Solvent Polarity: The mechanism of your reaction dictates the ideal solvent polarity.

    • Cause: If the reaction proceeds through a polar transition state (e.g., formation of charged intermediates, as in many SN1-type processes or the transmetalation step of a Stille coupling), a nonpolar solvent will fail to provide the necessary stabilization, resulting in a high activation energy barrier.[2][4][5]

    • Solution: Switch to a more polar solvent. For reactions that develop charge in the transition state, increasing solvent polarity generally accelerates the rate.[2] Consider screening polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN).

  • Inhibition by a Protic Solvent: The hydroxymethyl group of this compound can participate in hydrogen bonding, but more critically, if your reaction involves a strong, anionic nucleophile, a protic solvent can be detrimental.

    • Cause: Polar protic solvents (e.g., methanol, ethanol, water) can form a "cage" around anionic nucleophiles through hydrogen bonding.[6][7] This solvation shell stabilizes the nucleophile, making it less reactive and slowing down SN2-type reactions.[6][8]

    • Solution: If an SN2 mechanism is suspected, replace the protic solvent with a polar aprotic solvent (e.g., DMSO, DMF, Acetone). These solvents solvate the accompanying cation but leave the nucleophile "naked" and highly reactive.

  • Poor Reactant Solubility: An obvious but often overlooked issue.

    • Cause: The reaction is heterogeneous because one or more key reactants are not fully dissolved. This is particularly relevant for this compound, which is a relatively nonpolar, oily liquid.[9][10]

    • Solution: Before troubleshooting kinetics, confirm the solubility of all starting materials in your chosen solvent at the reaction temperature. If solubility is an issue, select a solvent with a more appropriate polarity or consider a solvent mixture.

Workflow for Solvent Screening

To systematically address a slow reaction, a logical solvent screening process is recommended.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Selection cluster_2 Phase 3: Parallel Experimentation cluster_3 Phase 4: Optimization start Reaction Stalled check_sol Confirm Solubility of All Reactants start->check_sol mech Analyze Probable Reaction Mechanism (e.g., Stille, S N 2) check_sol->mech select_solvents Select 3-4 Solvents (e.g., Toluene, THF, DMF) mech->select_solvents run_parallel Run Small-Scale Reactions in Parallel (Identical Conditions) select_solvents->run_parallel monitor Monitor Progress vs. Time (TLC, LC-MS, GC) run_parallel->monitor analyze Identify Best Performing Solvent monitor->analyze optimize Optimize Temperature & Concentration in Best Solvent analyze->optimize

Caption: A systematic workflow for troubleshooting a slow reaction by solvent screening.

Issue 2: Significant Byproduct Formation, Especially Stannane Homocoupling

Q: My reaction produces the desired product, but I'm also seeing a significant amount of R²-R² dimer from the homocoupling of my organostannane. How can the solvent influence this?

A: Stannane homocoupling is a common side reaction in Stille couplings. The solvent can play a role by influencing the stability and reactivity of the palladium catalyst and the organostannane itself.

Possible Causes & Recommended Solutions:

  • Solvent-Mediated Catalyst Decomposition:

    • Cause: Highly coordinating polar aprotic solvents like DMF or DMSO can sometimes coordinate too strongly to the palladium center. While some coordination is beneficial for catalyst stability, excessive coordination can inhibit subsequent steps in the catalytic cycle or promote side reactions. In some cases, a less coordinating solvent might be better.

    • Solution: Try switching to a less coordinating solvent such as toluene or 1,4-dioxane. These are common solvents for Stille couplings and can sometimes reduce the rate of homocoupling.[11]

  • Solvent Effects on Transmetalation Pathway:

    • Cause: The transmetalation step in the Stille reaction can proceed through different pathways (associative, dissociative, cyclic, open), and the solvent can influence which is favored. A dissociative mechanism, where a ligand leaves the palladium center, can be facilitated by a coordinating solvent.[12] This might open up pathways that lead to homocoupling.

    • Solution: Experiment with non-coordinating solvents (e.g., toluene, hexane) versus coordinating solvents (e.g., THF, DMF) to see how the product distribution changes. The addition of salts like LiCl can also dramatically alter the reaction course, and its effect can be solvent-dependent.[13]

Issue 3: Inconsistent Reaction Rates or Irreproducible Results

Q: I've run the same reaction multiple times under what I thought were identical conditions, but the reaction rate varies significantly. Could the solvent be the culprit?

A: Absolutely. Inconsistent results are often traced back to seemingly minor variations in setup, with solvent quality being a primary suspect.[14]

Possible Causes & Recommended Solutions:

  • Variable Solvent Purity/Water Content:

    • Cause: Many organometallic reactions, including those involving organostannanes and palladium catalysts, are sensitive to moisture and oxygen. Using solvent from a bottle that has been opened multiple times can introduce enough water or oxygen to inhibit the catalyst or react with sensitive intermediates.

    • Solution: Always use freshly distilled or anhydrous solvent from a reputable supplier, dispensed under an inert atmosphere (e.g., argon or nitrogen).[15][16] For particularly sensitive reactions, consider degassing the solvent (e.g., by sparging with argon or using a freeze-pump-thaw cycle).

  • Presence of Peroxides in Ethereal Solvents:

    • Cause: Ethereal solvents like THF and 1,4-dioxane can form explosive peroxides upon storage and exposure to air. These peroxides are strong oxidizing agents that can decompose catalysts and organostannane reagents, leading to failed reactions.

    • Solution: Always test ethereal solvents for the presence of peroxides before use. If peroxides are present, they must be removed by appropriate procedures (e.g., passing through activated alumina). Use solvents that contain inhibitors like BHT for storage.

Frequently Asked Questions (FAQs)

Q1: As a general principle, how does solvent polarity affect the rate of this compound reactions?

A: According to the Hughes-Ingold rules, which are based on transition state theory, the effect of solvent polarity depends on the change in charge distribution between the reactants and the transition state.[2]

  • Reaction rate increases with polarity if: The transition state is more charged or has a greater charge separation than the reactants. The polar solvent stabilizes the charged transition state more than the neutral reactants, lowering the activation energy.[2][3][4] This is typical for SN1 reactions and can be relevant for the transmetalation step in Stille couplings.[12][17]

  • Reaction rate decreases with polarity if: The reactants are more charged than the transition state. The polar solvent will strongly stabilize the reactants, increasing the energy required to reach the less polar transition state.[2][5]

  • Little to no effect if: There is no significant change in charge between reactants and the transition state.[2]

Visualizing Solvent Effects on Activation Energy

G y_axis Energy x_axis_start x_axis_start x_axis_end Reaction Coordinate x_axis_start->x_axis_end R_np Reactants TS_np Transition State (Nonpolar Solvent) R_np->TS_np ΔG‡ (high) P_np Products TS_np->P_np R_p Reactants TS_p Transition State (Polar Solvent) R_p->TS_p ΔG‡ (low) P_p Products TS_p->P_p

Sources

Technical Support Center: Managing Air-Sensitive (Tributyl-stannyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (tributylstannyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet challenging air-sensitive reagent. Here, we will address common issues encountered during experimental work, providing in-depth, field-proven insights in a question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered air-sensitive?

A1: this compound (C₁₃H₃₀OSn) is an organotin compound featuring a tributyltin group attached to a methanol moiety.[1][2] Its utility in organic synthesis stems from its role as a hydroxymethyl anion equivalent, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.[3][4] This allows for the direct introduction of a hydroxymethyl group onto various organic molecules.[4]

The air-sensitive nature of this compound arises from the susceptibility of the tin-carbon bond to oxidation.[4] Exposure to atmospheric oxygen can lead to the formation of tin oxides, which can compromise the reagent's purity and reactivity.[4] Additionally, the compound can be sensitive to moisture, which can lead to hydrolysis of the tin reagent.[4] Therefore, it is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[5][6][7][8]

Q2: I'm planning to use this compound for the first time. What are the essential storage and handling precautions?

A2: Due to its air-sensitive nature, proper storage and handling are paramount for maintaining the integrity of this compound and ensuring experimental success.

Storage:

  • It should be stored in a cold, dark environment, ideally at temperatures below -15°C, to prevent decomposition.[4][9]

  • The container must be tightly sealed and stored under an inert gas like nitrogen or argon.[4] Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive reagents.[10][11][12]

Handling:

  • All manipulations should be performed using inert atmosphere techniques, such as a Schlenk line or a glovebox.[5][6][7][8]

  • Use clean, oven-dried glassware to prevent moisture contamination.[11][12][13]

  • When transferring the reagent, use dry syringes or cannulas that have been purged with an inert gas.[8][10][11][14]

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as organotin compounds can be toxic.[9][15][16][17]

Q3: My reaction with this compound is sluggish or failing. What are the likely culprits?

A3: Several factors can contribute to a sluggish or failed reaction. Here's a troubleshooting checklist:

  • Reagent Quality: The primary suspect is often the degradation of the this compound due to improper storage or handling. If the reagent has been exposed to air or moisture, its potency will be diminished.

  • Solvent Purity: Ensure that your reaction solvents are anhydrous. Residual water can react with the organotin reagent.[13]

  • Inert Atmosphere: The reaction setup must be scrupulously maintained under an inert atmosphere. Even small leaks can introduce enough oxygen or moisture to inhibit the reaction.[7]

  • Catalyst Activity: In palladium-catalyzed reactions, the activity of the palladium catalyst is crucial. Ensure your catalyst has not been deactivated.

  • Temperature: Some reactions may require specific temperature control. Verify that your reaction temperature is appropriate for the transformation you are trying to achieve.

Q4: How can I confirm the purity of my this compound before use?

A4: Spectroscopic methods are essential for assessing the purity of this compound. ¹¹⁹Sn NMR spectroscopy is a particularly powerful technique for characterizing organotin compounds.[4][18] You can also use ¹H NMR and ¹³C NMR to check for the presence of impurities.[19] Gas chromatography (GC) can also be used to determine the purity of the material.[19]

Section 2: Troubleshooting Guide for Stille Coupling Reactions

The Stille coupling is a common application for this compound, involving a palladium-catalyzed reaction between the organostannane and an organic halide or triflate.[3][20]

Issue 1: Low yield of the desired cross-coupled product.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Transmetalation The transfer of the organic group from tin to palladium is a critical step in the catalytic cycle.[20] This step can be slow or inefficient.Consider the addition of a copper(I) co-catalyst, which has been shown to accelerate the transmetalation step in some cases.[21]
Side Reactions The organostannane can participate in unwanted side reactions, such as homocoupling.Optimize the reaction conditions, including temperature and reaction time. Lowering the temperature may help to suppress side reactions.
Ligand Choice The choice of ligand on the palladium catalyst can significantly impact the reaction outcome.Experiment with different phosphine ligands to find one that promotes the desired cross-coupling over side reactions.
Issue 2: Formation of significant amounts of tin byproducts that are difficult to remove.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction Unreacted this compound and other tin-containing species will remain in the reaction mixture.Ensure the reaction goes to completion by monitoring it with techniques like TLC or GC-MS.
Workup Procedure Standard aqueous workups may not effectively remove all organotin byproducts.Quench the reaction with an aqueous solution of potassium fluoride (KF) or sodium fluoride (NaF).[22] This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
Chromatography Challenges Tin byproducts can co-elute with the desired product during column chromatography.After the fluoride workup, the majority of the tin species should be removed. If issues persist, consider alternative purification techniques.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol outlines the fundamental steps for setting up a reaction using a Schlenk line to maintain an inert atmosphere.

Materials:

  • Oven-dried Schlenk flask with a sidearm

  • Oven-dried magnetic stir bar

  • Rubber septum

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas (Argon or Nitrogen)

  • Vacuum pump

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven (typically at >120°C for several hours) and cooled under a stream of inert gas.[11][12]

  • Assembly: Quickly assemble the hot glassware, including the stir bar, and cap the main joint with a rubber septum.

  • Purging the Flask: Connect the sidearm of the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/inert gas cycle three to five times to ensure all air and moisture are removed.[7]

  • Adding Reagents: Add dry solvents and reagents via a gas-tight syringe through the septum. For solid reagents, they can be added to the flask before purging, or quickly under a positive flow of inert gas.

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the Schlenk line.[10][11][12]

Diagram 1: Inert Atmosphere Reaction Setup

InertAtmosphereSetup cluster_schlenk_line Schlenk Line cluster_reaction_vessel Reaction Vessel Inert Gas Inert Gas Dual Manifold Dual Manifold Inert Gas->Dual Manifold Gas Inlet Vacuum Pump Vacuum Pump Vacuum Pump->Dual Manifold Vacuum Inlet Schlenk Flask Schlenk Flask Dual Manifold->Schlenk Flask Flexible Tubing Oil Bubbler Oil Bubbler Schlenk Flask->Oil Bubbler Gas Outlet Septum Septum Septum->Schlenk Flask Stir Bar Stir Bar Stir Bar->Schlenk Flask

Caption: A typical Schlenk line setup for air-sensitive reactions.

Protocol 2: Quenching and Workup of an Organotin Reaction

This protocol provides a reliable method for quenching a reaction containing organotin reagents and removing the resulting byproducts.

Materials:

  • Reaction mixture containing organotin species

  • Saturated aqueous solution of potassium fluoride (KF) or sodium fluoride (NaF)

  • Celite or diatomaceous earth

  • Filtration apparatus (e.g., Buchner funnel)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add the saturated aqueous KF or NaF solution to the reaction mixture with vigorous stirring.[22] A precipitate of tributyltin fluoride will form.

  • Stirring: Allow the mixture to stir for at least one hour to ensure complete precipitation.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated tin salts. Wash the filter cake with the organic solvent used for extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

TroubleshootingFlowchart start Low Reaction Yield check_reagent Check this compound Purity (NMR, GC) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok reagent_bad Re-purify or Use New Batch reagent_ok->reagent_bad No check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) reagent_ok->check_conditions Yes reagent_bad->start conditions_ok Conditions OK check_conditions->conditions_ok optimize Systematically Optimize Conditions conditions_ok->optimize No check_atmosphere Verify Inert Atmosphere (Check for Leaks) conditions_ok->check_atmosphere Yes optimize->start atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok fix_setup Improve Inert Atmosphere Setup atmosphere_ok->fix_setup No end Improved Yield atmosphere_ok->end Yes fix_setup->start

Caption: A decision-making guide for troubleshooting low yields.

Section 4: Safety First - Handling Organotin Compounds

Organotin compounds, including this compound, are toxic and should be handled with extreme care.[16][17][20]

  • Toxicity: They can be harmful if inhaled, ingested, or absorbed through the skin.[16][17] Potential health effects include irritation to the skin, eyes, and respiratory tract, and in some cases, damage to the central nervous system, liver, and kidneys.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[15][23] All manipulations should be conducted in a well-ventilated chemical fume hood.[24]

  • Waste Disposal: Dispose of all organotin waste, including contaminated glassware and consumables, according to your institution's hazardous waste disposal guidelines.[16][23] Do not dispose of organotin waste down the drain.

  • Spill Cleanup: In case of a spill, evacuate the area and follow your institution's spill cleanup procedures. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.[16]

Cleaning Glassware

Glassware that has been in contact with organotin compounds requires special cleaning procedures to remove residual tin species.

  • Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the organic residues. Collect this rinse as hazardous waste.

  • Oxidative Cleaning: Soak the glassware in a bleach solution or a nitric acid bath overnight.[22][23] This will oxidize the residual organotin compounds to less harmful inorganic tin species.

  • Standard Cleaning: After the oxidative cleaning, wash the glassware thoroughly with soap and water, followed by rinsing with deionized water and acetone.

References

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
  • American Chemical Society. (1987). Development of Techniques in Organometallic Chemistry. ACS Symposium Series.
  • ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
  • Wiley Online Library. (n.d.). On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Development of Techniques in Organometallic Chemistry.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?
  • YouTube. (2022). Inert Atmosphere.
  • Biocyclopedia. (n.d.). Inert atmosphere methods | Laboratory techniques.
  • Reddit. (2022). Dealing with Organotin reactions.
  • University of Rochester. (n.d.). How to Add Reagents to a Reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 27490-33-1.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.

Sources

Validation & Comparative

A Comparative Guide to the NMR Analysis of (Tributylstannyl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(Tributylstannyl)methanol stands as a versatile and widely utilized reagent in modern organic synthesis. Its unique structure, featuring a nucleophilic tributylstannyl group and a functional hydroxymethyl moiety, allows it to serve as a hydroxymethyl anion equivalent, most notably in palladium-catalyzed Stille cross-coupling reactions.[1] This capability enables the direct and efficient introduction of a crucial hydroxymethyl group into a wide array of organic molecules, a key step in the synthesis of numerous natural products and pharmaceuticals.[1][2]

This guide provides an in-depth analysis of the reaction products of this compound, with a strong focus on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the NMR signatures of the starting material and its derivatives, delve into a case study of its oxidation, and compare its analytical profile with that of common alternative hydroxymethylating agents. The aim is to equip researchers with the practical knowledge needed to confidently interpret NMR data, troubleshoot reactions, and make informed decisions when selecting reagents for their synthetic endeavors.

Chapter 1: The Synthetic Versatility of this compound

The reactivity of this compound is primarily centered around the tributylstannyl and hydroxyl groups.[1] This dual functionality allows it to participate in a range of important organic transformations.

The Stille Cross-Coupling Reaction

The most prominent application of this compound is its role as a nucleophilic partner in the Stille cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond by transferring the hydroxymethyl group to an organic halide or triflate.[1] The catalytic cycle proceeds through the well-established steps of oxidative addition, transmetalation, and reductive elimination.[2] Studies have shown that these reactions can proceed with retention of stereochemistry, highlighting the utility of chiral derivatives of this compound in asymmetric synthesis.[1][3]

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or further to a carboxylic acid derivative.[1] The outcome of the reaction is dependent on the choice of the oxidizing agent and the reaction conditions.[1] Reagents such as chromium trioxide and potassium permanganate are commonly employed for these transformations.[1]

Protection of the Hydroxyl Group

The hydroxyl group can be protected to modulate the reactivity of the molecule. For instance, it can be converted to a methoxymethyl (MOM) ether.[4] This protection strategy is particularly useful when the free hydroxyl group might interfere with subsequent reaction steps. The resulting protected compound can still participate in reactions like Stille coupling, and the MOM group can be removed under mild acidic conditions.[4]

Chapter 2: Key NMR Spectroscopic Features of Tributyltin Compounds

NMR spectroscopy is an indispensable tool for characterizing organotin compounds.[5][6] A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides a comprehensive picture of the molecular structure and can be used to monitor reaction progress and identify byproducts.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of a tributyltin compound is characterized by a series of complex multiplets in the upfield region (typically 0.8-1.7 ppm) corresponding to the protons of the three butyl groups. For this compound, a key diagnostic signal is the doublet for the methylene protons adjacent to the tin and oxygen atoms, which appears around 4.02 ppm.[4]

In the ¹³C NMR spectrum, the signals for the butyl carbons are also found in the upfield region. The chemical shifts are sensitive to the substituent on the tin atom.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful and highly diagnostic technique for the analysis of organotin compounds.[7][8] The chemical shift of the tin nucleus is very sensitive to its coordination environment and the nature of the substituents.[8][9] The chemical shift range for tin compounds is vast, spanning over 5000 ppm.[8] For many tributyltin compounds, the ¹¹⁹Sn chemical shift is a key identifier.

Table 1: Typical NMR Data for this compound and a Derivative
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)¹¹⁹Sn NMR Reference
This compound 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5 Hz)[4]Not readily availableSnMe₄ is a common reference[8]
Tributyl[(methoxymethoxy)methyl]stannane 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 12 H), 3.33 (s, 3 H), 3.74 (s, 2 H), 4.52 (s, 2 H)[4]8.9, 13.6, 27.3, 29.1, 54.9, 57.6, 99.4[4]Not specified

Chapter 3: Case Study: Analysis of a Stille Coupling Reaction

To illustrate the practical application of NMR in analyzing reactions of this compound, let's consider a typical Stille coupling with an aryl bromide.

Reaction and Expected Product

The reaction of this compound with bromobenzene in the presence of a palladium catalyst is expected to yield benzyl alcohol and tributyltin bromide.[10]

Experimental Protocol: Model Stille Coupling

A general procedure for such a reaction, based on literature precedents, would involve the following steps:[10]

  • To a flask containing this compound and a palladium catalyst (e.g., [Pd(PPh₃)₄]) under an inert atmosphere, add anhydrous solvent (e.g., 1,4-dioxane).

  • Add bromobenzene to the mixture.

  • Heat the reaction mixture (e.g., to 80 °C) and stir for a specified time (e.g., 18 hours).

  • After cooling, the mixture is concentrated and purified by flash chromatography to isolate the product.

NMR Analysis of the Reaction Mixture

Monitoring the reaction by ¹H NMR would show the gradual disappearance of the starting material signals, particularly the doublet at ~4.02 ppm for the methylene protons of this compound. Concurrently, new signals corresponding to the product, benzyl alcohol, would appear. The progress can also be tracked by observing the changes in the aromatic region of the spectrum.

¹¹⁹Sn NMR would be invaluable for tracking the conversion of the starting stannane to the tributyltin bromide byproduct. The chemical shift of the tin nucleus would shift significantly upon this change in its coordination sphere.

Workflow for NMR Analysis

G cluster_0 Reaction Setup cluster_1 NMR Analysis cluster_2 Data Interpretation cluster_3 Outcome start Stille Coupling Reaction Mixture h1_nmr ¹H NMR start->h1_nmr Acquire Spectrum c13_nmr ¹³C NMR start->c13_nmr sn119_nmr ¹¹⁹Sn NMR start->sn119_nmr monitor_sm Monitor Disappearance of Starting Material h1_nmr->monitor_sm monitor_p Monitor Appearance of Product h1_nmr->monitor_p c13_nmr->monitor_sm c13_nmr->monitor_p identify_bp Identify Byproducts (e.g., Tributyltin Bromide) sn119_nmr->identify_bp end Determine Reaction Completion and Purity monitor_sm->end monitor_p->end identify_bp->end

Caption: Workflow for NMR Analysis of a Stille Coupling Reaction.

Chapter 4: Comparison with Alternative Hydroxymethylating Agents

While this compound is a powerful reagent, concerns about the toxicity of organotin compounds have led to the development of alternatives.[11][12][13]

Silicon-Based Reagents

(Hydroxymethyl)trimethylsilane is a silicon-based alternative. While generally less reactive than their tin counterparts, silyl reagents are less toxic. From an NMR perspective, the analysis is similar, with the focus shifting to ²⁹Si NMR, which, like ¹¹⁹Sn NMR, has a wide chemical shift range and is sensitive to the silicon's environment.

Boron-Based Reagents

Hydroxymethyl MIDA (N-methyliminodiacetic acid) boronate is an example of a boron-based reagent. Boronates are often air- and moisture-stable solids, making them easier to handle. Their toxicity is also significantly lower than that of organotin compounds. For NMR analysis, ¹¹B NMR is the key technique, providing diagnostic information about the boron center.

Table 2: Performance Comparison of Hydroxymethylating Agents
Reagent TypeKey AdvantagesKey DisadvantagesPrimary Diagnostic NMR Nucleus
Organotin High reactivity, well-established protocolsHigh toxicity, purification challenges¹¹⁹Sn
Organosilicon Lower toxicity, stableGenerally lower reactivity than organotins²⁹Si
Organoboron Low toxicity, air/moisture stable, easy to handleMay require specific reaction conditions¹¹B

Chapter 5: Troubleshooting and Advanced Techniques

Identifying Impurities

A common impurity in tributyltin reagents is hexabutyldistannoxane, which can form from the oxidation of tributyltin hydride.[1] This and other tin-containing impurities can often be identified by their unique signals in the ¹¹⁹Sn NMR spectrum. Non-tin impurities can be identified through careful analysis of ¹H and ¹³C NMR spectra, often with the aid of spectral databases.[14][15]

2D NMR Techniques

For complex reaction mixtures where signals in 1D spectra overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments help to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of complex structures.

Conclusion

This compound remains a cornerstone reagent for the introduction of the hydroxymethyl group in organic synthesis. A thorough understanding of its reaction pathways and the application of multinuclear NMR spectroscopy are critical for successful and efficient synthesis. By leveraging the diagnostic power of ¹H, ¹³C, and particularly ¹¹⁹Sn NMR, researchers can effectively monitor reaction progress, identify products and byproducts, and troubleshoot unexpected outcomes. While less toxic alternatives based on silicon and boron are valuable additions to the synthetic chemist's toolbox, the high reactivity and versatility of this compound ensure its continued importance in the field.

References
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
  • 119>Sn NMR study of organotin compounds having intramolecular Sn—N coordination - Utrecht University - UU Research Portal. (URL: [Link])
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (URL: [Link])
  • High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br)
  • Efficient Synthesis of Derivatives of Tributylstannylmethanol. (URL: [Link])
  • Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing). (URL: [Link])
  • Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and - The Royal Society of Chemistry. (URL: [Link])
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (URL: [Link])
  • NMR Spectra and structures of organotin compounds - Semantic Scholar. (URL: [Link])
  • 1 H NMR Spectral Data a (δ ppm) of Organotin(IV)
  • High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals - UBC Library Open Collections - The University of British Columbia. (URL: [Link])
  • Stille reaction - Wikipedia. (URL: [Link])
  • NMR Periodic Table: Tin NMR - IMSERC. (URL: [Link])
  • (Sn) Tin NMR. (URL: [Link])
  • NMR Chemical Shifts. (URL: [Link])
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  • Five of the most common tributyltin chemicals.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
  • (PDF)
  • An Overview on Toxicity of Tributyltin - International Scientific Organiz
  • CAS No : 27490-33-1| Chemical Name : (Tributylstannyl)
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A Comparative Guide to (Tributylstannyl)methanol and Other Organotin Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, organotin reagents, also known as stannanes, have established themselves as indispensable tools for the construction of complex molecular architectures. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which facilitates the formation of new carbon-carbon bonds with high efficiency and selectivity.[1][2] This guide provides an in-depth comparison of (Tributylstannyl)methanol with other commonly employed organotin reagents, offering insights into their respective strengths, weaknesses, and optimal applications, supported by experimental context.

The Unique Profile of this compound

This compound, a colorless to pale yellow liquid, possesses a distinctive molecular structure that combines a tributyltin moiety with a hydroxymethyl group.[3][4][5] This bifunctional nature is the cornerstone of its versatility in organic synthesis. The tributylstannyl group enables its participation in classic organotin reactions, while the hydroxyl group offers a reactive site for further functionalization or can modulate the molecule's overall reactivity.[4]

One of the most significant applications of this compound is its role as a stable and effective hydroxymethyl anion equivalent.[4] The direct use of the hydroxymethyl anion is synthetically challenging due to its inherent instability. This compound circumvents this issue, providing a readily available source for the direct introduction of a hydroxymethyl group onto various organic scaffolds, a crucial transformation in the synthesis of many biologically active molecules and natural products.[4] This is particularly valuable in palladium-catalyzed Stille cross-coupling reactions, where it efficiently transfers the hydroxymethyl group to organic halides or triflates.[2][4]

Comparative Analysis of Organotin Reagents

To appreciate the specific advantages of this compound, it is essential to compare it with other widely used organotin reagents. The most common alternatives include tributyltin hydride (Bu₃SnH), tributyltin chloride (Bu₃SnCl), and tetraorganotins (e.g., tetrabutyltin, SnBu₄).

Reagent Key Features Primary Applications Limitations
This compound Hydroxymethyl anion equivalent; bifunctional with a reactive hydroxyl group.[3][4]Stille coupling for hydroxymethylation, synthesis of carbapenem antibiotics.[4][6]Potential for side reactions if the hydroxyl group is not protected.[7]
Tributyltin Hydride (Bu₃SnH) Excellent radical reducing agent due to the weak Sn-H bond.[8][9]Radical dehalogenations, deoxygenations (Barton-McCombie), and cyclizations.[8][9][10]High toxicity and lipophilicity; byproducts can be difficult to remove.[8]
Tributyltin Chloride (Bu₃SnCl) Precursor to other organotins; acts as a mild Lewis acid.[11]Synthesis of other organotin reagents (e.g., Bu₃SnH); catalyst in some reactions.[11][12]Limited direct use in C-C bond formation compared to other stannanes.
Tetraorganotins (e.g., SnBu₄) Transfers one organic group in Stille coupling; relatively stable.[2]Stille coupling, particularly for transferring simple alkyl or aryl groups.[2][13]Only one of the four organic groups is transferred, leading to poor atom economy.[2]

Mechanistic Considerations and Experimental Workflows

The choice of an organotin reagent is fundamentally dictated by the desired chemical transformation. The underlying reaction mechanisms highlight the distinct reactivity of each compound.

This compound in Stille Coupling

The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling.[2][14] In the case of this compound, the catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Stille_Coupling R-X Organic Halide (R-X) Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Complex Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Bu3SnCH2OH This compound Bu3SnCH2OH->Transmetalation R-Pd(II)-CH2OH R-Pd(II)-CH2OH Complex Transmetalation->R-Pd(II)-CH2OH Bu3SnX Tributyltin Halide Byproduct Transmetalation->Bu3SnX Reductive_Elimination Reductive Elimination R-Pd(II)-CH2OH->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-CH2OH Hydroxymethylated Product Reductive_Elimination->R-CH2OH

Caption: Catalytic cycle of the Stille reaction using this compound.

Tributyltin Hydride in Radical Dehalogenation

In contrast, tributyltin hydride is the reagent of choice for radical-mediated reductions.[8][9] The reaction is typically initiated by a radical initiator like AIBN, which generates a tributyltin radical (Bu₃Sn•). This radical then abstracts a halogen atom from an alkyl halide, creating an alkyl radical that subsequently abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the alkane product and propagate the radical chain.[9][10][15]

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 R• R• Bu3Sn• Bu3Sn• R•->Bu3Sn• AIBN radical reacts with Bu3SnH R-H R-H R•->R-H + Bu3SnH R•->R-H Bu3Sn•->R• + R-X Bu3Sn•->R•

Caption: Radical chain mechanism for the dehalogenation of an alkyl halide with tributyltin hydride.

Experimental Protocols: A Comparative Example

Objective: To illustrate the differential reactivity and application of this compound and Tributyltin Hydride.

Experiment 1: Hydroxymethylation of an Aryl Bromide using this compound

This protocol describes a typical Stille coupling reaction to introduce a hydroxymethyl group.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh₃)₄, and anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 30 minutes to precipitate the tin salts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experiment 2: Reduction of an Alkyl Bromide using Tributyltin Hydride

This protocol outlines a standard radical dehalogenation.

Materials:

  • Alkyl bromide (1.0 mmol)

  • Tributyltin hydride (1.1 mmol)

  • AIBN (0.1 mmol)

  • Anhydrous benzene or toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the alkyl bromide, AIBN, and anhydrous benzene.

  • Add tributyltin hydride to the solution via syringe.

  • Heat the reaction mixture to reflux (approximately 80 °C for benzene) for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Note that removal of tin byproducts can be challenging.

Safety and Handling Considerations

A critical aspect of working with organotin compounds is their inherent toxicity.[16][17] The toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃, with triorganotins like tributyltin derivatives being the most toxic.[16] These compounds can be absorbed through the skin and can affect the central nervous system.[17] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.[4] Special care should be taken to quench any residual organotin reagents and to dispose of tin-containing waste according to institutional guidelines.[17]

Conclusion

This compound stands out as a uniquely valuable reagent in the organotin family, primarily for its ability to act as a stable hydroxymethyl anion equivalent in Stille cross-coupling reactions. While other organotins like tributyltin hydride are unparalleled for radical reductions, they lack the specific functionality transfer capability of this compound. The choice of reagent is, therefore, a strategic decision based on the desired synthetic outcome. Understanding the distinct reactivity profiles, mechanistic pathways, and handling requirements of these powerful reagents is paramount for their safe and effective application in modern organic synthesis and drug development.

References

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.
  • Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions.
  • PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds.
  • JoVE. (2023, April 30). Video: Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride.
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Pharmacy 180. (n.d.). Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions | Organic Chemistry.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles[New Synthetic Methods(58)]. Angew. Chem. Int. Ed. Engl., 25(6), 508-524. DOI: 10.1002/anie.198605081.
  • Wikipedia. (n.d.). Stille reaction.
  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
  • REWE Group. (n.d.). Organotin Compounds.
  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
  • Seitz, D. E., & Carroll, R. D. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol.
  • ACS Catalysis. (n.d.). The Stille Reaction, 38 Years Later.
  • Michigan State University. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†.
  • Wikipedia. (n.d.). Tributyltin chloride.
  • PubChem. (n.d.). Tributyltin Chloride | C12H27ClSn | CID 15096.
  • BNT Chemicals. (n.d.). Tri-n-Butyltin Chloride.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stille reaction (Stille coupling).
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Comparison of two analytical methods for the determination of organotin compounds in marine organisms.
  • ResearchGate. (2025, October 21). Comparison of two analytical methods for the determination of organotin compounds in marine organisms | Request PDF.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • Google Patents. (n.d.). US2560042A - Preparation of butyltin chlorides.

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The Quest for Greener Hydroxymethylation: A Comparative Guide to Alternatives for (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a hydroxymethyl (-CH₂OH) group is a fundamental transformation in organic synthesis, providing a versatile handle for further molecular elaboration in the development of pharmaceuticals and other complex molecules. For decades, (tributylstannyl)methanol has served as a reliable reagent for this purpose. However, the well-documented toxicity and environmental concerns associated with organotin compounds have necessitated a shift towards safer and more sustainable alternatives.[1][2][3] This guide provides a comprehensive comparison of viable alternatives to this compound for hydroxymethylation, offering insights into their mechanisms, practical applications, and comparative performance, supported by experimental data and detailed protocols.

The Double-Edged Sword: Understanding this compound

This compound is an effective nucleophilic hydroxymethylating agent. The polarity of the carbon-tin bond allows for the facile generation of a hydroxymethyl anion equivalent upon treatment with a strong base, which can then react with various electrophiles.

Despite its utility, the use of this compound is increasingly scrutinized due to the inherent risks associated with organotin compounds. These compounds are known to be neurotoxic and can have detrimental effects on the immune and reproductive systems.[3][4] Their persistence in the environment and bioaccumulation pose significant ecological threats.[5] Consequently, the development of greener alternatives is not merely an academic exercise but a critical step towards more responsible chemical synthesis.

A New Era of Hydroxymethylation: Safer and More Efficient Alternatives

Several innovative methods have emerged as powerful alternatives to organotin-based hydroxymethylation, each with its own set of advantages in terms of safety, efficiency, and substrate scope. This guide will delve into the most promising of these, providing the necessary details for their practical implementation.

Organocatalytic α-Hydroxymethylation of Aldehydes and Ketones

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free approach to constructing chiral molecules. The direct, enantioselective α-hydroxymethylation of carbonyl compounds using small organic molecules as catalysts stands out as a particularly elegant and green alternative.

Mechanism of Action:

The reaction typically proceeds through the formation of an enamine intermediate from the reaction of the carbonyl substrate with a chiral amine catalyst, such as a proline derivative. This enamine then acts as a nucleophile, attacking formaldehyde (or a formaldehyde surrogate) to form a new carbon-carbon bond. Subsequent hydrolysis releases the α-hydroxymethylated product and regenerates the catalyst, completing the catalytic cycle.[6][7] The stereochemical outcome is dictated by the chiral environment provided by the catalyst.

Experimental Workflow: Organocatalytic α-Hydroxymethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde/Ketone E Mix & Stir A->E B Formaldehyde Source (e.g., Paraformaldehyde) B->E C Chiral Organocatalyst (e.g., Proline derivative) C->E D Solvent (e.g., Toluene) D->E F Enamine Formation E->F Catalyst Activation G Nucleophilic Attack on Formaldehyde F->G H Hydrolysis G->H I Aqueous Work-up H->I Product Release J Extraction I->J K Purification (e.g., Chromatography) J->K L α-Hydroxymethylated Product K->L

Caption: Workflow for organocatalytic hydroxymethylation.

Representative Experimental Protocol: Organocatalytic α-Hydroxymethylation of an Aldehyde [8]

  • To a stirred solution of the aldehyde (1.0 mmol) in toluene (5 mL) is added the chiral α,α-diarylprolinol silyl ether catalyst (5-10 mol%).

  • A pH 7 buffer is added, followed by an aqueous solution of formaldehyde (37 wt. %, 1.5 mmol).

  • The biphasic mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxymethylated aldehyde.

Performance and Comparison:

FeatureThis compoundOrganocatalytic Hydroxymethylation
Reagent Toxicity HighLow
Stereocontrol Achiral (unless chiral auxiliaries are used)High enantioselectivity achievable
Substrate Scope Broad (reacts with various electrophiles)Primarily aldehydes and ketones
Reaction Conditions Often requires strong base and anhydrous conditionsMild, often aqueous or biphasic conditions
Waste Products Toxic organotin byproductsMinimal, catalyst can be recycled
Typical Yields Generally good to excellentGood to excellent, but can be substrate-dependent
Silylmethyl Grignard Reagents: Silicon-Based Precision

Silylmethyl Grignard reagents, such as (isopropoxydimethylsilyl)methylmagnesium chloride, offer a less toxic alternative to their organotin counterparts for nucleophilic hydroxymethylation.[9]

Mechanism of Action:

The silylmethyl Grignard reagent acts as a nucleophile, adding to a carbonyl compound to form a β-silyl alcohol intermediate. The crucial step is the subsequent oxidative cleavage of the carbon-silicon bond, typically using hydrogen peroxide under basic conditions (Tamao-Fleming oxidation), to reveal the desired 1,2-diol product. The presence of an alkoxy group on the silicon atom is essential for this oxidative cleavage.

Reaction Pathway: Silylmethyl Grignard Reagent

G A Ketone/Aldehyde C Addition Reaction A->C B (Isopropoxydimethylsilyl)methyl Grignard Reagent B->C D β-Silyl Alcohol Intermediate C->D Formation of C-C bond E Oxidative Cleavage (H₂O₂, KHCO₃, KF) D->E Tamao-Fleming Oxidation F 1,2-Diol Product E->F C-Si bond cleavage

Caption: Hydroxymethylation using a silylmethyl Grignard reagent.

Representative Experimental Protocol: Hydroxymethylation of a Ketone using a Silylmethyl Grignard Reagent [9]

  • A solution of the (isopropoxydimethylsilyl)methyl Grignard reagent in THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to 0 °C, and a solution of the ketone (1.0 equiv) in dry THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude β-silyl alcohol is dissolved in a mixture of THF and methanol. Potassium hydrogen carbonate and potassium fluoride are added, followed by the addition of 30% hydrogen peroxide.

  • The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The reaction is worked up by adding water and extracting with diethyl ether. The combined organic extracts are washed, dried, and concentrated.

  • The final product is purified by column chromatography.

Performance and Comparison:

FeatureThis compoundSilylmethyl Grignard Reagents
Reagent Toxicity HighLow
Stereocontrol AchiralAchiral (product is a diol)
Substrate Scope BroadPrimarily aldehydes and ketones
Reaction Conditions Requires strong baseGrignard conditions (anhydrous)
Waste Products Toxic organotin byproductsSilicate byproducts (less toxic)
Typical Yields Good to excellentGood to excellent
N-(Hydroxymethyl)phthalimide: An Electrophilic Approach

In contrast to the nucleophilic nature of organotin and silylmethyl reagents, N-(hydroxymethyl)phthalimide serves as an electrophilic source of the hydroxymethyl group.[10][11]

Mechanism of Action:

N-(Hydroxymethyl)phthalimide can react with a variety of nucleophiles, such as Grignard reagents, enolates, or organocuprates. The reaction proceeds via nucleophilic attack on the methylene carbon, with the phthalimide group acting as a leaving group after a subsequent work-up step. This method is particularly useful for the hydroxymethylation of carbanions.

Representative Experimental Protocol: Hydroxymethylation of a Grignard Reagent with N-(Hydroxymethyl)phthalimide

  • A solution of the Grignard reagent (prepared in situ or from a commercial source) in an ethereal solvent is cooled to 0 °C under an inert atmosphere.

  • A solution of N-(hydroxymethyl)phthalimide (1.0 equiv) in dry THF is added dropwise to the Grignard solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the corresponding primary alcohol.

Performance and Comparison:

FeatureThis compoundN-(Hydroxymethyl)phthalimide
Reactivity NucleophilicElectrophilic
Toxicity HighModerate
Substrate Scope Reacts with electrophilesReacts with nucleophiles (e.g., Grignard reagents, enolates)
Reaction Conditions Requires strong baseDependent on the nucleophile used
Waste Products Toxic organotin byproductsPhthalimide byproduct
Typical Yields Good to excellentModerate to good
Formaldehyde Surrogates: Taming a Reactive C1 Building Block

The direct use of formaldehyde gas is often impractical due to its toxicity and difficult handling. Consequently, a variety of formaldehyde surrogates have been developed to serve as convenient and safer sources of the C1 electrophile.[6][9]

Common Formaldehyde Surrogates:

  • Paraformaldehyde: A solid polymer of formaldehyde that can be depolymerized by heating or under acidic or basic conditions to release formaldehyde in situ.[12]

  • Dimethoxymethane (Methylal): A stable liquid that can release formaldehyde under acidic conditions.[13][14][15]

  • 1,3,5-Trioxane: A cyclic trimer of formaldehyde that serves as a solid source of formaldehyde.

  • Formaldehyde N,N-Dialkylhydrazones: These act as neutral formyl anion equivalents and can participate in various C-C bond-forming reactions.[1]

The choice of surrogate often depends on the specific reaction conditions and the nature of the substrate. For instance, paraformaldehyde is commonly used in base-catalyzed aldol-type reactions, while dimethoxymethane is suitable for acid-catalyzed processes.

Conclusion and Future Outlook

The development of alternatives to this compound for hydroxymethylation reflects a broader trend in organic synthesis towards greener and more sustainable methodologies. Organocatalysis offers an excellent strategy for the enantioselective hydroxymethylation of carbonyl compounds under mild conditions. Silylmethyl Grignard reagents provide a less toxic, yet highly effective, nucleophilic alternative. Electrophilic hydroxymethylation using reagents like N-(hydroxymethyl)phthalimide expands the scope to different classes of substrates. Finally, the use of formaldehyde surrogates enhances the safety and practicality of employing this fundamental C1 building block.

While each of these methods presents distinct advantages, the optimal choice will invariably depend on the specific synthetic challenge at hand, including the nature of the substrate, desired stereochemistry, and scalability. As research in this area continues, we can anticipate the emergence of even more efficient, selective, and environmentally benign hydroxymethylation protocols, further diminishing our reliance on toxic organotin reagents and paving the way for a safer and more sustainable future in chemical synthesis.

References

  • Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211–231.
  • Boeckman, R. K., Jr., Biegasiewicz, K. F., Tusch, D. J., & Miller, J. R. (2015). Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization. The Journal of Organic Chemistry, 80(8), 4030–4045. [Link]
  • Boeckman, R. K., Jr., & Tusch, D. J. (2015). Organocatalyzed Direct Asymmetric α-Hydroxymethylation of Aldehydes. Organic Syntheses, 92, 320-327. [Link]
  • Dwivedi, R. S., Kaur, G., & Srivastava, R. C. (1985). Organotin compounds: toxicokinetic aspects. Journal of environmental science and health. Part C, Environmental carcinogenesis reviews, 3(2), 257–296.
  • Fengchen Group Co., Ltd. (n.d.). N-(Hydroxymethyl) Phthalimide Or N-Hydroxymethylphthalimide Manufacturers and Suppliers.
  • Matador, E., Monge, D., Fernández, R., & Lassaletta, J. M. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds.
  • Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]
  • PubChem. (n.d.). N-(hydroxymethyl)phthalimide.
  • Tamao, K., Ishida, N., Ito, Y., & Kumada, M. (1990). Nucleophilic Hydroxymethylation by the (Isopropoxydimethylsilyl)methyl Grignard Reagent: 1-(Hydroxymethyl)cyclohexanol from Cyclohexanone. Organic Syntheses, 69, 96. [Link]
  • Toxic-Free Future. (n.d.). Get the Facts: Organotins.
  • Van der Kerk, G. J. M., & Luijten, J. G. A. (1956). Investigations on organo-tin compounds. XIV. The preparation of some trialkyl- and triaryltin hydrides. Journal of Applied Chemistry, 6(2), 49-55.
  • Wikipedia. (n.d.). Dimethoxymethane.
  • Wikipedia. (n.d.). Hydroxymethylation.
  • Wikipedia. (n.d.). Paraformaldehyde.

Sources

A Comparative Guide to Stille and Suzuki Coupling for Hydroxymethylation: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of a hydroxymethyl group (–CH₂OH) onto aromatic and heteroaromatic scaffolds is a critical transformation. This functional group can significantly enhance solubility, provide a key site for further derivatization, and modulate biological activity. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as powerful and versatile methods for forging the necessary carbon-carbon bond to achieve hydroxymethylation.

This guide provides an in-depth, objective comparison of the Stille and Suzuki coupling reactions for this specific application. We will delve into the mechanistic underpinnings, practical considerations, and provide supporting experimental data to empower you to make an informed decision for your synthetic strategy.

At a Glance: Stille vs. Suzuki for Hydroxymethylation

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., (Hydroxymethyl)tributylstannane)Organoboron (e.g., Hydroxymethylboronic acid or its esters/salts)
Key Advantages Excellent functional group tolerance; often proceeds under neutral conditions.[1][2]Low toxicity of reagents and byproducts; vast commercial availability of boronic acids.
Key Disadvantages High toxicity of organotin reagents and byproducts; challenges in removing tin waste.[3]Often requires basic conditions, which can be incompatible with sensitive substrates.[4]
Byproducts Toxic organotin compounds.[3]Generally non-toxic and water-soluble boronic acid derivatives.

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Stille and Suzuki couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.

The Stille Coupling Cycle

The Stille reaction utilizes an organotin reagent. The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with the organostannane, where the hydroxymethyl group is transferred to the palladium center. Finally, reductive elimination yields the desired hydroxymethylated arene and regenerates the Pd(0) catalyst.[2]

Stille_Cycle cluster_0 A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) D Ar-CH₂OH C Ar-Pd(II)(CH₂OH)Ln B->C Transmetalation ((HOCH₂)SnBu₃) C->A Reductive Elimination C->D Product Formation

Caption: Catalytic cycle of the Stille coupling for hydroxymethylation.

The Suzuki Coupling Cycle

The Suzuki coupling employs an organoboron reagent, such as a boronic acid, boronate ester, or trifluoroborate salt. A key distinction from the Stille coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex. This boronate complex then readily undergoes transmetalation with the Pd(II) intermediate.

Suzuki_Cycle cluster_0 A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) D Ar-CH₂OH C Ar-Pd(II)(CH₂OH)Ln B->C Transmetalation C->A Reductive Elimination C->D Product Formation E (HOCH₂)B(OR)₂ + Base -> [(HOCH₂)B(OR)₂(Base)]⁻ E->C

Caption: Catalytic cycle of the Suzuki coupling for hydroxymethylation.

Head-to-Head Comparison: Performance and Practicality

While a direct, side-by-side comparison for the hydroxymethylation of the exact same substrate under identical conditions is scarce in the literature, we can draw valuable insights from existing data on similar transformations.

A study on the functionalization of diazocines provides a useful proxy for comparing the two methods.[5] In the coupling of an electron-rich aryl bromide (4-bromoanisole), both methods gave high yields (Stille: 90%, Suzuki: 95%). However, for a more sterically hindered substrate (1-bromo-2-isopropylbenzene), the Stille coupling significantly outperformed the Suzuki coupling (86% vs. 60% yield).[5] This suggests that the Stille coupling may be more robust for sterically demanding substrates.

Conversely, in the coupling with heterocyclic bromides like 4-bromopyridine, the Stille reaction required higher temperatures and a change of solvent to achieve a good yield, while the Suzuki coupling failed under standard conditions, highlighting the substrate-dependent nature of these reactions.[5]

Experimental Protocols

Protocol 1: Stille Hydroxymethylation of an Aryl Bromide

This protocol is adapted from the synthesis of (hydroxymethyl)tributylstannane and general Stille coupling procedures.[6]

Step 1: Synthesis of (Methoxymethoxy)methyltributylstannane (Protected Hydroxymethylating Agent)

  • To a solution of diisopropylamine in dry THF at 0 °C under an inert atmosphere, add n-butyllithium and stir for 30 minutes.

  • Add tributyltin hydride and stir for another 30 minutes.

  • Add paraformaldehyde in one portion, remove the ice bath, and stir at room temperature for 3 hours.

  • Work up the reaction by diluting with petroleum ether and washing with water.

  • Protect the resulting alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield tributyl[(methoxymethoxy)methyl]stannane.

Step 2: Stille Coupling

  • In a flame-dried flask, dissolve the aryl bromide (1.0 equiv), tributyl[(methoxymethoxy)methyl]stannane (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an appropriate solvent (e.g., DMF or toluene).

  • Degas the solution with argon or nitrogen.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction by partitioning between an organic solvent and aqueous potassium fluoride solution to remove tin byproducts.

  • Purify the crude product by flash column chromatography.

  • Deprotect the MOM group using acidic conditions (e.g., HCl in methanol) to afford the final hydroxymethylated product.

Protocol 2: Suzuki Hydroxymethylation of an Aryl Halide

This protocol is based on the direct hydroxymethylation using potassium acetoxymethyltrifluoroborate.[7]

Step 1: Suzuki Coupling

  • In a reaction vessel, combine the aryl halide (1.0 equiv), potassium acetoxymethyltrifluoroborate (1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a mixture of a suitable organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The resulting acetoxymethylated arene is then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the desired hydroxymethylated product.

  • Purify the final product by flash column chromatography.

Decision-Making Workflow

To aid in the selection process, the following decision tree can be utilized:

Decision_Tree start Start: Need for Hydroxymethylation q1 Is the substrate sensitive to basic conditions? start->q1 stille Consider Stille Coupling q1->stille Yes q2 Are there concerns about the toxicity of tin reagents? q1->q2 No suzuki Consider Suzuki Coupling q2->suzuki Yes q3 Is the substrate sterically hindered? q2->q3 No q3->stille Yes q3->suzuki No

Caption: A decision-making workflow for selecting between Stille and Suzuki coupling for hydroxymethylation.

Conclusion and Future Outlook

Both Stille and Suzuki couplings are formidable tools for the hydroxymethylation of aryl and heteroaryl compounds. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the wide availability of starting materials.[3] However, the Stille coupling's excellent functional group tolerance and its ability to proceed under neutral conditions make it an invaluable alternative, particularly for base-sensitive or sterically demanding substrates.[1][5]

The choice between these two powerful reactions should be guided by a careful consideration of the specific substrate, the desired reaction conditions, and the tolerance for toxic byproducts. As catalyst technology continues to advance, we can anticipate the development of even milder and more efficient protocols for both reactions, further expanding their utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure.
  • Practical methylation of aryl halides by Suzuki-Miyaura coupling - ResearchGate.
  • Stille Coupling - Organic Chemistry Portal.
  • Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. - Semantic Scholar.
  • Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate - Organic Chemistry Portal.
  • Ch 23 Stille and Suzuki Coupling - YouTube.
  • Org. Synth. 2011, 88, 197.
  • ChemInform Abstract: Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. - ResearchGate.
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH.
  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support - ResearchGate.
  • Stille reaction - Wikipedia.
  • Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH.

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A Comparative Guide to Validating (Tributylstannyl)methanol as a Synthetic Route for Hydroxymethylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the selection of a synthetic route is a critical decision governed by efficiency, scalability, and, paramountly, the purity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of a synthetic pathway utilizing (Tributylstannyl)methanol, a versatile but challenging reagent. We will objectively compare its performance against contemporary alternatives, supported by experimental frameworks and a clear rationale for procedural choices, to empower you in making informed decisions for your synthetic challenges.

The Role of this compound in Modern Synthesis

This compound, an organometallic compound, serves as a stable and effective hydroxymethyl anion equivalent.[1] Its primary utility is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, where it enables the direct installation of a hydroxymethyl (-CH₂OH) group onto various organic scaffolds.[1][2] This transformation is invaluable in the synthesis of complex natural products and pharmaceuticals, as the primary alcohol moiety is a versatile handle for further functionalization.[1]

However, the use of organotin compounds is not without significant drawbacks, primarily their inherent toxicity and the difficulty of removing tin-containing byproducts from the final product.[3][4] These challenges necessitate a rigorous validation and comparison against other available synthetic technologies.

The this compound Route: Stille Cross-Coupling

The Stille reaction is a powerful method for forming carbon-carbon bonds due to the stability of organostannanes to air and moisture and their tolerance for a wide array of functional groups.[4][5]

Experimental Protocol: Stille Coupling of an Aryl Halide

This protocol outlines a representative Stille cross-coupling reaction between an aryl bromide and this compound to synthesize a benzyl alcohol derivative.

Objective: To validate the efficiency of hydroxymethyl group transfer from this compound to an aromatic ring.

Materials:

  • Aryl Bromide (e.g., 4-bromotoluene)

  • This compound[6][7]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous Lithium Chloride (LiCl)

  • Saturated aqueous solution of Potassium Fluoride (KF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous LiCl (3.0 eq). The lithium salt is often necessary to facilitate the transmetalation step, particularly with less reactive organic halides.[8]

  • Solvent and Catalyst: Add anhydrous, degassed 1,4-dioxane via cannula or syringe. Bubble nitrogen or argon through the solution for 15-20 minutes to ensure it is oxygen-free. Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Tin Removal: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. The critical step is the removal of the tributyltin bromide byproduct. This is achieved by stirring the organic solution vigorously with a saturated aqueous solution of KF for 1-2 hours. This process precipitates the tin byproduct as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure benzyl alcohol product.

Causality and Rationale:
  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective Pd(0) source for Stille couplings. It is stable enough to be handled briefly in air but provides the active catalytic species in solution.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.

  • Tin Removal: The high toxicity of organotin compounds makes their removal a non-negotiable step, especially in a pharmaceutical context.[9][10] The fluoride workup is an effective, though not always perfect, method for precipitating the tin waste.[11] The lipophilicity of tributyltin derivatives often makes them difficult to separate from products of similar polarity via chromatography alone.[3]

Experimental Workflow Diagram

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble Flame-Dried Glassware prep2 Establish Inert Atmosphere (N2/Ar) prep1->prep2 reagents Add Aryl Halide, (Bu3Sn)CH2OH, LiCl prep2->reagents solvent Add Degassed Dioxane reagents->solvent catalyst Add Pd(PPh3)4 Catalyst solvent->catalyst heat Heat to Reflux (12-24h) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool quench Dilute with EtOAc & Stir with aq. KF cool->quench filter Filter through Celite to Remove Tin Salts quench->filter extract Aqueous Extraction (H2O, Brine) filter->extract dry Dry (MgSO4) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Workflow for a Palladium-Catalyzed Stille Coupling Reaction.

Alternative Synthetic Routes: Moving Beyond Tin

The significant toxicity and purification challenges associated with organotin reagents have driven the development of alternative cross-coupling methods.[12][13] Here, we evaluate two prominent alternatives: the Suzuki-Miyaura and Hiyama couplings.

Alternative 1: The Suzuki-Miyaura Coupling

The Suzuki coupling utilizes organoboron reagents (boronic acids or esters), which are generally less toxic and whose byproducts are more easily removed than their organotin counterparts.

Protocol: Suzuki Coupling with a Hydroxymethyl-Substituted Boronic Ester

Objective: To synthesize a benzyl alcohol derivative using a boronic ester, providing a direct comparison to the Stille route.

  • Reagent Preparation: The required reagent, (hydroxymethyl)boronic acid pinacol ester, is commercially available or can be synthesized.

  • Reaction Setup: In a procedure analogous to the Stille coupling, combine the aryl bromide (1.0 eq), (hydroxymethyl)boronic acid pinacol ester (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water or THF/water).

  • Execution: Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed.

  • Workup: After cooling, dilute with an organic solvent, wash with water to remove the base and boron byproducts, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Alternative 2: The Hiyama Coupling

The Hiyama coupling employs organosilicon compounds, which are exceptionally stable, low in toxicity, and environmentally benign.[14] Activation of the silicon-carbon bond, typically with a fluoride source or under basic conditions, is required to facilitate transmetalation.[14]

Protocol: Hiyama Coupling with a Hydroxymethyl-Substituted Silanol

Objective: To validate a silicon-based route for hydroxymethylation.

  • Reagent Preparation: The key reagent is a hydroxymethyl-functionalized organosilane, such as (hydroxymethyl)dimethylsilanol.

  • Reaction Setup: Combine the aryl bromide (1.0 eq), (hydroxymethyl)dimethylsilanol (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos) (0.05 eq), and an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) (1.5 eq), in an anhydrous solvent like THF or dioxane.

  • Execution: Heat the reaction (typically 60-100 °C) until completion.

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with water to remove the fluoride salts and siloxane byproducts.

  • Purification: Dry, concentrate, and purify via column chromatography.

Performance Comparison: Stille vs. Suzuki vs. Hiyama

The choice of synthetic route is a multi-parameter optimization problem. The following table provides a comparative summary of the key performance indicators for each methodology.

FeatureStille Coupling this compoundSuzuki Coupling (Boronic Ester)Hiyama Coupling (Organosilanol)
Reagent Toxicity High . Organotins are neurotoxic and immunotoxic.[4][9]Low . Boronic acids are generally considered to have low toxicity.Very Low . Organosilanes are environmentally benign and have minimal toxicity.[14]
Byproduct Removal Difficult . Lipophilic tin byproducts often co-elute with the product. Requires specific workup (e.g., KF).[3][11]Easy . Boron byproducts are typically water-soluble and easily removed by aqueous extraction.Moderate . Siloxane byproducts can sometimes be challenging to remove but are generally easier than tin.
Functional Group Tol. Excellent . Tolerates a wide range of functional groups.[5]Good . Sensitive to certain functional groups that may react with the base.Excellent . Very high functional group tolerance.
Reaction Conditions Often requires elevated temperatures. Can be base-free.[15]Requires a base, which can limit substrate scope.Requires an activator (fluoride or base).
Reagent Stability Good stability to air and moisture.Generally stable, but boronic acids can undergo protodeboronation or trimerization.Excellent stability. Very robust reagents.
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent
Cost Reagents can be expensive.Boronic acids/esters are often more cost-effective.Silane reagents can be more expensive, but costs are decreasing.
Scalability Concern High . Toxicity and waste disposal are major hurdles for large-scale synthesis.Good . Widely used in industrial processes.Good . Gaining traction for industrial applications due to safety profile.

Decision-Making Framework for Route Selection

Choosing the optimal synthetic route requires a logical evaluation of the project's specific constraints and goals. The following decision tree provides a framework for this process.

Decision_Tree start Project Goal: Synthesize R-CH2OH via Cross-Coupling q1 Are trace heavy metal impurities a critical concern for the final product (API)? start->q1 q2 Is the substrate sensitive to basic conditions? q1->q2 No suzuki Use Suzuki Route (Boronic Ester) - Good general choice, well-established q1->suzuki Yes q3 Is functional group tolerance the highest priority? q2->q3 No stille_base_sensitive Use Stille Route - Base-free conditions are a key advantage q2->stille_base_sensitive Yes stille Use Stille Route This compound - High risk, requires rigorous purification validation q3->stille Yes (Highest Tolerance) q3->suzuki No (Good Balance) hiyama Use Hiyama Route (Organosilanol) - Excellent safety profile, good for sensitive substrates suzuki->hiyama Consider Hiyama for even better safety profile

Caption: Decision framework for selecting a hydroxymethylation cross-coupling route.

Conclusion and Recommendations

The validation of a synthetic route using this compound reveals a powerful but flawed methodology.

  • Validated Use Case: The Stille reaction with this compound is a valid choice in specific, well-justified scenarios. Its primary advantages are its excellent functional group tolerance and the ability to perform the reaction under base-free conditions, which is critical for highly sensitive substrates. It may be considered in early-stage discovery chemistry where speed and substrate scope are prioritized over scalability and toxicity concerns.

  • Superior Alternatives: For process development, scale-up, and particularly for the synthesis of APIs, the Suzuki-Miyaura and Hiyama couplings are demonstrably superior alternatives . The low toxicity of the reagents, the ease of byproduct removal, and the overall "greener" profile of these methods align far better with the stringent requirements of the pharmaceutical industry. The risk of toxic tin contamination in the final product often makes the Stille route untenable from a regulatory and safety standpoint.

References

  • SACH. This compound for Organic Synthesis and Polymers. [Link]
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 42(10), 1574-1585. [Link]
  • Organic Chemistry Portal. Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. [Link]
  • Reddit. How toxic organotin compounds really are?. [Link]
  • Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5211-5243. [Link]
  • Molecules Editorial Office. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4696. [Link]
  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. [Link]
  • Girasolo, M. A., et al. (2018). Medicinal Properties of Organotin Compounds and Their Limitations Caused by Toxicity. Journal of Inorganic Biochemistry, 182, 105-115. [Link]
  • Farina, V., & Roth, G. P. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
  • Uddin, M. J., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

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A Comparative Guide to the Mechanistic Nuances of (Tributylstannyl)methanol and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise introduction of a hydroxymethyl group (-CH₂OH) is a frequently encountered and critical transformation. For decades, (Tributylstannyl)methanol has served as a reliable and effective reagent for this purpose, primarily through the palladium-catalyzed Stille cross-coupling reaction. However, growing concerns over the toxicity of organotin compounds have spurred the development of safer and more environmentally benign alternatives. This guide provides an in-depth, mechanistically-driven comparison of this compound with its contemporary organosilane and organoboron counterparts, offering experimental data and field-proven insights to inform your selection of the optimal synthetic strategy.

This compound: The Established Workhorse

This compound, a colorless oil, has been a valuable tool for the direct installation of a primary alcohol functionality onto various organic scaffolds.[1] Its utility is rooted in the palladium-catalyzed Stille cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[2]

The Stille Coupling Mechanism: A Closer Look

The catalytic cycle of the Stille reaction involving this compound is a well-studied process consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Stille_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Ar/Vinyl-X R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Rate-Determining) Pd(II)_Complex->Transmetalation Bu3SnCH2OH This compound Bu3SnCH2OH->Transmetalation Pd(II)_Intermediate R-Pd(II)-CH2OH(L_n) Transmetalation->Pd(II)_Intermediate Byproduct Bu3Sn-X Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-CH2OH Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

A pivotal insight into the mechanism of the transmetalation step comes from stereochemical studies. Experiments using enantiomerically pure (S)-tributylstannyl[D₁]methanol in Stille cross-coupling reactions have demonstrated that the chiral hydroxymethyl group is transferred with retention of configuration, resulting in an enantiomerically pure product.[1][3] This finding strongly supports a concerted, associative mechanism for the transmetalation step, where the organostannane coordinates to the palladium center prior to the transfer of the hydroxymethyl group.

Experimental Protocol: Stille Coupling of Bromobenzene with this compound

The following protocol provides a practical example of a Stille coupling reaction using this compound.[3]

Reaction: Bromobenzene + this compound → Phenylmethanol

Reagents and Conditions:

  • Bromobenzene: 0.9 mmol

  • This compound: 1.35 mmol

  • Catalyst: [Pd(PPh₃)₄] (0.045 mmol)

  • Solvent: Anhydrous 1,4-dioxane (4 mL)

  • Temperature: 80 °C

  • Time: 18 hours

  • Atmosphere: Argon

Procedure:

  • To a flask under an argon atmosphere, add this compound and [Pd(PPh₃)₄].

  • Add anhydrous 1,4-dioxane and bromobenzene at room temperature.

  • Stir the mixture at 80 °C for 18 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography (hexane/EtOAc, 5:1) to yield phenylmethanol.

Yield: 57%[3]

The Rise of Greener Alternatives: Organosilanes and Organoborons

The primary driver for seeking alternatives to this compound is the inherent toxicity of organotin compounds and their byproducts, which can be challenging to remove from the final product.[4] Organosilanes and organoboron compounds have emerged as promising, less toxic alternatives for hydroxymethylation reactions.

Organosilanes: The Hiyama Coupling

Organosilanes offer a more environmentally friendly option for cross-coupling reactions. The Hiyama coupling utilizes organosilanes in a palladium-catalyzed reaction that often requires activation by a fluoride source or a base to facilitate transmetalation.[5]

A notable example of a hydroxymethyl equivalent in this class is the use of organo[2-(hydroxymethyl)phenyl]dimethylsilanes. These reagents have the advantage of an internal activating group, the hydroxymethylphenyl moiety, which allows the cross-coupling to proceed without the need for external activators.[5]

Performance Data for an Organosilane Alternative:

While direct comparative data with this compound is scarce, studies on the Hiyama coupling of various aryl halides with functionalized organosilanes demonstrate the potential of this methodology. For instance, the coupling of aryl bromides with aryltriethoxysilanes can achieve high yields, and the methodology is tolerant of a wide range of functional groups.[6]

Organoboron Compounds: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another widely adopted, palladium-catalyzed cross-coupling reaction that utilizes generally non-toxic and stable organoboron reagents, such as boronic acids and their esters.[7] Potassium (hydroxymethyl)trifluoroborate and its derivatives have been developed as effective hydroxymethyl anion equivalents for Suzuki-Miyaura couplings.[8]

Performance Data for an Organoboron Alternative:

Potassium alkoxymethyltrifluoroborates have been shown to couple effectively with various aryl chlorides, providing good yields of the corresponding hydroxymethylated products.[8] For example, the coupling of benzyloxymethyltrifluoroborate with 4-chlorobenzonitrile using a palladium catalyst and RuPhos as a ligand resulted in a good yield of the desired product.[8]

Comparative Analysis: Stille vs. Hiyama vs. Suzuki-Miyaura for Hydroxymethylation

FeatureThis compound (Stille)Organosilanes (Hiyama)Organoboron Compounds (Suzuki-Miyaura)
Toxicity High toxicity of tin reagents and byproducts.[4]Low toxicity.[9]Generally low toxicity and environmentally benign byproducts.[7]
Stability Generally stable to air and moisture.[2]Stable and easy to handle.[5]Boronic acids can be prone to protodeboronation; trifluoroborate salts are more stable.[7]
Reaction Conditions Often requires elevated temperatures.Can often be performed under milder conditions, sometimes without an activator.[5]Generally mild conditions, but requires a base.[7]
Byproduct Removal Can be challenging.[4]Generally straightforward.[9]Usually easy to remove.[7]
Substrate Scope Broad, high tolerance for functional groups.[2]Broad, with good functional group tolerance.[6]Very broad, but can be sensitive to base-labile functional groups.[7]
Cost & Availability Commercially available, but can be expensive. (e.g., ~$220/g).Availability of functionalized silanes is growing; can be cost-effective. (e.g., 1,4-Bis(hydroxydimethylsilyl)benzene ~$268/25g).[]Wide variety of boronic acids and esters are commercially available; functionalized trifluoroborates can be more specialized and costly. (e.g., Potassium (acetoxymethyl)trifluoroborate ~$103.50/g).
Mechanistic Distinctions in Transmetalation

The rate-determining transmetalation step is a key point of mechanistic differentiation between these coupling reactions.

Transmetalation_Comparison cluster_stille Stille cluster_hiyama Hiyama cluster_suzuki Suzuki-Miyaura Stille_TS Associative Mechanism (Retention of Stereochemistry) Hiyama_TS Requires Activation (F⁻ or Base) Forms Pentacoordinate Silicate Suzuki_TS Base-Mediated Formation of Boronate (Multiple Proposed Pathways) R-Pd(II)-X R-Pd(II)-X(L_n) R-Pd(II)-X->Stille_TS Bu₃SnCH₂OH R-Pd(II)-X->Hiyama_TS R'₃SiCH₂OH + Activator R-Pd(II)-X->Suzuki_TS B(OR)₂CH₂OH + Base

Sources

A-Comparative-Guide-to-the-Kinetic-Analysis-of-(Tributylstannyl)methanol-Coupling-Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_

For Researchers, Scientists, and Drug Development Professionals

Introduction- The-Critical-Role-of-the-Hydroxymethyl-Group-in-Drug-Design

The introduction of a hydroxymethyl (-CH2OH) group into a molecule is a key strategy in medicinal chemistry.[1] This small functional group can significantly alter a compound's physicochemical properties, leading to enhanced aqueous solubility, improved metabolic stability, and novel interactions with biological targets.[1][2] The hydroxymethyl group can act as a pharmacophore, forming crucial hydrogen bonds with receptors, or serve as a versatile synthetic handle for further molecular elaboration.[1] Consequently, robust and efficient methods for introducing this moiety are of paramount importance in the synthesis of new therapeutic agents.[2]

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Stille reaction, which utilizes organotin reagents, is a powerful tool for carbon-carbon bond formation.[3][4][5] (Tributylstannyl)methanol has emerged as a valuable reagent for the direct introduction of the hydroxymethyl group via Stille coupling. This guide provides an in-depth kinetic analysis of this compound coupling reactions, compares its performance with alternative hydroxymethylating agents, and offers detailed experimental protocols to aid researchers in optimizing their synthetic strategies.

This compound-in-Stille-Coupling-Reactions

This compound is an air- and moisture-stable organostannane that serves as a direct equivalent of a hydroxymethyl anion in Stille cross-coupling reactions.[3][6] It reacts with a variety of organic electrophiles, most commonly aryl and vinyl halides or triflates, in the presence of a palladium catalyst to form the desired hydroxymethylated product.[7][8]

A significant advantage of the Stille reaction is its excellent functional group tolerance, allowing for the coupling of complex substrates without the need for extensive protecting group strategies.[7][9] However, a major drawback of organotin reagents, including this compound, is their inherent toxicity.[3][8][10] Tributyltin compounds are known to be neurotoxic and can have detrimental effects on the immune and reproductive systems.[11][12][13][14] Therefore, stringent safety precautions must be taken when handling these reagents, and careful purification is required to remove toxic tin byproducts from the final product.[9]

Kinetic-Analysis-of-(Tributylstannyl)methanol-Coupling-Reactions

Understanding the kinetics of a reaction is crucial for optimizing reaction conditions, maximizing yield, and elucidating the reaction mechanism. The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]

The-Catalytic-Cycle-of-Stille-Coupling

Stille_Coupling_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst R1-Pd(II)L2-X Oxidative Adduct Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 Transmetalated Complex R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnBu3) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 Coupled Product R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

For most Stille couplings, the transmetalation step is considered to be the rate-determining step.[7][9] This is the step where the organic group from the organostannane is transferred to the palladium center. The rate of transmetalation is influenced by several factors, including the nature of the organic groups, the ligands on the palladium catalyst, and the solvent.

Experimental-Methodologies-for-Kinetic-Monitoring

The progress of a this compound coupling reaction can be monitored using various analytical techniques to determine the reaction rate and order.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for monitoring reaction kinetics. Aliquots are taken from the reaction mixture at specific time intervals, quenched, and analyzed to determine the concentration of reactants and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide real-time information about the concentration of various species in the reaction mixture without the need for sampling and quenching.

  • Infrared (IR) Spectroscopy: In-situ IR spectroscopy can also be used to monitor the disappearance of reactants and the appearance of products by tracking characteristic vibrational frequencies.

Experimental-Protocol-for-Kinetic-Analysis

The following is a general protocol for the kinetic analysis of a this compound coupling reaction using GC analysis.

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh3)4), a solvent (e.g., toluene or THF), and an internal standard (for GC analysis).

  • Initiation and Sampling: The reaction is initiated by placing the vessel in a preheated oil bath. At regular time intervals, an aliquot of the reaction mixture is withdrawn using a syringe and immediately quenched (e.g., with a dilute acid solution).

  • Sample Preparation and Analysis: The quenched aliquot is diluted with a suitable solvent and analyzed by GC to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis: The concentration data is plotted against time to generate a reaction profile. From this profile, the initial reaction rate can be determined. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, and the rate law for the reaction can be established.

Comparative-Analysis- this compound-vs.-Alternative-Hydroxymethylating-Agents

While this compound is an effective reagent, its toxicity necessitates the exploration of alternatives. The choice of a hydroxymethylating agent often depends on the specific substrate, desired reaction conditions, and tolerance for byproducts.

Reagent/MethodCoupling PartnerTypical CatalystAdvantagesDisadvantages
This compound Aryl/Vinyl Halides, TriflatesPd(0) complexesExcellent functional group tolerance, stable reagent.[7]High toxicity of tin compounds, difficult to remove tin byproducts.[3][10]
Formaldehyde/Paraformaldehyde Organolithium or Grignard ReagentsN/AInexpensive, readily available.Highly reactive, can lead to side reactions, requires strongly basic/nucleophilic conditions.
Protected Methanol Equivalents (e.g., MOM-Cl, SEM-Cl) Organolithium or Grignard ReagentsN/AMilder than formaldehyde, allows for protection of the hydroxyl group.Requires an additional deprotection step.
Suzuki-Miyaura Coupling with Hydroxymethylboronic Esters Aryl/Vinyl Halides, TriflatesPd(0) complexesLow toxicity of boron compounds, generally high yields.Boronic esters can be unstable, may require specific reaction conditions.
Negishi Coupling with Hydroxymethylzinc Reagents Aryl/Vinyl Halides, TriflatesPd(0) or Ni(0) complexesHigh reactivity, good functional group tolerance.Organozinc reagents are often moisture and air-sensitive.

Conclusion

This compound is a valuable reagent for the direct hydroxymethylation of aryl and vinyl halides and triflates via the Stille cross-coupling reaction. Kinetic analysis of these reactions is essential for understanding the reaction mechanism and optimizing conditions. While the toxicity of organotin compounds is a significant concern, the high functional group tolerance of the Stille reaction makes it a powerful tool in complex molecule synthesis. For many applications, however, alternative hydroxymethylating agents, such as those used in Suzuki-Miyaura or Negishi couplings, may offer a safer and equally effective approach. The choice of reagent should be made after careful consideration of the specific synthetic challenge, including the nature of the substrate, the desired scale of the reaction, and the available purification techniques.

References

  • Stille reaction - Wikipedia.
  • Stille Coupling | OpenOChem Learn.
  • The Stille Reaction - Chem 115 Myers.
  • Synthesis, Characterization, and Applications of Hydroxymethylene Compounds.
  • Stille Coupling - Chemistry LibreTexts.
  • Pd cross-coupling mechanism of the Stille reaction. - ResearchGate.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Organo-tin compounds - DCCEEW.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PubMed Central.
  • The Mechanisms of the Stille Reaction - University of Windsor.
  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube.
  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
  • Organotin Compounds - REWE Group.
  • HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH.
  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PubMed Central.
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure.
  • Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - RSC Publishing.
  • of the results obtained from the evaluation of pharmacological activity, toxicity and other studies carried out with NFOH (93). - ResearchGate.
  • The underappreciated hydroxyl in drug discovery - Hypha Discovery Blogs.
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. - ResearchGate.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction | Request PDF - ResearchGate.
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications.
  • Application of statistical design of experiment to identify key factors in cross coupling reactions - PubMed Central.
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions.
  • Stille Coupling - Organic Chemistry Portal.

Sources

A Researcher's Guide to (Tributylstannyl)methanol: A Cost-Benefit Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic introduction of a hydroxymethyl group (–CH₂OH) is a cornerstone transformation, paving the way for the synthesis of complex molecules and pharmaceuticals. Among the reagents available for this purpose, (Tributylstannyl)methanol has carved out a niche as a potent and versatile hydroxymethyl anion equivalent. However, its utility is shadowed by the significant toxicity and environmental concerns associated with organotin compounds. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, objectively comparing its performance with viable alternatives and providing the necessary experimental data to inform your research decisions.

This compound: The Double-Edged Sword

This compound, with the chemical formula C₁₃H₃₀OSn, is a colorless oil that serves as a stable and storable source of the elusive hydroxymethyl anion (⁻CH₂OH).[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it efficiently transfers the hydroxymethyl group to organic halides or triflates, forming a new carbon-carbon bond.[1] This transformation is invaluable for installing a primary alcohol, a functional group amenable to a wide array of further chemical modifications.[1]

The synthesis of this compound itself is achievable through several routes, including the reaction of tributyltin hydride with paraformaldehyde in the presence of a base like lithium diisopropylamide (LDA).[2]

The "Benefit" Side of the Equation: Synthetic Utility

The principal advantage of this compound lies in its reliability and broad applicability in the Stille reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for C-C bond formation due to its tolerance of a wide range of functional groups, which is a significant asset in the multi-step synthesis of complex molecules. The tributyltin moiety facilitates the transmetalation step in the catalytic cycle, leading to the efficient transfer of the hydroxymethyl group.

The High "Cost": Unpacking the Drawbacks

The significant drawbacks of using this compound, and organotin compounds in general, are threefold: toxicity, environmental persistence, and the cost of the reagent and subsequent waste disposal.

Toxicity and Environmental Impact: Organotin compounds are known to be toxic and pose a considerable environmental hazard.[3][4] Tributyltin (TBT) compounds, in particular, are notorious for their harmful effects on aquatic organisms, acting as endocrine disruptors.[3][5] They are persistent in the environment, accumulating in sediments and biomagnifying through the food chain.[5] Human exposure, primarily through contaminated seafood, is a serious concern.[3] Due to these risks, the use of organotins is heavily regulated.[3]

Safety and Handling: The handling of tributyltin compounds requires stringent safety protocols.[6][7] They can cause skin and eye irritation, and absorption through the skin can lead to systemic toxic effects.[8][9] All work with these compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7] Decontamination of glassware and work surfaces, along with proper disposal of organotin-containing waste, are critical and add to the overall cost and complexity of the workflow.[7]

Economic Cost: The monetary cost of this compound is another factor to consider. Prices can vary between suppliers, but it is generally a more expensive reagent compared to simpler hydroxymethylating agents. For instance, prices can range from approximately $110 to $220 for a single gram.[3][4][10]

A Comparative Look: Viable Alternatives to this compound

Given the significant downsides of organotin reagents, a range of tin-free alternatives for hydroxymethylation have been developed. These methods offer a safer and more environmentally benign approach to installing the crucial hydroxymethyl group.

Formaldehyde and its Surrogates

Formaldehyde is the most fundamental and cost-effective C1 source for hydroxymethylation.[5] It can react with various nucleophiles, including Grignard reagents and enolates, to introduce a hydroxymethyl group.[5] However, its gaseous nature and tendency to polymerize can make it challenging to handle in the lab. Paraformaldehyde, a solid polymer of formaldehyde, serves as a more convenient source. Recent advances have also focused on the use of formaldehyde surrogates in organocatalytic and photocatalytic methods.[11][12]

Advantages:

  • Low cost and readily available.

  • Atom economical.

Disadvantages:

  • Can be difficult to handle due to its reactivity and gaseous state.

  • Reactions can sometimes be reversible and may require specific catalysts or conditions to proceed efficiently.[11]

Silylmethyl Grignard Reagents

Silylmethyl Grignard reagents, such as (isopropoxydimethylsilyl)methyl Grignard, offer a tin-free alternative for nucleophilic hydroxymethylation.[3] These reagents react with carbonyl compounds (aldehydes and ketones) to form an intermediate which, upon oxidative cleavage of the carbon-silicon bond (e.g., with hydrogen peroxide), yields the desired hydroxymethylated product.[4]

Advantages:

  • Avoids the use of toxic tin compounds.

  • The silicon-based reagents are generally less toxic and easier to handle.

Disadvantages:

  • Requires a two-step process (Grignard addition followed by oxidation).

  • The synthesis of the silylmethyl Grignard reagent adds an extra step to the overall process.

Potassium Acetoxymethyltrifluoroborate

A notable tin-free alternative for the direct hydroxymethylation of aryl halides and triflates is potassium acetoxymethyltrifluoroborate. This stable, crystalline solid can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a protected hydroxymethyl group (acetoxymethyl), which can then be easily deprotected to the desired alcohol.[9]

Advantages:

  • Stable, non-toxic, and easy to handle solid.

  • Utilizes the well-established and versatile Suzuki-Miyaura coupling.

  • Compatible with a wide range of functional groups.[9]

Disadvantages:

  • The synthesis of the boronate reagent is required.

  • The reaction introduces a protected alcohol, necessitating a subsequent deprotection step.

Quantitative Comparison of Hydroxymethylation Reagents

ReagentTypical ReactionKey AdvantagesKey DisadvantagesRelative Cost
This compound Stille CouplingHigh functional group tolerance, reliableHigh toxicity, environmental concerns, tin wasteHigh
Formaldehyde/Paraformaldehyde Nucleophilic additionVery low cost, atom economicalHandling difficulties, potential for side reactionsVery Low
Silylmethyl Grignard Reagents Grignard reaction & oxidationTin-free, lower toxicityTwo-step process, requires Grignard preparationModerate
Potassium Acetoxymethyltrifluoroborate Suzuki-Miyaura CouplingTin-free, stable solid, high functional group toleranceRequires reagent synthesis and deprotection stepModerate

Experimental Protocols

Protocol 1: Stille Coupling using this compound

This protocol is adapted from a literature procedure for the Stille coupling of bromobenzene with this compound.[11]

Materials:

  • This compound

  • Bromobenzene

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.35 mmol), [Pd(PPh₃)₄] (0.045 mmol), and anhydrous 1,4-dioxane (4 mL).

  • Add bromobenzene (0.9 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C for 18 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography (hexane/EtOAc) to yield phenylmethanol.

dot

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: This compound Bromobenzene [Pd(PPh3)4] Anhydrous 1,4-dioxane heat Heat at 80 °C for 18 hours reagents->heat Stir under Argon concentrate Concentrate under reduced pressure heat->concentrate Cool to RT chromatography Flash Chromatography concentrate->chromatography product Phenylmethanol chromatography->product

Caption: Workflow for Stille Coupling with this compound.

Protocol 2: Nucleophilic Hydroxymethylation using a Silylmethyl Grignard Reagent

This protocol is a general representation based on the use of silylmethyl Grignard reagents for the hydroxymethylation of a ketone.[3]

Materials:

  • (Isopropoxydimethylsilyl)methyl chloride

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone (e.g., cyclohexanone)

  • Aqueous ammonium chloride solution

  • Hydrogen peroxide (30%)

  • Potassium fluoride

  • Potassium bicarbonate

Procedure: Part A: Grignard Reagent Formation

  • Dry magnesium turnings in a flask under a stream of nitrogen.

  • Add a solution of (isopropoxydimethylsilyl)methyl chloride in anhydrous THF to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining solution dropwise and then reflux the mixture.

Part B: Reaction with Ketone and Oxidation

  • Cool the Grignard reagent to 0 °C and add a solution of the ketone in anhydrous THF dropwise.

  • After the reaction is complete, hydrolyze the mixture with an aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • To the organic extract, add a solution of potassium fluoride and potassium bicarbonate, followed by the dropwise addition of 30% hydrogen peroxide at 0 °C.

  • Stir the mixture at room temperature to effect the oxidative cleavage of the C-Si bond.

  • Work up the reaction and purify the product by crystallization or chromatography to obtain the 1-(hydroxymethyl)cycloalkanol.

dot

Grignard_Hydroxymethylation_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Hydroxymethylation cluster_oxidation Oxidative Cleavage start_grignard Silylmethyl chloride + Mg in THF add_ketone Add Ketone at 0 °C start_grignard->add_ketone Forms Grignard Reagent hydrolysis Aqueous Workup add_ketone->hydrolysis add_h2o2 Add H2O2, KF, KHCO3 hydrolysis->add_h2o2 product Hydroxymethylated Product add_h2o2->product Purification

Caption: Workflow for Tin-Free Hydroxymethylation via a Silylmethyl Grignard Reagent.

Conclusion and Future Outlook

The decision to use this compound in a synthetic campaign requires a careful weighing of its robust performance against its significant safety, environmental, and economic costs. For many applications, especially in academic and early-stage drug discovery research, the toxicity and handling requirements associated with organotin compounds may be prohibitive.

The development of tin-free alternatives, such as silylmethyl Grignard reagents and functionalized boronic acid derivatives, offers a compelling path forward. While these methods may sometimes require additional synthetic steps, the benefits of reduced toxicity, easier handling, and a smaller environmental footprint are substantial. As the field of organic synthesis continues to evolve with a greater emphasis on green and sustainable chemistry, the adoption of these safer alternatives is likely to become increasingly prevalent. For researchers and drug development professionals, a thorough evaluation of these tin-free options is not only a matter of practical consideration but also one of responsible scientific practice.

References

  • Investigating the Environmental Impact of Organotins | LCGC International. (2022-11-07).
  • Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology, 26(1), 1-117.
  • Organo-tin compounds - DCCEEW. (2022-06-30).
  • Toxicity of Organotin Compounds Present in the Environment to Mammals - ResearchGate. (2025-12-13).
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions.
  • Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate - Organic Chemistry Portal.
  • Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates | Organic Letters - ACS Publications. (2024-03-19).
  • This compound for Organic Synthesis and Polymers. (2025-10-24).
  • Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03083C. (2021-07-06).
  • Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water - PMC - PubMed Central. (2023-09-06).
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PubMed Central.
  • Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates | Organic Letters - ACS Publications. (2024-03-19).

Sources

A Comparative Environmental Risk Analysis of (Tributylstannyl)methanol for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Environmental Impact of a Versatile Reagent and Its Greener Alternatives

In the landscape of modern organic synthesis, the pursuit of efficiency and novel molecular architectures often intersects with the critical need for environmental stewardship. (Tributylstannyl)methanol, a versatile organotin reagent, has carved a niche in the synthetic chemist's toolbox, primarily for its role in palladium-catalyzed cross-coupling reactions to introduce a hydroxymethyl group. However, the well-documented ecotoxicity of organotin compounds necessitates a thorough evaluation of its environmental impact and a comparative analysis against safer, more sustainable alternatives. This guide provides an in-depth, objective comparison for researchers, scientists, and drug development professionals to make informed decisions that balance synthetic utility with environmental responsibility.

The Environmental Profile of this compound: A Legacy of Concern

This compound belongs to the family of tributyltin (TBT) compounds, which are notorious for their adverse effects on aquatic ecosystems. While specific ecotoxicological data for this compound is not extensively available in public literature, its classification as "very toxic to aquatic life with long lasting effects" on safety data sheets warrants significant caution. The tributyltin moiety is the primary driver of this toxicity.

The environmental concerns associated with tributyltin compounds are multifaceted:

  • High Aquatic Toxicity: Tributyltin compounds are known to be acutely toxic to a wide range of aquatic organisms, even at very low concentrations.

  • Persistence: These compounds can persist in the environment, particularly in sediments, for extended periods, posing a long-term risk.

  • Bioaccumulation: Due to their lipophilic nature, tributyltins can accumulate in the tissues of aquatic organisms, leading to biomagnification up the food chain.

The degradation of tributyltin compounds in the environment occurs through the sequential removal of butyl groups, forming dibutyltin (DBT) and monobutyltin (MBT), which are generally less toxic but still of environmental concern. The ultimate degradation product is inorganic tin.

Comparative Analysis: Benchmarking Against Greener Alternatives

The primary application of this compound is as a hydroxymethyl anion equivalent in Stille cross-coupling reactions.[1] Fortunately, the field of organic chemistry has evolved to offer greener alternatives that can achieve similar synthetic transformations with a significantly reduced environmental footprint.

Reagent/Catalyst SystemPrimary ApplicationKey Environmental Considerations
This compound Stille Coupling (Hydroxymethylation)High aquatic toxicity, persistence, bioaccumulation potential of organotin compounds.
Organoboron Reagents (e.g., Boronic Acids/Esters) Suzuki-Miyaura CouplingGenerally considered environmentally benign.[2][3] Boronic acids are typically stable and have low toxicity.
Bismuth-Based Catalysts Various Organic ReactionsLow toxicity and environmentally friendly.[4][5][6] Bismuth and its derivatives are generally non-toxic and do not bioaccumulate.[4]
Zirconium-Based Catalysts Various Organic ReactionsRecognized as relatively cheap, low-toxicity, and stable green catalysts.[7][8]
Organoboron Reagents: The Suzuki-Miyaura Advantage

The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds, stands out as a premier alternative to the Stille reaction.[2][3][9] Boronic acids and their esters are generally characterized by their low toxicity and environmental impact.[2][3] The development of one-pot borylation/Suzuki-Miyaura coupling protocols further enhances the green credentials of this methodology by reducing waste and improving efficiency.[9]

Emerging Green Catalysts: Bismuth and Zirconium

Beyond the well-established Suzuki-Miyaura coupling, research into less toxic metal catalysts has identified bismuth and zirconium compounds as promising alternatives to organotins in a variety of synthetic transformations.[4][5][6][7][8][10][11]

  • Bismuth Catalysts: Bismuth is recognized as a low-toxicity and environmentally friendly metal.[4][5][6] Its compounds have demonstrated exceptional catalytic activities in numerous organic reactions and are not known to bioaccumulate.[4]

  • Zirconium Catalysts: Zirconium compounds are also gaining traction as green and efficient catalysts due to their low toxicity, stability, and affordability.[7][8][11]

Experimental Protocols for Environmental Impact Assessment

To rigorously assess the environmental impact of this compound and its alternatives, standardized experimental protocols are essential. The following provides an overview of key methodologies.

Acute Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50) over a short period (typically 96 hours).

Methodology (based on OECD Guideline 203):

  • Test Organisms: A standard fish species (e.g., Zebrafish, Fathead Minnow, or Rainbow Trout) is selected.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable aqueous medium.

  • Exposure: Fish are exposed to the different concentrations of the test substance in a static or semi-static system for 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at regular intervals.

  • Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Acute_Aquatic_Toxicity_Test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestOrganisms Select Test Organisms (e.g., Zebrafish) PrepareSolutions Prepare Test Solutions (Varying Concentrations) ExposeOrganisms Expose Organisms (96 hours) PrepareSolutions->ExposeOrganisms Introduce RecordMortality Record Mortality & Sublethal Effects ExposeOrganisms->RecordMortality Observe CalculateLC50 Calculate LC50 RecordMortality->CalculateLC50

Caption: Workflow for Acute Aquatic Toxicity Testing.

Ready Biodegradability Testing

Objective: To assess the potential for a substance to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.

Methodology (based on OECD Guideline 301):

A variety of methods exist under this guideline, such as the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D). The general principle involves:

  • Inoculum: A source of microorganisms, typically from activated sludge of a wastewater treatment plant, is used.

  • Test Medium: The test substance is added as the sole carbon source to a mineral medium.

  • Incubation: The mixture is incubated under aerobic conditions in the dark for 28 days.

  • Measurement: The extent of biodegradation is measured by determining parameters such as the amount of CO2 produced or the consumption of dissolved oxygen.

  • Pass Level: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a "10-day window" during the 28-day test period.

Ready_Biodegradability_Test cluster_setup Test Setup cluster_incubation Incubation cluster_measurement Measurement & Assessment PrepareMedium Prepare Mineral Medium + Test Substance Inoculate Inoculate with Microorganisms PrepareMedium->Inoculate Incubate Incubate for 28 days (Aerobic, Dark) Inoculate->Incubate Start MeasureDegradation Measure CO2 Evolution or O2 Consumption Incubate->MeasureDegradation Monitor AssessBiodegradability Assess against Pass Levels MeasureDegradation->AssessBiodegradability

Caption: Workflow for Ready Biodegradability Testing.

Conclusion and Recommendations

The available evidence strongly indicates that this compound, due to its tributyltin moiety, poses a significant environmental risk, particularly to aquatic ecosystems. While it offers utility in specific synthetic applications, the principles of green chemistry and responsible research demand the consideration and adoption of less hazardous alternatives.

For reactions requiring the introduction of a hydroxymethyl group, the use of organoboron reagents in Suzuki-Miyaura coupling reactions presents a well-established, effective, and environmentally superior alternative. Furthermore, the exploration of emerging catalytic systems based on bismuth and zirconium holds considerable promise for a broader range of transformations currently reliant on toxic organotin compounds.

As a guiding principle, researchers and drug development professionals should prioritize the substitution of this compound and other organotin reagents wherever feasible. When their use is unavoidable, stringent containment and waste disposal protocols must be implemented to prevent environmental release. The continued development and adoption of greener synthetic methodologies are paramount to ensuring the long-term sustainability of chemical research and manufacturing.

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  • Persistent organic pollutants – Knowledge and References.Taylor & Francis.[Link]
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  • Life Cycle Assessment of Green Synthesis of TiO2 Nanoparticles vs. Chemical Synthesis.MDPI.[Link]
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A Comparative Guide to the Efficacy of Palladium Catalysts for Hydroxymethylation via Stille Coupling with (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2] Among the vast arsenal of organostannanes utilized in this reaction, (tributylstannyl)methanol has emerged as a uniquely valuable reagent for the direct introduction of a hydroxymethyl group (-CH₂OH), a common motif in pharmaceuticals and natural products. The success of this transformation, however, is critically dependent on the choice of the palladium catalyst, which governs the reaction's efficiency, scope, and overall yield.[3]

This guide provides a comprehensive comparison of the efficacy of three commonly employed palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)—in the Stille coupling of this compound with aryl halides. We will delve into the mechanistic nuances of each catalyst system, present supporting experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

The Catalytic Heart of the Reaction: The Palladium Catalyst

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is paramount to appreciating the differences between various palladium catalysts.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[5]

The nature of the ligands on the palladium catalyst profoundly influences each of these steps. Ligands affect the electron density at the metal center, the steric environment, and the overall stability of the catalytic species, thereby dictating the catalyst's activity and longevity.

Stille_Catalytic_Cycle pd0 Pd(0)Ln reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_intermediate R¹-Pd(II)L₂-X pd2_intermediate->oxidative_addition transmetalation Transmetalation transmetalation->pd2_intermediate x_snr3 X-SnR₃ transmetalation->x_snr3 r2_snr3 R²-SnR₃ r2_snr3->transmetalation pd2_coupled R¹-Pd(II)L₂-R² pd2_coupled->transmetalation reductive_elimination->pd2_coupled product R¹-R² reductive_elimination->product

Figure 1: Generalized Stille Catalytic Cycle.

Comparative Analysis of Key Palladium Catalysts

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Introduction: Pd(PPh₃)₄ is a cornerstone catalyst in cross-coupling chemistry. It is a yellow, crystalline solid that provides a direct source of the active Pd(0) species.[5] However, it is known to be sensitive to air and moisture, requiring careful handling and storage under an inert atmosphere.[6]

Mechanism and Rationale for Use: As a pre-formed Pd(0) complex, Pd(PPh₃)₄ does not require an in-situ reduction step to enter the catalytic cycle. In solution, it exists in equilibrium with the coordinatively unsaturated and highly reactive 14-electron species, Pd(PPh₃)₂, which readily undergoes oxidative addition with the aryl halide.[5] The triphenylphosphine ligands are crucial for stabilizing the Pd(0) state, yet they can also slow down the reaction by competing with the substrate for coordination to the palladium center.

Performance and Experimental Data: Pd(PPh₃)₄ has been successfully employed in the hydroxymethylation of aryl bromides using this compound. The following table summarizes representative reaction conditions and outcomes.

Aryl HalideCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Bromobenzene5Dioxane801857[7]
4-Bromobenzonitrile5PEG-400100197[8]

Advantages and Limitations:

  • Advantages:

    • Direct source of active Pd(0).

    • Well-established and widely used, with extensive literature precedent.

    • Generally effective for a range of substrates.

  • Limitations:

    • Air and moisture sensitive, requiring inert atmosphere techniques.

    • Can be less active than more modern catalyst systems, sometimes requiring higher temperatures and longer reaction times.

    • The phosphine ligands can sometimes participate in side reactions.

Bis(triphenylphosphine)palladium(II) Dichloride - PdCl₂(PPh₃)₂

Introduction: PdCl₂(PPh₃)₂ is a pale yellow, air-stable solid, making it more convenient to handle than Pd(PPh₃)₄.[6] It is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species for the catalytic cycle to commence.

Mechanism and Rationale for Use: The in-situ reduction of the Pd(II) precatalyst to Pd(0) can be achieved by various methods, including the use of an organometallic reagent, a reducing agent, or even one of the phosphine ligands. In the context of Stille coupling, the organostannane itself can sometimes act as the reductant. Once the Pd(0) species is formed, the catalytic cycle proceeds as previously described. The air stability of this precatalyst is a significant practical advantage in a research setting.

Performance and Experimental Data: This catalyst has also been utilized for Stille couplings involving this compound derivatives, often in combination with additives that can facilitate the reaction.

Aryl HalideCatalyst Loading (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Bromobenzene8CuCNDioxane8024~37[7]

Advantages and Limitations:

  • Advantages:

    • Air-stable and easy to handle.

    • Generally less expensive than Pd(PPh₃)₄.

  • Limitations:

    • Requires an in-situ reduction step, which can sometimes be inefficient or lead to side products.

    • The efficiency of the reduction can be dependent on the specific reaction conditions and substrates.

    • May require higher catalyst loadings or the use of co-catalysts like Cu(I) salts to achieve high yields.[7]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

Introduction: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that features a bulky, electron-rich bidentate phosphine ligand, dppf.[9] The unique properties of the dppf ligand often lead to enhanced catalytic activity and stability.

Mechanism and Rationale for Use: The dppf ligand's large bite angle and electron-donating nature have a profound effect on the catalytic cycle. It promotes the reductive elimination step and stabilizes the palladium center against deactivation pathways like the formation of palladium black.[9] Like PdCl₂(PPh₃)₂, it requires in-situ reduction to Pd(0). The robustness of the dppf ligand often allows for the coupling of more challenging substrates, such as aryl chlorides, under milder conditions.

Performance and Experimental Data: While direct comparative data for Pd(dppf)Cl₂ with this compound is less prevalent in the initial search results, its general performance in Stille couplings suggests it would be a highly effective catalyst. Its utility is often highlighted in couplings of more challenging substrates. The following data is representative of its general efficacy in Stille reactions.

Aryl HalideCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference Context
Aryl Chloride1-2Toluene10012-24Good to ExcellentGeneral Stille Coupling

Advantages and Limitations:

  • Advantages:

    • Air-stable and easy to handle.

    • The dppf ligand often provides higher catalytic activity and stability.

    • Effective for a broad range of substrates, including less reactive aryl chlorides.

    • Often requires lower catalyst loadings than traditional systems.

  • Limitations:

    • The dppf ligand is more expensive than simple phosphines like PPh₃.

    • Requires in-situ reduction.

Experimental Protocols

The following is a general, representative protocol for the Stille coupling of an aryl bromide with this compound. This can be adapted for a comparative study of the different palladium catalysts.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (see table below for loading)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF) (5 mL)

  • Anhydrous lithium chloride (3.0 mmol) (optional, but often beneficial)

  • Inert atmosphere (Nitrogen or Argon)

Catalyst Loading:

CatalystTypical Loading (mol%)
Pd(PPh₃)₄2-5
PdCl₂(PPh₃)₂2-5
Pd(dppf)Cl₂1-3

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and lithium chloride (if used).

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup prep_reagents Prepare Reactants: Aryl Halide, This compound setup Combine in Schlenk Flask under Inert Atmosphere prep_reagents->setup prep_catalyst Select & Weigh Pd Catalyst prep_catalyst->setup prep_solvent Degas Anhydrous Solvent prep_solvent->setup reaction Heat and Stir (e.g., 80-110 °C) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Work-up: - Quench - KF Wash monitoring->workup purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS purification->analysis

Figure 2: Experimental workflow for comparative catalyst study.

Conclusion and Recommendations

The choice of palladium catalyst for the Stille hydroxymethylation with this compound is a critical parameter that should be tailored to the specific requirements of the synthesis.

  • Pd(PPh₃)₄ remains a reliable and effective catalyst, particularly for relatively simple and reactive aryl bromides. Its primary drawback is its air sensitivity.

  • PdCl₂(PPh₃)₂ offers the practical advantage of being air-stable, making it a convenient alternative. However, it may require higher catalyst loadings or the use of additives to achieve comparable efficacy to Pd(PPh₃)₄.

  • Pd(dppf)Cl₂ represents a more modern and robust catalyst system. Its enhanced stability and activity, derived from the dppf ligand, make it the catalyst of choice for more challenging substrates, including sterically hindered or electron-rich aryl halides, and for reactions where high turnover numbers are desired. The higher cost of the ligand is often justified by its superior performance and broader applicability.

For researchers embarking on a new project, a small-scale screening of these three catalysts is recommended to identify the optimal conditions for their specific substrate. This empirical approach, grounded in the mechanistic understanding outlined in this guide, will pave the way for efficient and successful synthesis of hydroxymethylated products.

References

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Stille Coupling - Chemistry LibreTexts. (2023).
  • The Stille Reaction, 38 Years Later. ACS Catalysis. (2015).
  • The Stille Reaction - Organic Reactions. (2004).
  • Stille reaction - Grokipedia.
  • Stille reaction - Wikipedia.
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. - ResearchGate.
  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society.
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (2013).
  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC - NIH.
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. NIH.
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A Comparative Guide to the Applications of (Tributylstannyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, the introduction of a hydroxymethyl group (–CH₂OH) is a fundamental transformation, often serving as a crucial stepping stone in the synthesis of complex molecules, from pharmaceuticals to natural products. The challenge lies in the direct and efficient installation of this functional group, as the hydroxymethyl anion (⁻CH₂OH) itself is highly unstable.[1] (Tributylstannyl)methanol, a stable and storable organotin reagent, has emerged as a powerful solution, acting as a synthetic equivalent of the elusive hydroxymethyl anion.[1] This guide provides an in-depth technical comparison of this compound with other contemporary hydroxymethylating agents, offering experimental insights and data to inform your synthetic strategy.

The Unique standing of this compound

This compound, a colorless oil with the chemical formula C₁₃H₃₀OSn, possesses a unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl moiety.[1] This structure allows it to participate in a range of organotin reactions, most notably the palladium-catalyzed Stille cross-coupling reaction, to directly introduce a hydroxymethyl group onto various organic scaffolds.[1] Its stability to air and moisture is a significant practical advantage over many other organometallic reagents.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its role as a hydroxymethyl anion equivalent in the Stille reaction.[1] This powerful carbon-carbon bond-forming reaction allows for the coupling of the hydroxymethyl group from the organostannane with a variety of organic halides and triflates.[1]

The catalytic cycle for the Stille coupling of this compound is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-CH2OH Ar-Pd(II)(L2)-CH2OH Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-CH2OH Transmetalation (Bu3SnCH2OH) Bu3SnX Bu3SnX Ar-Pd(II)(L2)-X->Bu3SnX Byproduct Ar-Pd(II)(L2)-CH2OH->Pd(0)L2 Reductive Elimination Ar-CH2OH Ar-CH2OH Ar-Pd(II)(L2)-CH2OH->Ar-CH2OH Ar-X Ar-X Bu3SnCH2OH Bu3SnCH2OH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble oven-dried glassware under inert atmosphere (Ar or N2). Reagents Add aryl halide, palladium catalyst, ligand, and solvent. Setup->Reagents Addition Add the hydroxymethylating agent (e.g., this compound). Reagents->Addition Heating Heat the reaction mixture to the specified temperature with stirring. Addition->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Quenching Cool to room temperature and quench the reaction. Monitoring->Quenching Extraction Perform aqueous work-up and extract with an organic solvent. Quenching->Extraction Drying Dry the organic layer over an anhydrous salt (e.g., Na2SO4). Extraction->Drying Purification Concentrate and purify the crude product by column chromatography. Drying->Purification

Figure 2: General experimental workflow for palladium-catalyzed hydroxymethylation.

Protocol 1: Stille Coupling of Bromobenzene with this compound

Materials:

  • This compound (1.35 mmol)

  • Bromobenzene (0.9 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.045 mmol)

  • Anhydrous 1,4-dioxane (4 mL)

  • Argon or Nitrogen source

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add this compound (0.435 g, 1.35 mmol) and [Pd(PPh₃)₄] (0.052 g, 0.045 mmol). [1]2. Add anhydrous 1,4-dioxane (4 mL) and bromobenzene (0.094 mL, 0.141 g, 0.9 mmol). [1]3. Stir the reaction mixture at 80 °C for 18 hours. [1]4. After cooling to room temperature, concentrate the mixture under reduced pressure. [1]5. Purify the residue by flash chromatography on silica gel (hexane/EtOAc, 5:1) to yield phenylmethanol. [1] Expected Yield: 57% [1]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Acetoxymethyltrifluoroborate

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium acetoxymethyltrifluoroborate (1.5 mmol)

  • Pd(dba)₂ (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Dioxane/H₂O (4:1, 5 mL)

  • Nitrogen or Argon source

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried vial, add the aryl bromide (1.0 mmol), potassium acetoxymethyltrifluoroborate (1.5 mmol), Pd(dba)₂ (0.02 mmol), RuPhos (0.04 mmol), and Na₂CO₃ (2.0 mmol). [2]2. Evacuate and backfill the vial with nitrogen or argon.

  • Add the dioxane/H₂O solvent mixture (5 mL) via syringe. [2]4. Stir the mixture at 80 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash chromatography on silica gel.

Expected Yield: Up to 85% [2]

Conclusion and Future Outlook

This compound remains a valuable and reliable reagent for the direct hydroxymethylation of organic molecules, particularly through the Stille cross-coupling reaction. Its stability and good functional group tolerance are key advantages. However, the landscape of synthetic methodology is continually evolving. The development of less toxic and more versatile reagents, such as potassium acetoxymethyltrifluoroborate for Suzuki-Miyaura couplings, offers significant benefits in terms of safety and substrate scope. For researchers and drug development professionals, the choice of a hydroxymethylating agent will depend on a careful evaluation of the specific synthetic challenge, weighing the established reliability of organostannanes against the emerging advantages of alternative methods. The ongoing research into novel C1 synthons and catalytic systems promises to further expand the toolkit for this fundamental organic transformation.

References

  • Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]
  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
  • Wikipedia. (2023). Stille reaction.
  • MDPI. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. International Journal of Molecular Sciences, 23(15), 8207. [Link]
  • ResearchGate. (2018). Toxicity and Health Effects of Selected Organotin Compounds: A Review.
  • ResearchGate. (2018). Palladium-Catalyzed Hydroxymethylation of Aryl- and Heteroarylboronic Acids using Aqueous Formaldehyde.
  • Semantic Scholar. (1976). Toxicity and health effects of selected organotin compounds: a review.
  • PubMed. (2012). Radical addition of alkyl halides to formaldehyde in the presence of cyanoborohydride as a radical mediator. A new protocol for hydroxymethylation reaction.
  • Wikipedia. (2023). Organolithium reagent.
  • Caiger, L., Sinton, C., Constantin, T., Douglas, J. J., Sheikh, N. S., Juliá, F., & Leonori, D. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(30), 10196–10202. [Link]
  • PubMed. (2012). Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate.
  • Royal Society of Chemistry. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon.
  • YouTube. (2021). Limitations in preparation of Grignard reagent.
  • ResearchGate. (2016). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Royal Society of Chemistry. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
  • ResearchGate. (2022). Photocatalytic Stille Coupling Reactions of Various Aryl Halides over CPT-1.5.
  • National Institutes of Health. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds.
  • Organic Chemistry Data. (n.d.). Organolithium Reagents.
  • ResearchGate. (2012). ChemInform Abstract: Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate.
  • ResearchGate. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides.
  • Royal Society of Chemistry. (2018). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors.

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A Comparative Guide to (Tributylstannyl)methanol in Drug Discovery: Case Studies and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the precise installation of functional groups is paramount to modulating the biological activity and pharmacokinetic properties of lead compounds. The hydroxymethyl group (–CH₂OH), in particular, is a valuable moiety known to enhance aqueous solubility, provide a handle for further derivatization, and introduce critical hydrogen bonding interactions with biological targets.[1] This guide provides an in-depth technical comparison of (Tributylstannyl)methanol, a widely used reagent for hydroxymethylation, with alternative synthetic strategies. Through case studies in the total synthesis of bioactive natural products, we will objectively evaluate its performance, backed by experimental data, and explore the burgeoning field of less toxic and more efficient alternatives.

This compound: The Workhorse of Stille-Mediated Hydroxymethylation

This compound has long been a reagent of choice for introducing the hydroxymethyl group, primarily through the palladium-catalyzed Stille cross-coupling reaction. Its utility lies in its role as a stable and effective hydroxymethyl anion equivalent, a synthon that is otherwise challenging to handle directly due to its instability.

The general mechanism of the Stille coupling involving this compound is a well-established catalytic cycle:

Stille_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X Aryl/Vinyl Halide (R-X) R-X->Oxidative_Addition trans-R-Pd(II)-X trans-R-Pd(II)(L)₂-X Oxidative_Addition->trans-R-Pd(II)-X Transmetalation Transmetalation trans-R-Pd(II)-X->Transmetalation Bu3SnCH2OH This compound (Bu₃SnCH₂OH) Bu3SnCH2OH->Transmetalation R-Pd(II)-CH2OH R-Pd(II)(L)₂-CH₂OH Transmetalation->R-Pd(II)-CH2OH Bu3SnX Tributyltin Halide (Bu₃SnX) Transmetalation->Bu3SnX Reductive_Elimination Reductive Elimination R-Pd(II)-CH2OH->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration R-CH2OH Hydroxymethylated Product (R-CH₂OH) Reductive_Elimination->R-CH2OH

Figure 1: Catalytic cycle of the Stille cross-coupling reaction for hydroxymethylation.

Case Study 1: Total Synthesis of Justicidin B

Justicidin B is a naturally occurring arylnaphthalene lignan with potent antiviral and anticancer activities. Its synthesis provides an excellent platform to compare the efficacy of this compound with alternative methods.

Route A: Stille Coupling with this compound

A recent total synthesis of Justicidin B utilized a key Stille cross-coupling reaction.[2] The triflate precursor was coupled with this compound in the presence of a palladium catalyst to afford the hydroxymethylated intermediate, which then underwent spontaneous lactonization to yield Justicidin B.

Experimental Protocol:

A mixture of the aryl triflate (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), LiCl (3.0 equiv), and Cs₂CO₃ (2.0 equiv) in THF is heated at 120 °C. Following the reaction, spontaneous lactonization occurs to yield Justicidin B.[3]

Route B: Suzuki-Miyaura Coupling with a Boronic Acid Derivative

An alternative approach to Justicidin B employs a Suzuki-Miyaura cross-coupling reaction.[4] This method avoids the use of organotin reagents, instead utilizing a boronic acid derivative, which is generally considered less toxic.[3][5][6]

Experimental Protocol:

The synthesis involves the coupling of a triflated naphthalene lactone intermediate with a suitable potassium organotrifluoroborate in the presence of a palladium catalyst.[4] While the exact hydroxymethylating agent is not this compound's direct boronic acid analogue in this specific published route, the strategy highlights a viable, tin-free approach to a similar intermediate.

Performance Comparison: Justicidin B Synthesis
ParameterRoute A: Stille CouplingRoute B: Suzuki-Miyaura Coupling
Key Reagent This compoundPotassium Organotrifluoroborate
Catalyst Pd(PPh₃)₄Not explicitly stated, typically Pd(dppf)Cl₂ or similar
Yield (Key Step) Not explicitly stated for the final step, but part of a multi-step synthesis with varying yields.The overall yield for the multi-step synthesis is not explicitly stated, making direct comparison difficult.
Toxicity Profile High (due to organotin reagent)[5]Generally lower (boronic acids are considered less toxic)[3][5][6]
Functional Group Tolerance Generally highGenerally high, but can be sensitive to strong bases

Case Study 2: Total Synthesis of Taiwanin C

Taiwanin C, another arylnaphthalene lignan with interesting biological properties, has also been synthesized using a Stille coupling strategy.

Route A: Stille Coupling with this compound

Similar to the synthesis of Justicidin B, a key step in the total synthesis of Taiwanin C involves the palladium-catalyzed cross-coupling of an aryl triflate with this compound.[2][7]

Experimental Protocol:

The reaction is carried out by treating the aryl triflate with this compound in the presence of Pd(PPh₃)₄, LiCl, and Cs₂CO₃ in THF at 120 °C.[3]

Alternative Approaches and the Search for a Tin-Free Synthesis

While a direct, high-yielding, and tin-free total synthesis of Taiwanin C employing an alternative hydroxymethylating agent is not as clearly documented as for Justicidin B, several alternative strategies for hydroxymethylation exist and could theoretically be applied. These include:

  • Formaldehyde Surrogates: The use of stable, easy-to-handle formaldehyde surrogates that release formaldehyde in situ offers a promising alternative.[8][9] These can be employed in various coupling reactions.

  • Grignard Reagents: The reaction of an aryl Grignard reagent with formaldehyde can introduce a hydroxymethyl group. However, the high reactivity of Grignard reagents can limit functional group tolerance.

  • Reformatsky Reaction: This reaction involves the use of an α-halo ester and a metal, typically zinc, to form a β-hydroxy ester, which can then be converted to a hydroxymethyl group.[4][10][11]

The development of a robust and high-yielding tin-free synthesis of Taiwanin C remains an area of active research.

Broader Comparison of Hydroxymethylating Agents

Beyond the specific case studies of Justicidin B and Taiwanin C, a broader comparison of hydroxymethylating agents is crucial for informed decision-making in drug discovery projects.

Reagent/MethodAdvantagesDisadvantages
This compound (Stille) - Well-established and reliable- High functional group tolerance- Commercially available- High toxicity of organotin reagents and byproducts- Difficult removal of tin residues- Stoichiometric use of tin
Boronic Acids/Esters (Suzuki) - Low toxicity- Commercially available or readily prepared- Stable and easy to handle- Can be sensitive to strong bases- Boronic acids can sometimes be challenging to purify
Formaldehyde/Surrogates - Atom economical- Inexpensive- Formaldehyde is a gas and toxic- Surrogates may require specific activation conditions- Potential for side reactions (e.g., over-alkylation)[9]
Grignard Reagents + Formaldehyde - Strong nucleophiles, often high yielding- Low functional group tolerance (react with acidic protons)- Requires strictly anhydrous conditions
Organozinc Reagents (Reformatsky) - Milder than Grignard reagents- Good for carbonyl-containing substrates- Often requires activation of zinc- Can be substrate-specific

The Imperative of Green Chemistry in Drug Synthesis

The significant toxicity associated with organotin compounds like this compound underscores the growing importance of adopting greener synthetic routes in pharmaceutical development. Regulatory agencies are increasingly scrutinizing the environmental impact and impurity profiles of drug manufacturing processes. The development of catalytic and less toxic alternatives for key transformations like hydroxymethylation is therefore not just an academic exercise but a critical step towards more sustainable and safer medicines.

Conclusion

This compound remains a valuable and effective reagent for hydroxymethylation in organic synthesis, particularly within the context of the Stille cross-coupling reaction. Its utility has been demonstrated in the total synthesis of complex bioactive natural products. However, the significant toxicity of organotin compounds presents a major challenge for its application in pharmaceutical development.

The comparative analysis with alternative methods, such as the Suzuki-Miyaura coupling using boronic acid derivatives, highlights a clear trend towards the adoption of less toxic reagents. While direct, quantitative comparisons of yield and efficiency for every target molecule are not always available, the overarching principle of minimizing toxicity is a powerful driver for methodological innovation.

Researchers and drug development professionals are encouraged to explore and optimize tin-free hydroxymethylation strategies. The continued development of novel formaldehyde surrogates, as well as the refinement of existing methods like the Suzuki-Miyaura and Reformatsky reactions, will be crucial in expanding the synthetic toolbox for the efficient and sustainable production of future pharmaceuticals.

Experimental Workflows

Justicidin_B_Synthesis cluster_stille Route A: Stille Coupling cluster_suzuki Route B: Suzuki-Miyaura Coupling Aryl_Triflate_S Aryl Triflate Stille_Reaction Stille Coupling (120 °C, THF) Aryl_Triflate_S->Stille_Reaction Stille_Reagents This compound, Pd(PPh₃)₄, LiCl, Cs₂CO₃ Stille_Reagents->Stille_Reaction Justicidin_B_S Justicidin B Stille_Reaction->Justicidin_B_S Aryl_Triflate_SM Aryl Triflate Suzuki_Reaction Suzuki-Miyaura Coupling Aryl_Triflate_SM->Suzuki_Reaction Suzuki_Reagents Potassium Organotrifluoroborate, Pd Catalyst, Base Suzuki_Reagents->Suzuki_Reaction Justicidin_B_SM Justicidin B Suzuki_Reaction->Justicidin_B_SM

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Tributylstannyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (Tributylstannyl)methanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to ensure the safe and compliant management of this hazardous organotin compound.

Understanding the Hazard: The Chemical Profile of this compound

This compound (CAS No. 27490-33-1) is a member of the organotin family, a class of compounds notorious for their biological activity and environmental persistence.[1][2] Specifically, tributyltin (TBT) derivatives are recognized for their high toxicity.[3][4] Understanding the specific hazards is the first step in establishing a culture of safety and ensuring proper handling from acquisition to disposal.

The primary risks associated with this compound include:

  • High Acute Toxicity: It is toxic if swallowed and harmful in contact with skin.[5][6] Animal studies indicate that ingestion of even small amounts of related organotin compounds can be fatal or cause serious health damage.[7]

  • Organ Damage: Prolonged or repeated exposure can cause damage to organs.[6] The central nervous system, immune system, and liver are particularly susceptible to the effects of organotin compounds.[3][7]

  • Severe Irritation: The compound causes serious skin and eye irritation, and contact may lead to chemical burns.[5][7]

  • Environmental Hazard: this compound is classified as very toxic to aquatic life with long-lasting effects.[5][6] Organotin compounds can bioaccumulate, posing a significant threat to marine ecosystems.[1][8]

These hazards necessitate a rigorous and proactive approach to waste management, which begins the moment the reagent is handled.

Table 1: Hazard Profile of this compound
Hazard ClassGHS StatementKey Precautionary StatementSource
Acute Toxicity, OralH301: Toxic if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
Acute Toxicity, DermalH312: Harmful in contact with skinP302+P352: IF ON SKIN: Wash with plenty of water.[5]
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.[5][9]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.[5][9]
Specific Target Organ ToxicityH372: Causes damage to organs through prolonged or repeated exposureP260: Do not breathe dust/fume/gas/mist/vapours/spray.[6][9]
Aquatic Hazard (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is not a single action but a comprehensive process. The following workflow ensures safety and compliance at every stage. All work with organotin compounds must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[10][11]

Caption: Disposal Decision Workflow for this compound.

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of hazardous waste management is to never mix waste streams. All materials that come into contact with this compound must be considered hazardous waste.[10] This includes:

  • Excess Reagent: Unused or expired this compound.

  • Reaction Mixtures: Quenched reaction solutions containing the compound or its byproducts.

  • Contaminated Solvents: Solvents used to rinse glassware.

  • Contaminated Consumables: Pipette tips, syringes, gloves, weigh paper, and absorbent pads.

Segregate these materials into dedicated waste containers immediately. Do not allow clothing wet with the material to remain in contact with the skin.[7]

Step 2: Proper Containment and Labeling

Containment is crucial to prevent environmental release and accidental exposure.

  • Container Compatibility: Use containers made of compatible materials (e.g., glass or high-density polyethylene) that can be tightly sealed.[12][13] The container must be in good condition, free of leaks or residues on the outside.

  • Headspace: Leave adequate headspace (around 10-15%) in liquid waste containers to allow for vapor expansion.

  • Labeling: All containers must be clearly and accurately labeled.[12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards: "Toxic," "Marine Pollutant," "Irritant."

    • The date accumulation started.

Step 3: Temporary Storage

Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage area. This area should be:

  • Well-ventilated.[14]

  • Secure, with access limited to trained personnel.[15]

  • Away from drains and sources of ignition.[6][9]

  • Equipped with secondary containment to capture any potential leaks.

Step 4: Final Disposal via Professional Services

This compound and its associated waste must not be disposed of down the drain or in regular trash.[6][14][16] The only acceptable method of disposal is through a licensed hazardous waste disposal company.[15][16]

  • Incineration: The preferred disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion products.[6]

  • Controlled Landfill: In some jurisdictions, disposal in a controlled or hazardous waste landfill may be permitted for organotin waste that is securely sealed in containers.[12] However, incineration is generally superior for destroying the organic moiety of the molecule.

  • Record Keeping: Maintain all paperwork, including manifests, provided by the disposal company. These documents are part of the "cradle-to-grave" tracking required for hazardous waste and serve as proof of proper disposal.[13]

Emergency Procedures: Spill Management

Accidents happen, but a prepared response can mitigate the risk significantly.

Caption: Emergency Spill Response Protocol for this compound.

Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the outdoors if possible.[14]

  • PPE: Before re-entering the area, don appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary for large spills.[7][10]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as a spill pillow, vermiculite, or sand.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3][9]

  • Decontaminate: Clean the spill surface with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[14]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department according to established protocols.[10]

Principles of Decontamination and Destruction

While end-of-pipe disposal via incineration is the standard for laboratory waste, understanding the chemistry of degradation provides valuable insight. Advanced oxidation processes and bioremediation are used in large-scale environmental remediation of organotin contamination.[8][17] These methods aim to cleave the tin-carbon bonds, sequentially removing the butyl groups to form less toxic dibutyltin (DBT), monobutyltin (MBT), and finally, inorganic tin.[4][8] For instance, Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) has been shown to be effective at degrading TBT in contaminated sediments.[18] This underscores the chemical vulnerability of the tin-carbon bond and reinforces why high-temperature incineration is an effective and permanent disposal solution.

By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also uphold our collective responsibility to protect the environment from these potent chemical hazards.

References

  • Organotin Waste Materials Chemical Control Order 1989. (1989). NSW Environment Protection Authority.
  • Tributyltin chloride - Safety D
  • This compound 95% 27490-33-1. Chempure.
  • Safe Handling of Tributyltin (TBT) Compounds. Benchchem.
  • Tributyltin chloride Safety D
  • This compound Product Information. TCI (Shanghai) Development Co., Ltd.
  • This compound Chemical Properties. LookChem.
  • Tributyltin bromide Safety D
  • ORGANOTIN COMPOUNDS. (1976). Centers for Disease Control and Prevention.
  • FT154075 - Safety D
  • How do you get rid of organotin waste? (2013).
  • Code of practice: management of tetrabutyltin. (2011). Canada.ca.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • 1-(Tributylstannyl)methanol. CymitQuimica.
  • Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments. (2016).
  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical tre
  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses.
  • Microbes a Tool for the Remediation of Organotin Pollution. (2019). PMC - NIH.
  • Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria. (2021). MDPI.
  • Organotin: Understanding Its Legal Definition and Uses. US Legal.
  • How to Dispose of Methanol? (2024). CBG Biotech.
  • Investigating the Environmental Impact of Organotins. (2022).
  • Hazardous Waste Disposal Procedures. University of Alabama.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.